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D-Ala-Ala

Cat. No.: B1669776
CAS No.: 1115-78-2
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-DMTCNVIQSA-N
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Description

D-Alanyl-L-alanine is a dipeptide of significant interest in microbiological and biochemical research. It is structurally related to the D-Alanyl-D-alanine terminus found in the peptidoglycan precursor of bacterial cell walls, a critical target for several classes of antibiotics . As a component of bacterial peptidoglycan, D-alanine is essential for biosynthesis in pathogens like Staphylococcus aureus . Researchers utilize this compound to investigate bacterial cell wall assembly and the mechanisms of antimicrobial agents. Studies on related isomers show that disrupting D-alanine metabolism increases bacterial susceptibility to various antibiotics, including β-lactams and cationic antimicrobials, by impairing peptidoglycan synthesis and increasing the net negative charge of the cell surface . This makes D-Alanyl-L-alanine a valuable tool for probing the relationship between alanine metabolism, cell wall integrity, and antimicrobial susceptibility, particularly in resistant strains such as MRSA . The product is supplied as a high-purity solid for in vitro research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B1669776 D-Ala-Ala CAS No. 1115-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016946
Record name D-Alanyl-L-alanine
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-78-2
Record name D-Alanyl-L-alanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanyl-L-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANYL-L-ALANINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial survival, serving as a critical component in the biosynthesis of peptidoglycan (PG), the primary structural element of the bacterial cell wall. This technical guide provides an in-depth exploration of the multifaceted function of D-Ala-D-Ala, from its enzymatic synthesis in the cytoplasm to its ultimate role in the transpeptidation reactions that grant the cell wall its structural integrity. We delve into the kinetics of the key enzymes involved, D-alanyl-D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine ligase (MurF), and present detailed experimental protocols for their characterization. Furthermore, this guide examines the strategic importance of the D-Ala-D-Ala terminus as a primary target for antibiotics, most notably vancomycin (B549263), and explores the biochemical basis of resistance mechanisms. Through quantitative data, detailed methodologies, and visual pathway representations, this document serves as a comprehensive resource for researchers and professionals engaged in antibacterial drug discovery and development.

Introduction: The Architectural Significance of Peptidoglycan

The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast, mesh-like macromolecule composed of long glycan strands cross-linked by short peptides.[3][4] The glycan chains consist of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2] Attached to each MurNAc residue is a pentapeptide stem, which typically terminates in the dipeptide D-alanyl-D-alanine in its precursor form.[4]

The cross-linking of these pentapeptide stems, a process known as transpeptidation, is the final and crucial step in peptidoglycan synthesis, creating a rigid and protective sacculus around the bacterium.[1] The D-Ala-D-Ala terminus of the pentapeptide is central to this process, serving as the recognition site and substrate for the transpeptidases (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking reaction.[1][5] This pivotal role makes the synthesis and utilization of D-Ala-D-Ala a highly attractive target for antimicrobial intervention.

The Cytoplasmic Synthesis of the D-Ala-D-Ala Terminus

The journey of D-Ala-D-Ala begins in the bacterial cytoplasm with a series of enzymatic reactions that assemble the UDP-MurNAc-pentapeptide precursor. The formation of the terminal D-Ala-D-Ala dipeptide and its subsequent incorporation into the pentapeptide are catalyzed by two essential ATP-dependent ligases: D-alanyl-D-alanine ligase (Ddl) and MurF ligase.

D-Alanyl-D-Alanine Ligase (Ddl): The Genesis of the Dipeptide

D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5] This enzyme is a critical gateway for the entire process, as the D-Ala-D-Ala dipeptide is the exclusive substrate for the subsequent MurF-catalyzed reaction in most bacteria.

The reaction proceeds in an ordered sequential mechanism where ATP binds first, followed by two molecules of D-alanine.[3] The enzyme then catalyzes the formation of a peptide bond, releasing ADP and inorganic phosphate.

MurF Ligase: Incorporating the Dipeptide into the Pentapeptide Precursor

Following its synthesis, the D-Ala-D-Ala dipeptide is added to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (or meso-diaminopimelic acid in many Gram-negative bacteria) tripeptide by the MurF ligase.[6] This reaction completes the synthesis of the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor of peptidoglycan.[7] The MurF ligase exhibits high specificity for the D-Ala-D-Ala dipeptide, ensuring the correct terminus for subsequent transpeptidation.[6]

Peptidoglycan_Precursor_Synthesis cluster_cytoplasm Cytoplasm UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurF MurF UDP_MurNAc_tripeptide->MurF D_Ala 2 x D-Alanine Ddl Ddl D_Ala->Ddl ATP1 ATP ATP1->Ddl ADP_Pi1 ADP + Pi D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_D_Ala->MurF Ddl->ADP_Pi1 Ddl->D_Ala_D_Ala Ligation ATP2 ATP ATP2->MurF ADP_Pi2 ADP + Pi UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurF->ADP_Pi2 MurF->UDP_MurNAc_pentapeptide Ligation

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Transpeptidation: The Final Act of D-Ala-D-Ala

Once synthesized, the UDP-MurNAc-pentapeptide is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain. The terminal D-Ala-D-Ala of the pentapeptide then plays its final, critical role in the transpeptidation reaction. Penicillin-binding proteins (PBPs) recognize the D-Ala-D-Ala motif and catalyze the formation of a cross-link between the penultimate D-alanine of one peptide side chain and an amino group on an adjacent peptide side chain.[5] This reaction results in the cleavage and release of the terminal D-alanine residue.[1] The resulting cross-linked peptidoglycan network provides the cell wall with its characteristic strength and rigidity.

Transpeptidation cluster_periplasm Periplasm / Cell Wall Pentapeptide1 Peptide Stem 1 (...-D-Ala-D-Ala) PBP PBP (Transpeptidase) Pentapeptide1->PBP Pentapeptide2 Peptide Stem 2 (with amino group) Pentapeptide2->PBP Crosslinked_Peptides Cross-linked Peptides PBP->Crosslinked_Peptides Cross-linking Terminal_D_Ala Terminal D-Alanine PBP->Terminal_D_Ala Release

Caption: The transpeptidation reaction catalyzed by Penicillin-Binding Proteins (PBPs).

D-Ala-D-Ala as an Antibiotic Target

The essentiality and unique bacterial nature of the D-Ala-D-Ala terminus make it an ideal target for antibiotics.

Vancomycin: A Glycopeptide Antibiotic

Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9] This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, effectively preventing the incorporation of new peptidoglycan subunits and leading to cell lysis.[9]

D-Cycloserine: An Inhibitor of D-Ala Synthesis

D-cycloserine is a structural analog of D-alanine that competitively inhibits both alanine (B10760859) racemase (which converts L-alanine to D-alanine) and D-alanyl-D-alanine ligase (Ddl).[3] By blocking the synthesis of D-alanine and its subsequent ligation into the D-Ala-D-Ala dipeptide, D-cycloserine effectively halts peptidoglycan synthesis.

Mechanisms of Resistance

The clinical efficacy of antibiotics targeting the D-Ala-D-Ala terminus has been challenged by the emergence of resistance. The most well-characterized mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][8] This substitution, catalyzed by enzymes encoded by the van gene cluster, results in a dramatic reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][8]

Vancomycin_Action_Resistance cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium Vancomycin_S Vancomycin Binding_S High-Affinity Binding Vancomycin_S->Binding_S D_Ala_D_Ala_Terminus D-Ala-D-Ala Terminus D_Ala_D_Ala_Terminus->Binding_S Inhibition_S Inhibition of Transpeptidation Binding_S->Inhibition_S Cell_Lysis_S Cell Lysis Inhibition_S->Cell_Lysis_S Vancomycin_R Vancomycin Binding_R Low-Affinity Binding Vancomycin_R->Binding_R D_Ala_D_Lac_Terminus D-Ala-D-Lac Terminus D_Ala_D_Lac_Terminus->Binding_R No_Inhibition Transpeptidation Proceeds Binding_R->No_Inhibition Cell_Survival Cell Survival No_Inhibition->Cell_Survival

Caption: Mechanism of vancomycin action and resistance.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and interactions discussed in this guide.

Table 1: Kinetic Parameters of D-alanyl-D-alanine Ligase (Ddl)

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Mycobacterium tuberculosisD-Alanine (Site 1)0.075-[3]
Mycobacterium tuberculosisD-Alanine (Site 2)3.6-[3]
Thermus thermophilusATP0.0231.9[10]

Table 2: Kinetic Parameters of MurF Ligase

OrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
Escherichia coliATP130980[5]
Escherichia coliUDP-MurNAc-tripeptide44980[5]
Escherichia coliD-Ala-D-Ala48980[5]
Staphylococcus aureusATP--[6]
Staphylococcus aureusUDP-MurNAc-L-Ala-D-Glu-L-Lys--[6]
Staphylococcus aureusD-Ala-D-Ala--[6]

Table 3: Binding Affinities and Inhibition Constants

Molecule 1Molecule 2K_d_ / K_i_Organism/ConditionReference
VancomycinAc-D-Ala-D-Ala~1 µM-[11]
VancomycinAc-D-Ala-D-Lac~1 mM-[11]
D-CycloserineDdl (M. tuberculosis)14 µM (Site 1)Competitive[3]
D-CycloserineDdl (M. tuberculosis)25 µM (Site 2)Competitive[3]
Phosphinate InhibitorDdl (E. coli)nanomolar rangeIrreversible[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

D-alanyl-D-alanine Ligase (Ddl) Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure Ddl activity by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Purified Ddl enzyme

  • D-Alanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, D-alanine, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified Ddl enzyme to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of ADP formation is directly proportional to the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Ddl_Assay_Workflow start Start prepare_mix Prepare reaction mix (Buffer, D-Ala, ATP, PEP, NADH, PK, LDH) start->prepare_mix equilibrate Equilibrate at 37°C prepare_mix->equilibrate add_ddl Add Ddl enzyme equilibrate->add_ddl monitor_abs Monitor A340 decrease add_ddl->monitor_abs calculate_rate Calculate initial rate monitor_abs->calculate_rate end End calculate_rate->end

Caption: Experimental workflow for the coupled Ddl activity assay.

MurF Ligase Activity Assay (HPLC-based)

This protocol describes an HPLC-based assay to directly measure the formation of the UDP-MurNAc-pentapeptide product of the MurF reaction.

Materials:

  • Purified MurF enzyme

  • UDP-MurNAc-tripeptide substrate

  • D-Ala-D-Ala

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

Procedure:

  • Set up reaction mixtures containing assay buffer, UDP-MurNAc-tripeptide, D-Ala-D-Ala, and ATP.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified MurF enzyme.

  • At various time points, stop the reaction by adding the quenching solution.

  • Centrifuge the quenched reactions to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate (UDP-MurNAc-tripeptide) from the product (UDP-MurNAc-pentapeptide).

  • Quantify the amount of product formed by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve.

MurF_Assay_Workflow start Start setup_rxn Set up reaction mix (Buffer, Substrates, ATP) start->setup_rxn preincubate Pre-incubate at 37°C setup_rxn->preincubate add_murf Add MurF enzyme preincubate->add_murf incubate_time Incubate for defined times add_murf->incubate_time quench_rxn Quench reaction incubate_time->quench_rxn centrifuge Centrifuge quench_rxn->centrifuge analyze_hplc Analyze supernatant by HPLC centrifuge->analyze_hplc quantify Quantify product peak analyze_hplc->quantify end End quantify->end

Caption: Experimental workflow for the HPLC-based MurF activity assay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Antimicrobial agent stock solution

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

The D-alanyl-D-alanine dipeptide is an indispensable molecule in bacterial physiology, playing a central and non-redundant role in the construction of the peptidoglycan cell wall. Its synthesis and subsequent utilization in transpeptidation reactions are exquisitely orchestrated processes that are essential for bacterial viability. The unique presence and critical function of D-Ala-D-Ala have rightfully positioned it as a prime target for the development of antibiotics. A thorough understanding of the enzymes involved in its metabolism, the mechanism of its incorporation into the cell wall, and the ways in which bacteria develop resistance to drugs targeting this pathway is paramount for the continued development of novel and effective antibacterial therapies. This guide provides a foundational and comprehensive overview to aid researchers and drug development professionals in this critical endeavor.

References

The Pivotal Role of D-Alanyl-D-Alanine in Peptidoglycan Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall biosynthesis, serving as the critical recognition motif for the transpeptidase enzymes that catalyze the final and essential cross-linking step of peptidoglycan assembly. This process imparts the necessary structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. The indispensable nature of this pathway has made it a primary target for some of the most successful antibiotic classes, including β-lactams and glycopeptides. This technical guide provides an in-depth exploration of the synthesis and function of the D-Ala-D-Ala motif, the enzymatic mechanisms of peptidoglycan cross-linking, and the modes of action of antibiotics that target this pathway. Detailed experimental protocols for studying these processes and quantitative data on enzyme kinetics and antibiotic interactions are also presented to aid researchers in this field.

Introduction: The Architecture of the Bacterial Cell Wall

The bacterial cell wall is a remarkable and essential macromolecular structure that encases the cytoplasmic membrane, providing mechanical strength and defining cellular shape.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast polymer composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1] Attached to each NAM residue is a short pentapeptide stem, which typically terminates in a D-Ala-D-Ala dipeptide.[3] The rigidity of the peptidoglycan sacculus is achieved through the formation of peptide cross-links between these pentapeptide stems of adjacent glycan chains, creating a robust, mesh-like structure.[2][4]

Biosynthesis of the D-Ala-D-Ala Terminus

The journey of the D-Ala-D-Ala motif begins in the cytoplasm with a series of enzymatic reactions that are crucial for the synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.

2.1. Formation of D-Alanine: The precursor, L-alanine, is converted to its D-isomer by the enzyme alanine (B10760859) racemase (Alr). This enzyme is a key target for the antibiotic D-cycloserine.[5][6]

2.2. Synthesis of the D-Ala-D-Ala Dipeptide: The ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the formation of a peptide bond between two D-alanine molecules.[7][8] This enzyme is also a target of D-cycloserine.[9][10][11] The reaction proceeds through an ordered ter-ter mechanism, where ATP binds first, followed by the two D-alanine substrates.[8][9]

2.3. Assembly of the UDP-MurNAc-pentapeptide: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the cytoplasmic peptidoglycan precursor.[12][13] This precursor is then transported to the cell membrane for the subsequent steps of cell wall synthesis.

Peptidoglycan_Precursor_Synthesis cluster_cytoplasm Cytoplasmic Synthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) ATP1 ATP ATP1->D_Ala_D_Ala ADP1 ADP + Pi D_Ala_D_Ala->ADP1 UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Ligase ADP2 ADP + Pi UDP_MurNAc_pentapeptide->ADP2 ATP2 ATP ATP2->UDP_MurNAc_pentapeptide

Cytoplasmic synthesis of the D-Ala-D-Ala-containing peptidoglycan precursor.

The Transpeptidation Reaction: Forging the Cross-Links

The final step in the construction of the rigid peptidoglycan layer is the transpeptidation reaction, which occurs in the periplasmic space. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs), specifically the DD-transpeptidases.[14][15][16]

The transpeptidation process can be summarized in two main steps:

  • Acylation: The DD-transpeptidase recognizes and binds to the D-Ala-D-Ala terminus of a pentapeptide stem (the donor strand). The active site serine of the enzyme attacks the carbonyl group of the penultimate D-alanine, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[14][16]

  • Deacylation (Transpeptidation): The amino group from the side chain of a nearby pentapeptide stem (the acceptor strand) then attacks the acyl-enzyme intermediate, forming a new peptide bond (the cross-link) and regenerating the free enzyme.[14][16]

Transpeptidation_Mechanism cluster_transpeptidation Transpeptidation Reaction Donor_Peptide Donor Pentapeptide (...-L-Lys-D-Ala-D-Ala) Acyl_Enzyme Acyl-Enzyme Intermediate (PBP-Ser-D-Ala-...) Donor_Peptide->Acyl_Enzyme Acylation Acceptor_Peptide Acceptor Pentapeptide (...-meso-DAP-...) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Acceptor_Peptide->Crosslinked_Peptidoglycan PBP_Active_Site PBP (DD-Transpeptidase) Active Site Serine PBP_Active_Site->Acyl_Enzyme Terminal_D_Ala Terminal D-Ala (Released) Acyl_Enzyme->Terminal_D_Ala Acyl_Enzyme->Crosslinked_Peptidoglycan Deacylation Crosslinked_Peptidoglycan->PBP_Active_Site Enzyme regeneration

The two-step mechanism of DD-transpeptidase-catalyzed peptidoglycan cross-linking.

Targeting the D-Ala-D-Ala Motif: Antibiotic Mechanisms of Action

The critical role of the D-Ala-D-Ala terminus in peptidoglycan cross-linking makes it an ideal target for antibiotics.

4.1. β-Lactam Antibiotics: This class of antibiotics, which includes penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[14][17][18] They bind to the active site of PBPs and acylate the catalytic serine residue, forming a stable, long-lived covalent adduct.[18][19] This irreversible inhibition of the transpeptidase activity prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall and eventual cell lysis.[18]

4.2. Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin (B549263) functions by a different mechanism. It binds directly and with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor.[20][21][22] This binding sterically hinders the access of both transglycosylases and transpeptidases to their substrates, thereby inhibiting both the elongation of the glycan chains and the formation of peptide cross-links.[6][9]

Antibiotic_Inhibition cluster_beta_lactam β-Lactam Action cluster_vancomycin Vancomycin Action PBP PBP (DD-Transpeptidase) Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Beta_Lactam β-Lactam Antibiotic (e.g., Penicillin) Beta_Lactam->Inactive_PBP Irreversible Inhibition Transpeptidation Transpeptidation Inactive_PBP->Transpeptidation Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vanco_Precursor_Complex Vancomycin-Precursor Complex Peptidoglycan_Precursor->Vanco_Precursor_Complex Vancomycin Vancomycin Vancomycin->Vanco_Precursor_Complex High-Affinity Binding Vanco_Precursor_Complex->Transpeptidation Glycan_Elongation Glycan Elongation Vanco_Precursor_Complex->Glycan_Elongation

Mechanisms of action of β-lactam and glycopeptide antibiotics.

4.3. Resistance Mechanisms: A clinically significant mechanism of resistance to vancomycin involves the alteration of the peptidoglycan precursor. In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[19][23] This substitution dramatically reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][7][24]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors involved in peptidoglycan cross-linking.

Table 1: Kinetic Parameters of D-Ala-D-Ala Ligases

Enzyme SourceSubstrate/InhibitorKm / Kikcat (s-1)Reference
Mycobacterium tuberculosis DdlD-Ala (Site 1)0.075 mM (Km)-[9][11]
D-Ala (Site 2)3.6 mM (Km)-[9][11]
D-cycloserine (Site 1)14 µM (Ki)-[9]
D-cycloserine (Site 2)25 µM (Ki)-[9]
Thermus thermophilus Ddl (no K+)ATP16.2 µM (Km)0.08[12]
D-Ala (Site 1)1250 µM (Km)-[12]
D-Ala (Site 2)4020 µM (Km)-[12]
Thermus thermophilus Ddl (+50 mM KCl)ATP12.1 µM (Km)0.07[12]
D-Ala (Site 1)130 µM (Km)-[12]
D-Ala (Site 2)200 µM (Km)-[12]

Table 2: Binding Affinities of Vancomycin

LigandDissociation Constant (Kd)Binding Affinity (Ka)Reference
N-acetyl-D-Ala-D-Ala-1.6 x 106 M-1[7]
N-acetyl-D-Ala-D-Lac-2.5 x 103 M-1[7]
Trivalent D-Ala-D-Ala derivative~4 x 10-17 M-[2]

Table 3: Inhibition of Penicillin-Binding Proteins (PBPs)

PBP SourceInhibitorKi / kinact/KIReference
E. coli PBP1a/1b4-Quinolone derivatives27 - 510 µM (Ki)[10]
E. coli PBP24-Quinolone derivatives26 - 250 µM (Ki)[10]
E. coli PBP34-Quinolone derivatives27 - 120 µM (Ki)[10]
E. coli PBP44-Quinolone derivatives3.1 - 55 µM (Ki)[10]
E. coli PBP5/64-Quinolone derivatives220 - 520 µM (Ki)[10]
S. pneumoniae PBP2xBocillin-FL206,000 ± 29,800 M-1s-1 (kinact/KI)[25]

Experimental Protocols

6.1. D-Ala-D-Ala Ligase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[26][27]

  • Materials:

    • Purified D-Ala-D-Ala ligase

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5

    • Substrates: D-alanine, ATP

    • Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

    • Coupling substrates: Phosphoenolpyruvate (PEP), NADH

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, D-alanine, ATP, PEP, and NADH.

    • Add PK and LDH to the reaction mixture.

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the purified D-Ala-D-Ala ligase.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH oxidation is proportional to the rate of ADP production by the ligase. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[26]

6.2. In Vitro Peptidoglycan Synthesis Assay

This assay utilizes radiolabeled Lipid II to simultaneously monitor the glycosyltransferase and transpeptidase activities of PBPs.[28]

  • Materials:

    • Purified PBPs

    • Radiolabeled Lipid II (e.g., with [14C]GlcNAc)

    • Reaction buffer

    • HPLC system with a flow-through scintillation counter

  • Procedure:

    • Incubate the purified PBPs with the radiolabeled Lipid II substrate in the reaction buffer.

    • Stop the reaction at various time points.

    • Separate the reaction products (uncross-linked and cross-linked peptidoglycan) by HPLC.

    • Quantify the amount of radioactivity in the different product peaks using a flow-through scintillation counter. This allows for the determination of both glycan chain elongation and the degree of cross-linking.

6.3. Analysis of Peptidoglycan Composition by UPLC

This method is used to determine the muropeptide composition of bacterial cell walls, providing information on the extent of cross-linking and other modifications.[21][29][30]

  • Materials:

    • Bacterial cell culture

    • SDS, mutanolysin, sodium borohydride (B1222165), phosphoric acid

    • UPLC system with a C18 column and a UV detector

  • Procedure:

    • Isolate peptidoglycan sacculi from bacterial cells by boiling in SDS.

    • Digest the purified sacculi with a muramidase (B13767233) (e.g., mutanolysin) to release soluble muropeptides.

    • Reduce the muropeptides with sodium borohydride to prevent anomer separation during chromatography.

    • Stop the reduction reaction with phosphoric acid.

    • Separate the muropeptides by reverse-phase UPLC.

    • Detect the muropeptides by their absorbance at 206 nm.

    • Quantify the area under each peak to determine the relative abundance of different muropeptide species (monomers, dimers, etc.), which allows for the calculation of the cross-linking index.[21][30]

UPLC_Workflow Start Bacterial Cell Culture Isolate_Sacculi Isolate Peptidoglycan Sacculi (SDS boiling) Start->Isolate_Sacculi Digest_PG Digest with Muramidase (e.g., Mutanolysin) Isolate_Sacculi->Digest_PG Reduce_Muropeptides Reduce Muropeptides (Sodium Borohydride) Digest_PG->Reduce_Muropeptides Separate_UPLC Separate Muropeptides by UPLC Reduce_Muropeptides->Separate_UPLC Detect_Quantify Detect (UV 206 nm) and Quantify Peaks Separate_UPLC->Detect_Quantify Analyze_Data Calculate Cross-linking Index Detect_Quantify->Analyze_Data End Muropeptide Composition Analyze_Data->End

Workflow for the analysis of peptidoglycan composition by UPLC.

6.4. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][18][20]

  • Materials:

    • Bacterial strain

    • Liquid growth medium (e.g., Mueller-Hinton Broth)

    • Antimicrobial agent

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include a positive control (bacteria without antibiotic) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

    • The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Conclusion

The D-Ala-D-Ala dipeptide is a deceptively simple yet fundamentally important molecule in bacterial physiology. Its central role in peptidoglycan cross-linking has made the pathway for its synthesis and utilization a highly successful target for antibiotic intervention for decades. A thorough understanding of the molecular mechanisms governing this process, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development.

References

The D-Ala-D-Ala Biosynthesis Pathway in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall construction, providing the terminal dipeptide of the UDP-N-acetylmuramic acid (UDP-MurNAc) pentapeptide precursor essential for peptidoglycan cross-linking.[1][2] In Escherichia coli, this cytoplasmic pathway is orchestrated by a series of three essential enzymes: Alanine (B10760859) Racemase, D-alanine-D-alanine Ligase, and UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine Ligase. Due to its indispensable nature for bacterial viability and its absence in higher eukaryotes, this pathway represents a validated and highly attractive target for the development of novel antibacterial agents.[3][4][5] This guide provides an in-depth examination of the core enzymes, their mechanisms, kinetics, and regulation, supplemented with detailed experimental protocols and quantitative data to support research and development efforts.

The Core Biosynthetic Pathway

The synthesis of the D-Ala-D-Ala moiety and its incorporation into the peptidoglycan precursor involves three sequential enzymatic reactions that occur in the cytoplasm:

  • Racemization of L-alanine: The pathway initiates with the conversion of the naturally abundant L-alanine amino acid to its D-enantiomer, D-alanine. This reaction is catalyzed by Alanine Racemase (Alr).[5][6]

  • Ligation of D-alanine: Two molecules of D-alanine are then joined in an ATP-dependent reaction to form the dipeptide D-alanyl-D-alanine. This step is catalyzed by D-alanine-D-alanine Ligase (Ddl).[7][8]

  • Addition to the Peptidoglycan Precursor: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelate (UDP-MurNAc-tripeptide). This final cytoplasmic step is catalyzed by the MurF enzyme, yielding the complete UDP-MurNAc-pentapeptide precursor.[9][10][11]

This pentapeptide is then transported across the cell membrane to the periplasm, where it serves as the building block for peptidoglycan assembly and cross-linking.[12]

D_Ala_D_Ala_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Ala L-Alanine Alr Alanine Racemase (Alr, DadX) L_Ala->Alr Substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Substrate (x2) D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF Substrate UDP_Tri UDP-MurNAc-tripeptide UDP_Tri->MurF Substrate UDP_Penta UDP-MurNAc-pentapeptide PG Peptidoglycan Synthesis UDP_Penta->PG Transport & Incorporation Alr->D_Ala Product Ddl->D_Ala_D_Ala Product ADP1 ADP + Pi Ddl->ADP1 MurF->UDP_Penta ADP2 ADP + Pi MurF->ADP2 ATP1 ATP ATP1->Ddl ATP2 ATP ATP2->MurF

Caption: The D-Ala-D-Ala biosynthesis pathway in E. coli.

Core Enzymes: Mechanism, Properties, and Inhibition

Alanine Racemase (Alr, DadX)

Alanine racemase (EC 5.1.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible interconversion of L-alanine and D-alanine.[4][13] This function is critical as it provides the necessary D-alanine substrate for the subsequent steps of peptidoglycan synthesis.[3][6]

  • Isozymes in E. coli : E. coli possesses two alanine racemase isozymes. The alr gene product is constitutively expressed and provides D-alanine for cell wall biosynthesis.[6][14] The dadX gene product is an inducible, catabolic racemase used when L-alanine is a primary carbon source.[6][14] The deletion of both genes results in a D-alanine auxotrophic phenotype, confirming their essential, albeit partially redundant, roles.[4][14]

  • Mechanism : The enzyme functions as a homodimer.[6] The PLP cofactor forms a Schiff base (aldimine) with the amino group of alanine. Catalysis proceeds via a two-base mechanism where active site residues, such as a tyrosine and a lysine, abstract and donate a proton to the α-carbon of alanine, leading to the inversion of its stereochemistry.[4]

  • Inhibitors : Alanine racemase is a well-established target for antibiotics. Known inhibitors include:

    • D-cycloserine : A structural analog of D-alanine that acts as an inhibitor of both alanine racemase and D-Ala-D-Ala ligase.[4][15][16]

    • 3-Fluoro-D-alanine : Another potent inhibitor of the racemase.[4][17]

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase (Ddl; EC 6.3.2.4) is an ATP-grasp enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules.[7][18] E. coli possesses two isoforms, DdlA and DdlB.[19]

  • Mechanism : The reaction follows an ordered Ter-Ter kinetic mechanism where ATP binds first, followed by the first molecule of D-alanine (D-Ala1), and finally the second molecule of D-alanine (D-Ala2).[7] The carboxylate of D-Ala1 performs a nucleophilic attack on the γ-phosphate of ATP to form a high-energy D-alanyl-phosphate intermediate and ADP.[7][20] Subsequently, the amino group of D-Ala2 attacks the acyl carbon of this intermediate, forming a tetrahedral transition state that collapses to yield D-Ala-D-Ala and inorganic phosphate (B84403) (Pi).[7][20]

  • Inhibitors : Like alanine racemase, Ddl is a primary target of the antibiotic D-cycloserine .[15] Structural and mechanistic studies have revealed that D-cycloserine is phosphorylated in the active site by ATP, forming a stable adduct that mimics the D-alanyl-phosphate intermediate and effectively inhibits the enzyme.[15]

Ddl_Mechanism cluster_0 Ddl Active Site E Ddl Enzyme E_ATP Ddl-ATP E->E_ATP 1. ATP binds E_ATP_DA1 Ddl-ATP-D-Ala1 E_ATP->E_ATP_DA1 2. D-Ala1 binds E_ADP_DAp Ddl-ADP-[D-Ala-PO4] E_ATP_DA1->E_ADP_DAp 3. Intermediate Formation E_ADP_DAp_DA2 Ddl-ADP-[D-Ala-PO4]-D-Ala2 E_ADP_DAp->E_ADP_DAp_DA2 4. D-Ala2 binds E_Products Ddl-ADP-Pi-(D-Ala-D-Ala) E_ADP_DAp_DA2->E_Products 5. Peptide Bond Formation E_Products->E 6. Products Release Products ATP DA1 DA2 Alr_Assay_Workflow start Prepare Assay Mix (Buffer, PLP, L-Ala) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate with Alr Enzyme preincubate->initiate incubate Incubate (Initial Velocity) initiate->incubate quench Quench Reaction (HCl) incubate->quench neutralize Neutralize (NaOH) quench->neutralize derivatize Derivatize with Marfey's Reagent neutralize->derivatize hplc HPLC Separation (C18 Column) derivatize->hplc quantify Quantify L- and D-Ala (UV Detector) hplc->quantify end Calculate Kinetic Parameters quantify->end

References

An In-depth Technical Guide to the Structure and Chemical Properties of D-alanyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-alanyl-D-alanine is a crucial dipeptide in microbiology and pharmacology, primarily known for its essential role in the biosynthesis of peptidoglycan in bacterial cell walls. This function also makes it the specific target for glycopeptide antibiotics, most notably vancomycin (B549263). Understanding the structure, chemical properties, and interactions of D-alanyl-D-alanine is paramount for the development of novel antibacterial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological significance of D-alanyl-D-alanine, along with detailed experimental protocols and diagrammatic representations of its metabolic pathway and interactions.

Structure and Stereochemistry

D-alanyl-D-alanine is a dipeptide composed of two D-alanine residues linked by a peptide bond. The "D" configuration at the alpha-carbon of each alanine (B10760859) residue is a key structural feature, distinguishing it from the L-amino acids typically found in proteins. This specific stereochemistry is fundamental to its recognition by bacterial enzymes and its interaction with antibiotics.

The chemical structure of D-alanyl-D-alanine is characterized by a central amide linkage, a terminal carboxylic acid group, and a terminal amino group.

Chemical Formula: C₆H₁₂N₂O₃[1]

IUPAC Name: (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Geometry

The precise bond lengths and angles of D-alanyl-D-alanine have been determined through X-ray crystallography of the dipeptide bound to D-alanine-D-alanine ligase. These values provide insight into the molecule's conformation within a biological context.

Parameter Value (Enzyme-Bound State)
Peptide Bond Length (C-N) ~1.33 Å
N-Cα Bond Length ~1.46 Å
Cα-C' Bond Length ~1.52 Å
C'=O Bond Length ~1.25 Å
Cα-Cβ Bond Length ~1.53 Å
N-Cα-C' Bond Angle ~110°
Cα-C'-N Bond Angle ~116°
Cα-N-H Bond Angle ~121°
O=C'-N Bond Angle ~123°

Note: These values are derived from the crystal structure of D-alanyl-D-alanine in complex with D-alanine-D-alanine ligase (PDB ID: 4C5B) and may vary slightly in the unbound state.[2]

Chemical and Physical Properties

The physicochemical properties of D-alanyl-D-alanine are essential for understanding its behavior in biological systems and for the design of analytical and synthetic procedures.

Property Value Source
Molecular Weight 160.17 g/mol PubChem[3]
pKa (Strongest Acidic) 3.73 (Predicted)ECMDB
pKa (Strongest Basic) 8.39 (Predicted)ECMDB
Water Solubility 70.7 g/L (Predicted)ECMDB
LogP -3.3 (Predicted)PubChem[3]
Appearance White to off-white solidCymitQuimica[1]

Biological Significance and Signaling Pathways

D-alanyl-D-alanine is a cornerstone of bacterial cell wall integrity. It is synthesized in the cytoplasm and incorporated into the pentapeptide side chain of peptidoglycan precursors. This pentapeptide, terminating in D-Ala-D-Ala, is crucial for the cross-linking of peptidoglycan strands, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins). This cross-linking confers structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis.

Biosynthesis of D-alanyl-D-alanine

The synthesis of D-alanyl-D-alanine is a two-step enzymatic process. First, the enzyme alanine racemase converts L-alanine, the common enantiomer, to D-alanine. Subsequently, D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide.

D-alanyl-D-alanine Biosynthesis cluster_enzymes Enzymatic Conversions L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Ddl D-alanine-D-alanine Ligase (Ddl) D_Alanine->Ddl D_Ala_D_Ala D-alanyl-D-alanine Alanine_Racemase->D_Alanine Racemization Ddl->D_Ala_D_Ala Ligation ADP_Pi ADP + Pi Ddl->ADP_Pi ATP ATP ATP->Ddl

Biosynthesis of D-alanyl-D-alanine.
Role in Peptidoglycan Synthesis and Antibiotic Action

The D-alanyl-D-alanine terminus of the peptidoglycan precursor is the target of vancomycin. Vancomycin binds with high affinity to the D-Ala-D-Ala moiety, sterically hindering the transglycosylase and transpeptidase enzymes from accessing their substrate. This inhibition of peptidoglycan synthesis weakens the cell wall, leading to bacterial cell death. Resistance to vancomycin often arises from the substitution of the terminal D-alanine with D-lactate or D-serine, which reduces the binding affinity of vancomycin.

Vancomycin Mechanism of Action cluster_normal Normal Cell Wall Synthesis cluster_inhibition Vancomycin Inhibition PG_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP) PG_precursor->Transpeptidase No_crosslinking Inhibition of Cross-linking PG_precursor->No_crosslinking Vancomycin Vancomycin Vancomycin->PG_precursor Binds to D-Ala-D-Ala Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_PG Transpeptidase->No_crosslinking Cell_lysis Cell Lysis No_crosslinking->Cell_lysis

Mechanism of Vancomycin Action.

Quantitative Data

Physicochemical Properties
Property Value Method
pKa₁ (Carboxyl) 3.73Predicted
pKa₂ (Amino) 8.39Predicted
Aqueous Solubility (25 °C) 70.7 g/LPredicted
Enzyme Kinetics of D-alanine-D-alanine Ligase (Ddl)
Organism Substrate Km (mM) kcat (s⁻¹) Source
Mycobacterium tuberculosisD-Ala (Site 1)0.075-PubMed
Mycobacterium tuberculosisD-Ala (Site 2)3.6-PubMed
Thermus thermophilusD-Ala1.25 (low K⁺)-JBC
Thermus thermophilusATP0.0162 (low K⁺)-JBC
Aeromonas hydrophilaD-Ala1.01-ResearchGate[4]
Aeromonas hydrophilaATP0.0541-ResearchGate[4]

Experimental Protocols

Solid-Phase Synthesis of D-alanyl-D-alanine

This protocol outlines the manual solid-phase synthesis of D-alanyl-D-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-D-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Fmoc Deprotection (if resin is pre-loaded with an Fmoc-protected linker): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[5]

    • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Second Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2a.

    • Activation and Coupling: Repeat the activation and coupling steps (2b and 2c) with Fmoc-D-Ala-OH.

    • Washing: Wash the resin as described in step 2d.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2a.

    • Wash the resin thoroughly with DMF and then DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the D-alanyl-D-alanine by mass spectrometry and NMR.

Enzymatic Synthesis of D-alanyl-D-alanine

This protocol describes the in vitro synthesis of D-alanyl-D-alanine using purified D-alanine-D-alanine ligase (Ddl).

Materials:

  • Purified D-alanine-D-alanine ligase (Ddl)

  • D-Alanine

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • KCl

  • Tris-HCl buffer (pH 8.0)

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 50 mM Tris-HCl, pH 8.0

      • 100 mM D-Alanine

      • 20 mM ATP

      • 20 mM MgCl₂

      • 100 mM KCl

    • The optimal concentrations may vary depending on the specific Ddl enzyme used and should be determined empirically based on its kinetic parameters.

  • Enzyme Addition and Incubation:

    • Add a suitable amount of purified Ddl enzyme to the reaction mixture to initiate the reaction.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C for mesophilic enzymes) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching:

    • Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding an equal volume of 10% trichloroacetic acid (TCA) followed by centrifugation to precipitate the enzyme.

  • Analysis of Product Formation:

    • Analyze the supernatant for the presence of D-alanyl-D-alanine using RP-HPLC.

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% TFA.

    • Monitor the elution profile at a wavelength of 214 nm.

    • Quantify the amount of D-alanyl-D-alanine formed by comparing the peak area to a standard curve of known concentrations.

Analysis of Vancomycin - D-alanyl-D-alanine Interaction by NMR Spectroscopy

This protocol provides a general workflow for studying the binding of vancomycin to D-alanyl-D-alanine using NMR titration.

Materials:

  • D-alanyl-D-alanine

  • Vancomycin hydrochloride

  • Deuterated buffer (e.g., 20 mM phosphate (B84403) buffer in D₂O, pH 7.0)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of D-alanyl-D-alanine (e.g., 10 mM) in the deuterated buffer.

    • Prepare a concentrated stock solution of vancomycin (e.g., 100 mM) in the same deuterated buffer.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the D-alanyl-D-alanine solution alone.

    • Add small aliquots of the vancomycin stock solution to the D-alanyl-D-alanine sample in the NMR tube to achieve increasing molar ratios of vancomycin to peptide (e.g., 0.2:1, 0.4:1, 0.6:1, 0.8:1, 1:1, 1.2:1, etc.).

    • Acquire a ¹H NMR spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis:

    • Observe the chemical shift perturbations (changes in the positions of the peaks) of the D-alanyl-D-alanine protons upon addition of vancomycin.

    • The protons of the D-Ala-D-Ala moiety that are involved in the binding interaction with vancomycin will show the most significant chemical shift changes.

    • Plot the change in chemical shift (Δδ) for specific protons as a function of the vancomycin concentration.

    • Fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).

    • Two-dimensional NMR experiments, such as NOESY, can be used to identify through-space interactions between vancomycin and D-alanyl-D-alanine, providing more detailed structural information about the complex.

NMR_Titration_Workflow start Start prep_samples Prepare D-Ala-D-Ala and Vancomycin Stock Solutions start->prep_samples nmr_peptide Acquire 1H NMR of D-Ala-D-Ala Alone prep_samples->nmr_peptide titration_loop Add Aliquot of Vancomycin nmr_peptide->titration_loop acquire_spectrum Acquire 1H NMR Spectrum titration_loop->acquire_spectrum Yes analyze_shifts Analyze Chemical Shift Perturbations titration_loop->analyze_shifts No (Titration Complete) acquire_spectrum->titration_loop plot_data Plot Δδ vs. [Vancomycin] analyze_shifts->plot_data fit_curve Fit Binding Isotherm to Determine Kd plot_data->fit_curve end End fit_curve->end

NMR Titration Workflow.

Conclusion

D-alanyl-D-alanine remains a molecule of profound interest in the fields of microbiology, biochemistry, and drug discovery. Its unique stereochemistry and central role in bacterial cell wall synthesis have made it a successful target for antibiotics for decades. As antibiotic resistance continues to be a global health crisis, a deep and detailed understanding of the structure, properties, and interactions of D-alanyl-D-alanine is more critical than ever. This guide provides a foundational resource for researchers working to understand the intricacies of this vital dipeptide and to develop the next generation of therapeutics that target its metabolic pathway.

References

The Pivotal Role of D-Alanyl-D-Alanine in Microbiology: From Essential Bacterial Component to Key Antibiotic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) holds a position of profound significance. This seemingly simple molecule is a cornerstone of bacterial survival, playing an indispensable role in the construction of the peptidoglycan cell wall that encases most bacteria. Its discovery and subsequent elucidation of its function have not only been fundamental to our understanding of bacterial physiology but have also paved the way for the development of some of our most potent antibiotics. This technical guide provides a comprehensive overview of the discovery, significance, and targeting of D-Ala-D-Ala, with a focus on its interaction with the glycopeptide antibiotic vancomycin (B549263) and the mechanisms by which bacteria have evolved resistance.

The Discovery of D-Ala-D-Ala and its Role in Peptidoglycan Synthesis

The journey to understanding the importance of D-Ala-D-Ala began with investigations into the structure and biosynthesis of the bacterial cell wall. It was discovered that this unique dipeptide, composed of two D-isomers of the amino acid alanine, forms the terminus of the pentapeptide side chains of peptidoglycan precursors.[1][2] These precursors, specifically Lipid II, are the fundamental building blocks that are polymerized and cross-linked to form the rigid peptidoglycan mesh that provides structural integrity to the bacterial cell and protects it from osmotic lysis.[3][4][5]

The synthesis of D-Ala-D-Ala is catalyzed by the essential bacterial enzyme D-alanine-D-alanine ligase (Ddl).[6][7] This ATP-dependent enzyme ligates two molecules of D-alanine, a reaction that is crucial for the subsequent steps of peptidoglycan precursor synthesis.[6][8] The resulting D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide to form the pentapeptide precursor within the bacterial cytoplasm.[9] This precursor is subsequently attached to a lipid carrier, undecaprenyl phosphate (B84403), and flipped across the cytoplasmic membrane to the site of cell wall assembly.[5]

D-Ala-D-Ala as a Critical Target for Antibiotics: The Vancomycin Story

The terminal D-Ala-D-Ala motif of the peptidoglycan precursor emerged as a prime target for antibiotic intervention. The glycopeptide antibiotic vancomycin, discovered in the 1950s, exerts its potent bactericidal effect by specifically binding to this D-Ala-D-Ala terminus.[10][11][12] This binding occurs with high affinity through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[13] By sequestering the D-Ala-D-Ala terminus of Lipid II, vancomycin sterically hinders the two final and essential steps of cell wall synthesis: transglycosylation (the polymerization of the glycan chains) and transpeptidation (the cross-linking of the peptide side chains).[3][12] This disruption of peptidoglycan synthesis leads to a weakened cell wall and ultimately to bacterial cell lysis.[10]

The Rise of Vancomycin Resistance: A Tale of Molecular Adaptation

The widespread use of vancomycin inevitably led to the emergence of resistant strains, posing a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a remarkable molecular adaptation by the bacteria: the alteration of the antibiotic's target.[14][15] In vancomycin-resistant enterococci (VRE), for instance, the terminal D-alanine of the pentapeptide precursor is replaced with either D-lactate (D-Lac) or D-serine (D-Ser).[15][16][17]

This substitution is orchestrated by a cluster of resistance genes, most notably the vanA operon. This operon encodes enzymes that synthesize D-Ala-D-Lac and eliminate the native D-Ala-D-Ala-containing precursors.[14][15] The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a staggering 1000-fold reduction in the antibiotic's binding affinity.[14][15][18] The substitution with D-serine also reduces binding affinity, though to a lesser extent.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the impact of resistance mechanisms.

LigandVancomycin Binding Affinity (Ka, M⁻¹)Fold Reduction in Affinity Compared to D-Ala-D-AlaReference
Ac-D-Ala-D-Ala1.5 x 10⁵1[3]
Ac-D-Ala-D-Lac1.5 x 10²1000[14][15][18]
Ac-D-Ala-D-Ser~2.1 x 10⁴~7[19]
Table 1: Vancomycin Binding Affinities for Peptidoglycan Precursor Analogs
AntibioticOrganismMIC (μg/mL) - SusceptibleMIC (μg/mL) - Resistant (VanA)Reference
VancomycinEnterococcus faecalis≤4≥64[14]
VancomycinStaphylococcus aureus≤2≥16 (VRSA)[5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Vancomycin

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-Ala-D-Ala and vancomycin.

Protocol 1: Purification of Peptidoglycan from Gram-Positive Bacteria

This protocol is adapted from established methods for the isolation of murein sacculi.[10][11][20]

Materials:

  • Overnight bacterial culture (e.g., Staphylococcus aureus)

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • 100 mM Tris-HCl, pH 7.5

  • 1 M MgSO₄

  • DNase I (10 mg/mL)

  • RNase A (10 mg/mL)

  • Trypsin (10 mg/mL)

  • 1 M CaCl₂

  • Deionized water

  • Centrifuge and appropriate tubes

  • Boiling water bath

Procedure:

  • Harvest bacterial cells from an overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the cell pellet in a small volume of deionized water and add to a larger volume of boiling 4% SDS solution.

  • Incubate in a boiling water bath for 30 minutes with occasional stirring to lyse the cells and solubilize membranes and cytoplasmic components.

  • Cool the suspension and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude peptidoglycan sacculi.

  • Wash the pellet extensively with deionized water to remove SDS, with repeated centrifugation and resuspension steps, until SDS is no longer detected.

  • Resuspend the washed pellet in 100 mM Tris-HCl, pH 7.5.

  • Add MgSO₄ to a final concentration of 20 mM.

  • Add DNase I and RNase A to final concentrations of 10 µg/mL and 50 µg/mL, respectively. Incubate at 37°C for 2 hours to digest contaminating nucleic acids.

  • Add CaCl₂ to a final concentration of 10 mM.

  • Add trypsin to a final concentration of 100 µg/mL. Incubate at 37°C overnight to digest associated proteins.

  • Centrifuge to pellet the purified peptidoglycan.

  • Wash the pellet several times with deionized water.

  • Lyophilize the final pellet for storage.

Protocol 2: D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate (Pi) from ATP during the D-Ala-D-Ala ligation reaction.[8][9][21][22]

Materials:

  • Purified D-Ala-D-Ala ligase (Ddl) enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • D-Alanine solution

  • ATP solution

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-alanine (e.g., 50 mM), and ATP (e.g., 5 mM).

  • Add a known amount of purified Ddl enzyme to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compound before adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Quantify the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Protocol 3: Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the susceptibility of a bacterial strain to an antibiotic.[4][5][15][19][23]

Materials:

  • Overnight culture of the test bacterium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin stock solution

  • Sterile 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), typically by adjusting the optical density (OD) at 600 nm.

  • In a 96-well plate, prepare a two-fold serial dilution of vancomycin in CAMHB. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range (e.g., 0.125 to 128 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well containing the vancomycin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Protocol 4: PCR-based Detection of Vancomycin Resistance Genes (vanA)

This protocol provides a general framework for the detection of the vanA gene, a common marker for high-level vancomycin resistance.[7][12][24][25][26]

Materials:

  • Bacterial genomic DNA extract

  • vanA-specific forward and reverse primers

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers (e.g., at a final concentration of 0.5 µM each), and the template genomic DNA.

  • Perform PCR using a thermocycler with the following general cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analyze the PCR products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The presence of a band of the expected size for the vanA amplicon indicates a positive result.

Visualizations

The following diagrams illustrate key pathways and mechanisms discussed in this guide.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc->UDP_MurNAc_tripeptide MurC, MurD, MurE + L-Ala, D-Glu, m-DAP L_Ala L-Alanine D_Glu D-Glutamate m_DAP meso-DAP D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl (D-Ala-D-Ala ligase) + ATP UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF + D-Ala-D-Ala Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG + UDP-GlcNAc flippase Flippase Lipid_II->flippase Peptidoglycan Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) flippase->Peptidoglycan Translocation

Caption: Simplified workflow of bacterial peptidoglycan precursor synthesis.

Vancomycin_Action cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II (with D-Ala-D-Ala) Transglycosylation Transglycosylation Lipid_II->Transglycosylation Vancomycin Vancomycin Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cell_Wall Mature Cell Wall Transpeptidation->Cell_Wall Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Transglycosylation Vancomycin->Transpeptidation inhibition1 Inhibition inhibition2 Inhibition

Caption: Mechanism of action of vancomycin.

Caption: Mechanism of vancomycin resistance via D-Ala-D-Lac substitution.

Conclusion

The D-alanyl-D-alanine dipeptide represents a fascinating case study in microbial biochemistry and antibiotic action. Its essentiality for bacterial survival, coupled with its unique D-isomeric structure, made it an ideal target for therapeutic intervention. The story of vancomycin and the subsequent evolution of resistance mechanisms in bacteria underscore the dynamic interplay between pathogens and antimicrobial agents. A thorough understanding of the molecular intricacies of D-Ala-D-Ala synthesis, its role in the bacterial cell wall, and the mechanisms of antibiotic action and resistance is paramount for the continued development of effective strategies to combat bacterial infections in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical endeavor.

References

The Inner Workings of D-alanine-D-alanine ligase: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of D-alanine-D-alanine ligase (Ddl). This critical bacterial enzyme plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making it a key target for the development of novel antibiotics.

D-alanine-D-alanine ligase (EC 6.3.2.4), a member of the ATP-grasp superfamily of enzymes, catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is a crucial precursor in the construction of the pentapeptide side chains of peptidoglycan, which are subsequently cross-linked to provide structural integrity to the bacterial cell wall.[3][4] The absence of this enzyme in humans makes it an attractive and specific target for antibacterial drug design.[3][5]

This guide delves into the core enzymatic mechanism, presents key quantitative data, details experimental protocols for studying the enzyme, and provides visual representations of the catalytic pathway and experimental workflows.

Core Mechanism of Action

The catalytic mechanism of D-alanine-D-alanine ligase proceeds through an ordered ter-ter kinetic mechanism, involving two distinct half-reactions and the formation of a key reaction intermediate.[1][6][7]

First Half-Reaction: Formation of the Acylphosphate Intermediate

The reaction is initiated by the binding of ATP to the enzyme, followed by the binding of the first D-alanine molecule (D-Ala1) to a high-affinity binding site.[1][6] The carboxylate group of D-Ala1 then performs a nucleophilic attack on the γ-phosphate of the bound ATP.[1][7] This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP.[1][8] This step is a critical activation of the D-alanine carboxyl group for subsequent peptide bond formation.

Second Half-Reaction: Peptide Bond Formation

Following the formation of the acylphosphate intermediate, a second molecule of D-alanine (D-Ala2) binds to a lower-affinity site on the enzyme.[1][6] The amino group of D-Ala2 then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate.[1][7] This leads to the formation of a transient tetrahedral intermediate.[1] The collapse of this intermediate results in the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate (B84403) (Pi).[1] The products, D-alanyl-D-alanine and Pi, are then released from the enzyme, completing the catalytic cycle.

Quantitative Data: Kinetic and Inhibition Constants

The enzymatic activity of Ddl has been characterized in various bacterial species. The following tables summarize key kinetic parameters for the substrates D-alanine and ATP, as well as inhibition constants for notable inhibitors.

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Mycobacterium tuberculosisD-Ala10.075-[6]
D-Ala23.6-[6]
Helicobacter pyloriD-Ala11.891.92[5]
D-Ala26271.92[5]
ATP0.000871.92[5]
Thermus thermophilusATP0.0231.90[7]

Table 1: Michaelis-Menten Constants (Km) and Catalytic Turnover Rates (kcat) for D-alanine-D-alanine Ligase.

InhibitorEnzyme SourceKi (µM)Inhibition TypeReference
D-cycloserineMycobacterium tuberculosis14 (for D-Ala1 site)Competitive[6]
25 (for D-Ala2 site)Competitive[6]
Quercetin (B1663063)Helicobacter pylori-Competitive with ATP[9]
Apigenin (B1666066)Helicobacter pylori-Competitive with ATP[9]
Inhibitor 1Staphylococcus aureus4Allosteric[3][10]

Table 2: Inhibition Constants (Ki) for Various D-alanine-D-alanine Ligase Inhibitors.

Experimental Protocols

Detailed Methodology for D-alanine-D-alanine Ligase Activity Assay (Colorimetric Phosphate Detection)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the ATP hydrolysis reaction.

Materials:

  • Purified D-alanine-D-alanine ligase enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl

  • D-alanine solution (e.g., 100 mM stock)

  • ATP solution (e.g., 50 mM stock)

  • Malachite Green Reagent (for phosphate detection)

  • Citrate (B86180) solution (to stop the reaction and stabilize the color)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

  • Set up the reaction mixture: In a microplate well, prepare the reaction mixture containing the assay buffer, a specific concentration of D-alanine, and the Ddl enzyme.

  • Initiate the reaction: Start the reaction by adding a specific concentration of ATP to the reaction mixture. The final reaction volume is typically 50-100 µL.

  • Incubate: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the Malachite Green reagent, followed by the citrate solution.

  • Color development: Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

  • Measure absorbance: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate phosphate concentration: Determine the concentration of Pi produced in the enzymatic reaction by comparing the absorbance values to the phosphate standard curve.

  • Determine enzyme activity: Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).

Detailed Methodology for Recombinant D-alanine-D-alanine Ligase Expression and Purification

This protocol describes a general workflow for producing and purifying recombinant Ddl, often using an E. coli expression system.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the ddl gene from the genomic DNA of the desired bacterial species using polymerase chain reaction (PCR) with specific primers.[11][12]
  • Clone the PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).[11][12]
  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[11][12]

2. Protein Expression:

  • Grow the transformed E. coli cells in a suitable culture medium (e.g., LB broth) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
  • Induce protein expression by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.[13]
  • Continue the incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

3. Cell Lysis and Lysate Preparation:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I, and protease inhibitors).
  • Lyse the cells using methods such as sonication or a French press.
  • Clarify the cell lysate by centrifugation to remove cell debris and insoluble proteins.

4. Protein Purification:

  • Affinity Chromatography: Load the clarified lysate onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).[11]
  • Wash the column with a wash buffer to remove non-specifically bound proteins.
  • Elute the recombinant Ddl protein using an elution buffer containing a high concentration of an agent that competes for binding to the resin (e.g., imidazole (B134444) for His-tagged proteins).
  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the Ddl protein from any remaining contaminants and aggregates.[11]

5. Protein Characterization:

  • Assess the purity of the purified protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Determine the protein concentration using a standard method such as the Bradford assay.
  • Confirm the identity of the protein by methods like Western blotting or mass spectrometry.

Visualizing the Mechanism and Processes

To further elucidate the complex processes involved in D-alanine-D-alanine ligase function, the following diagrams have been generated using the DOT language.

Ddl_Catalytic_Mechanism D-alanine-D-alanine Ligase Catalytic Cycle cluster_enzyme Enzyme Active Site E Free Enzyme (E) E_ATP E-ATP Complex E_ATP_DAla1 E-ATP-D-Ala1 Complex E_ATP->E_ATP_DAla1 E_ADP_DAlaP E-ADP-D-Ala-P (Acylphosphate Intermediate) E_ATP_DAla1->E_ADP_DAlaP Phosphorylation E_ADP_DAlaP_DAla2 E-ADP-D-Ala-P-D-Ala2 Complex E_ADP_DAlaP->E_ADP_DAlaP_DAla2 ADP ADP E_ADP_DAlaP->ADP Releases E_ADP_Tetrahedral E-ADP-Tetrahedral Intermediate E_ADP_DAlaP_DAla2->E_ADP_Tetrahedral Nucleophilic Attack E_Products E-ADP-Pi-D-Ala-D-Ala (Product Complex) E_ADP_Tetrahedral->E_Products Collapse E_Products->E Regenerates Pi Pi E_Products->Pi Releases DAlaDAla D-Ala-D-Ala E_Products->DAlaDAla Releases ATP ATP ATP->E_ATP Binds DAla1 D-Ala1 DAla1->E_ATP_DAla1 Binds DAla2 D-Ala2 DAla2->E_ADP_DAlaP_DAla2 Binds Ddl_Assay_Workflow Workflow for Ddl Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (D-Ala, ATP), and Enzyme Solution Mix Combine Buffer, D-Ala, and Enzyme in Microplate Reagents->Mix StdCurve Prepare Phosphate Standard Curve Calculate Calculate Pi Concentration from Standard Curve StdCurve->Calculate Start Initiate Reaction with ATP Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction with Malachite Green Reagent Incubate->Stop Develop Color Development Stop->Develop Read Measure Absorbance at 620-650 nm Develop->Read Read->Calculate Activity Determine Specific Enzyme Activity Calculate->Activity Ddl_Inhibitor_Classes Classification of D-alanine-D-alanine Ligase Inhibitors cluster_competitive Competitive Inhibitors cluster_transition_state Transition-State Analogs cluster_allosteric Allosteric Inhibitors Inhibitors Ddl Inhibitors Substrate_Analogs Substrate Analogs (D-Ala Binding Site) Inhibitors->Substrate_Analogs ATP_Analogs ATP Analogs (ATP Binding Site) Inhibitors->ATP_Analogs Phosphinates Phosphinates/ Phosphonates Inhibitors->Phosphinates Allosteric Bind to a site other than the active site Inhibitors->Allosteric D_cycloserine D_cycloserine Substrate_Analogs->D_cycloserine e.g., D-cycloserine Flavonoids Flavonoids ATP_Analogs->Flavonoids e.g., Quercetin, Apigenin Phosphorylated_Intermediates Phosphorylated_Intermediates Phosphinates->Phosphorylated_Intermediates Mimic tetrahedral intermediate Inhibitor_1 Inhibitor_1 Allosteric->Inhibitor_1 e.g., Inhibitor 1 (hydrophobic pocket)

References

The Physiological Concentration of D-Alanyl-D-Alanine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl-D-alanine (D-Ala-D-Ala) is a crucial dipeptide in bacterial physiology, serving as an essential building block for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. The biosynthesis and incorporation of D-Ala-D-Ala into peptidoglycan precursors are the targets of several important classes of antibiotics, including glycopeptides like vancomycin.[1] Consequently, understanding the physiological concentration and regulation of the intracellular D-Ala-D-Ala pool is of paramount importance for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the current knowledge regarding the physiological concentration of D-Ala-D-Ala in bacteria, detailed experimental protocols for its quantification, and a visualization of the key metabolic pathways involved.

While the presence of a cytoplasmic pool of D-Ala-D-Ala is well-established, precise quantitative data on its absolute physiological concentration under normal growth conditions are scarce in the published literature. Many studies focus on the relative changes in the D-Ala-D-Ala pool in response to antibiotic stress or genetic manipulation. This guide summarizes the available data and provides researchers with the tools to quantify this important metabolite in their own bacterial systems of interest.

Data Presentation: Intracellular D-Ala-D-Ala Levels

The following table summarizes the key findings from studies that have investigated the intracellular levels of D-Ala-D-Ala in different bacteria. It is important to note that most of these studies report relative changes rather than absolute concentrations.

Bacterial SpeciesConditionObservation on D-Ala-D-Ala PoolAnalytical MethodReference
Staphylococcus aureusAcetate StressInhibition of D-alanyl-D-alanine ligase (Ddl) leads to reduced intracellular D-Ala-D-Ala levels.LC-MS/MS[2]
Mycobacterium tuberculosisD-cycloserine TreatmentD-cycloserine, an inhibitor of D-Ala-D-Ala ligase, causes a rapid and dose-dependent depletion of the D-Ala-D-Ala pool.Metabolomics (NMR-based)[3][4]
Pseudomonas aeruginosaWild-type vs. dadA mutantA dadA mutant, which has an increased intracellular concentration of D-Ala, is hypothesized to have an increased intracellular concentration of the D-Ala-D-Ala dipeptide.Not directly measured[5]
Vancomycin-Resistant Enterococci (VRE)Vancomycin exposureVancomycin treatment leads to a dramatic reduction of D-Ala-D-Ala.LC-MS/MS[6]

Signaling Pathways and Experimental Workflows

The biosynthesis of D-Ala-D-Ala is a critical pathway for bacterial survival. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and a general workflow for the quantification of intracellular D-Ala-D-Ala.

D_Ala_D_Ala_Biosynthesis L_Ala L-Alanine Alr Alanine (B10760859) Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl 2x ATP -> ADP + Pi D_Ala_D_Ala D-Ala-D-Ala MurF UDP-MurNAc-tripeptide-- D-alanyl-D-alanine ligase (MurF) D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_pentapeptide

D-Ala-D-Ala Biosynthesis Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis bacterial_culture Bacterial Culture (Mid-log phase) quenching Quenching (e.g., Cold Methanol) bacterial_culture->quenching cell_pelleting Cell Pelleting (Centrifugation) quenching->cell_pelleting metabolite_extraction Metabolite Extraction (e.g., Boiling Ethanol) cell_pelleting->metabolite_extraction supernatant_collection Supernatant Collection metabolite_extraction->supernatant_collection lc_separation Liquid Chromatography (Separation of Metabolites) supernatant_collection->lc_separation ms_detection Tandem Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection data_analysis Data Analysis (Absolute Quantification) ms_detection->data_analysis

Workflow for D-Ala-D-Ala Quantification

Experimental Protocols

The accurate quantification of intracellular metabolites like D-Ala-D-Ala requires meticulous experimental procedures to prevent leakage and degradation. The following protocols provide a detailed methodology for the key steps.

Quenching of Bacterial Metabolism

Objective: To rapidly halt all enzymatic activity to preserve the intracellular metabolite pool at the time of sampling.

Materials:

  • Bacterial culture in mid-exponential growth phase.

  • Quenching solution: 60% (v/v) methanol (B129727), pre-chilled to -40°C.

  • Dry ice/ethanol bath.

Protocol:

  • Grow the bacterial culture to the desired optical density (e.g., OD600 of 0.5).

  • Prepare a quenching tube containing 5 volumes of pre-chilled 60% methanol for every 1 volume of bacterial culture to be sampled.

  • Rapidly transfer a defined volume of the bacterial culture directly into the cold quenching solution.

  • Immediately vortex the mixture for 5-10 seconds to ensure rapid and uniform cooling.

  • Incubate the quenched sample in a dry ice/ethanol bath for at least 5 minutes.

Extraction of Intracellular Metabolites

Objective: To efficiently lyse the bacterial cells and extract the intracellular metabolites into a soluble fraction.

Materials:

  • Quenched bacterial cell suspension.

  • Extraction solvent: 75% (v/v) ethanol, pre-heated to 75°C.

  • Centrifuge capable of reaching >10,000 x g at 4°C.

  • Sterile microcentrifuge tubes.

Protocol:

  • Centrifuge the quenched cell suspension at >10,000 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully discard the supernatant.

  • Resuspend the cell pellet in 1 mL of pre-heated 75% ethanol.

  • Incubate the suspension at 75°C for 5 minutes with intermittent vortexing to ensure complete cell lysis and metabolite extraction.

  • Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the intracellular metabolites to a new sterile microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Quantification by LC-MS/MS

Objective: To separate, identify, and quantify D-Ala-D-Ala in the extracted metabolite sample.

Materials:

  • Dried metabolite extract.

  • Resuspension solvent: 50% (v/v) acetonitrile (B52724) in water.

  • D-Ala-D-Ala analytical standard.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Appropriate HPLC column for separation of polar metabolites (e.g., a HILIC column).

Protocol:

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a defined volume of resuspension solvent.

    • Centrifuge the reconstituted sample at high speed to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the D-Ala-D-Ala analytical standard in the resuspension solvent to create a standard curve for absolute quantification.

  • LC-MS/MS Analysis:

    • Inject the samples and standards onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve baseline separation of D-Ala-D-Ala from other metabolites.

    • Optimize the mass spectrometer parameters for the detection and fragmentation of D-Ala-D-Ala. This will typically involve monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak area of the D-Ala-D-Ala signal in both the samples and the standards.

    • Construct a standard curve by plotting the peak area versus the known concentration of the standards.

    • Determine the concentration of D-Ala-D-Ala in the samples by interpolating their peak areas on the standard curve.

    • Normalize the concentration to the initial cell number or biomass to obtain the physiological intracellular concentration.

Conclusion

While the absolute physiological concentration of free D-Ala-D-Ala in the bacterial cytoplasm remains an area for further investigation, the tools and methodologies to accurately determine this value are well-established. The information and protocols provided in this technical guide offer a comprehensive resource for researchers aiming to explore the role of this critical metabolite in bacterial physiology and its potential as a target for novel antimicrobial therapies. Further research to establish the baseline concentrations of D-Ala-D-Ala in various bacterial species under different growth conditions will be invaluable to the field of drug discovery and development.

References

Vancomycin's Molecular Embrace: An In-depth Technical Guide to the D-Ala-D-Ala Binding Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical analysis of the binding mechanism of the glycopeptide antibiotic vancomycin (B549263) to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors in bacterial cell walls. This interaction is fundamental to vancomycin's bactericidal activity against a range of Gram-positive pathogens. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecular interaction.

Executive Summary

Vancomycin exerts its therapeutic effect by forming a highly stable complex with the D-Ala-D-Ala moiety of lipid II, a precursor in peptidoglycan synthesis. This binding event physically obstructs the subsequent transglycosylation and transpeptidation steps, thereby inhibiting the formation of a rigid cell wall and leading to bacterial lysis.[1][2] The specificity and high affinity of this interaction are primarily dictated by a network of five crucial hydrogen bonds between the vancomycin aglycon and the D-Ala-D-Ala dipeptide.[3][4][5] Understanding the intricacies of this binding mechanism is paramount for the development of new antibiotics to combat the growing threat of vancomycin-resistant bacteria, which evade its action by altering the target peptide sequence.

The Molecular Architecture of Binding

The binding of vancomycin to D-Ala-D-Ala is a classic example of molecular recognition, driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The heptapeptide (B1575542) backbone of vancomycin forms a rigid, cup-shaped cavity that is pre-organized for binding the D-Ala-D-Ala terminus.

The Crucial Hydrogen Bond Network

The cornerstone of the vancomycin-D-Ala-D-Ala interaction is a set of five intermolecular hydrogen bonds.[3][4][5] These bonds create a highly specific and stable complex, effectively sequestering the peptidoglycan precursor.

Vancomycin_DAlaDAla_Binding cluster_vancomycin Vancomycin Backbone cluster_dala D-Ala-D-Ala Terminus Vanco_NH1 NH (Residue 2) DAla_CO1 C=O (Penultimate D-Ala) Vanco_NH1->DAla_CO1 H-bond Vanco_NH2 NH (Residue 3) Vanco_NH2->DAla_CO1 H-bond Vanco_CO1 C=O (Residue 4) DAla_NH NH (Terminal D-Ala) Vanco_CO1->DAla_NH H-bond Vanco_NH3 NH (Residue 4) DAla_CO2 C=O (Terminal D-Ala) Vanco_NH3->DAla_CO2 H-bond Vanco_NH4 NH (Residue 5) DAla_COO COO- (Terminal D-Ala) Vanco_NH4->DAla_COO H-bond

Figure 1: Hydrogen bond network between vancomycin and D-Ala-D-Ala.
The Basis of Vancomycin Resistance

The primary mechanism of high-level vancomycin resistance involves the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) or, less commonly, with D-serine (D-Ala-D-Ser).[6][7] In the case of D-Ala-D-Lac, the amide (-NH-) group of the terminal D-alanine is replaced by an ester (-O-) linkage. This single atomic substitution has a profound impact:

  • Loss of a Hydrogen Bond: The crucial hydrogen bond between the carbonyl of vancomycin's residue 4 and the amide proton of the terminal D-alanine is lost.[7]

  • Electrostatic Repulsion: A lone pair of electrons on the ester oxygen of D-Ala-D-Lac creates electrostatic repulsion with the lone pairs on the carbonyl oxygen of vancomycin's residue 4.[8]

These two factors lead to a dramatic, approximately 1000-fold reduction in binding affinity, rendering vancomycin ineffective.[6][7][8] The substitution with D-Ala-D-Ser results in a more modest 6- to 10-fold decrease in affinity.[6][9]

Vancomycin_Resistance_Logic cluster_susceptible Vancomycin Susceptible Bacterium cluster_resistant Vancomycin Resistant Bacterium (VanA/VanB) DAlaDAla Peptidoglycan precursor with D-Ala-D-Ala terminus Vanco_binds Vancomycin binds with high affinity (5 H-bonds) DAlaDAla->Vanco_binds Cell_wall_synthesis_inhibited Cell wall synthesis inhibited Vanco_binds->Cell_wall_synthesis_inhibited Cell_lysis Cell Lysis Cell_wall_synthesis_inhibited->Cell_lysis DAlaDLac Peptidoglycan precursor with D-Ala-D-Lac terminus Vanco_no_bind Vancomycin binding reduced (~1000-fold lower affinity) DAlaDLac->Vanco_no_bind Cell_wall_synthesis_continues Cell wall synthesis continues Vanco_no_bind->Cell_wall_synthesis_continues Cell_survival Cell Survival Cell_wall_synthesis_continues->Cell_survival

Figure 2: Logical flow of vancomycin action and resistance.

Quantitative Analysis of Binding

The affinity of vancomycin for its target peptides has been quantified by various biophysical techniques. The following table summarizes key binding and thermodynamic data.

LigandVancomycin/AnalogMethodAssociation Constant (K_a, M⁻¹)Dissociation Constant (K_d, M)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference(s)
Ac₂-L-Lys-D-Ala-D-AlaVancomycinITC1.5 x 10⁵6.7 x 10⁻⁶-7.1-9.8-2.7[1]
Ac₂-L-Lys-D-Ala-D-AlaVancomycin AglyconUV Titration1.6 x 10⁶6.3 x 10⁻⁷-8.3--[10]
Ac₂-L-Lys-D-Ala-D-LacVancomycin AglyconUV Titration1.8 x 10³5.6 x 10⁻⁴-4.4--[10]
Ac-D-Ala-D-AlaVancomycinITC---6.2-11.5-5.3[1]
D-Ala-D-SerVancomycin-~7-fold lower than D-Ala-D-Ala----[6][9]
Trivalent D-Ala-D-Ala LigandTris(vancomycin carboxamide)Calorimetry~2.5 x 10¹⁶~4 x 10⁻¹⁷---[11]

Data presented are representative values from the cited literature and may vary based on experimental conditions.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to elucidate the vancomycin-D-Ala-D-Ala binding mechanism. Below are generalized protocols for the key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_a), enthalpy (ΔH°), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Vanco Prepare vancomycin solution in buffer (e.g., PBS) Load_Syringe Load vancomycin solution into the injection syringe Prep_Vanco->Load_Syringe Prep_Peptide Prepare D-Ala-D-Ala peptide solution in the same buffer Load_Cell Load peptide solution into the sample cell Prep_Peptide->Load_Cell Degas Degas both solutions Degas->Load_Cell Degas->Load_Syringe Equilibrate Equilibrate to desired temperature (e.g., 25°C) Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform serial injections of vancomycin into the peptide Equilibrate->Titrate Record_Heat Record the heat change after each injection Titrate->Record_Heat Integrate Integrate the heat peaks Record_Heat->Integrate Fit_Model Fit the integrated data to a binding model (e.g., one-site) Integrate->Fit_Model Determine_Params Determine Ka, ΔH°, and n Fit_Model->Determine_Params Calculate_Thermo Calculate ΔG° and TΔS° Determine_Params->Calculate_Thermo

Figure 3: Generalized workflow for an ITC experiment.

Methodology:

  • Sample Preparation: Solutions of vancomycin and the D-Ala-D-Ala-containing peptide are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution. Both solutions are thoroughly degassed to prevent air bubbles in the calorimeter.

  • Instrument Setup: The peptide solution is loaded into the sample cell of the ITC instrument, and the vancomycin solution is loaded into the injection syringe. The system is allowed to thermally equilibrate.

  • Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the peptide.

  • Data Acquisition: The heat change associated with each injection is measured by the instrument's detector.

  • Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of vancomycin to peptide. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[1]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the vancomycin-peptide complex, revealing the precise atomic interactions.

Methodology:

  • Crystallization: A supersaturated solution of the vancomycin-D-Ala-D-Ala complex is prepared. Crystals are grown using techniques such as sitting-drop or hanging-drop vapor diffusion, where the solution slowly equilibrates with a reservoir solution containing a precipitant, leading to crystal formation.[12]

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (often by molecular replacement using a known structure), and an initial electron density map is calculated. A molecular model is built into the electron density map and refined to best fit the experimental data, resulting in a final, high-resolution atomic structure.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights into the binding interface and conformational changes upon complex formation.

Methodology:

  • Sample Preparation: Samples of vancomycin, the D-Ala-D-Ala peptide, and their complex are prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: A variety of NMR experiments are performed.

    • 1D ¹H NMR: Chemical shift perturbations are monitored upon titration of the peptide into a solution of vancomycin (or vice versa) to identify protons involved in the binding interface.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints that are used to determine the three-dimensional structure of the complex in solution.

    • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment and providing further structural information.

  • Data Analysis and Structure Calculation: The NMR spectra are assigned to specific nuclei in the molecules. The chemical shift perturbations and NOE-derived distance restraints are used as input for computational algorithms to calculate a family of structures consistent with the experimental data.[16][17][18]

Conclusion and Future Directions

The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a well-characterized and fundamentally important interaction in the field of antibiotics. The high specificity and affinity are driven by a precise network of hydrogen bonds. The emergence of resistance, primarily through the D-Ala-D-Lac substitution, highlights the vulnerability of this interaction to subtle changes in the target molecule.

Future research in this area will continue to focus on:

  • The design and synthesis of novel vancomycin analogs that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini, thereby overcoming existing resistance mechanisms.[4][10][19][20]

  • Further elucidation of the role of vancomycin dimerization and membrane anchoring in its overall antibacterial activity.

  • The development of inhibitors targeting the enzymes responsible for the synthesis of the altered D-Ala-D-Lac and D-Ala-D-Ser precursors in resistant bacteria.

A thorough understanding of the molecular principles governing this interaction remains a critical foundation for the development of the next generation of glycopeptide antibiotics.

References

An In-depth Technical Guide on the Evolutionary Conservation of the D-Ala-D-Ala Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The D-Ala-D-Ala pathway is a cornerstone of bacterial physiology, responsible for synthesizing the critical D-alanyl-D-alanine dipeptide, an essential building block for the peptidoglycan cell wall. This pathway's high degree of evolutionary conservation across a vast range of bacteria underscores its fundamental importance for cell viability and structural integrity. This conservation, however, also renders it an attractive and long-exploited target for antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymatic steps, the molecular mechanisms of the key enzymes D-Ala-D-Ala Ligase (Ddl) and MurF ligase, and the evolutionary dynamics that have led to the emergence of potent resistance mechanisms. We delve into the quantitative aspects of enzyme kinetics, detail established experimental protocols for pathway analysis, and explore the structural basis of antibiotic action and resistance. This document serves as a critical resource for professionals engaged in antibacterial research and the development of novel therapeutics aimed at overcoming the challenge of antibiotic resistance.

The Core D-Ala-D-Ala Pathway: A Conserved Hub of Peptidoglycan Synthesis

The biosynthesis of peptidoglycan (PG) is a complex process vital for bacterial survival, providing structural support and protection from osmotic stress.[1] The process begins in the cytoplasm, where the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide, is assembled. A key step in this assembly is the synthesis and addition of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which forms the terminus of the pentapeptide stem. This dipeptide is central to the final, extracellular cross-linking reactions that give the PG its rigid, mesh-like structure.

The core pathway involves three highly conserved enzymes:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, providing the necessary D-isomers for the subsequent ligation step.

  • D-Ala-D-Ala Ligase (Ddl): Ddl is an ATP-dependent enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules to produce the D-Ala-D-Ala dipeptide.[2]

  • UDP-MurNAc-tripeptide—D-alanyl-D-alanine ligase (MurF): MurF catalyzes the final cytoplasmic step, adding the newly synthesized D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys/m-DAP precursor (UDP-MurNAc-tripeptide).[3]

The product, UDP-MurNAc-pentapeptide, is then transported to the cell membrane for subsequent steps in cell wall construction. The essentiality of this pathway makes these enzymes prime targets for antibiotics.

D_Ala_D_Ala_Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala2 D-Alanine D_Ala2->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_M3 UDP-MurNAc-tripeptide UDP_M3->MurF UDP_M5 UDP-MurNAc-pentapeptide (PG Precursor) ATP1 ATP ATP1->Ddl ADP1 ADP + Pi ATP2 ATP ATP2->MurF ADP2 ADP + Pi Alr->D_Ala Ddl->D_Ala_D_Ala Ddl->ADP1 MurF->UDP_M5 MurF->ADP2 Evolutionary_Divergence Ancestor Ancestral D-Ala-D-X Ligase Ddl_Node Housekeeping Ddl (D-Ala-D-Ala Synthesis) Ancestor->Ddl_Node Essential Function Van_Ancestor Resistance Ligase Progenitor Ancestor->Van_Ancestor Evolutionary Pressure (e.g., Antibiotics) VanA_Cluster VanA / VanM Cluster (D-Ala-D-Lac) Van_Ancestor->VanA_Cluster Gene Acquisition/ Divergence VanB_Cluster VanB / VanD Cluster (D-Ala-D-Lac) Van_Ancestor->VanB_Cluster Gene Acquisition/ Divergence VanC_Cluster VanC / VanE / VanG Cluster (D-Ala-D-Ser) Van_Ancestor->VanC_Cluster Gene Acquisition/ Divergence Vancomycin_MoA_Resistance cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium (VanA-type) Ddl Ddl D_Ala_D_Ala D-Ala-D-Ala Terminus Ddl->D_Ala_D_Ala synthesis PG_Synthesis Peptidoglycan Cross-linking D_Ala_D_Ala->PG_Synthesis Cell_Lysis Cell Lysis PG_Synthesis->Cell_Lysis inhibition leads to Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala binds & blocks VanA VanA Ligase D_Ala_D_Lac D-Ala-D-Lac Terminus VanA->D_Ala_D_Lac synthesis VanX VanX Dipeptidase D_Ala_D_Ala_R D-Ala-D-Ala VanX->D_Ala_D_Ala_R hydrolyzes PG_Synthesis_R Peptidoglycan Cross-linking D_Ala_D_Lac->PG_Synthesis_R Survival Cell Survival PG_Synthesis_R->Survival Vancomycin_R Vancomycin Vancomycin_R->D_Ala_D_Lac poor binding Ddl_Assay_Workflow Start Start: Prepare Reagents Setup Set up reaction in microplate: Buffer, ATP, D-Ala, Test Compound Start->Setup Initiate Initiate reaction with Ddl Enzyme Setup->Initiate Incubate Incubate at 37°C (e.g., 20 min) Initiate->Incubate Terminate Terminate & Detect: Add Malachite Green Reagent Incubate->Terminate Read Measure Absorbance at 650 nm Terminate->Read Analyze Data Analysis: Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

References

The Dichotomous Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Architecture and Antibiotic Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide is a cornerstone in the biosynthesis of peptidoglycan (PG), the essential polymer that constitutes the bacterial cell wall. Its terminal position on the pentapeptide stem of PG precursors is critical for the cross-linking reactions that grant the cell wall its structural integrity. However, the accessibility of this crucial moiety differs fundamentally between gram-positive and gram-negative bacteria, a distinction that dictates their respective susceptibility to glycopeptide antibiotics like vancomycin (B549263). This technical guide provides an in-depth exploration of the role of D-Ala-D-Ala, detailing its function in peptidoglycan synthesis, the structural disparities between gram-positive and gram-negative cell envelopes, the mechanism of vancomycin action, and the molecular basis of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic target.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The synthesis of a robust peptidoglycan layer is a vital process for most bacteria, providing shape and protection from osmotic lysis. This process occurs in several stages, beginning in the cytoplasm and culminating in the periplasmic space (in gram-negatives) or the external environment of the cell membrane (in gram-positives). The D-Ala-D-Ala dipeptide is introduced at a critical late stage of precursor synthesis.

The cytoplasmic pathway begins with the synthesis of a UDP-N-acetylmuramic acid (UDP-MurNAc) sugar, to which a chain of amino acids is sequentially added. The final step in the formation of this pentapeptide stem is the addition of a pre-formed D-Ala-D-Ala dipeptide, a reaction catalyzed by the MurF ligase.[1][2] This results in the formation of the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide.[3]

This precursor, often referred to as Park's nucleotide, is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus. The final and most critical step for cell wall integrity is the transpeptidation reaction . In this reaction, enzymes known as penicillin-binding proteins (PBPs) or DD-transpeptidases catalyze the formation of a peptide cross-link between adjacent glycan strands. This process involves cleaving the terminal D-alanine from the D-Ala-D-Ala moiety of one precursor and forming a new peptide bond with an amino acid on a neighboring peptide stem.[4][5] This cross-linking creates the strong, mesh-like structure of the mature peptidoglycan wall.

Structural Disparities: Gram-Positive vs. Gram-Negative Cell Envelopes

The fundamental difference in the role of D-Ala-D-Ala as an antibiotic target stems directly from the distinct architectures of the gram-positive and gram-negative cell envelopes.

  • Gram-Positive Bacteria: These organisms are characterized by a thick, multilayered peptidoglycan wall (30-100 nm) that is directly exposed to the external environment.[6] This wall, which can comprise up to 40 layers of peptidoglycan, is rich in anionic polymers called teichoic and lipoteichoic acids.[6][7] The crucial consequence of this architecture is that the D-Ala-D-Ala termini of the nascent peptidoglycan precursors are readily accessible to molecules in the extracellular milieu.[8]

  • Gram-Negative Bacteria: In contrast, gram-negative bacteria possess a much thinner peptidoglycan layer (a few nanometers thick) located within the periplasmic space.[6][9] This space is situated between the inner cytoplasmic membrane and a formidable outer membrane. This outer membrane is a lipid bilayer containing lipopolysaccharides (LPS) and acts as a highly selective permeability barrier, effectively preventing large molecules from reaching the periplasm and, consequently, the D-Ala-D-Ala targets within the peptidoglycan.[8][10][11]

Data Presentation

Table 1: Comparison of Gram-Positive and Gram-Negative Cell Envelope Structures

FeatureGram-Positive BacteriaGram-Negative Bacteria
Outer Membrane Absent[6]Present[9][12]
Peptidoglycan Layer Thick (30-100 nm), multilayered[6][12]Thin (~2-10 nm), single or few layers[9][13]
Location of PG Exposed to the extracellular environment[8]Contained within the periplasmic space[6]
Teichoic Acids Present[6][7]Absent[12]
Lipopolysaccharide (LPS) AbsentPresent in the outer membrane[12]
D-Ala-D-Ala Accessibility High (externally accessible)Low (shielded by the outer membrane)

Clinical Relevance: D-Ala-D-Ala as the Target of Vancomycin

The structural accessibility of the D-Ala-D-Ala dipeptide is the primary determinant of the antibacterial spectrum of glycopeptide antibiotics, most notably vancomycin.

Mechanism of Action

Vancomycin exerts its bactericidal effect by targeting and binding with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[10][14][15] The large, rigid structure of the vancomycin molecule forms a cap over the dipeptide, creating a stable complex through a network of five hydrogen bonds.[16] This binding physically obstructs the subsequent steps of cell wall synthesis. Specifically, it blocks the action of both transglycosylases (which extend the glycan chains) and transpeptidases (which create the peptide cross-links).[3][10] The inhibition of peptidoglycan polymerization and cross-linking results in a severely weakened cell wall that can no longer withstand the cell's internal osmotic pressure, leading to cell lysis and death.[8][15]

Differential Efficacy
  • Gram-Positive Bacteria: Vancomycin is a potent agent against susceptible gram-positive bacteria because its large molecular structure can easily access and bind to the exposed D-Ala-D-Ala targets in the thick peptidoglycan layer.[8][15]

  • Gram-Negative Bacteria: Vancomycin is intrinsically ineffective against the vast majority of gram-negative bacteria.[17][18] Its large size and hydrophilic nature prevent it from penetrating the protective outer membrane to reach its D-Ala-D-Ala target in the periplasmic space.[8][10][11][19]

Vancomycin Resistance in Gram-Positive Bacteria: Modifying the Target

The primary mechanism of clinically significant vancomycin resistance in gram-positive pathogens, such as Enterococcus species and Staphylococcus aureus, involves a sophisticated enzymatic alteration of the D-Ala-D-Ala target. This modification is typically mediated by the acquisition of mobile genetic elements carrying van gene clusters.[16]

D-Ala-D-Lactate Substitution (e.g., VanA, VanB types)

The most common and highest-level form of resistance involves the replacement of the terminal D-alanine with D-lactate (D-Lac).[20] This pathway is encoded by operons such as vanA and vanB. Key enzymes in this process include:

  • VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate.

  • VanA/VanB: A ligase that catalyzes the formation of the depsipeptide D-Ala-D-Lac.[21]

  • VanX: A D,D-dipeptidase that specifically hydrolyzes any cellular D-Ala-D-Ala, eliminating the substrate for the normal cell wall synthesis pathway and preventing the formation of vancomycin-susceptible precursors.[16][22]

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of one of the five crucial hydrogen bonds necessary for high-affinity vancomycin binding. This single change reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[16][23][24]

D-Ala-D-Serine Substitution (e.g., VanC, VanE, VanG types)

A second resistance mechanism involves the substitution of the terminal D-alanine with D-serine (D-Ser), mediated by gene clusters such as vanC, vanE, and vanG.[16][25] The key enzyme is a modified ligase that preferentially synthesizes the D-Ala-D-Ser dipeptide. While this substitution is less disruptive than the D-Ala-D-Lac change, the bulkier hydroxymethyl group of serine compared to the methyl group of alanine (B10760859) causes steric hindrance. This results in a 6- to 7-fold reduction in vancomycin binding affinity, which is sufficient to confer a low level of clinical resistance.[21][24]

Data Presentation

Table 2: Impact of Target Modification on Vancomycin Binding and Resistance

Precursor TerminusMediating Gene Type (Example)Vancomycin Binding Affinity (Relative to D-Ala-D-Ala)Resulting Resistance LevelTypical MIC (μg/mL)
D-Ala-D-Ala Wild-Type (Susceptible)1 (High Affinity)Susceptible≤ 2
D-Ala-D-Lac VanA, VanB~1/1000th (Very Low Affinity)[16][23]High-Level> 64[16]
D-Ala-D-Ser VanC, VanE, VanG~1/7th (Low Affinity)[24][25]Low-Level4 - 16[25]

Mandatory Visualizations

Peptidoglycan_Precursor_Synthesis cluster_cytoplasm Cytoplasm L_Ala L-Alanine Alr Alr (Racemase) L_Ala->Alr D_Ala D-Alanine Ddl Ddl (Ligase) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF (Ligase) D_Ala_D_Ala->MurF UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->MurF UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide (Park's Nucleotide) Transport Membrane Transport (Lipid II formation) UDP_MurNAc_Penta->Transport Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_Penta PG_Synthesis Peptidoglycan Cross-linking Transport->PG_Synthesis

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Vancomycin_Mechanism cluster_Gram_Positive Gram-Positive Bacterium cluster_Gram_Negative Gram-Negative Bacterium Vanco_GP Vancomycin PG_Layer_GP Thick Peptidoglycan Layer (with D-Ala-D-Ala termini) Vanco_GP->PG_Layer_GP Binds to D-Ala-D-Ala Transpeptidase_GP Transpeptidase (PBP) PG_Layer_GP->Transpeptidase_GP Blocked Membrane_GP Cytoplasmic Membrane Vanco_GN Vancomycin Outer_Membrane Outer Membrane Vanco_GN->Outer_Membrane Blocked (Cannot cross) PG_Layer_GN Thin Peptidoglycan Layer Membrane_GN Cytoplasmic Membrane

Caption: Differential action of vancomycin on bacterial cell envelopes.

Vancomycin_Resistance_VanA cluster_cytoplasm_res Cytoplasm (VanA-type Resistance) Pyruvate Pyruvate VanH VanH Pyruvate->VanH D_Lac D-Lactate VanA VanA D_Lac->VanA D_Ala D-Alanine D_Ala->VanA D_Ala_D_Lac D-Ala-D-Lac MurF MurF D_Ala_D_Lac->MurF UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->MurF Resistant_Precursor UDP-MurNAc-Penta-depsipeptide (ends in D-Ala-D-Lac) Vanco Vancomycin Resistant_Precursor->Vanco No effective binding D_Ala_D_Ala D-Ala-D-Ala (Susceptible precursor) VanX VanX D_Ala_D_Ala->VanX Hydrolyzed VanH->D_Lac VanA->D_Ala_D_Lac MurF->Resistant_Precursor

Caption: The VanA-type resistance pathway replaces D-Ala-D-Ala with D-Ala-D-Lac.

Experimental Protocols

Protocol 1: Isolation of Bacterial Peptidoglycan (Sacculi) and Muropeptide Analysis by UPLC

This protocol provides a generalized method for the isolation of peptidoglycan and subsequent analysis of its composition.

Methodology:

  • Cell Lysis: Bacterial cultures are grown to the desired optical density. Cells are harvested by centrifugation, resuspended, and rapidly boiled in a solution of sodium dodecyl sulfate (B86663) (SDS) (e.g., 4% SDS). This step lyses the cells, denatures proteins, and solubilizes membranes, leaving the insoluble peptidoglycan sacculi intact.[26]

  • Washing: The SDS is removed through repeated cycles of ultracentrifugation and washing with high-purity water. It is critical to remove all SDS as it can interfere with subsequent enzymatic steps.[27]

  • Enzymatic Digestion: The purified sacculi are resuspended in a suitable buffer. They are then digested with a muramidase, such as mutanolysin or lysozyme, which cleaves the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues.[26] This breaks the sacculus into its soluble monomeric and cross-linked oligomeric subunits (muropeptides).

  • Sample Reduction: The muropeptide sample is treated with sodium borohydride (B1222165) to reduce the C1 of the MurNAc sugar alcohol (muramitol). This step prevents the formation of anomers and ensures a single, sharp peak for each muropeptide during chromatography.[26]

  • UPLC Analysis: The reduced muropeptide mixture is separated using Ultra-Performance Liquid Chromatography (UPLC) with a reverse-phase C18 column.[28] Muropeptides are eluted using a gradient of an appropriate buffer (e.g., sodium phosphate) and a solvent like methanol. The separated muropeptides are detected by their absorbance at ~204 nm.

  • Data Interpretation: The resulting chromatogram provides a quantitative profile of the peptidoglycan composition. The identity of each peak can be confirmed by in-line mass spectrometry.[28] This analysis reveals the relative abundance of different muropeptides, the degree of cross-linking, and the presence of modified structures, such as those ending in D-Ala-D-Lac or D-Ala-D-Ser.[22]

Protocol 2: Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution (BMD) method is considered the gold standard.[29][30]

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of the test organism. This suspension is then diluted to achieve a final target concentration in the test wells (e.g., 5 x 10^5 CFU/mL).

  • Antibiotic Dilution: A series of twofold serial dilutions of vancomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth.[29][30]

  • Alternative Methods: Other validated methods for MIC determination include gradient diffusion strips (Etest) and various automated commercial systems (e.g., Vitek, MicroScan), which provide faster results but may have variations in accuracy compared to the reference BMD method.[29][31][32]

Conclusion

The D-Ala-D-Ala dipeptide represents a fascinating example of a conserved molecular structure whose biological significance is profoundly influenced by the broader cellular architecture. In both gram-positive and gram-negative bacteria, it is an indispensable component for the final transpeptidation step of cell wall synthesis. However, its sequestration within the periplasm of gram-negative bacteria renders them intrinsically resistant to large antibiotics like vancomycin. Conversely, its exposure on the surface of gram-positive bacteria makes it a prime target for this critical last-resort drug. The evolution of sophisticated resistance mechanisms in gram-positive pathogens, which enzymatically replace D-Ala-D-Ala with D-Ala-D-Lac or D-Ala-D-Ser, underscores the immense selective pressure exerted by glycopeptides and highlights a central challenge in modern antimicrobial therapy. A thorough understanding of these pathways at a molecular level is paramount for the development of novel strategies to combat antibiotic resistance, whether through the design of new antibiotics that can bypass these mechanisms or inhibitors that can restore the efficacy of existing drugs.

References

D-Ala-D-Ala Termini as an Antibiotic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The D-alanyl-D-alanine (B1587853) (D-Ala-D-Ala) motif of bacterial peptidoglycan precursors represents a critical and validated target for several classes of antibiotics, most notably the glycopeptides and lipoglycopeptides. This technical guide provides an in-depth exploration of the molecular intricacies of this target, the mechanism of action of antibiotics that bind to it, the biochemical pathways of peptidoglycan biosynthesis and resistance, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction: The Central Role of Peptidoglycan and the D-Ala-D-Ala Terminus

The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[2][3] The biosynthesis and structural integrity of peptidoglycan are essential for bacterial survival, making the enzymes and substrates involved in its construction attractive targets for antibiotics.[4]

A key structural feature of the peptidoglycan precursor, Lipid II, is a pentapeptide chain that terminates in a D-Ala-D-Ala dipeptide.[5][6] This terminus is the substrate for transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking of adjacent peptide chains, a final and indispensable step in creating a robust cell wall.[7] The steric and chemical properties of the D-Ala-D-Ala motif are therefore of paramount importance for the bacterium and, consequently, for the action of antibiotics that target it.

Glycopeptide and Lipoglycopeptide Antibiotics: Mechanism of Action

Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9][10] This binding event physically obstructs the transpeptidase enzymes, thereby preventing the cross-linking of the peptidoglycan layer.[5][11] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9]

Lipoglycopeptides, such as telavancin (B1682011), dalbancin, and oritavancin (B1663774), are semi-synthetic derivatives of glycopeptides that possess a lipophilic side chain.[12][13][14] This modification confers a dual mechanism of action. In addition to inhibiting cell wall synthesis by binding to D-Ala-D-Ala, the lipid tail anchors the molecule to the bacterial cell membrane, leading to membrane disruption, depolarization, and increased permeability.[12][15] Some lipoglycopeptides, like oritavancin, also exhibit additional mechanisms, such as the inhibition of RNA synthesis.[12][16]

Signaling Pathway: Peptidoglycan Biosynthesis and Antibiotic Inhibition

Peptidoglycan_Biosynthesis_and_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM UDP-NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F UDP_NAM_pentapeptide->Lipid_I MraY D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_NAM_pentapeptide D_Ala D-Alanine D_Ala->D_Ala_D_Ala Ddl L_Ala L-Alanine L_Ala->D_Ala Alr/DadX Lipid_II Lipid II Lipid_I->Lipid_II Translocation Translocation Lipid_II->Translocation Undecaprenyl_P Undecaprenyl-P Lipid_II_periplasm Nascent_PG Nascent Peptidoglycan PBP Transpeptidase (PBP) Nascent_PG->PBP Substrate Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes Vancomycin Vancomycin Vancomycin->Nascent_PG Binds to D-Ala-D-Ala Lipid_II_periplasm->Nascent_PG Transglycosylase

Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of vancomycin.

Mechanisms of Resistance to Glycopeptide Antibiotics

The primary mechanism of acquired resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target.[17][18][19] This is achieved through the expression of a set of resistance genes, most notably the van operons.

VanA-Type Resistance: D-Ala-D-Lac Substitution

High-level vancomycin resistance is most commonly conferred by the vanA gene cluster.[17][20] This operon encodes for three key enzymes:

  • VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate (D-Lac).[20]

  • VanA: A ligase that synthesizes the depsipeptide D-Ala-D-Lac.[11][20]

  • VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into peptidoglycan precursors.[11][20]

The substitution of the terminal D-alanine with D-lactate results in the replacement of a crucial amide bond with an ester bond. This seemingly minor change leads to the loss of a key hydrogen bond between the antibiotic and its target, resulting in a 1000-fold reduction in binding affinity for vancomycin.[18][20]

VanC-Type Resistance: D-Ala-D-Ser Substitution

A lower level of intrinsic resistance is observed in some bacterial species, which is mediated by the substitution of the terminal D-Ala with D-serine (D-Ser).[21][22] This modification, conferred by the vanC gene cluster, also reduces the binding affinity of vancomycin, albeit to a lesser extent than the D-Ala-D-Lac substitution (approximately a 6-fold decrease).[18] The bulkier hydroxymethyl group of serine compared to the methyl group of alanine (B10760859) is thought to create steric hindrance that impedes antibiotic binding.[21]

Logical Flow: Development of Vancomycin Resistance (VanA-type)

VanA_Resistance_Mechanism Normal_PG_Synthesis Normal Peptidoglycan Synthesis Ddl Ddl Ligase Normal_PG_Synthesis->Ddl D_Ala_D_Ala_synthesis Synthesis of D-Ala-D-Ala Ddl->D_Ala_D_Ala_synthesis PG_precursor_DAla_DAla Peptidoglycan Precursor with D-Ala-D-Ala terminus D_Ala_D_Ala_synthesis->PG_precursor_DAla_DAla Vancomycin_Binding Vancomycin Binds PG_precursor_DAla_DAla->Vancomycin_Binding Cell_Lysis Cell Lysis Vancomycin_Binding->Cell_Lysis Van_Operon_Induction Induction of vanA Operon VanH VanH: Pyruvate -> D-Lac Van_Operon_Induction->VanH VanA VanA: D-Ala + D-Lac -> D-Ala-D-Lac Van_Operon_Induction->VanA VanX VanX: Hydrolyzes D-Ala-D-Ala Van_Operon_Induction->VanX VanH->VanA PG_precursor_DAla_DLac Peptidoglycan Precursor with D-Ala-D-Lac terminus VanA->PG_precursor_DAla_DLac VanX->D_Ala_D_Ala_synthesis Inhibits incorporation Reduced_Vanco_Binding Reduced Vancomycin Binding PG_precursor_DAla_DLac->Reduced_Vanco_Binding Bacterial_Survival Bacterial Survival Reduced_Vanco_Binding->Bacterial_Survival

Caption: The VanA-mediated mechanism of vancomycin resistance.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Glycopeptide and Lipoglycopeptide Antibiotics against Staphylococcus aureus
AntibioticStrainMIC (µg/mL)Reference(s)
VancomycinMethicillin-Susceptible S. aureus (MSSA)0.25 - 1[10]
VancomycinMethicillin-Resistant S. aureus (MRSA)0.25 - 2[10][15]
VancomycinGlycopeptide-Intermediate S. aureus (GISA)4 - 8[10][23]
VancomycinVancomycin-Resistant S. aureus (VRSA)>16[24]
TeicoplaninMSSA0.25 - 1[10]
TeicoplaninMRSA≤2[15][25]
TeicoplaninGISA8 - 16[10][23]
DalbavancinMRSA≤0.25[7]
DalbavancinVancomycin-Resistant Enterococci (VRE, VanA)Resistant[26]
OritavancinMRSA≤0.12[7][24]
OritavancinVRE (VanA)0.002 - 1[27]
TelavancinMRSAPotent activity[26]
TelavancinVRE (VanA)Resistant[26]

Note: MIC values can vary depending on the specific isolate and testing methodology.

Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) and VanA
EnzymeSubstrate(s)Km (mM)kcat (min-1)Reference(s)
M. tuberculosis DdlD-Ala (Site 1)0.075-[14]
M. tuberculosis DdlD-Ala (Site 2)3.6-[14]
T. thermophilus DdlATP0.0162-[20]
T. thermophilus DdlD-Ala (Site 1)1.25-[20]
T. thermophilus DdlD-Ala (Site 2)4.02-[20]
VanAD-Ala (protonated, Site 2)210-[8][17]
VanAD-Ala (deprotonated, Site 2)0.66550[8][17]
VanAD-Lactate0.6932[8][17]
Table 3: Binding Affinities
AntibioticLigandFold Change in AffinityReference(s)
VancomycinD-Ala-D-Lac vs D-Ala-D-Ala1000-fold decrease[8][11][28]
VancomycinD-Ala-D-Ser vs D-Ala-D-Ala6-fold decrease[8]
OritavancinD-Ala-D-Ala~100-1000-fold tighter than vancomycin[22]
OritavancinD-Ala-D-Lac~100-1000-fold tighter than vancomycin[22]
Redesigned VancomycinD-Ala-D-Lac vs D-Ala-D-Ala~600-fold increase vs vancomycin aglycon[29]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solution

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Antibiotic Dilution: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. Typically, 100 µL of CAMHB is added to wells 2-12. b. Add 200 µL of the highest antibiotic concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[30]

Analysis of Peptidoglycan Composition by HPLC

This protocol provides a general workflow for the isolation and analysis of muropeptides.

Materials:

  • Bacterial cell culture

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Pronase E

  • Mutanolysin or other muramidase (B13767233)

  • Sodium borohydride

  • Orthophosphoric acid

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector (206 nm)

Procedure:

  • Peptidoglycan Isolation: a. Harvest bacterial cells from culture by centrifugation. b. Resuspend the cell pellet in water and add to boiling 10% SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and proteins. c. Pellet the insoluble peptidoglycan by ultracentrifugation. d. Wash the pellet repeatedly with sterile water to remove all traces of SDS. e. Treat the crude peptidoglycan with Pronase E to digest any covalently attached proteins. f. Perform a final series of washes to remove the protease and digested peptides.

  • Muropeptide Preparation: a. Resuspend the purified peptidoglycan in a suitable buffer. b. Digest the peptidoglycan into soluble muropeptides by adding a muramidase (e.g., mutanolysin) and incubating overnight at 37°C. c. Stop the reaction by boiling for 10 minutes. d. Reduce the muramic acid residues with sodium borohydride. e. Adjust the pH of the sample to 3-4 with orthophosphoric acid.

  • HPLC Analysis: a. Inject the prepared muropeptide sample onto a C18 reverse-phase HPLC column. b. Elute the muropeptides using a gradient of a suitable buffer system (e.g., sodium phosphate (B84403) with an increasing concentration of methanol). c. Detect the eluting muropeptides by their absorbance at 206 nm. d. The relative abundance of different muropeptide species can be quantified by integrating the area under each peak.[12][13]

Workflow: Peptidoglycan Analysis by HPLC

HPLC_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis (Boiling in SDS) Harvest->Lysis PG_Isolation Isolate Insoluble Peptidoglycan (Ultracentrifugation) Lysis->PG_Isolation Washing Wash with Water PG_Isolation->Washing Protease_Digestion Protease Digestion (Pronase E) Washing->Protease_Digestion Final_Washes Final Washes Protease_Digestion->Final_Washes Muramidase_Digestion Muramidase Digestion (Mutanolysin) Final_Washes->Muramidase_Digestion Reduction Reduction (Sodium Borohydride) Muramidase_Digestion->Reduction pH_Adjustment pH Adjustment Reduction->pH_Adjustment HPLC_Injection Inject into HPLC pH_Adjustment->HPLC_Injection Data_Analysis Data Analysis (Peak Integration) HPLC_Injection->Data_Analysis End Muropeptide Profile Data_Analysis->End

Caption: A generalized workflow for the analysis of peptidoglycan composition by HPLC.

Conclusion and Future Perspectives

The D-Ala-D-Ala terminus of peptidoglycan precursors remains a highly effective and clinically important target for antibacterial therapy. The emergence of resistance, primarily through the alteration of this target, has spurred the development of new generations of antibiotics, such as the lipoglycopeptides, which exhibit enhanced activity and multiple mechanisms of action. A thorough understanding of the molecular basis of antibiotic-target interactions, as well as the mechanisms of resistance, is crucial for the rational design of novel therapeutics that can overcome existing resistance and combat future threats. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate these complex biological systems and contribute to the ongoing effort to develop new and effective antibacterial agents. Future research may focus on the development of small molecule inhibitors of the resistance enzymes, such as VanA and VanX, or the design of novel antibiotics that can effectively bind to the altered D-Ala-D-Lac and D-Ala-D-Ser termini.

References

Methodological & Application

Application Note and Protocol for D-Ala-D-Ala Ligase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine-D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential component of the peptidoglycan cell wall that encases bacteria, providing structural integrity and protection.[1][3] The absence of a homologous enzyme in humans makes D-Ala-D-Ala ligase an attractive and well-established target for the development of novel antibacterial agents.[1][4] The antibiotic D-cycloserine, for instance, targets this enzyme, highlighting its therapeutic potential.[1][5][6]

This application note provides detailed protocols for assessing the enzymatic activity of D-Ala-D-Ala ligase. The primary method described is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis during the ligation reaction.[7][8] An alternative coupled-enzyme assay that measures ADP formation is also discussed. These assays are fundamental for screening potential enzyme inhibitors, determining kinetic parameters, and understanding the enzyme's mechanism of action.

Signaling Pathway: D-Ala-D-Ala Ligase Catalytic Mechanism

The enzymatic reaction catalyzed by D-Ala-D-Ala ligase occurs in a two-step process. First, one molecule of D-alanine is phosphorylated by ATP to form a D-alanyl-phosphate intermediate and ADP.[2][3][9] Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of D-alanyl-D-alanine and the release of inorganic phosphate.[2][3]

Ddl_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2_D_Ala 2 D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) 2_D_Ala->Ddl ATP ATP ATP->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala ADP ADP Ddl->ADP Pi Inorganic Phosphate (Pi) Ddl->Pi

Caption: Catalytic reaction of D-Ala-D-Ala ligase.

Experimental Protocols

Protocol 1: Colorimetric Phosphate Detection Assay

This protocol is adapted for a 96- or 384-well plate format and relies on the detection of inorganic phosphate (Pi) using a malachite green-based reagent.[7][8]

Materials and Reagents:

  • Purified D-Ala-D-Ala ligase (e.g., from E. coli)[8]

  • D-Alanine

  • Adenosine triphosphate (ATP)

  • HEPES buffer (50 mM, pH 8.0)[8]

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)[2][8]

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)[8]

  • Triton X-114[8]

  • Malachite green reagent (e.g., BIOMOL® Green)

  • Microplate reader capable of measuring absorbance at ~650 nm[7][8]

  • 96- or 384-well clear flat-bottom plates[7]

Assay Buffer Preparation:

Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 10 mM KCl, and 6.5 mM (NH₄)₂SO₄.[8] For some applications, 0.005% Triton X-114 can be included to prevent protein precipitation.[8]

Step-by-Step Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of D-alanine and ATP in ultrapure water.

    • Dilute the purified D-Ala-D-Ala ligase to the desired concentration in assay buffer.

  • Set up the Reaction Mixture:

    • In each well of the microplate, add the components in the following order:

      • Assay Buffer

      • Test compound (dissolved in DMSO, final concentration ≤ 5%) or DMSO for control wells.[8]

      • D-Ala-D-Ala ligase enzyme.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding ATP and D-alanine to each well.

    • The final reaction volume is typically 50 µL.[8]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20 minutes).[8] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the Reaction and Detect Phosphate:

    • Terminate the reaction by adding 100 µL of the malachite green reagent to each well.[8] This reagent is acidic and will stop the enzymatic reaction.

    • Incubate for an additional 5-10 minutes at room temperature to allow for color development.[8]

  • Measure Absorbance:

    • Read the absorbance of each well at approximately 650 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

    • Calculate the enzyme activity or the percentage of inhibition for test compounds.

Protocol 2: Coupled-Enzyme ADP Detection Assay

This method provides a continuous, real-time measurement of Ddl activity by coupling the production of ADP to the oxidation of NADH. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.[3]

Materials and Reagents:

  • All reagents from Protocol 1 (except malachite green).

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Pyruvate (B1213749) kinase (PK)

  • Lactate (B86563) dehydrogenase (LDH)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[3]

Step-by-Step Procedure:

  • Prepare the Coupling System Mixture:

    • Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate dehydrogenase, and 25 units/mL pyruvate kinase.[3]

  • Set up the Reaction:

    • Add the coupling system mixture to each well or cuvette.

    • Add D-alanine to the desired final concentration.

    • Add the test compound or vehicle control.

  • Initiate the Reaction:

    • Start the reaction by adding a solution containing both D-Ala-D-Ala ligase and ATP.

  • Monitor Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature.

  • Data Analysis:

    • Calculate the rate of ADP formation from the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation

The following table summarizes typical concentrations and kinetic parameters for D-Ala-D-Ala ligase assays. Note that optimal conditions may vary depending on the source of the enzyme and specific experimental goals.

ParameterTypical Range/ValueReference
Enzyme Concentration 12.5 nM - 200 nM[2][10]
Substrate Concentrations
D-Alanine0.1 mM - 700 µM[3][8]
ATP5 µM - 500 µM[3][8]
Buffer Conditions
pH7.5 - 8.0 (HEPES)[3][8]
MgCl₂5 mM[3][8]
KCl10 mM - 100 mM[3][8]
Kinetic Parameters (E. coli DdlB)
kcat~620-650 min⁻¹[11]
Inhibitor Example
D-cycloserine (DCS)Acts as an inhibitor[1][5]
Ki of a fragment hit20.7 ± 4.5 µM[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening potential inhibitors of D-Ala-D-Ala ligase using the colorimetric phosphate detection assay.

Ddl_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrates, and Test Compounds Dispense Dispense Reagents (Buffer, Ddl, Compound) into Microplate Reagent_Prep->Dispense Preincubate Pre-incubate Dispense->Preincubate Initiate Initiate Reaction (Add ATP & D-Ala) Preincubate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Readout Measure Absorbance (~650 nm) Stop->Readout Calculate Calculate Pi Concentration & Percent Inhibition Readout->Calculate

Caption: Workflow for D-Ala-D-Ala ligase inhibitor screening.

References

Quantitative Analysis of D-Ala-D-Ala using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl-D-alanine (D-Ala-D-Ala) is a critical dipeptide component in the biosynthesis of peptidoglycan, an essential polymer that forms the cell wall of most bacteria. The formation of D-Ala-D-Ala is catalyzed by the D-Ala-D-Ala ligase enzyme. This dipeptide serves as the terminal moiety of the pentapeptide precursor, which is incorporated into the growing peptidoglycan network. Vancomycin (B549263), a glycopeptide antibiotic, exerts its antibacterial effect by binding to the D-Ala-D-Ala terminus of these precursors, thereby inhibiting cell wall synthesis.[1][2] Resistance to vancomycin in bacteria, such as vancomycin-resistant enterococci (VRE), often arises from the replacement of the terminal D-Ala with D-lactate (D-Lac), forming D-Ala-D-Lac, which has a lower binding affinity for the antibiotic.[2][3]

The quantitative analysis of D-Ala-D-Ala is crucial for understanding the mechanisms of bacterial cell wall biosynthesis, investigating antibiotic resistance, and for the discovery and development of novel antibacterial agents. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the quantification of D-Ala-D-Ala in complex biological matrices.

Principle of the Method

This application note describes a validated method for the quantitative analysis of D-Ala-D-Ala using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method involves the extraction of intracellular metabolites from bacterial cells, followed by derivatization of the dipeptide to enhance its chromatographic retention and detection sensitivity. Separation is achieved on a reverse-phase C18 column, and quantification is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction from Bacterial Cells

This protocol is designed for the extraction of small polar molecules, including dipeptides, from bacterial cultures.

Materials:

  • Bacterial culture

  • Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • 0.2 µm nylon filters

  • Vacuum filtration apparatus

  • Liquid nitrogen

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Lyophilizer

Procedure:

  • Quenching: Rapidly collect a defined volume of bacterial culture (e.g., equivalent to 10 OD600 units) and immediately quench the metabolic activity by mixing with 2 volumes of pre-chilled 60% methanol. It is critical to perform this step as quickly as possible to prevent changes in metabolite levels.

  • Cell Harvesting: Immediately after quenching, harvest the bacterial cells by vacuum filtration through a 0.2 µm nylon filter.

  • Washing: Wash the cells on the filter with a small volume of the cold quenching solution to remove extracellular metabolites.

  • Flash Freezing: Immediately transfer the filter with the bacterial pellet into a tube and flash-freeze in liquid nitrogen to halt any residual enzymatic activity.

  • Extraction: Add 1 mL of the pre-chilled extraction solvent to the frozen cell pellet. Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubation: Incubate the mixture on ice for 15 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

  • Drying: Dry the extract completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification of D-Ala-D-Ala

This protocol is based on a derivatization method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to improve chromatographic retention and ionization efficiency.[4]

Materials:

  • Reconstituted bacterial extract or D-Ala-D-Ala standards

  • AccQ-Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)

  • UPLC-MS/MS system with a C18 column

Procedure:

  • Derivatization: Derivatize the samples and standards with AQC according to the manufacturer's protocol. This typically involves mixing the sample with the derivatizing reagent in a buffered solution and incubating for a short period.

  • UPLC-MS/MS Analysis:

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 1% B

      • 1-10 min: 1-20% B (linear gradient)

      • 10-12 min: 20-50% B (linear gradient)

      • 12-13 min: 50-95% B (linear gradient)

      • 13-15 min: 95% B (hold)

      • 15.1-18 min: 1% B (re-equilibration)

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition for AQC-derivatized D-Ala-D-Ala: To be determined by infusion of the derivatized standard. The precursor ion will be the [M+H]+ of the derivatized dipeptide, and the product ion will be a characteristic fragment (e.g., the AccQ-Tag fragment at m/z 171.1).[4]

Data Presentation

The following tables summarize the expected quantitative data for the UPLC-MS/MS analysis of D-Ala-D-Ala. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
AnalyteAQC-derivatized D-Ala-D-Ala
ColumnACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Retention Time~5-8 minutes (dependent on the specific gradient)
Precursor Ion (m/z)[M+H]+ of AQC-D-Ala-D-Ala
Product Ion (m/z)171.1 (characteristic AQC fragment)[4]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantitation (LOQ)~1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualization

Signaling Pathway: D-Ala-D-Ala Synthesis

D_Ala_D_Ala_Synthesis D_Ala1 D-Alanine Ddl D-Ala-D-Ala Ligase D_Ala1->Ddl ATP ATP ATP->Ddl ADP_Pi ADP + Pi Ddl->ADP_Pi hydrolysis D_Ala_D_Ala D-Alanyl-D-Alanine Ddl->D_Ala_D_Ala ligation D_Ala2 D-Alanine D_Ala2->Ddl PG_precursor Peptidoglycan Precursor D_Ala_D_Ala->PG_precursor incorporation D_Ala_D_Ala_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture quenching Quenching (-40°C Methanol) bacterial_culture->quenching extraction Intracellular Metabolite Extraction quenching->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (AQC) reconstitution->derivatization uplc_msms UPLC-MS/MS Analysis derivatization->uplc_msms data_analysis Data Analysis uplc_msms->data_analysis quantitative_results quantitative_results data_analysis->quantitative_results Concentration of D-Ala-D-Ala Vancomycin_Resistance cluster_susceptible Vancomycin Susceptible cluster_resistant Vancomycin Resistant D_Ala_D_Ala_S D-Ala-D-Ala Terminus Binding_S Binding D_Ala_D_Ala_S->Binding_S Vancomycin_S Vancomycin Vancomycin_S->Binding_S Inhibition Inhibition of Cell Wall Synthesis Binding_S->Inhibition D_Ala_D_Lac_R D-Ala-D-Lac Terminus No_Binding_R No Binding D_Ala_D_Lac_R->No_Binding_R Vancomycin_R Vancomycin Vancomycin_R->No_Binding_R No_Inhibition Continued Cell Wall Synthesis No_Binding_R->No_Inhibition

References

Application Notes and Protocols: Utilizing D-Ala-D-Ala in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. This structure provides mechanical strength and protects the bacterium from osmotic lysis. The terminal D-Ala-D-Ala moiety of the peptidoglycan precursor is the primary target for glycopeptide antibiotics such as vancomycin (B549263).[1][2] These antibiotics bind to D-Ala-D-Ala, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to cell death.[1][3]

Consequently, D-Ala-D-Ala and its associated metabolic pathways are of paramount importance in the field of antibiotic susceptibility testing (AST). Understanding the interactions between antibiotics and this dipeptide, as well as the mechanisms by which bacteria develop resistance, is crucial for the discovery and development of new antimicrobial agents. These application notes provide detailed protocols and methodologies for utilizing D-Ala-D-Ala in various AST formats.

Principle of D-Ala-D-Ala in Antibiotic Action and Resistance

The enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the formation of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-muramyl-tripeptide, a precursor in peptidoglycan synthesis.[4][5] Vancomycin exerts its antimicrobial effect by forming a stable complex with the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby inhibiting cell wall formation.[1][6]

A primary mechanism of resistance to vancomycin, particularly in enterococci, involves a modification of this target. Resistance is mediated by a cluster of genes (the van operon) that leads to the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[7][8] This substitution, particularly the replacement of the terminal D-alanine with D-lactate, results in the loss of a key hydrogen bond with vancomycin, reducing the antibiotic's binding affinity by approximately 1,000-fold and rendering it ineffective.[6][7]

Applications in Antibiotic Susceptibility Testing

The central role of D-Ala-D-Ala in both antibiotic action and resistance makes it a valuable tool in several AST applications:

  • Screening for Novel Antibiotics: Assays can be designed to identify compounds that inhibit D-Ala-D-Ala synthesis or its incorporation into the cell wall.

  • Investigating Mechanisms of Resistance: The presence or absence of D-Ala-D-Ala and its modified counterparts (D-Ala-D-Lac, D-Ala-D-Ser) can be quantified to understand resistance profiles.

  • Characterizing Enzyme Inhibitors: D-Ala-D-Ala ligase is an attractive target for novel antibiotics, and in vitro assays are essential for screening potential inhibitors.[9][10]

  • Probing Cell Wall Synthesis: Isotopically labeled or fluorescently tagged D-Ala-D-Ala analogues can be used to monitor peptidoglycan biosynthesis in real-time and assess the impact of antibiotics.[2][11][12]

Experimental Protocols

Protocol 1: In Vitro D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

This protocol describes a method to screen for inhibitors of D-Ala-D-Ala ligase, a key enzyme in the peptidoglycan synthesis pathway.

Materials:

  • Purified D-Ala-D-Ala ligase (Ddl) enzyme

  • D-alanine

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 40 mM KCl)

  • Test compounds (potential inhibitors)

  • Detection reagent (e.g., malachite green for phosphate (B84403) detection, or radiolabeled substrates)

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, D-alanine, and ATP.

  • Addition of Inhibitors: Add various concentrations of the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified Ddl enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., ambient temperature or 37°C) for a predetermined time.

  • Detection of D-Ala-D-Ala Formation: Quantify the amount of D-Ala-D-Ala produced. This can be done indirectly by measuring the amount of ADP or phosphate released, or directly using radiolabeled D-alanine and thin-layer chromatography (TLC).[13][14]

    • For Phosphate Detection: Add a malachite green reagent to stop the reaction and measure the absorbance at the appropriate wavelength.

    • For Radiolabeled Assay: Use D-[¹⁴C]Ala and separate the product D-Ala-D-Ala from the substrate D-Ala using TLC. Quantify the radiolabeled spots.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Whole-Cell Based Assay Using Exogenous D-Ala-D-Ala

This protocol can be used to test the susceptibility of vancomycin-dependent enterococci, which require an external source of D-Ala-D-Ala for growth in the presence of vancomycin.

Materials:

  • Bacterial strain (e.g., vancomycin-dependent Enterococcus)

  • Growth medium (e.g., Brain Heart Infusion broth or agar)

  • D-alanyl-D-alanine (DADA) solution

  • Vancomycin

  • Test antibiotics

  • 96-well microtiter plates or agar (B569324) plates

  • Incubator

Procedure for Broth Microdilution:

  • Prepare Media: Prepare a series of dilutions of the test antibiotic in growth medium supplemented with a constant, growth-permissive concentration of DADA.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the wells of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 3: Fluorescent Labeling of Peptidoglycan Synthesis

This protocol utilizes fluorescently labeled D-amino acids (FDAAs) to visualize and quantify the effects of antibiotics on cell wall synthesis.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • Fluorescent D-amino acid probe (e.g., Cy5-labeled D-alanine)[11]

  • Test antibiotics

  • 96-well plates

  • Flow cytometer or fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Antibiotic Treatment: In a 96-well plate, expose the bacteria to a range of concentrations of the test antibiotic.

  • Fluorescent Labeling: Add the FDAA probe to each well.[11]

  • Incubation: Incubate for a period sufficient for incorporation of the probe into the peptidoglycan (e.g., 4 hours).[11]

  • Washing: Harvest the cells, wash them with PBS to remove unincorporated probe.

  • Analysis: Analyze the fluorescence intensity of the bacterial cells using a flow cytometer. A decrease in fluorescence intensity compared to the untreated control indicates inhibition of peptidoglycan synthesis.[11] The data can be used to determine the MIC.

Data Presentation

Quantitative data from antibiotic susceptibility testing involving D-Ala-D-Ala can be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics in Alanine-Depleted vs. Alanine-Supplemented Media for Staphylococcus aureus

StrainConditionOxacillin MIC (µg/mL)Gentamicin MIC (µg/mL)
MW2 (MRSA)Alanine-depleted mediumSignificantly DecreasedSlightly Decreased
Clinical MRSA StrainsAlanine-depleted mediumSignificantly Increased Susceptibility-
Newman (MSSA)Alanine-depleted medium4-fold decrease-
Δalr1 mutantAlanine-depleted mediumIncreased SusceptibilityIncreased Susceptibility
ΔcycA mutantAlanine-depleted mediumIncreased SusceptibilityIncreased Susceptibility
Data summarized from references[2][16][17].

Table 2: Vancomycin and Teicoplanin MICs for Vancomycin-Resistant and -Susceptible Enterococci

Resistance TypePrecursor TerminusVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)
VanAD-Ala-D-LacHigh Level (e.g., >64)High Level (e.g., >16)
VanBD-Ala-D-LacVariable LevelsSusceptible
VanND-Ala-D-SerLow Level (e.g., 16)Susceptible (e.g., 0.5)
SusceptibleD-Ala-D-AlaLow Level (e.g., ≤2)Susceptible (e.g., ≤1)
Data compiled from references[8].

Visualizations

Peptidoglycan_Synthesis_and_Vancomycin_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine (B10760859) Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Lipid I Precursor) D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->Nascent_PG Binding to D-Ala-D-Ala

Caption: Peptidoglycan synthesis pathway and the inhibitory action of vancomycin.

Vancomycin_Resistance_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Cell Wall Pyruvate Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate VanH D_Ala_D_Lac D-Ala-D-Lac D_Lactate->D_Ala_D_Lac D_Ala D-Alanine D_Ala->D_Ala_D_Lac VanA Resistant_precursor UDP-MurNAc-pentadepsipeptide (ends in D-Ala-D-Lac) D_Ala_D_Lac->Resistant_precursor UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->Resistant_precursor MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->D_Ala VanX Vancomycin Vancomycin Resistant_PG Resistant Peptidoglycan (ends in D-Ala-D-Lac) Vancomycin->Resistant_PG Reduced Binding

Caption: Biochemical pathway of VanA-type vancomycin resistance.

Experimental_Workflow_AST cluster_reading Result Measurement Start Start: Bacterial Culture (Mid-log phase) Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate Dispense_Antibiotics Dispense Serial Dilutions of Test Antibiotic into 96-well Plate Add_Supplements Add Supplements (e.g., D-Ala-D-Ala or FDAA probe) Dispense_Antibiotics->Add_Supplements Add_Supplements->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_Results Read Results Incubate->Read_Results Visual_Inspection Visual Inspection (Turbidity) Read_Results->Visual_Inspection Fluorescence_Reading Fluorescence Reading (Flow Cytometry/Plate Reader) Read_Results->Fluorescence_Reading Analyze Analyze Data and Determine MIC Visual_Inspection->Analyze Fluorescence_Reading->Analyze

Caption: General experimental workflow for antibiotic susceptibility testing (AST).

References

Application Notes and Protocols for Fluorescent Labeling of D-Ala-D-Ala for Imaging Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visualizing bacterial cell wall synthesis is crucial for understanding bacterial growth, division, and the mechanisms of action for antibiotics that target this essential pathway. Fluorescent D-amino acids (FDAAs) are powerful tools for in situ, real-time labeling of peptidoglycan (PG) synthesis in a wide range of bacterial species.[1][2] These probes are analogs of D-alanine that are incorporated into the PG structure by the cell's own enzymatic machinery, providing a specific and covalent tag at the sites of active cell wall construction.[1][3][4] This document provides detailed protocols for using FDAAs to label bacterial cells for fluorescence microscopy, along with data to guide probe selection and experimental design.

Principle of the Method

The bacterial cell wall is a dynamic structure composed of long glycan strands cross-linked by short peptides, which typically terminate in a D-Ala-D-Ala motif.[5] FDAAs mimic native D-amino acids and are incorporated into the termini of the peptide stems by periplasmic transpeptidases (both D,D- and L,D-transpeptidases).[3][4][6] This process occurs at the sites of new PG synthesis, allowing for the direct visualization of cellular growth and remodeling.[1][4] Unlike fluorescently-labeled antibiotics such as vancomycin, which bind non-covalently to D-Ala-D-Ala residues, FDAAs form a covalent bond within the PG matrix, offering a stable and persistent signal.[1]

Available Fluorescent D-Amino Acid (FDAA) Probes

A variety of FDAAs have been developed with a range of spectral properties, enabling multicolor labeling experiments and compatibility with different microscopy setups.[2][4][7] The choice of FDAA can impact the signal-to-noise ratio (SNR) of the labeling.[1]

Probe Name (Abbreviation)FluorophoreExcitation (nm)Emission (nm)Emission ColorReference
7-hydroxycoumarin-amino-D-alanineCoumarin~405~450Blue[2][8]
Nitrobenzofurazan-amino-D-alanineNitrobenzofurazan~550Green[2][8]
Fluorescein-D-lysine (FDL)Fluorescein~525Green[2][8]
TAMRA-D-lysine (TDL)TAMRA~575Red[2][8]

Experimental Protocols

Protocol 1: General FDAA Labeling of Bacterial Cells for Fluorescence Microscopy

This protocol describes a general method for labeling live bacteria with FDAAs. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for specific bacterial species and experimental goals.

Materials:

  • Bacterial culture in the desired growth phase

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., 10-50 mM in DMSO or water)

  • Growth medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS, or cold 70% ethanol) (optional)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Culture Preparation: Grow the bacterial species of interest to the desired optical density in its appropriate growth medium.[9]

  • FDAA Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration typically ranging from 100 µM to 500 µM.[9]

  • Incubation: Incubate the culture under its normal growth conditions. The incubation time can vary from as short as 30 seconds for rapidly growing species like E. coli to several generations for uniform cell wall labeling.[2][8]

    • Pulse Labeling: For visualizing active growth zones, use short incubation times (e.g., 30 seconds to 5 minutes).

    • Uniform Labeling: For observing overall cell morphology, incubate for one or more generations.

  • Washing: Harvest the labeled cells by centrifugation (e.g., 5,000 x g for 2 minutes).

  • Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away the excess, unincorporated FDAA. Repeat this washing step 2-3 times to reduce background fluorescence.[1]

  • Fixation (Optional): If fixation is required, resuspend the final cell pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature or in cold 70% ethanol.[8]

  • Microscopy: Resuspend the washed (and optionally fixed) cells in PBS. Mount a small volume of the cell suspension on a microscope slide with a coverslip.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

Protocol 2: Virtual Time-Lapse Microscopy using Sequential FDAA Labeling

This technique allows for the chronological tracking of cell wall synthesis by sequentially adding different colored FDAAs.

Procedure:

  • Follow steps 1 and 2 of the General Labeling Protocol with the first FDAA (e.g., a red-emitting probe like TDL).

  • Incubate for a defined period (e.g., 5-15 minutes).

  • Without washing, add the second FDAA (e.g., a green-emitting probe like FDL) to the same culture.

  • Incubate for another defined period.

  • (Optional) A third FDAA (e.g., a blue-emitting probe like HADA) can be added for a third time point.

  • Proceed with the washing, optional fixation, and imaging steps as described in the General Labeling Protocol. The resulting images will show distinct colored bands corresponding to the different periods of cell wall synthesis.[1]

Data Presentation

The following table summarizes typical experimental parameters for FDAA labeling in different bacteria as reported in the literature.

ApplicationBacteriaFDAA(s)Concentration (µM)Labeling DurationTemperature (°C)Growth MediaReference
General LabelingE. coliHADA, NADA, TDL500Several generations37LB[1]
General LabelingB. subtilisHADA, NADA, TDL50020 minutes37LB[1]
Pulse LabelingE. coliFDAAs250 - 100030 seconds--[1]
Virtual Time-LapseS. venezuelaeTDL, FDL, HADA-5 minutes each--[1]
In vivo gut microbiotaMouse modelFDAAs-3-hour interval--[6][10]

Visualizations

Mechanism of FDAA Incorporation into Peptidoglycan

FDAA_Incorporation cluster_periplasm Periplasm Lipid_II Lipid II (UDP-MurNAc-pentapeptide) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Lipid_II->PBP 1. Substrate Binding Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG 2. Transpeptidation (Cross-linking) Labeled_PG Fluorescently Labeled Peptidoglycan PBP->Labeled_PG 4. Incorporation of FDAA FDAA Fluorescent D-amino acid (FDAA) FDAA->PBP 3. FDAA competes with acceptor peptide

Caption: Mechanism of FDAA incorporation into the bacterial cell wall.

Experimental Workflow for FDAA Labeling

FDAA_Workflow Start Start Culture Grow bacterial culture to desired phase Start->Culture Add_FDAA Add FDAA probe to culture (e.g., 100-500 µM) Culture->Add_FDAA Incubate Incubate under growth conditions Add_FDAA->Incubate Harvest Harvest cells (centrifugation) Incubate->Harvest Wash Wash cells to remove excess probe (2-3x) Harvest->Wash Fix Optional: Fix cells (e.g., PFA, Ethanol) Wash->Fix Mount Mount cells on microscope slide Wash->Mount If not fixing Fix->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: General experimental workflow for fluorescent D-amino acid labeling.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient probe incorporation in the specific bacterial species.Increase FDAA concentration or incubation time. Try a different FDAA, as some have better incorporation rates.[1]
Low metabolic activity of bacteria.Ensure bacteria are in an active growth phase (e.g., exponential phase).
Incorrect microscope filter set.Verify that the excitation and emission filters match the spectral properties of the FDAA.
High background Insufficient washing.Increase the number of washing steps to thoroughly remove unincorporated probe.[1]
Probe precipitation.Ensure the FDAA is fully dissolved in the stock solution and does not precipitate upon addition to the medium.
Cell death or altered morphology FDAA toxicity at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration. Most FDAAs show minimal toxicity.

Alternative Probes

While FDAAs are versatile, other probes can be used to label the D-Ala-D-Ala motif:

  • Fluorescent Vancomycin: This glycopeptide antibiotic binds non-covalently with high affinity to the terminal D-Ala-D-Ala of PG precursors.[11][12] It is particularly useful for labeling Gram-positive bacteria.[13]

  • Rotor-fluorogenic D-amino acids (RfDAAs): These probes are a newer class of FDAAs that are fluorogenic, meaning they only become fluorescent upon incorporation into the PG.[14] This property allows for wash-free imaging and real-time monitoring of PG synthesis with high temporal resolution.[14]

Conclusion

Fluorescent labeling with D-Ala-D-Ala analogs, particularly FDAAs, is a robust and versatile method for imaging bacterial cell wall synthesis. The protocols and data provided here offer a comprehensive guide for researchers to apply this technology to a wide range of biological questions, from fundamental studies of bacterial growth to the development of novel antimicrobial agents.

References

Application Notes and Protocols for D-Ala-D-Ala Affinity Chromatography in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-D-Ala affinity chromatography is a specialized purification technique that leverages the specific binding interaction between the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide and molecules that recognize this motif. This method is particularly relevant in the study of bacterial cell wall biosynthesis and the development of antibiotics. The D-Ala-D-Ala moiety is a key component of peptidoglycan precursors in many bacteria, serving as a target for glycopeptide antibiotics like vancomycin (B549263) and as a substrate for enzymes such as D-Ala-D-Ala carboxypeptidases and transpeptidases (penicillin-binding proteins or PBPs).

These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing D-Ala-D-Ala affinity chromatography to purify proteins and other molecules of interest.

Principle of D-Ala-D-Ala Affinity Chromatography

Affinity chromatography is a powerful technique for isolating a specific molecule from a complex mixture.[1] The core principle lies in the reversible interaction between a target molecule and a ligand that is covalently bound to a solid support (resin or matrix).

In D-Ala-D-Ala affinity chromatography, the dipeptide D-Ala-D-Ala acts as the immobilized ligand. When a sample containing a mixture of proteins is passed through the chromatography column, proteins with a specific affinity for the D-Ala-D-Ala motif will bind to the resin, while other molecules will flow through.[1] The bound proteins can then be eluted by changing the buffer conditions to disrupt the binding interaction, yielding a purified sample of the target protein.

Applications

The primary applications of D-Ala-D-Ala affinity chromatography are centered around the study of bacterial cell wall synthesis and antibiotic mechanisms:

  • Purification of Glycopeptide Antibiotics: This technique has been successfully used to purify vancomycin from bacterial culture broths. Vancomycin specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, making it an ideal candidate for purification on a D-Ala-D-Ala functionalized resin.[2]

  • Isolation of D-Ala-D-Ala Ligases: These enzymes are crucial for the synthesis of the D-Ala-D-Ala dipeptide itself. By using a D-Ala-D-Ala matrix, these ligases can be specifically captured and purified for further study.

  • Purification of D-Ala-D-Ala Carboxypeptidases and Transpeptidases (PBPs): These enzymes recognize and process the D-Ala-D-Ala motif in peptidoglycan. Affinity chromatography with a D-Ala-D-Ala ligand can be a valuable tool for their isolation and characterization, complementing traditional methods that use penicillin-based affinity matrices.

  • Screening for Novel Antibiotics: A D-Ala-D-Ala affinity column can be used as a tool to screen for new compounds from natural product extracts or synthetic libraries that bind to this critical bacterial motif.[2]

  • Studying Protein-Ligand Interactions: The affinity matrix can be employed to study the binding kinetics and specificity of various proteins and small molecules with the D-Ala-D-Ala dipeptide.

Data Presentation: Performance of D-Ala-D-Ala Affinity Chromatography

While extensive quantitative data for a wide range of proteins is not yet broadly available in the literature, the following tables summarize the expected performance based on the successful purification of vancomycin and the principles of affinity chromatography.

Table 1: Purification of Vancomycin using D-Ala-D-Ala Silica (B1680970) Gel

ParameterValueReference
Matrix D-Ala-D-Ala coupled silica gel[2]
Sample Culture broth of Amycolatopsis orientalis[2]
Binding Conditions Aqueous solution (Milli-Q water)[2]
Elution Conditions 50 mM Trifluoroacetic Acid (TFA) in Methanol (MeOH)[2]
Purity High (as determined by LC-MS and antimicrobial activity)[2]
Yield Not explicitly quantified, but sufficient for activity assays[2]

Table 2: Theoretical Performance for Purification of D-Ala-D-Ala Binding Proteins

Target ProteinExpected Binding AffinityPotential Elution StrategyExpected Purification Fold
D-Ala-D-Ala Carboxypeptidase Moderate to HighpH change, competitive elution with free D-Ala-D-Ala>100-fold
D-Ala-D-Ala Ligase ModerateSalt gradient, competitive elution>50-fold
Vancomycin-like Glycopeptides HighLow pH, denaturing agents>1000-fold

Note: The values in Table 2 are estimations based on the principles of affinity chromatography and the known interactions of these proteins. Actual results will vary depending on the specific protein, expression system, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of D-Ala-D-Ala Affinity Resin

This protocol is adapted from the synthesis of D-Ala-D-Ala silica gel for vancomycin purification.[2]

Materials:

  • Amino-functionalized silica gel

  • N-tert-Butoxycarbonyl-D-alanyl-D-alanine (Boc-D-Ala-D-Ala)

  • Bromoacetic acid

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel with reflux condenser

Procedure:

  • Synthesis of Bromoacetyl-D-Ala-D-Ala-OtBu: a. Dissolve Boc-D-Ala-D-Ala in DCM. b. Add bromoacetic acid and peptide coupling reagents. c. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). d. Purify the product by column chromatography.

  • Immobilization on Amino Silica Gel: a. Suspend amino-functionalized silica gel in DMF. b. Add the purified bromoacetyl-D-Ala-D-Ala-OtBu. c. Reflux the mixture with stirring for several hours. d. Cool the mixture, filter the silica gel, and wash extensively with DMF, DCM, and MeOH to remove unreacted material.

  • Deprotection of the Carboxylic Acid: a. Suspend the functionalized silica gel in a solution of TFA in DCM (e.g., 50% v/v). b. Stir at room temperature for 1-2 hours to remove the tert-butyl protecting group. c. Filter the resin and wash thoroughly with DCM, MeOH, and finally with Milli-Q water to neutralize and remove residual TFA. d. The D-Ala-D-Ala affinity resin is now ready for use. Store in a suitable buffer with a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: General Protein Purification using D-Ala-D-Ala Affinity Chromatography

Materials:

  • D-Ala-D-Ala affinity resin

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5; or Binding Buffer containing a high concentration of free D-Ala-D-Ala)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Clarified protein sample (e.g., cell lysate supernatant)

Procedure:

  • Column Packing and Equilibration: a. Pack the D-Ala-D-Ala affinity resin into a chromatography column according to the manufacturer's instructions. b. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate appropriate for the resin.

  • Sample Loading: a. Load the clarified protein sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin. b. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the column.

  • Washing: a. Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: a. Elute the bound protein using the Elution Buffer. b. For pH-based elution, use a step gradient of the low pH Elution Buffer. c. For competitive elution, use a step or linear gradient of increasing concentrations of free D-Ala-D-Ala in the Binding Buffer. d. Collect fractions throughout the elution process.

  • Neutralization and Analysis: a. If a low pH elution buffer was used, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer. b. Analyze the collected fractions for the presence of the purified protein by methods such as SDS-PAGE, Western blotting, or activity assays. c. Pool the fractions containing the purified protein.

  • Column Regeneration and Storage: a. Regenerate the column by washing with several CVs of high and low pH buffers, followed by re-equilibration with the Binding/Wash Buffer. b. For long-term storage, wash the column with water and then with a solution containing a bacteriostatic agent (e.g., 20% ethanol). Store at 4°C.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_purification Purification Protocol prep1 Synthesize D-Ala-D-Ala Ligand prep2 Couple Ligand to Matrix prep1->prep2 equilibrate Equilibrate Column prep2->equilibrate load Load Sample equilibrate->load wash Wash (remove non-specific proteins) load->wash elute Elute Target Protein wash->elute analyze Analyze Fractions elute->analyze

Caption: Workflow for D-Ala-D-Ala Affinity Chromatography.

Signaling Pathway: Vancomycin Resistance

Vancomycin resistance in bacteria like Enterococcus faecium involves a sophisticated signaling pathway that alters the target of the antibiotic, the D-Ala-D-Ala terminus of peptidoglycan precursors. This process is primarily regulated by the VanRS two-component system.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates VanH VanH (Dehydrogenase) VanR->VanH activates transcription VanA VanA (Ligase) VanR->VanA activates transcription VanX VanX (Dipeptidase) VanR->VanX activates transcription DLac D-Lactate VanH->DLac DAlaDLac D-Ala-D-Lac VanA->DAlaDLac Pyruvate Pyruvate Pyruvate->VanH DLac->VanA DAla D-Alanine DAla->VanA DAlaDAla D-Ala-D-Ala DAlaDAla->VanX hydrolyzes Peptidoglycan Peptidoglycan Precursor (ending in D-Ala-D-Lac) DAlaDLac->Peptidoglycan incorporated into Vancomycin Vancomycin (extracellular) Vancomycin->VanS senses

Caption: Vancomycin Resistance Signaling Pathway.

References

Probing a Key Antibiotic Interaction: Experimental Protocols for Studying Vancomycin and D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed guide of experimental methodologies for investigating the critical interaction between the antibiotic vancomycin (B549263) and its bacterial target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, has been compiled to support researchers and scientists in the field of drug development. These application notes provide comprehensive protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, facilitating a deeper understanding of this fundamental antibiotic mechanism.

Vancomycin's efficacy relies on its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria, thereby inhibiting cell wall synthesis.[1][2][3] The emergence of vancomycin-resistant strains, which often substitute D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), underscores the importance of thoroughly characterizing this interaction to develop new therapeutic strategies.[1][3] This guide offers standardized protocols and data presentation formats to ensure consistency and comparability across different studies.

Quantitative Analysis of Vancomycin-D-Ala-D-Ala Binding

A summary of quantitative data from various studies is presented below, offering a comparative overview of the binding affinities and thermodynamic parameters that characterize the vancomycin-D-Ala-D-Ala interaction.

TechniqueLigandDissociation Constant (Kd)Association Constant (Ka)Enthalpy (ΔH)Entropy (TΔS)Stoichiometry (n)Reference
Isothermal Titration Calorimetry (ITC)Acyl-L-Lys-D-Ala-D-Ala--Largely enthalpy-drivenEntropic penalty1:1[4][5]
Isothermal Titration Calorimetry (ITC)Peptidoglycan surrogates--Enthalpy-drivenEntropic drawback1:1[4]
Surface Plasmon Resonance (SPR)D-Ala-D-Ala on SAM~1.1 µM----[6]
Surface Plasmon Resonance (SPR)Lys-D-Ala-D-Ala peptide474 ± 20 nM----[7]
Trivalent SystemTrivalent D-Ala-D-Ala derivative~4 x 10-17 M-Additive gain--[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the study of the vancomycin-D-Ala-D-Ala interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[9]

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the vancomycin-D-Ala-D-Ala interaction.

Materials:

  • Microcalorimeter (e.g., MicroCal ITC200)[9]

  • Vancomycin hydrochloride

  • D-Ala-D-Ala dipeptide or a suitable analogue (e.g., N-acetyl-D-Ala-D-Ala)

  • Identical buffer for both vancomycin and D-Ala-D-Ala solutions (e.g., PBS or as required for sample stability) to minimize heats of dilution.[9]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of vancomycin (typically 5-50 µM in the cell) and a stock solution of the D-Ala-D-Ala ligand (typically 10-20 times the concentration of vancomycin in the syringe).[9] The exact concentrations should be determined empirically.

    • Ensure both solutions are in identical, degassed buffer to avoid artifacts from buffer mismatch and bubble formation.[9]

    • Centrifuge or filter samples to remove any aggregates.[9]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[10]

    • Load the vancomycin solution into the sample cell and the D-Ala-D-Ala solution into the injection syringe.

  • Titration:

    • Perform a series of injections of the D-Ala-D-Ala solution into the vancomycin solution.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n. ΔS can then be calculated from the equation: ΔG = ΔH - TΔS = -RTln(Ka).

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis Vancomycin Vancomycin Solution (in cell) Buffer Identical Degassed Buffer Vancomycin->Buffer dissolve in ITC Isothermal Titration Calorimeter Vancomycin->ITC load DAlaDAla D-Ala-D-Ala Solution (in syringe) DAlaDAla->Buffer dissolve in DAlaDAla->ITC load Titration Titration ITC->Titration Heat Heat Change Measurement Titration->Heat Integration Peak Integration Heat->Integration Isotherm Binding Isotherm Integration->Isotherm Fitting Model Fitting Isotherm->Fitting Thermo Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Thermo

Figure 1. Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the vancomycin-D-Ala-D-Ala interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Vancomycin

  • D-Ala-D-Ala ligand with a functional group for immobilization

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Inject the D-Ala-D-Ala ligand over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Inject a series of concentrations of vancomycin (analyte) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of vancomycin to the surface.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each vancomycin concentration.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip Activation Surface Activation (e.g., EDC/NHS) Chip->Activation Immobilize Immobilize D-Ala-D-Ala Activation->Immobilize Deactivation Deactivation Immobilize->Deactivation Inject Inject Vancomycin (Analyte) Deactivation->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Kinetics Determine kon, koff, Kd Fitting->Kinetics

Figure 2. Workflow for Surface Plasmon Resonance.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the vancomycin-D-Ala-D-Ala complex in solution.[11]

Objective: To identify the specific atoms involved in the interaction and to determine the solution structure of the complex.

Materials:

  • High-field NMR spectrometer

  • Vancomycin

  • Isotopically labeled (e.g., ¹³C, ¹⁵N) D-Ala-D-Ala (optional, for more detailed studies)

  • NMR buffer (e.g., deuterated water or DMSO)[11]

Protocol:

  • Sample Preparation:

    • Dissolve vancomycin and the D-Ala-D-Ala ligand in the appropriate deuterated solvent.

    • Prepare samples with varying molar ratios of vancomycin to D-Ala-D-Ala.

  • NMR Data Acquisition:

    • Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY, HSQC) NMR spectra for the free and bound forms of the molecules.

  • Data Analysis:

    • Assign the resonances in the NMR spectra.

    • Analyze the chemical shift perturbations (CSPs) upon complex formation to identify the residues at the binding interface.

    • Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine intermolecular distances and calculate the three-dimensional structure of the complex.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Vancomycin + D-Ala-D-Ala in Deuterated Solvent Spectra Acquire 1D & 2D NMR Spectra Sample->Spectra Assignment Resonance Assignment Spectra->Assignment CSP Chemical Shift Perturbation Analysis Assignment->CSP NOE NOE Analysis Assignment->NOE Structure 3D Structure Calculation NOE->Structure

Figure 3. Workflow for NMR Spectroscopy.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the vancomycin-D-Ala-D-Ala complex in the solid state.[13][14]

Objective: To determine the precise three-dimensional atomic structure of the vancomycin-D-Ala-D-Ala complex.

Materials:

  • Vancomycin

  • N-acetyl-D-Ala-D-Ala[13][14]

  • Crystallization reagents (buffers, precipitants, salts)

  • X-ray diffraction equipment

Protocol:

  • Crystallization:

    • Prepare a solution of the vancomycin-N-acetyl-D-Ala-D-Ala complex.

    • Screen a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion methods) to find conditions that yield well-diffracting crystals.[13][14] A reported successful condition involves using imidazole (B134444) maleic buffer at pH 7.6.[13][14]

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.[13][14]

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the complex into the electron density map.

    • Refine the model against the diffraction data to obtain the final high-resolution structure.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Determination Complex Vancomycin-D-Ala-D-Ala Complex Solution Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Crystals Obtain Single Crystals Screening->Crystals Mount Mount Crystal Crystals->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Processing Diffraction->Processing Phasing Phase Determination Processing->Phasing Modeling Model Building Phasing->Modeling Refinement Structure Refinement Modeling->Refinement Final Final 3D Structure Refinement->Final

Figure 4. Workflow for X-ray Crystallography.

Molecular Interaction Pathway

The interaction between vancomycin and D-Ala-D-Ala is a classic example of molecular recognition, driven by a network of hydrogen bonds and hydrophobic interactions.[2][15]

Vancomycin_Interaction Vancomycin Vancomycin BindingPocket Concave Binding Pocket Vancomycin->BindingPocket possesses DAlaDAla D-Ala-D-Ala Terminus DAlaDAla->BindingPocket binds to HBonds Five Hydrogen Bonds BindingPocket->HBonds facilitates Hydrophobic Hydrophobic Interactions BindingPocket->Hydrophobic facilitates Complex Stable Vancomycin- D-Ala-D-Ala Complex HBonds->Complex stabilize Hydrophobic->Complex stabilize Inhibition Inhibition of Peptidoglycan Cross-linking Complex->Inhibition leads to CellLysis Bacterial Cell Lysis Inhibition->CellLysis results in

Figure 5. Molecular interaction pathway of vancomycin.

By providing these detailed protocols and a centralized repository of quantitative data, this guide aims to accelerate research efforts in overcoming antibiotic resistance and developing next-generation therapeutics.

References

Application Notes and Protocols for Measuring D-Ala-D-Ala Incorporation into Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting against osmotic lysis.[1] The biosynthesis of PG is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps, making it an excellent target for antimicrobial drugs.[2] A key step in the synthesis of the pentapeptide precursor of PG is the formation of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is catalyzed by the D-Ala-D-Ala ligase (Ddl).[3][4] This D-Ala-D-Ala moiety is crucial for the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs).[5]

The vital role of the D-Ala-D-Ala terminus is highlighted by the mechanism of action of glycopeptide antibiotics such as vancomycin (B549263), which bind to this dipeptide and sterically hinder the transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis.[6][7][8][9] Resistance to vancomycin often involves the substitution of the terminal D-Ala with D-lactate (D-Lac) or D-serine, which reduces the binding affinity of the antibiotic.[8][10]

Consequently, measuring the incorporation of D-Ala-D-Ala into peptidoglycan is critical for:

  • Screening for novel antibiotics that target peptidoglycan biosynthesis.

  • Characterizing the mechanism of action of new and existing antimicrobial agents.

  • Investigating mechanisms of antibiotic resistance.

  • Studying the fundamental processes of bacterial cell wall synthesis and remodeling.

This document provides detailed protocols for three distinct methods to measure and visualize D-Ala-D-Ala incorporation into peptidoglycan: an in vitro D-Ala-D-Ala ligase activity assay, a whole-cell peptidoglycan biosynthesis assay, and an in situ fluorescent labeling method using D-amino acid analogs.

Signaling Pathways and Experimental Workflows

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_peptide UDP-MurNAc- (L-Ala-D-Glu-m-DAP) UDP_MurNAc->UDP_MurNAc_peptide MurC, MurD, MurE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl (D-Ala-D-Ala Ligase) D_Ala_D_Ala->UDP_MurNAc_pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase MurJ (Flippase) Lipid_II->Flippase Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBPs) Vancomycin Vancomycin Growing_PG->Vancomycin Binding to D-Ala-D-Ala

Caption: Peptidoglycan biosynthesis pathway highlighting the cytoplasmic synthesis of precursors, including the Ddl-catalyzed formation of D-Ala-D-Ala, and subsequent steps at the membrane and in the periplasm.

Experimental_Workflow cluster_invitro Protocol 1: In Vitro D-Ala-D-Ala Ligase Assay cluster_wholecell Protocol 2: Whole-Cell PG Biosynthesis Assay cluster_insitu Protocol 3: In Situ Fluorescent Labeling P1_Start Prepare Reagents: Ddl Enzyme, D-Ala, ATP, Assay Buffer P1_Reaction Incubate Enzyme, Substrates & Test Compound P1_Start->P1_Reaction P1_Detection Measure ADP or Phosphate (B84403) Production (e.g., Absorbance at 650 nm) P1_Reaction->P1_Detection P1_Analysis Calculate Enzyme Activity or IC50 for Inhibitors P1_Detection->P1_Analysis P2_Start Prepare Osmotically Stabilized Bacterial Cells P2_Label Incubate Cells with Radiolabeled Precursor (e.g., [14C]UDP-GlcNAc) P2_Start->P2_Label P2_Quench Stop Reaction & Filter to Capture PG P2_Label->P2_Quench P2_Measure Quantify Incorporated Radioactivity via Scintillation Counting P2_Quench->P2_Measure P3_Start Grow Bacterial Culture P3_Label Add Fluorescent D-Amino Acid (FDAA) to Culture P3_Start->P3_Label P3_Incubate Incubate for Desired Time (Pulse or Continuous Labeling) P3_Label->P3_Incubate P3_Fix Wash and/or Fix Cells P3_Incubate->P3_Fix P3_Image Visualize by Fluorescence Microscopy P3_Fix->P3_Image

Caption: Overview of the experimental workflows for the three distinct protocols for measuring D-Ala-D-Ala incorporation and peptidoglycan synthesis.

Protocol 1: In Vitro D-Ala-D-Ala Ligase (Ddl) Activity Assay

This protocol measures the activity of the D-Ala-D-Ala ligase enzyme by quantifying one of the reaction products, inorganic phosphate (Pi), which is released from the hydrolysis of ATP.[3][11] This assay is suitable for high-throughput screening of potential Ddl inhibitors.

Materials:

  • Purified D-Ala-D-Ala ligase (Ddl) from the bacterium of interest (e.g., E. coli).

  • 10x Assay Buffer (e.g., 200 mM HEPES pH 7.5, 1 M KCl, 50 mM MgCl₂).

  • 100x D-Alanine substrate solution (in water).

  • 100x ATP solution (in water).

  • Phosphate detection reagent (e.g., a malachite green-based dye like Dye MPA3000).

  • Microplate reader capable of measuring absorbance at ~650 nm.

  • 384-well or 96-well microplates.

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the Ddl enzyme in 1x Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

    • Prepare a premix containing the Ddl enzyme in 1x Assay Buffer.

    • Prepare a 10x substrate mix by combining the 100x D-Alanine and 100x ATP solutions and diluting with water.

  • Reaction Setup (384-well format):

    • Add 27 µL of the enzyme premix to each well of the microplate.

    • Add 1 µL of test compound or vehicle control to the appropriate wells.

    • Initiate the reaction by adding 3 µL of the 10x substrate mix to each well. The final reaction volume is 30 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of product formation.

  • Detection:

    • Stop the reaction and detect the generated inorganic phosphate by adding 45 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for 5-10 minutes to allow color development.

    • Measure the absorbance at 650 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

    • Determine the IC₅₀ value for active compounds by plotting percent inhibition against a range of inhibitor concentrations.

ParameterTypical Value/RangeReference
Final D-Ala Concentration1 - 100 mM[12]
Final ATP Concentration5 µM - 5 mM[12]
Incubation Time30 - 60 minutes[3]
Detection Wavelength650 nm (for malachite green)[3][11]
D-cycloserine IC₅₀1.7 µg/mL (in a coupled assay)[13]

Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay

This protocol measures the overall incorporation of precursors into the peptidoglycan of whole bacterial cells.[14] It utilizes osmotically stabilized cells that have been permeabilized by freeze-thawing, allowing the entry of radiolabeled precursors from the medium. While this assay measures the entire pathway from UDP-GlcNAc, it is sensitive to inhibitors of D-Ala-D-Ala incorporation as this is an essential step.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli).

  • Growth medium (e.g., LB broth).

  • Spheroplasting buffer (e.g., Tris-HCl with sucrose).

  • Radiolabeled precursor: [¹⁴C]UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂).

  • Filtration apparatus with filter membranes (e.g., nitrocellulose).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Test compounds (potential inhibitors).

Methodology:

  • Preparation of Permeabilized Cells:

    • Grow the bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation and wash them.

    • Resuspend the cells in a spheroplasting buffer to create osmotically stabilized cells.

    • Subject the cell suspension to a freeze-thaw cycle (e.g., freezing in liquid nitrogen and thawing at room temperature) to permeabilize the membranes.

    • Determine the cell concentration (e.g., wet weight).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, a defined amount of permeabilized cells (e.g., 0.2 mg wet weight), and the test compound or vehicle control.

    • Initiate the reaction by adding [¹⁴C]UDP-GlcNAc to a final concentration of approximately 0.25 µM.

    • Incubate the reaction mixture at 37°C for a set time (e.g., 25 minutes), ensuring linearity of product formation.[14]

  • Quenching and Filtration:

    • Stop the reaction by adding a strong acid (e.g., 8% SDS or trichloroacetic acid).

    • Boil the samples for 5-10 minutes to ensure cell lysis and denaturation of proteins.

    • Cool the samples on ice.

    • Filter the contents of each tube through a filter membrane, which will trap the insoluble, radiolabeled peptidoglycan.

    • Wash the filter several times with water to remove unincorporated radiolabel.

  • Quantification:

    • Place the filter membrane into a scintillation vial.

    • Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of incorporated [¹⁴C]UDP-GlcNAc based on the counts per minute (CPM) and the specific activity of the radiolabel.

    • Determine the percent inhibition for test compounds relative to the vehicle control.

AntibioticTarget EnzymeIC₅₀ (in E. coli whole-cell assay)Reference
FosfomycinMurA1 µM[14]
D-cycloserineAlr, Ddl~10 µM[14]
FlavomycinTransglycosylase~10 µM[14]
AmpicillinTranspeptidase (PBP)>100 µM[14]

Protocol 3: In Situ Labeling with Fluorescent D-Amino Acids (FDAAs)

This protocol uses fluorescently labeled D-amino acids (FDAAs) to visualize active sites of peptidoglycan synthesis in living bacteria.[15][16][17] The bacterial transpeptidases incorporate these probes into the cell wall, providing a direct readout of PG synthesis and remodeling.[17][18]

Materials:

  • Bacterial strain of interest.

  • Appropriate growth medium.

  • Fluorescent D-amino acid (FDAA) probe (e.g., HADA - blue, NADA - green, TDL - red).[19]

  • Phosphate-buffered saline (PBS) or other suitable wash buffer.

  • Fixative (e.g., cold 70% ethanol (B145695) or 4% formaldehyde).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Methodology:

  • Cell Culture and Labeling:

    • Grow the bacterial culture to the desired growth phase (e.g., exponential phase).

    • Add the FDAA probe directly to the growing culture at a final concentration typically ranging from 100 µM to 500 µM.

    • Incubate for a duration appropriate for the research question and the bacterial growth rate. This can be a short "pulse" (e.g., 30 seconds to 5 minutes for fast-growing species like E. coli) or a longer continuous labeling period.[15][19]

  • Washing and Fixation:

    • To stop the labeling, harvest the cells by centrifugation.

    • Wash the cells 2-3 times with PBS to remove unincorporated FDAA.

    • (Optional) Fix the cells by resuspending the pellet in a fixative solution (e.g., cold 70% ethanol) and incubating for a short period. Fixation can help preserve cell morphology and stop further metabolic activity.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

    • Visualize the cells using a fluorescence microscope equipped with filters corresponding to the excitation and emission spectra of the FDAA used. For example, HADA (blue) can be visualized with a DAPI filter set.

  • Data Analysis:

    • Capture images of the labeled bacteria.

    • Analyze the images to determine the subcellular localization of peptidoglycan synthesis (e.g., at the septum in dividing cells, along the lateral walls, or at the poles).

    • For "virtual time-lapse" experiments, sequential pulses with different colored FDAAs can be used to track the progression of cell wall growth over time.[15]

FDAA ProbeColorExcitation Max (nm)Emission Max (nm)Reference
HADABlue~405~450[19]
NADAGreen~460~520[19]
TDLRed~555~580[19]
Atto₆₁₀ADAFar-Red~614~631[17]

References

Application Notes and Protocols for the In Vitro Reconstitution of the D-Ala-D-Ala Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D-alanine-D-alanine (D-Ala-D-Ala) biosynthesis pathway is a critical process in bacteria, providing the essential precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This pathway is absent in eukaryotes, making it an attractive target for the development of novel antibacterial agents. The in vitro reconstitution of this pathway, involving the enzymes D-alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl), provides a powerful platform for high-throughput screening of potential inhibitors and for detailed mechanistic studies of these enzymes.

This document provides detailed application notes and experimental protocols for the expression, purification, and functional characterization of the key enzymes in the D-Ala-D-Ala biosynthesis pathway. Furthermore, it describes a coupled enzyme assay to reconstitute the entire pathway in vitro, enabling the direct measurement of D-Ala-D-Ala synthesis from L-alanine.

Signaling Pathway

The D-Ala-D-Ala biosynthesis pathway consists of two key enzymatic steps:

  • Racemization of L-alanine to D-alanine: Catalyzed by D-alanine racemase (Alr), this step provides the D-alanine substrate required for the subsequent ligation reaction.[1][2]

  • Ligation of two D-alanine molecules: D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-Ala-D-Ala.[3][4]

D_Ala_D_Ala_Pathway L_Ala L-Alanine Alr D-alanine racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-alanine-D-alanine ligase (Ddl) D_Ala->Ddl D_Ala2 D-Alanine D_Ala2->Ddl ATP ATP ATP->Ddl ADP_Pi ADP + Pi D_Ala_D_Ala D-Ala-D-Ala Alr->D_Ala Ddl->ADP_Pi Ddl->D_Ala_D_Ala

Figure 1: D-Ala-D-Ala Biosynthesis Pathway.

Experimental Workflow

The in vitro reconstitution of the D-Ala-D-Ala biosynthesis pathway involves the following key steps:

  • Cloning and Expression: The genes encoding Alr and Ddl are cloned into suitable expression vectors.

  • Protein Purification: Recombinant Alr and Ddl are overexpressed in an expression host (e.g., E. coli) and purified to homogeneity.

  • Enzyme Activity Assays: The catalytic activity of the individual purified enzymes is confirmed using specific assays.

  • Coupled Pathway Reconstitution: The purified Alr and Ddl are combined in a single reaction to reconstitute the complete pathway, and the final product, D-Ala-D-Ala, is quantified.

Experimental_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Protein Purification cluster_assay 4. Activity Assays cluster_analysis 5. Data Analysis alr_gene alr gene vector Expression Vector alr_gene->vector Ligation ddl_gene ddl gene ddl_gene->vector Ligation recombinant_plasmid Recombinant Plasmids ecoli E. coli Host recombinant_plasmid->ecoli Transformation expression Overexpression (e.g., IPTG induction) ecoli->expression cell_lysate Cell Lysate expression->cell_lysate Lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysate->affinity_chrom purified_alr Purified Alr affinity_chrom->purified_alr purified_ddl Purified Ddl affinity_chrom->purified_ddl alr_assay Alr Activity Assay purified_alr->alr_assay coupled_assay Coupled Pathway Assay purified_alr->coupled_assay ddl_assay Ddl Activity Assay purified_ddl->ddl_assay purified_ddl->coupled_assay kinetic_params Kinetic Parameters (Km, Vmax) alr_assay->kinetic_params ddl_assay->kinetic_params inhibitor_screening Inhibitor Screening (IC50) coupled_assay->inhibitor_screening

Figure 2: Experimental Workflow for In Vitro Reconstitution.

Data Presentation

Table 1: Kinetic Parameters of D-alanine Racemase (Alr)
Source OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Streptococcus iniaeL-alanine33.112426[1]
Streptococcus iniaeD-alanine14.36963.6[1]
Streptococcus pneumoniaeL-alanine1.9284.8[5]
Streptococcus pneumoniaeD-alanine2.1087.0[5]

One unit (U) is defined as the amount of enzyme that catalyzes the racemization of 1 µmol of substrate per minute.[5]

Table 2: Reagents for D-alanine-D-alanine Ligase (Ddl) Activity Assay
ReagentStock ConcentrationFinal Concentration
HEPES, pH 8.01 M50 mM
Triton X-11410% (v/v)0.005%
MgCl21 M5 mM
(NH4)2SO41 M6.5 mM
KCl1 M10 mM
D-alanine100 mM700 µM
ATP10 mM100 µM
Purified DdlBVariableVariable
Test Compound (in DMSO)VariableVariable

Final DMSO concentration should be kept constant, e.g., 5%.[4]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Alr and Ddl

This protocol describes the general steps for expressing and purifying His-tagged Alr and Ddl from E. coli. Optimization may be required for specific constructs and expression hosts.

Materials:

  • E. coli BL21(DE3) cells harboring the expression vector with the alr or ddl gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Collect the fractions and analyze by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein and dialyze against PBS (pH 7.4) to remove imidazole.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C.

Protocol 2: D-alanine Racemase (Alr) Activity Assay

This assay measures the conversion of D-alanine to L-alanine, which is then deaminated by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically.[6]

Materials:

  • Purified Alr enzyme.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • D-alanine solution.

  • NAD+ solution.

  • L-alanine dehydrogenase.

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, D-alanine (e.g., 0.01–50 mM), and NAD+ (e.g., 1 mM).

  • Add L-alanine dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding the purified Alr enzyme.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 3: D-alanine-D-alanine Ligase (Ddl) Activity Assay

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP hydrolysis that is coupled to the ligation of two D-alanine molecules. The released Pi is detected using a malachite green-based colorimetric method.[4]

Materials:

  • Purified Ddl enzyme.

  • Assay buffer (50 mM HEPES, pH 8.0, 0.005% Triton X-114, 5 mM MgCl2, 6.5 mM (NH4)2SO4, 10 mM KCl).[4]

  • D-alanine solution.

  • ATP solution.

  • Malachite green reagent.

  • Microplate reader capable of reading absorbance at 650 nm.

Procedure:

  • Prepare the reaction mixture in a microplate well containing assay buffer, D-alanine (e.g., 700 µM), and the purified Ddl enzyme.

  • If screening for inhibitors, add the test compound at this stage.

  • Initiate the reaction by adding ATP (e.g., 100 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the color by adding the malachite green reagent.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow color development.

  • Measure the absorbance at 650 nm.

  • A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi produced.

Protocol 4: In Vitro Reconstitution of the Coupled D-Ala-D-Ala Biosynthesis Pathway

This protocol combines the purified Alr and Ddl enzymes to reconstitute the entire pathway, starting from L-alanine. The production of D-Ala-D-Ala can be monitored by detecting the consumption of ATP or the production of ADP or inorganic phosphate, as described in the Ddl assay.

Materials:

  • Purified Alr and Ddl enzymes.

  • Assay buffer (as in Protocol 3).

  • L-alanine solution.

  • ATP solution.

  • Reagents for detecting ATP consumption, ADP production, or Pi production.

Procedure:

  • Prepare the reaction mixture in a microplate well containing assay buffer, L-alanine (as the starting substrate), purified Alr, and purified Ddl.

  • If screening for inhibitors of the entire pathway, add the test compound at this stage.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction and measure the amount of ATP remaining, or the amount of ADP or Pi produced, using a suitable detection method (e.g., malachite green for Pi, or a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for ADP).

  • The rate of D-Ala-D-Ala formation can be inferred from the rate of ATP consumption or product formation.

Conclusion

The in vitro reconstitution of the D-Ala-D-Ala biosynthesis pathway provides a robust and versatile system for studying the individual enzymes and the overall pathway. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to establish this platform for applications ranging from fundamental enzymology to high-throughput drug screening. The modular nature of this reconstituted system also allows for the investigation of enzymes from different bacterial species, facilitating the discovery of broad-spectrum or species-specific inhibitors.

References

Application Notes: Cloning, Expression, and Characterization of D-alanine-D-alanine Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-alanine-D-alanine ligase (Ddl) is an essential bacterial enzyme that plays a critical role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This ATP-dependent enzyme, belonging to the ATP-grasp ligase family, catalyzes the formation of a D-alanyl-D-alanine dipeptide from two D-alanine molecules.[3][4] This dipeptide is a crucial precursor for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[5] Due to its essential function in bacteria and absence in eukaryotes, Ddl is a well-established and attractive target for the development of novel antibacterial agents.[6][7] Inhibitors like D-cycloserine target this enzyme, disrupting cell wall synthesis and leading to bacterial cell death.[3][8] The cloning and expression of the ddl gene in heterologous systems, such as Escherichia coli, are fundamental for various research and drug development applications, including high-throughput screening of potential inhibitors, detailed enzymatic studies, and structural biology analyses.[2][9]

These protocols provide a comprehensive workflow for the cloning of the ddl gene, its expression in E. coli, and the subsequent purification and functional characterization of the recombinant Ddl enzyme.

I. Experimental Workflow and Methodologies

The overall process for obtaining and characterizing recombinant D-alanine-D-alanine ligase involves a series of sequential steps, from the initial amplification of the target gene to the final analysis of the purified enzyme's activity.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization PCR 1. ddl Gene Amplification (PCR) Digest 2. Restriction Digest (Vector & Insert) PCR->Digest Ligation 3. Ligation (T4 DNA Ligase) Digest->Ligation Transform 4. Transformation (E. coli Host) Ligation->Transform Culture 5. Culture & Induction (IPTG) Transform->Culture Harvest 6. Cell Harvesting (Centrifugation) Culture->Harvest Purify 7. Protein Purification (Affinity Chromatography) Harvest->Purify Analyze 8. Purity Analysis (SDS-PAGE) Purify->Analyze Assay 9. Activity Assay (Spectrophotometry) Analyze->Assay Inhibition 10. Inhibition Studies Assay->Inhibition

Figure 1: General workflow for cloning, expression, and characterization of D-alanine-D-alanine ligase.

II. Detailed Experimental Protocols

Protocol 1: Cloning of the ddl Gene

This protocol describes the amplification of the ddl gene from bacterial genomic DNA and its insertion into an expression vector.

  • Gene Amplification (PCR):

    • Isolate high-quality genomic DNA from a bacterial source (e.g., Bacillus megaterium, E. coli).[2]

    • Design PCR primers specific to the ddl gene sequence. Incorporate restriction enzyme sites (e.g., XhoI, XbaI) into the 5' ends of the forward and reverse primers for directional cloning.[2][10] Add 6 extra bases upstream of the restriction site to ensure efficient digestion.[10]

    • Perform PCR using a high-fidelity DNA polymerase to amplify the ddl gene. A typical reaction might yield a fragment of approximately 1 kb.[2]

    • Analyze the PCR product via agarose (B213101) gel electrophoresis to confirm the size and purity of the amplified fragment.

  • Vector and Insert Preparation (Restriction Digest):

    • Purify the amplified ddl gene fragment from the agarose gel or using a PCR cleanup kit.[10]

    • Select a suitable expression vector, such as pET-29a(+), which contains a strong inducible promoter (e.g., T7).[2]

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., XhoI and XbaI) according to the manufacturer's instructions.[2][11]

    • Purify the digested vector and insert to remove enzymes and small DNA fragments.[10]

  • Ligation:

    • Set up a ligation reaction to covalently link the digested ddl insert and the linearized expression vector using T4 DNA ligase.[11]

    • Use a vector-to-insert molar ratio of approximately 1:3 for optimal ligation efficiency.[10]

    • Incubate the reaction as recommended by the T4 DNA ligase manufacturer.

  • Transformation and Screening:

    • Transform a suitable strain of competent E. coli cells (e.g., BL21(DE3)pLysS) with the ligation mixture via heat shock or electroporation.[2][11]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-29a(+)) for selection.[2]

    • Incubate overnight at 37°C.

    • Select several colonies and verify the presence and correct orientation of the insert by colony PCR and/or restriction digestion of purified plasmid DNA.

    • Confirm the sequence of the cloned ddl gene by Sanger sequencing.[12]

Protocol 2: Expression and Purification of Recombinant Ddl
  • Protein Expression:

    • Inoculate a single colony of E. coli BL21(DE3)pLysS harboring the recombinant plasmid (e.g., pET29a-ddl) into 20 mL of LB medium with the appropriate antibiotic.[4]

    • Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (A600) reaches 0.5-0.6.[4]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[2][4]

    • Continue to culture the cells for an additional 16 hours at a reduced temperature (e.g., 16°C) to enhance protein solubility.[4]

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 20 minutes).[4]

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.3, 10 mM MgCl2).

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • If using a vector that adds a polyhistidine tag (His-tag) to the recombinant protein (e.g., pET16b), purify the Ddl enzyme from the clarified lysate using Nickel-NTA affinity chromatography.[4]

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged Ddl protein using a buffer containing a high concentration of imidazole.

  • Purity Analysis:

    • Assess the purity and molecular weight of the purified Ddl protein using SDS-PAGE. The expected molecular weight is typically around 35-40 kDa.[2]

    • Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 3: D-alanine-D-alanine Ligase Activity Assay

The activity of Ddl can be measured by quantifying one of the reaction products, either ADP or inorganic phosphate (B84403) (Pi).[3]

  • Coupled Spectrophotometric Assay (ADP Detection):

    • This assay measures ADP formation by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

    • Prepare a reaction mixture containing: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate (B86563) dehydrogenase, and 25 units/mL pyruvate (B1213749) kinase.[5]

    • Add varying concentrations of D-alanine and ATP to the mixture.

    • Initiate the reaction by adding a known amount of purified Ddl enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation.

  • Malachite Green Colorimetric Assay (Phosphate Detection):

    • This assay quantifies the inorganic phosphate (Pi) released during the ATP hydrolysis step of the ligase reaction.[13][14]

    • Prepare a reaction mixture containing: 50 mM HEPES pH 8.0, 3.25 mM MgCl2, 6.5 mM (NH4)2SO4, 700 µM D-alanine, and 500 µM ATP.[13]

    • Initiate the reaction by adding the purified Ddl enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes).[4][13]

    • Stop the reaction and add a malachite green reagent, which forms a colored complex with free phosphate.[14]

    • Measure the absorbance at ~650 nm.[14][15]

    • Determine the amount of phosphate produced by comparison to a standard curve.

III. Data Presentation

Quantitative data from cloning, expression, and characterization experiments are summarized below.

Table 1: Examples of Cloning and Expression Systems for D-alanine-D-alanine Ligase

Source Organism Gene Vector Promoter Host Strain Inducer Expressed Protein Size (kDa) Reference
Escherichia coli ddl pDOC87 λ PL E. coli M72 - Not specified [9][16]
Bacillus megaterium ddl pET-29a(+) T7 E. coli BL21(DE3)pLysS 1 mM IPTG ~40 [2]

| Thermus thermophilus | TtDdl | pET16b | T7 | E. coli BL21(DE3) | 1 mM IPTG | ~34.7 |[4] |

Table 2: Reported Kinetic Parameters for D-alanine-D-alanine Ligase

Enzyme Source Substrate Km kcat Reference
Aeromonas hydrophila ATP 54.1 ± 9.1 µM Not reported [17]
Aeromonas hydrophila D-alanine 1.01 ± 0.19 mM Not reported [17]

| Enterococcus faecalis | D-alanine | 3-fold decrease with 10 mM KCl | 1.4-fold increase with 10 mM KCl |[4] |

Table 3: Examples of Inhibitors for D-alanine-D-alanine Ligase

Inhibitor Enzyme Source Inhibition Type Ki Value Reference
D-cycloserine General Competitive Not specified [3][8]
LFM-A13 Not specified ATP Competitive 185 µM [6]
Phosphinates/Phosphonates E. coli (DdlA, DdlB) Reversible, mimics intermediates Varies [18]

| (1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid | E. coli | Slow-binding | Not specified |[9] |

IV. Catalytic Pathway Visualization

The enzymatic reaction catalyzed by D-alanine-D-alanine ligase proceeds via a two-step mechanism involving the formation of a phosphorylated intermediate.

catalytic_pathway cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ligation ATP ATP Intermediate D-Ala-Phosphate (Acylphosphate Intermediate) ATP->Intermediate Carboxylate attack on γ-phosphate DAla1 D-Ala (1) DAla1->Intermediate DAla2 D-Ala (2) Product D-Ala-D-Ala DAla2->Product Nucleophilic attack on intermediate ADP ADP Intermediate->ADP Release Intermediate->Product Pi Pi Product->Pi Release

Figure 2: Two-step catalytic mechanism of D-alanine-D-alanine ligase.[4][5]

References

Application Notes and Protocols for High-Throughput Screening of D-Ala-D-Ala Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl-D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is an essential component of the peptidoglycan precursor, which is vital for the integrity and survival of the bacterial cell wall.[1][2][3][4][5] As this enzyme is absent in humans, it represents a prime target for the development of novel antibiotics.[1] The well-known antibiotic, D-cycloserine, exerts its effect by inhibiting D-Ala-D-Ala ligase, validating this enzyme as a therapeutic target.[1][4][6][7][8]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of D-Ala-D-Ala ligase. The described methods are robust, scalable, and suitable for screening large compound libraries.

Mechanism of Action of D-Ala-D-Ala Ligase

D-Ala-D-Ala ligase catalyzes the formation of a peptide bond between two molecules of D-alanine in an ATP-dependent manner. The reaction proceeds through a two-step mechanism involving an acylphosphate intermediate.[2][6] First, one molecule of D-alanine reacts with ATP to form a D-alanyl-adenylate intermediate and pyrophosphate. Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of the D-Ala-D-Ala dipeptide and the release of AMP. The overall reaction can be summarized as:

2 D-alanine + ATP → D-Ala-D-Ala + ADP + Pi

This pathway is a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

D_Ala_D_Ala_Ligase_Pathway D_Ala1 D-alanine Ddl D-Ala-D-Ala Ligase D_Ala1->Ddl ATP ATP ATP->Ddl Intermediate D-alanyl-adenylate intermediate Ddl->Intermediate Step 1 D_Ala_D_Ala D-Ala-D-Ala Intermediate->D_Ala_D_Ala Step 2 ADP_Pi ADP + Pi Intermediate->ADP_Pi D_Ala2 D-alanine D_Ala2->Intermediate Peptidoglycan Peptidoglycan Biosynthesis D_Ala_D_Ala->Peptidoglycan

Caption: Mechanism of D-Ala-D-Ala Ligase in Peptidoglycan Biosynthesis.

High-Throughput Screening Assays

Two primary types of biochemical assays are commonly used for HTS of D-Ala-D-Ala ligase inhibitors. Both are based on the detection of one of the reaction products, either inorganic phosphate (B84403) (Pi) or adenosine (B11128) diphosphate (B83284) (ADP).

Phosphate Detection Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate produced during the ligase reaction. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[3][9][10][11]

Materials and Reagents:

  • Recombinant D-Ala-D-Ala ligase (purified)

  • D-alanine

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 0.005% Triton X-114[3]

  • Test compounds dissolved in DMSO

  • Malachite Green Reagent (commercial kits available or prepared in-house)

  • 384-well microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., D-cycloserine as a positive control, DMSO as a negative control) into a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a master mix containing D-Ala-D-Ala ligase, D-alanine, and ATP in the assay buffer. Recommended final concentrations are 700 µM D-alanine and 100 µM ATP.[3]

  • Reaction Initiation: Add the enzyme/substrate master mix to each well of the plate to start the reaction. The final reaction volume is typically 50 µL.[3]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[3]

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well.[3]

  • Incubation: Incubate at room temperature for 5-15 minutes to allow for color development.[3][9]

  • Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Malachite_Green_Workflow Start Start Compound_Plating Dispense Compounds (384-well plate) Start->Compound_Plating Prepare_Mix Prepare Enzyme/ Substrate Master Mix Compound_Plating->Prepare_Mix Add_Mix Add Master Mix to Wells Prepare_Mix->Add_Mix Incubate_37C Incubate at 37°C (20 min) Add_Mix->Incubate_37C Add_Malachite Add Malachite Green Reagent Incubate_37C->Add_Malachite Incubate_RT Incubate at RT (5-15 min) Add_Malachite->Incubate_RT Read_Absorbance Measure Absorbance (650 nm) Incubate_RT->Read_Absorbance Analyze_Data Data Analysis (% Inhibition) Read_Absorbance->Analyze_Data End End Analyze_Data->End Coupled_Enzyme_Workflow Start Start Compound_Plating Dispense Compounds (384-well UV plate) Start->Compound_Plating Prepare_Mix Prepare Assay Master Mix (Enzymes, Substrates, NADH, PEP) Compound_Plating->Prepare_Mix Add_Mix Add Master Mix to Wells Prepare_Mix->Add_Mix Kinetic_Read Kinetic Absorbance Reading (340 nm, 20 min) Add_Mix->Kinetic_Read Analyze_Data Data Analysis (Rate of NADH oxidation, % Inhibition) Kinetic_Read->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Mass Spectrometric Detection of D-Ala-D-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) using various mass spectrometry techniques. D-Ala-D-Ala is a critical component of the bacterial cell wall precursor, Lipid II, and the primary target for last-resort antibiotics like vancomycin (B549263). Monitoring the levels of D-Ala-D-Ala is crucial for understanding mechanisms of antibiotic resistance, particularly in vancomycin-resistant enterococci (VRE), where D-Ala-D-Ala is replaced by D-Ala-D-Lac, conferring resistance.

Introduction to Mass Spectrometry Methods

Several mass spectrometry (MS) based methods are employed for the analysis of D-Ala-D-Ala, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The primary techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of D-Ala-D-Ala in complex biological matrices. It often requires derivatization to improve chromatographic separation and ionization efficiency.

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and high-throughput technique suitable for the qualitative analysis and identification of peptides and proteins, including those containing D-amino acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive technique for the analysis of small molecules like amino acids and dipeptides, but it necessitates derivatization to increase volatility.

Quantitative Analysis of D-Ala-D-Ala and Related Metabolites

The following tables summarize quantitative data from studies on vancomycin-resistant Enterococcus faecalis (VRE), demonstrating the shift from D-Ala-D-Ala to D-Ala-D-Lac terminated peptidoglycan precursors upon induction of vancomycin resistance.

Table 1: Relative Abundance of Muropeptides with Pentapeptide Stems in VRE

Growth PhaseMuropeptide TerminusRelative Abundance (%)
ExponentialD-Ala-D-Ala73.63
D-Ala-D-Lac26.37
StationaryD-Ala-D-Ala42.67
D-Ala-D-Lac57.33

Data derived from LC-MS analysis of mutanolysin-digested cell walls of VRE grown in the presence of vancomycin.[1][2]

Table 2: LC-MS/MS Detection Parameters for Derivatized Dipeptides

Analyte (Marfey's Adduct)Limit of Detection (LOD)Linearity (R²)
Mar-D-Ala-D-AlaSimilar to Mar-D-Ala-D-Lac> 0.98
Mar-D-Ala-D-LacSimilar to Mar-D-Ala-D-Ala> 0.98

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is used for derivatization.[3][4]

Experimental Protocols

Protocol 1: LC-MS/MS for D-Ala-D-Ala Quantification in Bacterial Cells

This protocol describes the extraction, derivatization, and analysis of D-Ala-D-Ala from bacterial cells using LC-MS/MS.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., with SDS)

  • Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)[5]

  • Internal standard (e.g., isotopic-labeled D-Ala-D-Ala)

  • Derivatization reagent: Marfey's reagent (FDAA) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide[3][6]

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (HPLC grade)

  • Formic acid (FA)

  • Sodium bicarbonate

  • LC-MS/MS system (e.g., Orbitrap Exploris 480)[7]

Procedure:

  • Sample Preparation (Cell Lysis and Peptidoglycan Digestion):

    • Harvest bacterial cells from culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.[3]

    • Resuspend the pellet in lysis buffer and lyse the cells (e.g., by boiling or sonication).[5]

    • Isolate the peptidoglycan by treating the lysate with proteases and detergents to remove other cellular components.

    • Digest the isolated peptidoglycan using mutanolysin or a similar enzyme to generate muropeptide fragments.[1][5]

    • Centrifuge to remove insoluble material and collect the supernatant containing the muropeptides.

  • Derivatization with Marfey's Reagent:

    • To the supernatant, add an equal volume of 100 mM sodium bicarbonate solution.

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.[6]

    • Quench the reaction by adding 2 M HCl.

    • Dry the sample under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized sample in the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the analytes using a gradient of acetonitrile in water with 0.1% formic acid.[7]

    • Perform mass spectrometric analysis in positive ion mode using an Orbitrap Exploris 480 or similar instrument.[7]

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and characteristic product ions of the derivatized D-Ala-D-Ala.

Protocol 2: MALDI-TOF/TOF for D-Ala-D-Ala Identification

This protocol outlines the general workflow for identifying peptides containing D-Ala-D-Ala using MALDI-TOF/TOF MS.

Materials:

  • Peptide sample (from enzymatic digest or synthetic)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))[8]

  • MALDI target plate

  • MALDI-TOF/TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the peptide sample with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the matrix and analyte.

  • MALDI-TOF Analysis (MS Mode):

    • Acquire a mass spectrum in positive ion mode to determine the molecular weights of the peptides in the sample.

  • MALDI-TOF/TOF Analysis (MS/MS Mode):

    • Select the precursor ion corresponding to the peptide of interest (containing D-Ala-D-Ala).

    • Fragment the selected precursor ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to obtain sequence information. The fragmentation pattern can be sensitive to the stereochemistry of the amino acids, aiding in the identification of D-isomers.[9]

Visualizations

Signaling and Experimental Workflows

Peptidoglycan_Biosynthesis_and_Vancomycin_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) D_Ala_D_Lac D-Ala-D-Lac D_Ala->D_Ala_D_Lac VanA/VanB D_Ala_D_Ala->D_Ala VanX UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Lac->D_Ala_D_Lac Lipid_II_Lac Lipid II (D-Ala-D-Lac) D_Ala_D_Lac->Lipid_II_Lac MraY, MurG Lipid_I Lipid I Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation Lipid_II_Lac->Growing_PG Transglycosylation Growing_PG->Growing_PG Vancomycin Vancomycin Vancomycin->Lipid_II Inhibition

Caption: Peptidoglycan biosynthesis and the mechanism of vancomycin action and resistance.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture Bacterial Cell Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis PG_Isolation Peptidoglycan Isolation Lysis->PG_Isolation Enzymatic_Digestion Enzymatic Digestion (e.g., Mutanolysin) PG_Isolation->Enzymatic_Digestion Derivatization Derivatization (e.g., Marfey's Reagent) Enzymatic_Digestion->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_MS_Fragmentation Tandem MS (Fragmentation & Detection) MS_Ionization->MS_MS_Fragmentation Data_Analysis Data Analysis & Quantification MS_MS_Fragmentation->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of D-Ala-D-Ala.

References

Application Notes and Protocols: Creating and Analyzing a Ddl Knockout Mutant to Study D-Ala-D-Ala Depletion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial cell wall is a critical structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial drugs. A key component of the cell wall is peptidoglycan (PG), a polymer of sugars and amino acids. The synthesis of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, an essential precursor for PG cross-linking, is catalyzed by the D-Ala-D-Ala ligase enzyme, encoded by the ddl gene.[1][2] Inhibition or depletion of D-Ala-D-Ala leads to defects in cell wall synthesis, ultimately resulting in cell lysis.[3] Therefore, studying the effects of D-Ala-D-Ala depletion through the creation of a ddl knockout mutant provides valuable insights into bacterial physiology and can aid in the discovery of novel antimicrobial agents.[4]

These application notes provide detailed protocols for the creation of a ddl knockout mutant using homologous recombination, and subsequent analysis of the mutant phenotype to understand the consequences of D-Ala-D-Ala depletion.

Key Concepts and Signaling Pathways

The D-Ala-D-Ala ligase (Ddl) is a crucial enzyme in the cytoplasmic stage of peptidoglycan biosynthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor, which is a fundamental building block of the peptidoglycan layer. Disruption of the ddl gene leads to a halt in this pathway, preventing the formation of viable peptidoglycan, which in turn compromises the structural integrity of the cell wall.

Peptidoglycan Precursor Synthesis Pathway

Peptidoglycan_Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_NAM->UDP_MurNAc_pentapeptide MurC, MurD, MurE L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala inv1 D_Ala->inv1 D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG Peptidoglycan Lipid_II->PG Transglycosylases & Transpeptidases inv1->D_Ala_D_Ala Ddl (D-Ala-D-Ala Ligase) Target of Knockout inv2

Caption: Simplified peptidoglycan precursor synthesis pathway highlighting the role of Ddl.

Experimental Protocols

Construction of a ddl Knockout Mutant via Homologous Recombination

This protocol describes the generation of a markerless in-frame deletion of the ddl gene using a suicide vector-based homologous recombination approach. This method involves two recombination events to first integrate the suicide plasmid into the bacterial chromosome and then to excise it, leaving behind the desired deletion.[5]

Experimental Workflow for ddl Knockout Construction

Knockout_Workflow A 1. Amplify upstream and downstream flanking regions of ddl gene by PCR. B 2. Clone flanking regions into a suicide vector containing a counter-selectable marker (e.g., sacB). A->B C 3. Transform the suicide vector into the target bacterium. B->C D 4. Select for single-crossover integrants on antibiotic-containing medium. C->D E 5. Induce second crossover by growing integrants on medium with counter-selection agent (e.g., sucrose). D->E F 6. Screen for double-crossover mutants (ddl knockout) by PCR and sequencing. E->F G 7. Confirm loss of Ddl protein by Western blot (optional). F->G

Caption: Workflow for creating a ddl knockout mutant using homologous recombination.

Materials:

  • Target bacterial strain

  • Primers for amplifying regions flanking the ddl gene

  • Suicide vector (e.g., pKNG101 with sacB counter-selectable marker)

  • Restriction enzymes and T4 DNA ligase

  • Competent cells of an appropriate E. coli strain for plasmid construction

  • Electroporator and cuvettes

  • Appropriate growth media (e.g., LB, BHI)

  • Antibiotics for selection

  • Sucrose (B13894) for counter-selection

  • Genomic DNA extraction kit

  • PCR reagents

  • DNA sequencing service

Protocol:

  • Primer Design and Amplification of Flanking Regions:

    • Design primers to amplify approximately 500-1000 bp upstream and downstream of the ddl gene.

    • Incorporate appropriate restriction sites into the primers for cloning into the suicide vector.

    • Perform PCR to amplify the upstream and downstream fragments from the target bacterium's genomic DNA.

  • Construction of the Knockout Vector:

    • Digest the amplified flanking regions and the suicide vector with the chosen restriction enzymes.

    • Ligate the upstream and downstream fragments into the digested suicide vector. This creates a construct where the regions flanking ddl are adjacent, effectively creating a deletion construct.

    • Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants on antibiotic-containing plates.

    • Verify the correct plasmid construction by restriction digestion and DNA sequencing.

  • Transformation and First Crossover Event:

    • Introduce the confirmed knockout vector into the target bacterial strain via electroporation or conjugation.

    • Select for single-crossover integrants on agar (B569324) plates containing the antibiotic to which the suicide vector confers resistance. The suicide vector cannot replicate in the target host, so antibiotic resistance only occurs if the plasmid has integrated into the chromosome through homologous recombination.

  • Induction of Second Crossover Event and Counter-selection:

    • Inoculate single-crossover colonies into a liquid medium without antibiotics and grow overnight to allow for the second crossover event to occur.

    • Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 5-10%). The sacB gene on the suicide vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second recombination event.

  • Screening and Confirmation of ddl Knockout:

    • Patch individual colonies from the sucrose plates onto both antibiotic-containing and antibiotic-free plates to identify clones that have lost the plasmid (antibiotic-sensitive).

    • Perform colony PCR on the antibiotic-sensitive clones using primers that anneal outside the amplified flanking regions. The PCR product from a successful knockout mutant will be smaller than the wild-type product.

    • Confirm the deletion by sequencing the PCR product.

Phenotypic Analysis of the ddl Knockout Mutant

Protocol 1: Growth Curve Analysis and D-Ala-D-Ala Dependence

Objective: To determine the effect of the ddl knockout on bacterial growth and to confirm its dependence on exogenous D-Ala-D-Ala.

Methodology:

  • Inoculate wild-type and ddl mutant strains into a suitable liquid medium. For the ddl mutant, prepare two conditions: one with and one without supplementation of D-Ala-D-Ala (e.g., 200 µg/mL).

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Measure the optical density (OD) at 600 nm at regular intervals (e.g., every hour) for 24 hours.

  • Plot the OD600 values against time to generate growth curves.

Protocol 2: Bacterial Lysis Assay

Objective: To assess the propensity of the ddl mutant to undergo lysis due to a compromised cell wall.[6]

Methodology:

  • Grow wild-type and ddl mutant (supplemented with D-Ala-D-Ala) cultures to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Harvest the cells by centrifugation and wash them twice with a buffer lacking D-Ala-D-Ala.

  • Resuspend the cells in the same buffer to the original OD600.

  • Incubate the cell suspensions at the optimal growth temperature.

  • Monitor the OD600 over several hours. A decrease in OD600 indicates cell lysis.

Protocol 3: Analysis of Peptidoglycan Precursors

Objective: To quantify the accumulation or depletion of peptidoglycan precursors in the ddl mutant.[6]

Methodology:

  • Grow wild-type and ddl mutant strains under permissive (with D-Ala-D-Ala) and non-permissive (without D-Ala-D-Ala) conditions.

  • Harvest the bacterial cells by centrifugation.

  • Extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) using a method such as boiling water extraction.

  • Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[7]

  • Identify and quantify the accumulated or depleted precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry (LC-MS).[8]

Data Presentation

Quantitative data from the phenotypic analyses should be summarized in tables for clear comparison.

Table 1: Growth Characteristics of Wild-Type vs. ddl Mutant

StrainConditionDoubling Time (min)Maximum OD600
Wild-TypeStandard Medium35 ± 32.1 ± 0.2
ddl MutantStandard MediumNo Growth0.05 ± 0.01
ddl Mutant+ 200 µg/mL D-Ala-D-Ala40 ± 41.9 ± 0.1

Table 2: Susceptibility to Osmotic Stress

StrainCondition% Lysis after 4h in Hypotonic Buffer
Wild-TypeNo D-Ala-D-Ala5 ± 1
ddl MutantPre-grown with D-Ala-D-Ala85 ± 5

Table 3: Relative Abundance of Key Peptidoglycan Precursors

StrainConditionRelative UDP-MurNAc-tripeptide levelsRelative UDP-MurNAc-pentapeptide levels
Wild-TypeStandard Medium1.01.0
ddl Mutant- D-Ala-D-Ala (4h)15.2 ± 2.1< 0.01
ddl Mutant+ D-Ala-D-Ala1.2 ± 0.30.9 ± 0.2

Conclusion

The creation and analysis of a ddl knockout mutant is a powerful approach to study the essential role of D-Ala-D-Ala in bacterial cell wall synthesis. The protocols outlined here provide a framework for researchers to investigate the physiological consequences of D-Ala-D-Ala depletion, which can facilitate the identification of novel antibacterial targets and the development of new therapeutic strategies. The phenotypic characterization of the ddl mutant, including its growth dependency, susceptibility to lysis, and altered peptidoglycan precursor pool, offers a multi-faceted understanding of the importance of this pathway for bacterial survival.

References

Troubleshooting & Optimization

troubleshooting low yield in D-Ala-D-Ala synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, encountered during the synthesis of D-Ala-D-Ala.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing D-Ala-D-Ala?

A1: The two primary methods for synthesizing D-Ala-D-Ala are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically employs the enzyme D-Ala-D-Ala ligase (Ddl), which catalyzes the ATP-dependent ligation of two D-alanine molecules.[1][2] Chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), involves the sequential coupling of protected D-alanine amino acids on a solid resin support.[3][4]

Q2: What is the most significant challenge in the chemical synthesis of D-Ala-D-Ala?

A2: The most critical challenge in the solid-phase synthesis of D-Ala-D-Ala is racemization, also known as epimerization. This is the unwanted conversion of the D-alanine enantiomer to L-alanine, which results in the formation of the diastereomeric impurity D-Ala-L-Ala. This impurity can be difficult to separate from the desired D-Ala-D-Ala product and can negatively impact its biological activity.[5]

Q3: How can I detect racemization in my synthesized D-Ala-D-Ala?

A3: Several analytical techniques can be used to detect and quantify racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can directly separate the D-Ala-D-Ala and D-Ala-L-Ala diastereomers.[5]

  • Chiral Gas Chromatography (GC): After peptide hydrolysis, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR may distinguish between diastereomers, sometimes with the aid of chiral solvating agents.[5]

  • Enzymatic Assays: Specific enzymes that only act on L-alanine can be used to quantify its presence after the peptide has been hydrolyzed.[5]

Q4: What are the key factors that influence the yield in the enzymatic synthesis of D-Ala-D-Ala?

A4: The yield of enzymatic D-Ala-D-Ala synthesis is primarily influenced by:

  • Enzyme Activity: The specific activity and stability of the D-Ala-D-Ala ligase (Ddl) are crucial.

  • Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific Ddl enzyme being used. For example, some Ddl enzymes exhibit optimal activity at a pH of 9.0 and a temperature of 40°C.[6]

  • Substrate Concentration: The concentrations of D-alanine and ATP can affect the reaction rate and yield. High concentrations of D-alanine can sometimes lead to substrate inhibition.[7][8]

  • Cofactors: The presence of magnesium ions (Mg²⁺) and potassium ions (K⁺) is often required for optimal Ddl activity.[7]

Troubleshooting Low Yield in D-Ala-D-Ala Synthesis

This section provides a structured approach to troubleshooting common issues leading to low yields in both chemical and enzymatic synthesis of D-Ala-D-Ala.

Chemical Synthesis (Solid-Phase Peptide Synthesis)
Symptom Possible Cause Recommended Solution
Low overall yield after cleavage from resin Incomplete coupling reactions.- Perform a Kaiser test after each coupling step to ensure completion. If the test is positive, repeat the coupling.[5]- Increase the coupling reaction time or temperature.- Use a more efficient coupling reagent combination, such as HATU or HBTU with an additive like HOBt or OxymaPure®.[9][10]
Steric hindrance.- For the first amino acid attachment to the resin, use a less sterically hindered resin, such as a 2-chlorotrityl chloride resin.[5]
Peptide aggregation during synthesis.- Swell the resin adequately in a suitable solvent like DMF before starting the synthesis.[3]- Consider using a resin with a lower substitution level.
Presence of unexpected peaks in HPLC/MS analysis Racemization (formation of D-Ala-L-Ala).- Use a coupling reagent known for low racemization, such as DIC in combination with OxymaPure® or HOBt.[5][11]- Avoid strong, sterically hindered bases like DIPEA if possible, or use a weaker base like N-methylmorpholine (NMM).[11]- Minimize the pre-activation time of the amino acid before adding it to the resin.[11]
Formation of deletion sequences.- Ensure complete deprotection of the Fmoc group by using fresh 20% piperidine (B6355638) in DMF and allowing sufficient reaction time.[4]
Diketopiperazine formation (for the first two residues).- After coupling the second amino acid, immediately proceed to the coupling of the third to minimize the time the dipeptide is on the resin with a free N-terminus.[5]
Enzymatic Synthesis (using D-Ala-D-Ala Ligase)
Symptom Possible Cause Recommended Solution
Low conversion of D-alanine to D-Ala-D-Ala Suboptimal reaction conditions.- Optimize the pH and temperature for the specific Ddl enzyme used. Refer to the enzyme's characterization data. For example, a Ddl from Thermus thermophilus has shown optimal activity at pH 9.0 and 40°C.[6]- Ensure the presence of necessary cofactors, typically Mg²⁺ and K⁺, in the reaction buffer.[7]
Inactive enzyme.- Verify the activity of the enzyme with a positive control.- Ensure proper storage and handling of the enzyme to maintain its activity.
Substrate inhibition.- Perform a substrate titration experiment to determine the optimal concentration of D-alanine. High concentrations can be inhibitory for some Ddl enzymes.[7][8]
Product inhibition.- Consider methods for in-situ product removal if high concentrations of D-Ala-D-Ala are found to be inhibitory.
Difficulty in purifying the product Co-elution with substrates or byproducts.- Optimize the HPLC purification gradient to achieve better separation of D-Ala-D-Ala from D-alanine and ATP/ADP.
Low recovery from purification.- Ensure the pH of the mobile phase during HPLC is compatible with the stability and charge of D-Ala-D-Ala.

Data Presentation

Table 1: Impact of Coupling Reagents on Racemization in Chemical Synthesis
Coupling Reagent CombinationBaseRelative Racemization RiskNotes
DIC / HOBtDIPEALowA standard and effective combination for suppressing racemization.[5]
DIC / OxymaPure®DIPEAVery LowOxymaPure® is often considered superior to HOBt in minimizing racemization.[5]
HBTU / HOBtDIPEALow to ModerateThe presence of a strong base can increase the risk of racemization.[5][10]
HATU / HOAtDIPEALowGenerally provides rapid coupling with low racemization.[9]
PyBOPDIPEALowA good alternative to carbodiimide-based methods.[5]

Note: The exact percentage of racemization can vary depending on the specific reaction conditions such as solvent, temperature, and reaction time.

Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) from Helicobacter pylori
SubstrateApparent Km
ATP0.87 µM
D-Ala (first molecule)1.89 mM
D-Ala (second molecule)627 mM

Data from a study on H. pylori Ddl, indicating a much lower affinity for the second D-alanine molecule. The kcat was determined to be 115 min⁻¹ at pH 8.0.[12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of D-Ala-D-Ala (Fmoc Chemistry)

This protocol outlines the manual synthesis of D-Ala-D-Ala on a Rink Amide resin, designed to minimize racemization.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add 3 equivalents of DIC to the resin slurry and agitate at room temperature for 2-4 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-D-Ala-OH):

    • Repeat the coupling procedure described in step 2 with the second Fmoc-D-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Enzymatic Synthesis of D-Ala-D-Ala

This protocol describes a typical batch reaction for the enzymatic synthesis of D-Ala-D-Ala using a purified D-Ala-D-Ala ligase (Ddl).

  • Reaction Setup:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl₂, and 10 mM KCl.[1]

    • In a reaction vessel, combine the following components to the desired final volume:

      • D-alanine to a final concentration of 700 µM.[1]

      • ATP to a final concentration of 100 µM.[1]

      • Purified D-Ala-D-Ala ligase (the optimal amount should be determined empirically).

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored over time by taking aliquots.

  • Reaction Quenching:

    • Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate the Mg²⁺ ions, or by heat inactivation (e.g., 95°C for 5 minutes), ensuring the enzyme is denatured.

  • Product Analysis:

    • Analyze the reaction mixture by HPLC or LC-MS to determine the conversion of D-alanine to D-Ala-D-Ala.

Protocol 3: HPLC Purification of D-Ala-D-Ala

This protocol is for the purification of D-Ala-D-Ala from a crude synthesis mixture using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude D-Ala-D-Ala peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set at 214 nm and 280 nm.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% over 30 minutes). The exact gradient should be optimized based on the hydrophobicity of the peptide.

    • Collect fractions corresponding to the major peaks.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure D-Ala-D-Ala.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

G Enzymatic Synthesis of D-Ala-D-Ala cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products D-Ala_1 D-Alanine (1) Ddl D-Ala-D-Ala Ligase (Ddl) D-Ala_1->Ddl D-Ala_2 D-Alanine (2) D-Ala-D-Ala D-Ala-D-Ala D-Ala_2->D-Ala-D-Ala Step 2: Ligation ATP ATP ATP->Ddl Ddl->D-Ala-D-Ala Step 1: Activation ADP ADP Ddl->ADP Pi Inorganic Phosphate (Pi) Ddl->Pi G Troubleshooting Workflow for Low Yield in D-Ala-D-Ala Synthesis cluster_chemical Chemical Synthesis Troubleshooting cluster_enzymatic Enzymatic Synthesis Troubleshooting Start Low Yield of D-Ala-D-Ala Check_Method Synthesis Method? Start->Check_Method Chemical Chemical Synthesis (SPPS) Check_Method->Chemical Chemical Enzymatic Enzymatic Synthesis (Ddl) Check_Method->Enzymatic Enzymatic Check_Coupling Check Coupling Efficiency (Kaiser Test) Chemical->Check_Coupling Check_Purity Analyze Crude Purity (HPLC/MS) Chemical->Check_Purity Check_Activity Check Enzyme Activity Enzymatic->Check_Activity Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Enzymatic->Check_Conditions Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Racemization Racemization/ Side Reactions Check_Purity->Racemization Impure Optimize_Coupling Optimize Coupling Reagents/ Time Incomplete_Coupling->Optimize_Coupling Optimize_Reagents Change Coupling Reagents/ Base Racemization->Optimize_Reagents Inactive_Enzyme Inactive Enzyme Check_Activity->Inactive_Enzyme Low Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Incorrect Replace_Enzyme Use Fresh Enzyme Batch Inactive_Enzyme->Replace_Enzyme Optimize_Conditions Optimize pH, Temp, Substrate Conc. Suboptimal_Conditions->Optimize_Conditions G Factors Affecting D-Ala-D-Ala Synthesis Yield cluster_chemical Chemical Synthesis Factors cluster_enzymatic Enzymatic Synthesis Factors Yield D-Ala-D-Ala Yield Coupling_Reagent Coupling Reagent Racemization Racemization Coupling_Reagent->Racemization Protecting_Group Protecting Group Protecting_Group->Yield Base Base Base->Racemization Reaction_Time Reaction Time Reaction_Time->Yield Racemization->Yield Enzyme_Activity Enzyme Activity Enzyme_Activity->Yield pH pH pH->Yield Temperature Temperature Temperature->Yield Substrate_Conc Substrate Concentration Substrate_Conc->Yield

References

Technical Support Center: D-Ala-D-Ala Ligase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with D-Ala-D-Ala ligase (Ddl) assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic reaction of D-Ala-D-Ala ligase?

D-Ala-D-Ala ligase (Ddl) is an ATP-dependent enzyme that catalyzes the synthesis of the D-alanyl-D-alanine dipeptide from two D-alanine molecules. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[1][2][3] The dipeptide is an essential component for building the peptidoglycan layer of the bacterial cell wall, making Ddl an attractive target for antibacterial drugs.[4][5]

Q2: What are the common types of assays used to measure D-Ala-D-Ala ligase activity?

There are several methods to assay Ddl activity:

  • Phosphate Detection Assays: These are endpoint assays that measure the amount of inorganic phosphate (Pi) produced from ATP hydrolysis. A common method uses malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at around 650 nm.[1][2][6]

  • Coupled Enzyme Assays: These are kinetic assays where the production of ADP is coupled to other enzymatic reactions that result in a change in absorbance. A popular system uses pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase converts phosphoenolpyruvate (B93156) and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[7]

  • Chromatographic Assays: Methods like HPLC can be used to separate and quantify the substrate (D-alanine) and the product (D-Ala-D-Ala).[8] This is often used in conjunction with radiolabeled substrates.[8]

Q3: What is the kinetic mechanism of D-Ala-D-Ala ligase?

D-Ala-D-Ala ligase follows an ordered ter-ter kinetic mechanism.[7][9] This means the substrates bind in a specific order, and the products are released in a specific order. ATP is the first substrate to bind to the enzyme, followed by the two D-alanine molecules.[7][9]

Q4: What are the typical kinetic parameters for D-Ala-D-Ala ligase?

The kinetic parameters for Ddl can vary depending on the bacterial species and the specific isoform of the enzyme. For instance, the Mycobacterium tuberculosis Ddl displays distinct affinities for the two D-Ala binding sites, with Km values of 0.075 mM and 3.6 mM, respectively.[9] For Thermus thermophilus Ddl, the Km for ATP was determined to be 16.2 µM.[10] It is crucial to determine these parameters empirically for your specific enzyme and assay conditions.

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity

Possible Cause Suggestion
Enzyme Inactivity Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme with a known positive control substrate if available.[11]
Missing Cofactors Ddl activity is dependent on Mg2+ ions. Ensure MgCl2 is present in the reaction buffer at an optimal concentration (typically 5-10 mM).[6][7][10] Some Ddl enzymes are also activated by monovalent cations like K+.[9][10]
Incorrect Buffer pH The optimal pH for Ddl is typically around 7.5-8.0.[6][7] Prepare fresh buffer and verify the pH.
Substrate Degradation Prepare fresh ATP and D-alanine solutions. ATP solutions are particularly susceptible to degradation.
Presence of Inhibitors Ensure no known inhibitors are present in your reaction buffer or sample. For example, the antibiotic D-cycloserine is a known inhibitor of Ddl.[9][12]

Issue 2: High Background Signal in No-Enzyme Control

Possible Cause Suggestion
ATP Hydrolysis ATP can spontaneously hydrolyze, especially at elevated temperatures or in suboptimal buffer conditions. Run a no-enzyme control to quantify the rate of non-enzymatic ATP hydrolysis.
Phosphate Contamination Buffers and other reagents can be contaminated with inorganic phosphate. Use high-purity reagents and phosphate-free water. It may be necessary to treat buffers to remove contaminating phosphate.
Substrate Instability The substrate may be breaking down under the assay conditions. A no-enzyme control incubated for the duration of the assay can help assess this.[11]
Interference with Detection Components of the reaction mixture may interfere with the detection method. For malachite green assays, some compounds can interfere with the color development. Run controls with each component to identify the source of interference.[11]

Issue 3: Non-linear Reaction Progress Curves

Possible Cause Suggestion
Substrate Depletion If the reaction rate decreases over time, one of the substrates (ATP or D-alanine) may be getting depleted. Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured.
Product Inhibition D-Ala-D-Ala ligase can be inhibited by its product, D-Ala-D-Ala.[13] This is another reason to measure the initial reaction velocity.
Substrate Inhibition High concentrations of D-alanine can be inhibitory to the enzyme.[7][10] Determine the optimal D-alanine concentration by performing a substrate titration.
Enzyme Instability The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Perform experiments to assess the stability of the enzyme over the time course of the assay.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for D-Ala-D-Ala Ligase Assays
Component Typical Concentration Range Reference
Buffer 50 mM HEPES or Tris-HCl[6][7][10]
pH 7.5 - 8.0[6][7]
MgCl2 5 - 10 mM[6][7][10]
KCl 10 - 100 mM[6][7][10]
(NH4)2SO4 6.5 - 10 mM[5][6]
ATP 100 - 500 µM[5][6]
D-Alanine 700 µM - Saturation[5][6]
Enzyme Varies (e.g., 200 nM)[3]
Temperature 30 - 37°C[3][10]
Protocol 1: Endpoint Malachite Green Assay for Phosphate Detection

This protocol is adapted from various sources for a 96-well plate format.[3][6]

Reagents:

  • Reaction Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl2, 10 mM KCl, 6.5 mM (NH4)2SO4.

  • Substrate Stock Solutions: 10 mM ATP, 100 mM D-Alanine.

  • Enzyme Stock Solution: Purified D-Ala-D-Ala ligase at a suitable concentration.

  • Malachite Green Reagent: A commercially available or lab-prepared solution for phosphate detection.

Procedure:

  • Prepare a reaction master mix containing the reaction buffer and substrates (ATP and D-Alanine) at their final desired concentrations.

  • Add the master mix to the wells of a 96-well plate.

  • To initiate the reaction, add the D-Ala-D-Ala ligase enzyme to each well. For negative controls, add buffer instead of the enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]

  • Stop the reaction by adding the malachite green reagent.

  • Incubate at room temperature for 5-10 minutes to allow for color development.[6]

  • Measure the absorbance at approximately 650 nm using a microplate reader.[2][6]

  • Quantify the amount of phosphate produced by comparing the absorbance to a standard curve generated with known phosphate concentrations.

Protocol 2: Coupled Kinetic Assay

This protocol is based on the pyruvate kinase-lactate dehydrogenase coupled system.[7]

Reagents:

  • Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2.

  • Coupling Reagents: 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate dehydrogenase, 25 units/mL pyruvate kinase.

  • Substrate Stock Solutions: 10 mM ATP, 100 mM D-Alanine.

  • Enzyme Stock Solution: Purified D-Ala-D-Ala ligase.

Procedure:

  • In a UV-transparent 96-well plate or cuvette, combine the assay buffer, coupling reagents, and D-alanine.

  • Add the D-Ala-D-Ala ligase enzyme and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with kinetic reading capabilities.

  • The rate of the reaction is proportional to the rate of decrease in absorbance at 340 nm.

Visualizations

Ddl_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Buffers, Substrates (ATP, D-Ala), and Enzyme plate_prep Aliquot Reagents to Microplate reagents->plate_prep initiate Initiate Reaction (Add Enzyme or ATP) plate_prep->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction (e.g., add Malachite Green) incubate->stop_reaction measure Measure Signal (Absorbance or Fluorescence) stop_reaction->measure data_analysis data_analysis measure->data_analysis Analyze Data

Caption: General workflow for a D-Ala-D-Ala ligase assay.

Troubleshooting_Logic start Assay Fails: No/Low Activity check_enzyme Is Enzyme Active? (Positive Control) start->check_enzyme check_reagents Are Reagents Correct? (Buffer, Cofactors, Substrates) check_enzyme->check_reagents Yes replace_enzyme Replace/Troubleshoot Enzyme Stock check_enzyme->replace_enzyme No check_conditions Are Conditions Optimal? (pH, Temperature) check_reagents->check_conditions Yes remake_reagents Remake Reagents check_reagents->remake_reagents No success Problem Solved check_conditions->success Yes optimize_conditions Optimize Assay Conditions check_conditions->optimize_conditions No replace_enzyme->success remake_reagents->success optimize_conditions->success

Caption: Troubleshooting logic for failed D-Ala-D-Ala ligase assays.

References

Technical Support Center: D-Ala-D-Ala Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with synthetic peptides containing D-Alanyl-D-Alanine (D-Ala-D-Ala) motifs.

Frequently Asked Questions (FAQs)

Q1: Why is my D-Ala-D-Ala containing peptide not dissolving in water or a standard aqueous buffer?

A1: The solubility of a peptide is determined by its overall physical and chemical properties, not just the D-Ala-D-Ala motif. Several factors can contribute to poor solubility in aqueous solutions:

  • Amino Acid Composition: The presence of a high proportion of hydrophobic (non-polar) amino acids like Leucine (Leu), Val (Val), Phenylalanine (Phe), Isoleucine (Ile), Methionine (Met), and Tryptophan (Trp) is a primary cause of poor water solubility.[1][2] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[3]

  • Overall Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] Solubility is significantly improved at pH values above or below the pI.[4]

  • Peptide Length: Longer peptides have a greater chance of containing more hydrophobic residues and can be more prone to aggregation, which reduces solubility.[1][2]

  • Secondary Structure Formation: Peptides can form secondary structures, such as beta-sheets, which can lead to aggregation and precipitation.[2]

Q2: What is the first step I should take before trying to dissolve my entire peptide sample?

A2: Always perform a solubility test on a small amount of the lyophilized peptide first.[1][3][5] This prevents the potential loss of your entire sample if an inappropriate solvent is chosen.[6] It is also recommended to centrifuge the vial briefly to ensure all the peptide powder is at the bottom before opening.[3]

Q3: Can sonication help dissolve my peptide?

A3: Yes, sonication is a useful technique to aid dissolution.[1] It helps break up aggregates and enhances the interaction between the peptide and the solvent.[3][6] It is often recommended to perform brief sonication cycles (e.g., 3 sessions of 10 seconds) while keeping the sample on ice to prevent excessive heating.[3]

Q4: My peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). Are there special considerations?

A4: Yes, these residues are susceptible to oxidation.[3][7] It is recommended to dissolve them in oxygen-free buffers.[3] Importantly, you should avoid using Dimethyl sulfoxide (B87167) (DMSO) as a solvent for peptides containing Cys or Met, as it can oxidize the side chains; Dimethylformamide (DMF) is a suitable alternative in these cases.[1]

Q5: What are chaotropic agents and when should I use them?

A5: Chaotropic agents, such as 6 M Guanidine-HCl or 8 M Urea, are denaturing agents that disrupt the hydrogen-bonding network within the peptide structure.[3] They can be effective in solubilizing peptides that are prone to strong aggregation.[3][8] However, these agents can interfere with most biological systems and assays, so their use is limited and must be carefully considered based on your downstream applications.[3]

Troubleshooting Guide

Problem: My peptide will not dissolve in the initial chosen solvent.

This guide provides a systematic approach to finding an appropriate solvent system for your D-Ala-D-Ala containing peptide.

Systematic Approach to Peptide Solubilization

G cluster_start Step 1: Characterization cluster_decision Step 2: Solvent Selection cluster_paths Step 3: Solubilization Protocols cluster_end Step 4: Verification Start Start with Lyophilized Peptide Analyze Analyze Peptide Sequence: - Calculate Net Charge - Determine Hydrophobicity (%) Start->Analyze Decision What is the Net Charge? Analyze->Decision Basic Net Charge > 0 (Basic) 1. Try Sterile Water 2. Try 10-30% Acetic Acid Decision->Basic Positive Acidic Net Charge < 0 (Acidic) 1. Try Sterile Water 2. Try 0.1M NH4HCO3 Decision->Acidic Negative Neutral Net Charge = 0 (Neutral/Hydrophobic) 1. Use small amount of DMSO/DMF 2. Slowly add aqueous buffer Decision->Neutral Neutral Check Is the solution clear? Basic->Check Acidic->Check Neutral->Check Success Peptide Solubilized Proceed to Experiment Check->Success Yes Troubleshoot Troubleshoot: - Sonicate - Gentle Warming - Re-evaluate Solvent Check->Troubleshoot No Troubleshoot->Analyze Restart if needed

Caption: A workflow for systematically selecting a solvent for peptide solubilization.

Problem: My peptide solution is cloudy or contains visible particulates.

A cloudy or particulate-filled solution indicates incomplete solubilization or aggregation.[6]

Troubleshooting Cloudy Peptide Solutions

G Start Start Step1 Step1 Start->Step1 Check1 Check1 Step1->Check1 Success Success Check1->Success Yes Step2 Step2 Check1->Step2 No Check2 Check2 Step2->Check2 Check2->Success Yes Step3 Step3 Check2->Step3 No Restart Restart Step3->Restart

Caption: A step-by-step guide for resolving cloudy or aggregated peptide solutions.

Data Presentation: Solvent Selection

The choice of solvent is critical and depends on the peptide's properties.[9] The following tables provide a summary of common solvents and an illustrative example of a solubility test.

Table 1: Common Solvents for Peptide Solubilization

Solvent ClassExample(s)Recommended ForConsiderations
Aqueous Sterile, distilled H₂OShort (<5 residues), highly charged/hydrophilic peptides.[5][10]Often the first choice but ineffective for hydrophobic peptides.
Acidic Buffers 10-30% Acetic Acid, 0.1% TFABasic peptides (net positive charge).[5][7]Can help protonate residues to increase charge and solubility.[11]
Basic Buffers 0.1 M Ammonium (B1175870) Bicarbonate (NH₄HCO₃), Dilute NH₄OHAcidic peptides (net negative charge).[6][10]Avoid with Cys-containing peptides as high pH can promote disulfide bond formation.[10]
Organic Solvents DMSO, DMF, AcetonitrileHydrophobic or neutral peptides.[1][9]Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[10] DMSO may be toxic to cells at high concentrations (>0.5%) and can oxidize Met/Cys residues.[1][10]
Chaotropic Agents 6 M Guanidine-HCl, 8 M UreaPeptides prone to strong aggregation.[3]May interfere with biological assays and denature proteins.[3]

Table 2: Illustrative Solubility Test for a Hypothetical Hydrophobic Peptide (Peptide: Ac-Val-Leu-Ile-Phe-D-Ala-D-Ala-NH₂)

SolventObservation (at 1 mg/mL)Solubility ScoreNext Step
Sterile H₂OWhite suspension, particulates visible.InsolubleDiscard; use new aliquot.
PBS (pH 7.4)Cloudy suspension.InsolubleDiscard; use new aliquot.
10% Acetic AcidCloudy suspension.InsolubleDiscard; use new aliquot.
50 µL DMSOClear solution.Soluble in OrganicProceed to stepwise dilution with aqueous buffer.
50 µL DMSO + 950 µL PBS (slowly added)Clear solution.Soluble (Final Condition) Use this method for stock solution.

Experimental Protocols

Protocol 1: General Solubilization of a Lyophilized Peptide

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[7] Centrifuge the vial at 10,000 x g for 5 minutes to pellet all the powder.[3]

  • Solvent Addition: Based on the peptide's characteristics (see Table 1 and the systematic workflow), add the selected initial solvent (e.g., a small amount of DMSO for a hydrophobic peptide).[6]

  • Dissolution: Vortex or sonicate the vial until the peptide is fully dissolved, resulting in a clear solution.[1]

  • Stepwise Dilution (if applicable): If an organic solvent was used, slowly add the desired aqueous buffer dropwise to the peptide solution while gently vortexing.[10]

  • Observation: Monitor the solution closely. If it becomes cloudy or precipitates form, the solubility limit has been exceeded.[10]

  • Storage: Once dissolved, it is recommended to aliquot the peptide solution into smaller volumes for single-use and store at -20°C or colder to avoid repeated freeze-thaw cycles.[7][8]

Protocol 2: Solubilization using pH Adjustment

  • Characterize Peptide: Calculate the net charge of the peptide at neutral pH.[6]

  • For Basic Peptides (Net Positive Charge):

    • Attempt to dissolve the peptide in sterile distilled water.[5]

    • If unsuccessful, prepare a 10% acetic acid solution in water. Add a small amount to the peptide and vortex.[10]

    • Once dissolved, dilute to the final concentration with the desired aqueous buffer.

  • For Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve the peptide in sterile distilled water.[5]

    • If unsuccessful, prepare a 0.1 M ammonium bicarbonate solution. Add a small amount to the peptide and vortex.[6]

    • Once dissolved, dilute to the final concentration and adjust the final pH to ~7.0 if necessary.

Biological Context: D-Ala-D-Ala in Peptidoglycan Synthesis

D-Ala-D-Ala is a crucial component in the biosynthesis of the bacterial cell wall peptidoglycan.[12] Understanding this pathway can be relevant for researchers in drug development, particularly those working on antibiotics. The glycopeptide antibiotic vancomycin, for example, specifically targets this motif to inhibit cell wall synthesis.[12][13]

G Vancomycin Vancomycin UDP_NAM_Peptide UDP_NAM_Peptide Vancomycin->UDP_NAM_Peptide Binds to D-Ala-D-Ala terminus Inhibition Inhibition Nascent_PG Nascent_PG Inhibition->Nascent_PG Blocks Transpeptidation & Glycosyl-transfer

References

minimizing non-specific binding in D-Ala-D-Ala affinity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in D-Ala-D-Ala affinity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind D-Ala-D-Ala affinity assays?

D-Ala-D-Ala affinity assays leverage the specific binding interaction between the dipeptide D-alanyl-D-alanine and molecules that recognize this motif. A prime example is the antibiotic vancomycin (B549263), which binds to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.[1] In an affinity assay, the D-Ala-D-Ala dipeptide is typically immobilized on a solid support (e.g., silica (B1680970) gel or agarose (B213101) beads) to create an affinity matrix. This matrix is then used to capture and purify proteins or other molecules from a complex mixture that have a specific affinity for the D-Ala-D-Ala ligand.

Q2: What are the primary causes of non-specific binding in D-Ala-D-Ala affinity assays?

Non-specific binding in these assays, as in other affinity chromatography applications, can be attributed to several types of interactions:

  • Hydrophobic Interactions: Proteins in the sample may hydrophobically interact with the affinity matrix or the spacer arm used to attach the D-Ala-D-Ala ligand.

  • Ionic Interactions: Charged molecules in the sample can interact with charged groups on the matrix. The net charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).

  • Binding to the Matrix Backbone: The support matrix itself (e.g., agarose or silica) can have sites that non-specifically bind proteins.

Q3: What are the initial steps to take when encountering high non-specific binding?

When significant non-specific binding is observed, a systematic approach to optimization is recommended. The initial steps should involve a review and potential modification of the binding, washing, and elution buffers. It is also crucial to ensure the column is properly packed and equilibrated.

Troubleshooting Guide

High background and the presence of contaminating proteins in the eluate are common indicators of non-specific binding. This guide provides a structured approach to troubleshoot and minimize these issues.

Problem 1: High Background Signal or Presence of Multiple Contaminating Proteins in Elution Fractions
Possible Cause Troubleshooting Strategy Detailed Recommendations
Inadequate BlockingOptimize blocking stepBefore applying the sample, incubate the affinity matrix with a blocking agent to saturate non-specific binding sites.
Ineffective WashingModify wash buffer composition and procedureIncrease the stringency of the wash steps to remove non-specifically bound molecules.
Suboptimal Binding ConditionsAdjust binding buffer compositionModify the binding buffer to minimize interactions that promote non-specific binding.
Hydrophobic or Ionic Interactions with the MatrixAdd non-ionic detergents or adjust salt concentrationThese additives can disrupt non-specific hydrophobic and ionic interactions.
Quantitative Data Summary: Blocking Agent Effectiveness

The choice of blocking agent is critical for reducing background noise. While the optimal agent should be determined empirically for each specific system, the following table summarizes a quantitative comparison of common blocking agents in an ELISA format, which can serve as a starting point for optimization.

Blocking AgentConcentration for >90% NSB Inhibition (Pre-treatment)Relative EffectivenessNotes
Instantized Dry MilkLowHighGenerally effective and inexpensive, but may contain phosphoproteins that can interfere with certain assays.
CaseinLowHighA purified milk protein, often a component of effective blocking buffers.[2]
Fish Skin GelatinModerateModerateRemains fluid at lower temperatures, but less effective than casein.[2]
Bovine Serum Albumin (BSA)HighLowA single protein, which may be less effective at blocking a variety of non-specific sites compared to protein mixtures.
Hydrolyzed Porcine GelatinVery HighVery LowIneffective as a pre-treatment agent.[2]

This data is adapted from a study on ELISA and may require optimization for affinity chromatography.

Experimental Protocols

Protocol 1: Preparation of D-Ala-D-Ala Affinity Silica Gel

This protocol is based on the synthesis of a D-Ala-D-Ala silica gel for vancomycin purification and can be adapted for other applications.[1][3]

Materials:

  • NH-silica gel

  • Protected D-Ala-D-Ala derivative with a reactive group for immobilization

  • Appropriate solvents and reagents for coupling chemistry (e.g., DMF, TEA, EDC, HOBt)[4]

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Immobilization: React the protected D-Ala-D-Ala derivative with NH-silica gel in a suitable solvent under reflux conditions.

  • Capping: Treat the silica gel with acetic anhydride to cap any unreacted amino groups on the silica surface. This step is crucial to reduce non-specific binding to the matrix.

  • Deprotection: Remove the protecting groups from the immobilized D-Ala-D-Ala using an appropriate deprotection agent, such as TFA.

  • Washing and Equilibration: Thoroughly wash the prepared D-Ala-D-Ala silica gel with solvents used during the synthesis, followed by the desired binding buffer to equilibrate the matrix for the affinity assay.

Protocol 2: General Affinity Chromatography Workflow for D-Ala-D-Ala Binding Proteins

This protocol provides a general workflow for purifying proteins with affinity for D-Ala-D-Ala.

1. Column Preparation and Equilibration:

  • Pack the D-Ala-D-Ala affinity resin into a suitable chromatography column.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

2. Sample Application:

  • Clarify the protein sample by centrifugation or filtration to remove any particulate matter.

  • Apply the clarified sample to the equilibrated column at a low flow rate to allow for sufficient interaction between the target protein and the immobilized ligand.

3. Washing:

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be increased by:

    • Increasing the salt concentration (e.g., up to 500 mM NaCl).

    • Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[5]

4. Elution:

  • Elute the specifically bound protein using an Elution Buffer . The elution strategy will depend on the nature of the binding interaction. Options include:

    • pH Shift: Using a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) to disrupt ionic interactions.[6]

    • Competitive Elution: Including a high concentration of free D-Ala-D-Ala dipeptide or a known competitive binder in the elution buffer.

    • Chaotropic Agents: Using agents like guanidine-HCl or urea (B33335) to disrupt the protein structure and release it from the ligand.

5. Regeneration:

  • After elution, regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for subsequent uses.

Visualizations

Logical Flow for Troubleshooting Non-Specific Binding

Troubleshooting_Flowchart start High Non-Specific Binding Observed check_blocking Is a blocking step included? start->check_blocking add_blocking Add a blocking step (e.g., 1-5% BSA or Casein) check_blocking->add_blocking No optimize_blocking Optimize blocking agent and concentration check_blocking->optimize_blocking Yes check_wash Are wash steps stringent enough? add_blocking->check_wash optimize_blocking->check_wash increase_wash_stringency Increase salt (e.g., up to 500mM NaCl) or add detergent (e.g., 0.05% Tween-20) in wash buffer check_wash->increase_wash_stringency No check_binding_buffer Is the binding buffer optimized? check_wash->check_binding_buffer Yes increase_wash_stringency->check_binding_buffer adjust_binding_buffer Adjust pH and/or ionic strength of binding buffer check_binding_buffer->adjust_binding_buffer No end Reduced Non-Specific Binding check_binding_buffer->end Yes adjust_binding_buffer->end

Caption: A flowchart outlining the decision-making process for troubleshooting non-specific binding.

Experimental Workflow for D-Ala-D-Ala Affinity Chromatography

Experimental_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis pack_column Pack D-Ala-D-Ala Resin equilibrate Equilibrate with Binding Buffer pack_column->equilibrate load_sample Load Clarified Sample equilibrate->load_sample wash Wash with Wash Buffer (remove non-specific binders) load_sample->wash elute Elute with Elution Buffer (collect target protein) wash->elute analyze Analyze Eluted Fractions (e.g., SDS-PAGE, Western Blot) elute->analyze

Caption: A schematic of the key steps in a D-Ala-D-Ala affinity chromatography experiment.

References

Technical Support Center: Enhancing D-Ala-D-Ala Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Ala-D-Ala detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your D-Ala-D-Ala detection experiments, categorized by the detection method.

Fluorescent Assays

Fluorescent-based assays are a common and sensitive method for D-Ala-D-Ala detection, often employing enzymatic reactions that result in a fluorescent product.

Question: I am observing high background fluorescence in all my wells, including the no-cell controls. What could be the cause and how can I fix it?

Answer: High background fluorescence can obscure your signal and reduce the sensitivity of your assay. Here are the common causes and solutions:

  • Contaminated Assay Buffer or Media: Your reagents may be contaminated with fluorescent compounds.

    • Solution: Prepare fresh, sterile buffers and media. If you are using a medium containing phenol (B47542) red, consider switching to a phenol red-free formulation for the duration of the assay, as phenol red can contribute to background fluorescence.[1]

  • Autofluorescent Plasticware: The microplates themselves might be contributing to the background signal.

    • Solution: Test your microplates for autofluorescence by reading an empty well. For fluorescence assays, it is best to use black plates with clear bottoms to minimize background.[1]

  • Impure Fluorescent Substrate: The fluorescent substrate itself may contain fluorescent impurities.

    • Solution: Ensure the purity of your substrate. If you suspect impurities, consider purchasing a new batch from a reliable supplier.[1]

  • Incorrect Instrument Settings: The settings on your plate reader or microscope may not be optimal.

    • Solution: Optimize the gain and sensitivity settings. Use the lowest setting that still provides an adequate signal for your positive controls to minimize background noise.[1]

Question: My signal-to-noise ratio is low, making it difficult to detect small changes in D-Ala-D-Ala concentration. How can I improve this?

Answer: A low signal-to-noise ratio can be a significant hurdle in detecting low concentrations of D-Ala-D-Ala. Here are some strategies to enhance your signal:

  • Optimize Antibody/Enzyme Concentrations: The concentration of your detection antibody or enzyme is critical.

    • Solution: Perform a titration of your primary and secondary antibodies (if applicable) or your enzyme to find the optimal concentration that maximizes signal without increasing background.[2][3][4]

  • Enhance Signal Amplification: Consider using a signal amplification system.

    • Solution: Employ enzyme-linked signal amplification methods, such as those using horseradish peroxidase (HRP) which can be detected with highly sensitive fluorogenic substrates like Amplex Red.[5]

  • Increase Incubation Time: A longer incubation with the detection reagent may increase the signal.

    • Solution: Optimize the incubation time. Be aware that excessively long incubation times can also lead to increased background.[4]

  • Improve Washing Steps: Inefficient washing can leave behind unbound fluorescent molecules.

    • Solution: Increase the number and duration of wash steps after incubation with the fluorescent substrate. Including a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer can also be beneficial.[1][6]

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of D-Ala-D-Ala.

Question: I am experiencing poor signal intensity for my D-Ala-D-Ala peak. What are the possible reasons and solutions?

Answer: Low signal intensity can prevent accurate quantification. Consider the following:

  • Suboptimal Sample Preparation: Inefficient extraction of D-Ala-D-Ala from your sample matrix can lead to low signal.

    • Solution: Optimize your sample preparation protocol. For complex biological samples, solid-phase extraction (SPE) can be effective in removing interfering substances and concentrating your analyte.[7]

  • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of D-Ala-D-Ala in the mass spectrometer.[7][8]

    • Solution:

      • Improve chromatographic separation to resolve D-Ala-D-Ala from interfering compounds.

      • Use a stable isotope-labeled internal standard (e.g., D-Ala-D-Ala with 13C or 15N) to compensate for matrix effects.[9]

      • Dilute your sample to reduce the concentration of interfering matrix components.

  • Inefficient Ionization: The chosen ionization method or parameters may not be optimal for D-Ala-D-Ala.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates, and temperature.

Question: My mass accuracy is poor, leading to incorrect identification of D-Ala-D-Ala. How can I troubleshoot this?

Answer: Accurate mass measurement is crucial for confident identification.

  • Mass Calibration Issues: The mass spectrometer may not be properly calibrated.

    • Solution: Perform regular mass calibration using an appropriate calibration standard.

  • Instrument Drift: The instrument's performance may have drifted over time.

    • Solution: Ensure regular maintenance of the mass spectrometer according to the manufacturer's guidelines.

Biosensors

Biosensors offer a rapid and often real-time method for D-Ala-D-Ala detection, typically based on enzymatic reactions or affinity binding.

Question: The biosensor shows a weak or no response to D-Ala-D-Ala. What could be the problem?

Answer: A lack of response can be due to several factors related to the biosensor itself or the experimental conditions.

  • Enzyme Inactivity: The enzyme immobilized on the biosensor may have lost its activity.

    • Solution: Ensure proper storage and handling of the biosensor to maintain enzyme stability. If possible, test the activity of the free enzyme in solution.

  • Incorrect pH or Temperature: The assay conditions may not be optimal for the enzyme.

    • Solution: Verify that the pH and temperature of your assay buffer are within the optimal range for the specific enzyme used in the biosensor.

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.

    • Solution: If you suspect the presence of inhibitors, you may need to perform a sample cleanup step before applying it to the biosensor.

Question: The biosensor response is not reproducible. What are the likely causes?

Answer: Lack of reproducibility can be frustrating. Here are some potential causes:

  • Inconsistent Sample Application: Variations in the volume or concentration of the sample applied to the biosensor can lead to inconsistent results.

    • Solution: Use calibrated pipettes and ensure consistent sample application.

  • Surface Fouling: The biosensor surface may become fouled by components in your sample, leading to a decrease in performance over time.

    • Solution: If the biosensor is reusable, follow the manufacturer's instructions for cleaning and regeneration between measurements.

  • Instability of the Biosensor: The biosensor itself may not be stable over the course of the experiment.

    • Solution: Check the manufacturer's specifications for the operational stability of the biosensor.

II. Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting D-Ala-D-Ala in drug development?

A1: D-Ala-D-Ala is a critical component of the bacterial cell wall peptidoglycan. It is the target for glycopeptide antibiotics like vancomycin (B549263).[10][11] In vancomycin-resistant bacteria, the terminal D-Ala is replaced by D-Lactate (D-Lac), which significantly reduces the binding affinity of vancomycin.[10][11] Therefore, sensitive detection of D-Ala-D-Ala and its analogues is crucial for:

  • Screening for new antibiotics that target cell wall biosynthesis.

  • Studying the mechanisms of antibiotic resistance.

  • Developing strategies to overcome vancomycin resistance.

Q2: Which detection method offers the highest sensitivity for D-Ala-D-Ala?

A2: The sensitivity of D-Ala-D-Ala detection methods can vary significantly. In general:

  • Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis and typically offers very high sensitivity, often in the picomolar to femtomolar range.[12]

  • Fluorescent Assays can also be highly sensitive, with some methods reporting limits of detection in the picomolar range.[5]

  • Biosensors exhibit a wide range of sensitivities, with some electrochemical biosensors reaching detection limits as low as the nanomolar to picomolar range.[13][14]

The choice of method will depend on the specific requirements of your experiment, including the required sensitivity, sample matrix, and whether you need absolute quantification or relative detection.

Q3: How can I ensure the specificity of my D-Ala-D-Ala detection assay?

A3: Ensuring specificity is critical to avoid false-positive results.

  • For Fluorescent Assays: Use highly specific enzymes, such as D-amino acid oxidase (DAAO), that preferentially act on D-amino acids.[5] Include controls with L-alanine to demonstrate the D-isomer specificity.

  • For Mass Spectrometry: The high mass accuracy and fragmentation pattern (MS/MS) provide excellent specificity. The use of a stable isotope-labeled internal standard further enhances the reliability of quantification.

  • For Biosensors: The specificity is primarily determined by the biological recognition element (e.g., enzyme or antibody) immobilized on the sensor surface.

III. Data Presentation

Table 1: Comparison of D-Ala-D-Ala Detection Methods
FeatureFluorescent AssaysMass Spectrometry (LC-MS/MS)Biosensors
Principle Enzymatic reaction producing a fluorescent product.Separation by chromatography and detection based on mass-to-charge ratio.Biological recognition event (e.g., enzyme-substrate binding) transduced into a measurable signal.
Sensitivity High (picomolar range).[5]Very High (picomolar to femtomolar range).[12]Variable (nanomolar to picomolar range).[13][14]
Specificity Good to Excellent (depends on enzyme specificity).Excellent (based on mass accuracy and fragmentation).Good to Excellent (depends on the biological recognition element).
Quantification Semi-quantitative to quantitative.Absolute quantification.Semi-quantitative to quantitative.
Throughput High (microplate format).Moderate to High (with autosampler).Moderate to High (depends on sensor design).
Instrumentation Fluorescence plate reader or microscope.Liquid chromatograph and tandem mass spectrometer.Potentiostat or other specialized reader.
Sample Prep Minimal to moderate.Moderate to extensive (extraction, derivatization).[7]Minimal to moderate.

IV. Experimental Protocols

Protocol: Fluorescent Detection of D-Ala-D-Ala using a Coupled Enzyme Assay

This protocol describes a general method for the fluorescent detection of D-Ala released from D-Ala-D-Ala using a D-amino acid oxidase/horseradish peroxidase (DAO/HRP) coupled reaction.

Materials:

  • D-Ala-D-Ala standard

  • D-amino acid oxidase (DAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorogenic HRP substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Prepare a series of D-Ala-D-Ala standards in the assay buffer.

  • Prepare Reaction Mixture: Prepare a reaction mixture containing DAO, HRP, and Amplex Red in the assay buffer. The optimal concentrations of each component should be determined empirically.

  • Add Samples and Standards: Add your samples and D-Ala-D-Ala standards to the wells of the 96-well plate.

  • Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at room temperature or 37°C, protected from light.

  • Measure Fluorescence: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) at various time points or at a fixed endpoint.

  • Data Analysis: Subtract the background fluorescence (from wells without D-Ala-D-Ala) and plot a standard curve of fluorescence intensity versus D-Ala-D-Ala concentration. Use the standard curve to determine the concentration of D-Ala-D-Ala in your samples.

Protocol: Quantification of D-Ala-D-Ala by LC-MS/MS

This protocol provides a general workflow for the quantification of D-Ala-D-Ala in bacterial cell extracts.

Materials:

  • Bacterial cell pellet

  • Lysis buffer

  • Internal Standard (e.g., 13C, 15N-labeled D-Ala-D-Ala)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Solid-phase extraction (SPE) cartridges (if necessary)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Resuspend the bacterial cell pellet in lysis buffer. b. Add the internal standard to the sample. c. Lyse the cells (e.g., by sonication or bead beating). d. Precipitate proteins by adding a cold organic solvent like acetonitrile. e. Centrifuge to pellet the precipitate and collect the supernatant. f. If necessary, perform solid-phase extraction (SPE) to further clean up and concentrate the sample.[7] g. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC Separation: a. Inject the sample onto a suitable LC column (e.g., a C18 column). b. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both D-Ala-D-Ala and its internal standard.

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve by plotting the peak area ratio versus the concentration of the standards. d. Determine the concentration of D-Ala-D-Ala in the samples from the standard curve.

V. Visualizations

Signaling Pathway: Vancomycin Resistance

The following diagram illustrates the key components of the VanA-type vancomycin resistance mechanism.

Vancomycin_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR 2. Phosphorylates VanH VanH VanR->VanH 3. Activates Transcription VanA VanA VanR->VanA 3. Activates Transcription VanX VanX VanR->VanX 3. Activates Transcription D_Lac D-Lactate VanH->D_Lac 4. Reduces D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX 6. Hydrolyzes Pyruvate Pyruvate Pyruvate->VanH 4. Reduces D_Lac->VanA Peptidoglycan_precursor Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_precursor 7. Incorporated Vancomycin Vancomycin Vancomycin->VanS 1. Binds & Activates D_Ala D-Ala D_Ala->VanA 5. Ligates

Caption: Vancomycin resistance signaling pathway.

Experimental Workflow: LC-MS/MS Quantification of D-Ala-D-Ala

This diagram outlines the major steps in quantifying D-Ala-D-Ala using LC-MS/MS.

LCMS_Workflow start Start: Bacterial Culture sample_prep Sample Preparation (Cell Lysis, Protein Precipitation, Internal Standard Spiking) start->sample_prep cleanup Sample Cleanup (Solid-Phase Extraction) sample_prep->cleanup lc_separation LC Separation (Reverse Phase Chromatography) cleanup->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Standard Curve Generation) ms_detection->data_analysis quantification Quantification (Determine D-Ala-D-Ala Concentration) data_analysis->quantification end End: Results quantification->end

Caption: Workflow for D-Ala-D-Ala LC-MS/MS analysis.

Logical Relationship: Troubleshooting High Background in Fluorescent Assays

This diagram provides a logical flow for troubleshooting high background fluorescence.

Troubleshooting_Fluorescence start High Background Fluorescence Observed check_controls Are no-cell controls also high? start->check_controls issue_reagents Issue likely with reagents or plasticware. check_controls->issue_reagents Yes issue_cells Issue likely with cellular autofluorescence or non-specific binding. check_controls->issue_cells No check_reagents Prepare fresh buffers/media. Test new microplates. Check substrate purity. issue_reagents->check_reagents optimize_instrument Optimize instrument settings (e.g., gain). check_reagents->optimize_instrument check_cells Run unstained cell control. Optimize wash steps. Titrate substrate concentration. issue_cells->check_cells check_cells->optimize_instrument end Problem Resolved optimize_instrument->end

Caption: Troubleshooting high background fluorescence.

References

dealing with contamination in bacterial cultures for D-Ala-D-Ala studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial cultures for D-Ala-D-Ala ligase studies.

Troubleshooting Guides

Contamination is a critical issue in microbiological research that can lead to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving contamination in your bacterial cultures.

Issue 1: Unexpected Turbidity, Color Change, or Odor in Bacterial Culture

Possible Cause: Bacterial or fungal contamination.

Troubleshooting Steps:

  • Microscopic Examination:

    • Prepare a wet mount or a Gram stain of your culture.

    • Observe under a microscope for the presence of morphologies different from your target bacterium. Look for cocci, bacilli of different sizes, or fungal hyphae and spores.[1]

  • Streak for Isolation:

    • Streak a loopful of the contaminated culture onto a general-purpose agar (B569324) medium (e.g., Tryptic Soy Agar or Luria-Bertani Agar).

    • Incubate at a temperature that supports the growth of your target organism and potential contaminants (e.g., 30-37°C).

    • Observe the plate for different colony morphologies, which can help in identifying the contaminant.[2]

  • Biochemical Identification:

    • If distinct contaminant colonies are isolated, perform basic biochemical tests to identify the genus. Common tests include catalase, oxidase, and coagulase tests.[3][4][5]

  • Action:

    • If contamination is confirmed, discard the culture immediately to prevent cross-contamination.[6]

    • Review your aseptic technique and laboratory practices.[7][8][9][10]

    • Sterilize all equipment and media properly.[11][12][13][14][15]

Issue 2: Inconsistent or Non-reproducible Results in D-Ala-D-Ala Ligase Assays

Possible Cause: Low-level or cryptic contamination.

Troubleshooting Steps:

  • Sensitive Detection Methods:

    • Standard plating may not reveal low levels of contamination. Consider using more sensitive methods like membrane filtration of a larger culture volume followed by plating on nutrient-rich media.[16]

    • PCR-based methods using universal bacterial or fungal primers can detect contaminant DNA.[1][17]

  • Impact on Assay Components:

    • Consider if the contaminant could be producing enzymes that interfere with the assay. For example, some bacteria produce phosphatases that could degrade ATP, a key substrate for D-Ala-D-Ala ligase.

    • Contaminants might also compete for D-alanine or other essential nutrients in the assay buffer.

  • Control Experiments:

    • Run a "contaminant-only" control in your D-Ala-D-Ala ligase assay using the isolated contaminant to see if it directly impacts the results.

    • Include a "no enzyme" control to check for background activity from the culture lysate or the contaminant.

  • Action:

    • If cryptic contamination is detected, discard the culture stock and obtain a fresh, pure culture.

    • Filter-sterilize all assay reagents.[12]

    • Re-evaluate and reinforce aseptic techniques during culture handling and assay preparation.[2][8]

Frequently Asked Questions (FAQs)

General Contamination

  • Q1: What are the most common sources of contamination in a microbiology lab?

    • A1: Common sources include the laboratory environment (air, bench surfaces), improper handling by personnel, contaminated reagents and media, and inadequately sterilized equipment.[1][18] Adhering to strict aseptic techniques is crucial for prevention.[7][8][9][10]

  • Q2: How can I differentiate between bacterial and fungal contamination?

    • A2: Bacterial contamination often causes the culture medium to become uniformly turbid and may lead to a rapid drop in pH (indicated by a color change in the medium).[1][6] Fungal contamination typically appears as fuzzy or filamentous growths (mold) or as distinct, often budding, single cells (yeast) under the microscope.[6]

  • Q3: What is the best way to sterilize my culture media and equipment?

    • A3: Autoclaving (steam sterilization) at 121°C for at least 15 minutes is the most effective method for sterilizing most culture media and heat-stable equipment.[13][14][15] For heat-sensitive solutions, filtration using a 0.22 µm filter is recommended.[12] Dry heat sterilization is suitable for glassware.[11][12]

D-Ala-D-Ala Ligase Specific Issues

  • Q4: Can contamination affect the expression of D-Ala-D-Ala ligase in my bacterial culture?

    • A4: Yes. Contaminants can compete for essential nutrients, altering the growth rate and protein expression profile of your target organism. Some contaminants may also produce proteases that can degrade your target enzyme.

  • Q5: I suspect my purified D-Ala-D-Ala ligase is contaminated. How can I check this?

    • A5: Run your purified enzyme on an SDS-PAGE gel. The presence of unexpected bands may indicate contamination. You can also perform a sterility test by plating a small aliquot of your purified enzyme solution onto a nutrient-rich agar plate and incubating it.

  • Q6: Are there specific antibiotics I should use to prevent contamination during my experiments?

    • A6: While the best practice is to rely on good aseptic technique, antibiotics can be used as a preventative measure in some cases.[19] The choice of antibiotic depends on the potential contaminants and the resistance profile of your target bacterium. A combination of penicillin and streptomycin (B1217042) is often used to prevent common bacterial contamination.[20] However, be aware that overuse of antibiotics can lead to the development of resistant strains.[20]

Data Presentation

Table 1: Common Antibiotics for Contamination Control

Antibiotic/AntimycoticTarget OrganismTypical Working ConcentrationMechanism of Action
PenicillinGram-positive bacteria50-100 U/mLInhibits cell wall synthesis[21]
StreptomycinGram-negative bacteria50-100 µg/mLInhibits protein synthesis[21]
GentamicinGram-positive & Gram-negative bacteria10-50 µg/mLInhibits protein synthesis[21]
Amphotericin BFungi (yeast and mold)0.25-2.5 µg/mLDisrupts cell membrane integrity[20]
KanamycinGram-positive & Gram-negative bacteria50-100 µg/mLInhibits protein synthesis[21]

Table 2: Sterilization Methods and Parameters

MethodTemperatureTimePressure (for Autoclave)Applications
Autoclaving (Moist Heat)121°C≥ 15 minutes15 psiCulture media, aqueous solutions, glassware, metal instruments[12][15]
Dry Heat Sterilization160-180°C2-4 hoursN/AGlassware, metal instruments, powders[11][12]
FiltrationN/AN/AN/AHeat-sensitive solutions (e.g., antibiotic solutions, enzyme preparations)[12]

Experimental Protocols

Protocol 1: Sterility Testing of Culture Media

  • Objective: To confirm that the prepared culture medium is free from microbial contamination before use.

  • Materials: Prepared culture medium, sterile incubator.

  • Procedure:

    • After preparing and sterilizing a batch of liquid or solid medium, randomly select a representative sample (e.g., 1-2 flasks or 2-3 plates).

    • Place these samples in a sterile incubator at a temperature that would support the growth of common contaminants (e.g., 30°C or 37°C).

    • Incubate for 48-72 hours.

    • Visually inspect the liquid medium for any signs of turbidity and the solid medium for any colony growth.

    • If any growth is observed, the entire batch of media is considered contaminated and should be discarded.

Protocol 2: Identification of a Bacterial Contaminant using Gram Staining and Basic Biochemical Tests

  • Objective: To characterize and identify an unknown bacterial contaminant.

  • Materials: Isolated contaminant colony, glass slides, microscope, Gram staining reagents (crystal violet, iodine, decolorizer, safranin), hydrogen peroxide, oxidase reagent, coagulase plasma.

  • Procedure:

    • Gram Staining:

      • Perform a Gram stain on a smear of the isolated contaminant colony.

      • Observe the shape (cocci, bacilli), arrangement, and Gram reaction (positive or negative) under the microscope.[1]

    • Catalase Test:

      • Place a small amount of the colony on a clean glass slide.

      • Add a drop of 3% hydrogen peroxide.

      • The immediate production of bubbles indicates a positive result (catalase-positive).[5]

    • Oxidase Test:

      • Smear a small amount of the colony onto a filter paper impregnated with the oxidase reagent.

      • The development of a dark purple color within 10-30 seconds indicates a positive result (oxidase-positive).[5][22]

    • Coagulase Test (for Gram-positive cocci):

      • Emulsify a colony in a drop of saline on a slide.

      • Add a drop of rabbit plasma and mix.

      • Clumping within 10 seconds indicates a positive result (coagulase-positive).

Visualizations

Contamination_Troubleshooting_Workflow start Suspicion of Contamination (e.g., unexpected turbidity, color change) microscopy Microscopic Examination (Gram Stain / Wet Mount) start->microscopy streak_plate Streak for Isolation on General Purpose Agar microscopy->streak_plate observe_colonies Observe Colony Morphologies streak_plate->observe_colonies biochemical_tests Perform Biochemical Tests (Catalase, Oxidase, etc.) observe_colonies->biochemical_tests Different morphologies observed end Proceed with Pure Culture observe_colonies->end Only target organism observed identify_contaminant Identify Potential Contaminant biochemical_tests->identify_contaminant discard_culture Discard Contaminated Culture identify_contaminant->discard_culture review_practices Review Aseptic Technique and Lab Procedures discard_culture->review_practices review_practices->end

Caption: Troubleshooting workflow for suspected culture contamination.

Peptidoglycan_Biosynthesis_Pathway UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase DAlaDAla D-Ala-D-Ala DAlaDAla->UDP_NAM_peptide MurF DAlaDAlaLigase D-Ala-D-Ala Ligase (Target Enzyme) DAlaDAlaLigase->DAlaDAla

Caption: Simplified peptidoglycan biosynthesis pathway highlighting D-Ala-D-Ala ligase.

References

Technical Support Center: Crystallizing D-Ala-D-Ala Ligase with Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of D-Ala-D-Ala ligase (Ddl) with its substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during this critical experimental process.

Troubleshooting Guide

Crystallizing D-Ala-D-Ala ligase in the presence of its substrates, ATP and D-alanine, presents unique challenges primarily due to the enzyme's inherent flexibility and catalytic activity. Substrate binding induces significant conformational changes, which can hinder the formation of well-ordered crystals.[1][2][3] This guide outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals or poor quality crystals (e.g., precipitation, phase separation) Substrate-induced conformational changes: The binding of ATP and D-alanine causes significant structural rearrangements, including the rotation of the central domain and movement of flexible loops, which can inhibit crystal lattice formation.[1][4]- Use non-hydrolyzable ATP analogs: Employ analogs like AMP-PNP to lock the enzyme in a substrate-bound conformation without initiating the catalytic reaction.[1] - Utilize substrate/product analogs or inhibitors: Co-crystallize with inhibitors like D-cycloserine or transition-state analogs such as phosphinates to stabilize a specific conformational state.[5][6] - Screen a wider range of crystallization conditions: The optimal conditions for the protein-ligand complex may differ significantly from those for the apo-enzyme.[7]
Enzyme catalytic activity: The enzyme hydrolyzes ATP and ligates D-alanine, leading to a heterogeneous mixture of apo-enzyme, substrate-bound, and product-bound forms in the crystallization drop.[1]- Co-crystallize with product: To obtain the structure of the product complex, crystallize in the presence of ADP and D-Ala-D-Ala.[1][5]
Sub-optimal ligand concentration: Incorrect ratios of protein to substrate can prevent the formation of a stable, homogenous complex. High concentrations of D-alanine can also be inhibitory.[1]- Optimize substrate concentrations: Experiment with a range of ATP/analog and D-alanine concentrations. A 10-fold molar excess of the ligand over the protein is a common starting point.[8]
Crystals crack or dissolve upon soaking with substrates Large conformational change: Soaking apo-crystals with substrates can induce a conformational change that is incompatible with the existing crystal lattice, leading to its disruption.[8][9]- Attempt co-crystallization: This is often the preferred method when significant conformational changes are anticipated upon ligand binding.[7][8][10] - Soak at lower ligand concentrations for shorter durations: This can sometimes mitigate the stress on the crystal lattice.[9] - Utilize cryo-soaking: Flash-cooling the crystal in the presence of the ligand can sometimes trap the bound state.
Electron density for the substrate is weak or absent Low occupancy of the binding site: The substrate may not be fully bound to all protein molecules within the crystal.- Increase ligand concentration during co-crystallization or soaking: Ensure saturation of the binding site.[8] - Verify ligand binding: Use biophysical techniques like isothermal titration calorimetry (ITC) or thermal shift assays to confirm binding affinity before setting up crystallization trials.
Substrate hydrolysis: The enzyme may have processed the substrate, leaving the binding site empty or occupied by the product.- Use non-hydrolyzable analogs or inhibitors. [1][5] - Collect diffraction data at cryogenic temperatures: This can help to trap the enzyme-substrate complex and minimize radiation damage.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to obtain a crystal structure of D-Ala-D-Ala ligase with its native substrates?

A1: The primary difficulty lies in the enzyme's dynamic nature. D-Ala-D-Ala ligase belongs to the ATP-grasp superfamily of enzymes, which are known for their conformational flexibility. Upon binding ATP and the first D-alanine molecule, the enzyme undergoes a significant conformational change to bring the substrates into the correct orientation for catalysis.[1] This inherent flexibility can make it challenging to trap a homogenous population of the enzyme in a single conformation required for the formation of a well-ordered crystal lattice. Furthermore, the enzyme's catalytic activity means that in the presence of ATP and D-alanine, the reaction will proceed, resulting in a mixture of different states (apo, substrate-bound, intermediate, and product-bound) in your crystallization experiment.

Q2: What are the main differences between co-crystallization and soaking for this enzyme system?

A2:

  • Co-crystallization: In this method, the D-Ala-D-Ala ligase is incubated with its substrates (or analogs) prior to setting up the crystallization trials. This approach is generally preferred when a significant conformational change is expected upon ligand binding, as it allows the protein-ligand complex to form first, and then crystallization conditions are screened for this pre-formed complex.[7][8]

  • Soaking: This technique involves growing crystals of the apo-enzyme first and then introducing the substrates by transferring the crystals to a solution containing them.[7][11] For D-Ala-D-Ala ligase, soaking can be problematic because the substantial conformational change required to bind the substrates can physically stress the crystal lattice, causing it to crack or dissolve.[8][9]

Q3: What are some successful strategies that have been used to obtain ligand-bound structures of D-Ala-D-Ala ligase?

A3: Several successful strategies have been employed:

  • Use of non-hydrolyzable ATP analogs: To visualize ATP binding without triggering catalysis, researchers have successfully used adenylyl-imidodiphosphate (AMP-PNP).[1]

  • Crystallization with products: Structures in complex with ADP and the product D-Ala-D-Ala have been determined, providing insights into the post-catalytic state.[1][5]

  • Use of inhibitors: The antibiotic D-cycloserine, a known inhibitor of D-Ala-D-Ala ligase, has been used to obtain co-crystal structures.[5] In some cases, unexpected modifications of the inhibitor, such as in-situ phosphorylation, have been observed in the crystal structure.[5]

  • Transition-state analogs: Phosphinate inhibitors that mimic the tetrahedral intermediate of the reaction have been instrumental in capturing the enzyme's active conformation.[6]

Q4: How do the two D-alanine binding sites affect crystallization?

A4: D-Ala-D-Ala ligase has two distinct binding sites for D-alanine, which are filled sequentially and have different affinities.[2] The first D-alanine binds, followed by the binding of the second D-alanine molecule. This sequential binding is coupled with conformational changes. For crystallization, it is crucial to achieve a homogenous state where both sites are appropriately occupied. High concentrations of D-alanine can sometimes be inhibitory, further complicating the process.[1]

Experimental Protocols & Data

Co-crystallization of E. coli DdlB with Substrates/Products

This protocol is adapted from studies that successfully obtained co-crystal structures of E. coli D-Ala-D-Ala ligase B (EcDdlB).

Protein Preparation:

  • Recombinant EcDdlB is expressed and purified, typically using affinity and size-exclusion chromatography.

  • The final protein is concentrated to approximately 12 mg/ml in a buffer such as 50 mM HEPES pH 7.5, 150 mM KCl, and 0.5 mM EDTA.[5]

Complex Formation and Crystallization:

  • To form the desired complex, the concentrated protein solution is incubated with the ligands. For example:

    • For the ATP/D-Ala-D-Ala complex: 5 mM ATP and 50 mM D-alanyl-D-alanine.[5]

    • For the ADP/D-Ala-D-Ala complex: 5 mM ADP and 50 mM D-alanyl-D-alanine.[5]

  • Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method at 291 K (18°C).[5][6]

  • The drop is formed by mixing the protein-ligand solution with the reservoir solution in a 1:1 ratio (e.g., 1 µl + 1 µl).[5]

  • A common reservoir solution contains 200 mM MgCl₂, 25% PEG 3350, and 100 mM Tris-HCl pH 8.0.[5]

Summary of Crystallization Conditions for D-Ala-D-Ala Ligase Complexes
Enzyme SourceLigand(s)Protein Conc.MethodCrystallization ConditionReference
Thermus thermophilus HB8ADP, D-AlaNot specifiedCo-crystallizationReservoir: 0.91 M K₂HPO₄, 0.49 M NaH₂PO₄[1]
Thermus thermophilus HB8ATP, D-Ala-D-AlaNot specifiedCo-crystallizationReservoir: 0.91 M K₂HPO₄, 0.49 M NaH₂PO₄, 20% glycerol[1]
Escherichia coli DdlBATP, D-Ala-D-Ala12 mg/mlCo-crystallizationReservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0[5]
Escherichia coli DdlBADP, D-Ala-D-Ala12 mg/mlCo-crystallizationReservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0[5]
Escherichia coli DdlBATP, D-cycloserine12 mg/mlCo-crystallizationReservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0[5]
Staphylococcus aureusATP, D-alanine10 mg/mlCo-crystallizationReservoir: 30-35% PEG MME 500, 100 mM MES pH 6.0, 100 mM Li₂SO₄[6]

Visualizations

Experimental Workflow for Co-crystallization

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Purification Purify Ddl Incubation Incubate Ddl with Ligand Purification->Incubation LigandPrep Prepare Ligand (Substrate/Analog) LigandPrep->Incubation Screening Set up Crystallization (Vapor Diffusion) Incubation->Screening Optimization Optimize Conditions Screening->Optimization Harvest Harvest Crystals Optimization->Harvest Diffraction X-ray Diffraction Harvest->Diffraction Structure Solve Structure Diffraction->Structure

Caption: A typical workflow for obtaining D-Ala-D-Ala ligase-substrate complex crystals.

Conformational States of D-Ala-D-Ala Ligase

conformational_states Apo Apo (Open) ATP_Bound ATP-Bound (Semi-Closed) Apo->ATP_Bound + ATP Substrate_Bound ATP & D-Ala Bound (Closed) ATP_Bound->Substrate_Bound + D-Ala Product_Bound ADP & D-Ala-D-Ala Bound (Product Complex) Substrate_Bound->Product_Bound Catalysis Product_Bound->Apo - Products

Caption: The catalytic cycle involves multiple conformational states of the enzyme.

References

Technical Support Center: D-Ala-D-Ala Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Ala-D-Ala in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your D-Ala-D-Ala samples during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of D-Ala-D-Ala degradation in aqueous solutions?

A1: D-Ala-D-Ala in solution is susceptible to two main degradation pathways:

  • Non-enzymatic Hydrolysis: The peptide bond in D-Ala-D-Ala can be cleaved by water (hydrolysis). This process is significantly influenced by pH and temperature. Generally, hydrolysis is catalyzed by both acids and bases.[1]

  • Enzymatic Degradation: In biological samples or solutions contaminated with microorganisms, D-Ala-D-Ala can be rapidly degraded by enzymes. Specifically, D,D-dipeptidases (such as VanX) and D-alanyl-D-alanine carboxypeptidases are known to hydrolyze the D-Ala-D-Ala peptide bond.[2][3]

Q2: What is the optimal pH for storing D-Ala-D-Ala solutions?

A2: For many peptides, a slightly acidic pH range of 4-6 is often optimal for minimizing hydrolysis.[4] Both strongly acidic and strongly basic conditions can accelerate the cleavage of the peptide bond.[1] It is crucial to determine the empirical stability of D-Ala-D-Ala in your specific buffer system.

Q3: What is the recommended storage temperature for D-Ala-D-Ala solutions?

A3: To minimize degradation, D-Ala-D-Ala solutions should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential.[5] It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

Q4: Can the type of buffer I use affect the stability of D-Ala-D-Ala?

A4: Yes, the buffer composition can influence peptide stability.[4][6] Some buffer species can catalyze degradation reactions. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some peptides compared to citrate (B86180) or acetate (B1210297) buffers.[4] Therefore, it is recommended to test the stability of D-Ala-D-Ala in your chosen buffer system as part of your experimental setup.

Q5: Are there any additives that can help stabilize my D-Ala-D-Ala solution?

A5: Yes, several types of excipients can be used to enhance peptide stability:

  • Cryoprotectants/Lyoprotectants: Sugars like mannitol (B672) and trehalose (B1683222) can protect the peptide from degradation during freezing and lyophilization.

  • Antioxidants: If oxidative damage is a concern (though less common for D-Ala-D-Ala compared to peptides with susceptible residues like Met or Cys), antioxidants such as ascorbic acid can be added.[2]

  • Chelating Agents: To minimize metal-catalyzed oxidation, a chelating agent like EDTA can be included, although its effectiveness for D-Ala-D-Ala stability is not extensively documented.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of D-Ala-D-Ala concentration over time in a sterile, buffered solution. Non-enzymatic hydrolysis.Optimize pH: Adjust the pH of your solution to a mildly acidic range (e.g., pH 4-6) and re-evaluate stability. • Lower Storage Temperature: Store aliquots at -80°C for long-term storage. • Evaluate Buffer: Test the stability in different buffer systems (e.g., citrate, acetate vs. phosphate).[4]
Rapid loss of D-Ala-D-Ala in biological samples (e.g., cell culture media, serum). Enzymatic degradation by peptidases.Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your sample. Note that standard cocktails may not inhibit D,D-dipeptidases, so specific inhibitors may be required if this is a known issue. • Heat Inactivation: If compatible with your experimental design, heat the biological sample to denature enzymes before adding D-Ala-D-Ala. • Work at Low Temperatures: Perform all experimental steps on ice to reduce enzymatic activity.
Precipitation or cloudiness in the D-Ala-D-Ala solution. Poor solubility, aggregation, or interaction with buffer components.Check Solubility Limits: Ensure you are not exceeding the solubility of D-Ala-D-Ala in your specific buffer. • Adjust pH: The pH of the solution can affect the net charge and solubility of the peptide. • Consider a Different Solvent: For initial solubilization of lyophilized powder, sterile water or a small amount of a compatible organic solvent (like DMSO) can be used before further dilution in your aqueous buffer.
Inconsistent experimental results. Inconsistent sample handling and storage.Aliquot Samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[5] • Protect from Light: Store solutions in amber vials or protect from light, as some degradation pathways can be light-induced. • Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity to avoid contaminants that could promote degradation.

Quantitative Data Summary

PeptidepHPredominant Degradation PathwayRate Constant (s⁻¹) at 95°C
Gly-Gly3Scission (Hydrolysis)~1 x 10⁻⁷
5Scission (Hydrolysis)~5 x 10⁻⁸
7Scission (Hydrolysis)~1 x 10⁻⁷
10Scission (Hydrolysis)~1 x 10⁻⁶
Ala-Ala-Ala3Scission & BackbitingScission: ~2 x 10⁻⁷, Backbiting: ~3 x 10⁻⁷
5Scission & BackbitingScission: ~1 x 10⁻⁷, Backbiting: ~2 x 10⁻⁷
7BackbitingScission: ~2 x 10⁻⁷, Backbiting: ~5 x 10⁻⁷
10ScissionScission: ~3 x 10⁻⁶, Backbiting: ~1 x 10⁻⁷

Note: "Scission" refers to direct hydrolysis of the peptide bond. "Backbiting" is an intramolecular aminolysis reaction. Rate constants are approximate values derived from published data and are intended for comparative purposes only.[8]

Key Experimental Protocols

Protocol 1: Preparation of D-Ala-D-Ala Stock and Working Solutions

This protocol outlines the steps for preparing stable solutions of D-Ala-D-Ala.

  • Reagent and Equipment Preparation:

    • Lyophilized D-Ala-D-Ala powder

    • Sterile, high-purity water (e.g., HPLC-grade or Milli-Q)

    • Sterile buffer of choice (e.g., 10 mM sodium acetate, pH 5.0)

    • Sterile, low-protein-binding microcentrifuge tubes

    • Calibrated balance and pH meter

  • Procedure:

    • Allow the lyophilized D-Ala-D-Ala vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of D-Ala-D-Ala powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile, high-purity water to dissolve the powder. Vortex briefly if necessary.

    • Once fully dissolved, add the desired sterile buffer to reach the final concentration for your stock solution (e.g., 10 mM).

    • Measure and adjust the pH of the solution if necessary using dilute acid or base.

    • Sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.

    • Prepare single-use aliquots of the stock solution in sterile, low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C.

    • For experiments, thaw a single aliquot and dilute to the final working concentration using the appropriate pre-chilled buffer.

Protocol 2: Stability-Indicating HPLC Method for Quantification of D-Ala-D-Ala

This protocol describes a general approach for developing a stability-indicating HPLC method to quantify D-Ala-D-Ala and its degradation products. This method should be validated for your specific application.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

    • Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.5 with phosphoric acid)[9]

    • D-Ala-D-Ala reference standard

    • High-purity water and acetonitrile (HPLC grade)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile in aqueous buffer. For example, start with 5% acetonitrile and increase to 50% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (for peptide bond detection)

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Curve Preparation: Prepare a series of D-Ala-D-Ala standards of known concentrations in the chosen buffer.

    • Sample Preparation: Dilute your D-Ala-D-Ala samples to fall within the range of the standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Integrate the peak area of D-Ala-D-Ala. Create a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the standard curve to calculate the concentration of D-Ala-D-Ala in your samples.

    • Degradation Analysis: Monitor for the appearance of new peaks and a decrease in the D-Ala-D-Ala peak area over time to assess degradation.

Protocol 3: Forced Degradation Study of D-Ala-D-Ala

This protocol is used to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Incubate D-Ala-D-Ala solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate D-Ala-D-Ala solution in 0.1 M NaOH at room temperature for 24 hours.

    • Oxidation: Treat D-Ala-D-Ala solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid D-Ala-D-Ala powder at 80°C for 48 hours.

    • Photodegradation: Expose the D-Ala-D-Ala solution to light according to ICH Q1B guidelines.

  • Procedure:

    • Prepare solutions of D-Ala-D-Ala under the stress conditions listed above.

    • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

    • Analyze the samples using the developed stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main D-Ala-D-Ala peak.

Visualizations

DegradationPathways Primary Degradation Pathways of D-Ala-D-Ala DAlaDAla D-Ala-D-Ala in Solution Hydrolysis Non-Enzymatic Hydrolysis DAlaDAla->Hydrolysis H₂O, pH, Temp Enzymatic Enzymatic Degradation DAlaDAla->Enzymatic D,D-Dipeptidases Products Degradation Products (D-Alanine) Hydrolysis->Products Enzymatic->Products

Caption: Key degradation routes for D-Ala-D-Ala in solution.

TroubleshootingFlowchart Troubleshooting D-Ala-D-Ala Degradation Start Loss of D-Ala-D-Ala activity/concentration observed IsBiological Is the sample of biological origin? Start->IsBiological Enzymatic Likely Enzymatic Degradation IsBiological->Enzymatic Yes NonEnzymatic Likely Non-Enzymatic Hydrolysis IsBiological->NonEnzymatic No AddInhibitors Add protease inhibitors Work at low temperature Enzymatic->AddInhibitors OptimizepH Optimize pH (4-6) Lower storage temperature (-80°C) NonEnzymatic->OptimizepH CheckBuffer Evaluate buffer composition OptimizepH->CheckBuffer

Caption: A logical guide to troubleshooting D-Ala-D-Ala instability.

StabilityTestingWorkflow Workflow for D-Ala-D-Ala Stability Assessment Prep Prepare D-Ala-D-Ala Solution (Protocol 1) Stress Apply Stress Conditions (Forced Degradation - Protocol 3) Prep->Stress Store Store under desired conditions (e.g., different temp, pH) Prep->Store Analyze Analyze via HPLC (Protocol 2) Stress->Analyze Store->Analyze Quantify Quantify D-Ala-D-Ala & Degradation Products Analyze->Quantify Data Evaluate Data & Determine Stability Quantify->Data

Caption: Experimental workflow for assessing D-Ala-D-Ala stability.

References

Technical Support Center: D-Ala-D-Ala Ligase Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ala-D-Ala ligase (Ddl) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for my D-Ala-D-Ala ligase reaction?

The optimal pH for D-Ala-D-Ala ligase activity is typically in the neutral to slightly alkaline range, generally between 7.0 and 8.5. However, the ideal buffer and specific pH can vary depending on the source of the enzyme.

Commonly used buffers include:

  • Tris-HCl: Often used at a concentration of 50 mM, with a pH ranging from 7.3 to 8.0.[1][2]

  • HEPES: Typically used at concentrations of 20 mM to 100 mM, with a pH of 7.5 or 8.0.[2][3][4][5]

  • MES: Used for assays requiring a more acidic pH, for instance, pH 6.0.[3][6]

For determining the optimal pH for a specific D-Ala-D-Ala ligase, it is recommended to test a range of pH values using a composite buffer system.[3]

Q2: My D-Ala-D-Ala ligase reaction has low or no activity. What are the common causes?

Several factors could lead to low or no enzymatic activity. Here are some key areas to investigate:

  • Missing Cofactors: D-Ala-D-Ala ligases are ATP-grasp enzymes and require divalent cations for activity, with Magnesium (Mg²⁺) being essential. Additionally, monovalent cations, particularly Potassium (K⁺) , have been shown to significantly enhance the efficiency of some Ddls by up to 20-fold.[1] Ensure that both MgCl₂ (typically 5-10 mM) and KCl (10-100 mM) are present in your reaction buffer.[1][2][3]

  • Enzyme Inactivity: Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Store the enzyme in an appropriate buffer, often containing glycerol, at -20°C or -80°C.[6][7] It is also advisable to aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[8]

  • Substrate Issues: Ensure that the D-Alanine and ATP substrates have not degraded. Prepare fresh substrate solutions when in doubt. The ATP in the ligase buffer is particularly susceptible to degradation with repeated freeze-thaw cycles.[7][8]

  • Incorrect pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. Verify the pH of your buffer and ensure it is within the optimal range for your specific enzyme.[9]

Q3: I am observing substrate inhibition in my kinetic assays. How can I address this?

Substrate inhibition by D-Alanine has been observed in the presence of activating monovalent cations like K⁺.[1] This may be due to the non-productive binding of a second D-Ala molecule. If you suspect substrate inhibition, it is recommended to perform kinetic experiments by varying the concentration of D-Alanine over a wide range to identify the inhibitory concentrations.

Q4: How can I monitor the progress of my D-Ala-D-Ala ligase reaction?

The activity of D-Ala-D-Ala ligase can be monitored by measuring the formation of one of the products, either ADP or inorganic phosphate (B84403) (Pi).

  • ADP Detection (Coupled Assay): A common method is a coupled enzyme assay using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. In this system, the ADP produced is used to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate with the concurrent oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[2]

  • Inorganic Phosphate (Pi) Detection: The release of inorganic phosphate can be measured using a colorimetric assay, such as the antimony-phosphomolybdate method or assays utilizing malachite green.[1][5] Commercial kits are also available for this purpose.[10][11]

Troubleshooting Guides

Troubleshooting Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of the reaction buffer. Test a range of pH values to find the optimum for your enzyme.
Missing Cofactors Ensure the presence of MgCl₂ (5-10 mM) and KCl (10-100 mM) in the reaction mixture.[1][3]
Enzyme Degradation Use a fresh aliquot of the enzyme. If possible, test the enzyme with a known positive control substrate.[9]
Substrate Degradation Prepare fresh solutions of D-Alanine and ATP. Aliquot ATP-containing buffers to avoid repeated freeze-thaw cycles.[7][8]
Presence of Inhibitors Ensure that no known inhibitors are present in your sample or buffer components.[9]
Troubleshooting Inconsistent Results
Potential Cause Troubleshooting Step
Inconsistent Reaction Times Use a multi-channel pipette or a repeating pipette to start and stop reactions, especially for kinetic studies.[9]
Temperature Fluctuations Maintain a consistent temperature throughout the experiment using a water bath or incubator.[9]
Reagent Variability Use the same batch of substrates and enzyme for a series of related experiments to minimize variability.[9]

Quantitative Data Summary

Table 1: pH Optima and Buffer Conditions for D-Ala-D-Ala Ligases from Various Organisms
OrganismBufferpHReference
Thermus thermophilusTris-HCl7.3[1]
Thermus thermophilusHEPES7.5[2]
Vancomycin-Resistant Enterococci (VanA)MES6.0[3]
Vancomycin-Resistant Enterococci (VanA)HEPES8.0[3]
Staphylococcus aureusTris-HCl8.0[6]
Helicobacter pyloriTris-HCl8.0[12]
Escherichia coliHEPES8.0[5]
Escherichia coliTris-HCl8.0[4]
Table 2: Kinetic Parameters of D-Ala-D-Ala Ligases
OrganismSubstrateKmkcatBuffer ConditionsReference
Thermus thermophilusATP16.2 µM-50 mM Tris-HCl, pH 7.3, 10 mM MgCl₂[1]
D-Ala₁1250 µM-[1]
D-Ala₂4020 µM-[1]
Staphylococcus aureusATP60 µM0.08 µmol·min⁻¹·mg⁻¹50 mM Tris·HCl, pH 8.0[6]
D-Ala₁0.025 mM[6]
D-Ala₂1.5 mM[6]
Helicobacter pyloriATP0.87 µM115 min⁻¹Not specified, pH 8.0[12]
D-Ala₁1.89 mM[12]
D-Ala₂627 mM[12]

Experimental Protocols

Protocol 1: ADP Detection Using a Coupled Enzyme Assay

This protocol is adapted from methodologies used for measuring D-Ala-D-Ala ligase activity by monitoring ADP formation.[2]

Materials:

  • D-Ala-D-Ala ligase

  • Reaction Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂

  • ATP solution

  • D-Alanine solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 20 mM HEPES, pH 7.5

    • 100 mM KCl

    • 5 mM MgCl₂

    • 2.0 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • 25 units/mL Lactate Dehydrogenase

    • 25 units/mL Pyruvate Kinase

  • Add a fixed concentration of ATP (e.g., 5 mM).

  • Add varying concentrations of D-Alanine to initiate the reaction.

  • Initiate the reaction by adding the D-Ala-D-Ala ligase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 297 K or 30°C).[1][2]

Protocol 2: Inorganic Phosphate Detection using a Colorimetric Assay

This protocol is based on the colorimetric detection of inorganic phosphate (Pi) produced during the enzymatic reaction.[1]

Materials:

  • D-Ala-D-Ala ligase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.3, 10 mM MgCl₂, 100 mM KCl

  • ATP solution

  • D-Alanine solution

  • Colorimetric Reagent (e.g., Malachite Green based or Antimony-phosphomolybdate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • 50 mM Tris-HCl, pH 7.3

    • 10 mM MgCl₂

    • 100 mM KCl

    • Desired concentrations of ATP and D-Alanine

  • Equilibrate the reaction mixture and the enzyme to the desired temperature (e.g., 30°C).[1]

  • Initiate the reaction by adding D-Ala-D-Ala ligase.

  • Incubate for a fixed period (e.g., 10 minutes).[1]

  • Stop the reaction by adding the colorimetric reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).[5][11]

  • Prepare a standard curve with known concentrations of phosphate to quantify the amount of Pi produced.

Visualizations

Ddl_Reaction_Mechanism cluster_enzyme D-Ala-D-Ala Ligase Active Site E Enzyme E_ATP E-ATP E_ATP_DAla1 E-ATP-D-Ala₁ E_DAlaP_ADP E-(D-Ala-Phosphate)-ADP E_ATP_DAla1->E_DAlaP_ADP Phosphorylation E_DAlaP_ADP_DAla2 E-(D-Ala-Phosphate)-ADP-D-Ala₂ E_Products E-ADP-Pi-(D-Ala-D-Ala) E_DAlaP_ADP_DAla2->E_Products Peptide Bond Formation E_Products->E Product Release Products ADP + Pi + D-Ala-D-Ala E_Products->Products ATP ATP ATP->E + ATP DAla1 D-Ala₁ DAla1->E_ATP + D-Ala₁ DAla2 D-Ala₂ DAla2->E_DAlaP_ADP + D-Ala₂

Caption: Ordered Ter-Ter reaction mechanism of D-Ala-D-Ala ligase.

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity Check_pH Is buffer pH optimal (7.0-8.5)? Start->Check_pH Check_Cofactors Are Mg²⁺ (5-10mM) and K⁺ (10-100mM) present? Check_pH->Check_Cofactors Yes Failure Consult further literature for specific enzyme Check_pH->Failure No, adjust pH Check_Enzyme Is the enzyme active? (Fresh aliquot, positive control) Check_Cofactors->Check_Enzyme Yes Check_Cofactors->Failure No, add cofactors Check_Substrates Are ATP and D-Ala solutions fresh? Check_Enzyme->Check_Substrates Yes Check_Enzyme->Failure No, use fresh enzyme Investigate_Inhibitors Could inhibitors be present in the sample/buffer? Check_Substrates->Investigate_Inhibitors Yes Check_Substrates->Failure No, prepare fresh substrates Success Problem Resolved Investigate_Inhibitors->Success No Investigate_Inhibitors->Failure Yes, purify sample/use new buffer

Caption: Troubleshooting workflow for low D-Ala-D-Ala ligase activity.

References

troubleshooting inconsistent results in peptidoglycan analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptidoglycan (PG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their peptidoglycan analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for peptidoglycan (muropeptide) analysis?

A1: The standard workflow for analyzing the composition of peptidoglycan involves several key steps: isolation of the peptidoglycan sacculi (the bag-like macromolecule that encloses the bacterium), enzymatic digestion of the sacculi into its soluble monomeric and cross-linked muropeptide subunits, and finally, separation and quantification of these muropeptides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[1][2][3]

G cluster_prep Sample Preparation cluster_analysis Muropeptide Analysis cluster_id Identification A Bacterial Culture Growth B Cell Lysis (e.g., boiling in SDS) A->B C Sacculi Isolation (Ultracentrifugation) B->C D Washing to Remove SDS C->D E Enzymatic Treatment (e.g., Pronase E) D->E F Muramidase (B13767233) Digestion (e.g., Mutanolysin, Cellosyl) E->F Purified Sacculi G Reduction of Muropeptides (optional but recommended) F->G H Chromatographic Separation (UPLC/HPLC) G->H I Data Analysis (Peak Integration and Quantification) H->I J Mass Spectrometry (MS/MS) H->J

Caption: General workflow for peptidoglycan analysis.

Q2: Why is the reduction of muropeptides recommended before UPLC/HPLC analysis?

A2: The reduction step, typically performed using sodium borohydride (B1222165), is highly recommended to prevent the appearance of multiple peaks for a single muropeptide species in the chromatogram. Digestion with a muramidase like mutanolysin results in a terminal reducing N-acetylmuramic acid (NAM) residue. This residue can exist in different anomeric forms, leading to peak splitting. Reduction of the NAM to muramitol stabilizes the structure and ensures that each muropeptide elutes as a single, sharp peak, simplifying the chromatogram and improving quantification accuracy.[2]

Q3: What are the key differences between HPLC and UPLC for peptidoglycan analysis?

A3: UPLC is an advancement of HPLC that uses smaller particle size columns and higher pressures. For peptidoglycan analysis, this translates to several advantages:

  • Faster Separation: UPLC runs are significantly shorter, often taking a fraction of the time required for a traditional HPLC separation.[3][4]

  • Higher Resolution and Sensitivity: UPLC systems can provide better separation of complex muropeptide mixtures and are more sensitive, requiring smaller sample volumes.[2][3][4]

  • Compatibility with Mass Spectrometry: UPLC's lower flow rates and volatile mobile phases are more amenable to in-line coupling with mass spectrometry (MS) for definitive structural identification of muropeptides.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Typical Run Time 1-2 hours[4]~10-60 minutes[5][6]
Injection Volume 100-500 µl[2]Orders of magnitude less than HPLC[4]
System Pressure Up to 6,000 psi[3]Up to 15,000 psi[3]
Resolution GoodExcellent
Throughput LowerHigher[3][4]

Q4: How can I identify the muropeptide peaks in my chromatogram?

A4: Peak identification can be achieved through a combination of methods:

  • Comparison to Standards: If known muropeptide standards are available, their retention times can be directly compared to your sample.

  • Comparison to Published Data: The retention times and elution order of muropeptides from well-characterized species like Escherichia coli are often published and can serve as a reference.[7] Generally, smaller, more polar muropeptides (like monomers) elute earlier than larger, less polar oligomers (dimers, trimers).[1]

  • Mass Spectrometry (MS): The most definitive method is to couple the liquid chromatography system to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS), the precise structure of each muropeptide can be determined.[5][6][7][8]

Troubleshooting Guides

Issue 1: No or Very Few Peaks in the Chromatogram

Possible Causes and Solutions:

G cluster_solutions A Problem: No/Few Peaks B Muropeptide Precipitation A->B C Insufficient Sample Concentration A->C D Inefficient Digestion A->D E Instrument/Column Issue A->E Sol_B Check pH; Avoid over-concentration before injection B->Sol_B Sol_C Increase injection volume; Concentrate sample (e.g., SpeedVac); Prepare new, more concentrated sample C->Sol_C Sol_D Ensure optimal enzyme concentration and incubation time; Check enzyme activity D->Sol_D Sol_E Clean or replace the column; Check for leaks and system performance E->Sol_E

Caption: Troubleshooting guide for absent or weak chromatographic signals.
  • Muropeptide Precipitation: Muropeptides can precipitate if they are over-concentrated or if the pH of the sample is too low before injection.[3] Ensure the final sample is properly solubilized in the injection buffer.

  • Low Sample Concentration: The amount of peptidoglycan in your initial culture may have been too low, or the sample was overly diluted during preparation.

    • Solution: Try increasing the injection volume. If the signal is still low, you can concentrate your existing sample using a SpeedVac concentrator or prepare a new sample, resuspending the final sacculi pellet in a smaller volume before digestion.[2]

  • Incomplete Enzymatic Digestion: The muramidase (e.g., mutanolysin, Cellosyl) may not have completely digested the peptidoglycan sacculi.

    • Solution: Verify the activity of your enzyme stock. Ensure you are using the recommended concentration and incubation conditions (time, temperature, pH).

  • Column or System Issues: A clogged or old column can lead to poor peak shape and signal.

    • Solution: If the problem persists with known good samples, consider cleaning or replacing the column.[2]

Issue 2: Inconsistent Retention Times Between Runs

Possible Causes and Solutions:

Possible CauseRecommended Action
Fluctuations in Temperature Ensure the column compartment and mobile phases are at a stable, controlled temperature.
Mobile Phase Variability Prepare fresh mobile phases for each batch of experiments. Ensure accurate composition and pH.[1]
Column Degradation The column's stationary phase may be degrading. Flush the column or replace it if necessary.
System Equilibration Ensure the system is fully equilibrated with the starting mobile phase conditions before each injection.
Issue 3: Broad or Split Peaks in the Chromatogram

Possible Causes and Solutions:

G cluster_solutions A Problem: Broad or Split Peaks B Lack of Muropeptide Reduction A->B C Column Contamination/Overloading A->C D Inappropriate Mobile Phase A->D Sol_B Perform sample reduction with sodium borohydride to avoid anomeric peak splitting B->Sol_B Sol_C Clean the column; Inject a smaller sample volume or dilute the sample C->Sol_C Sol_D Optimize mobile phase composition and gradient to improve peak shape D->Sol_D

Caption: Troubleshooting guide for poor peak shape.
  • Absence of Reduction Step: As mentioned in the FAQs, failing to reduce the terminal muramic acid can cause significant peak splitting due to the presence of anomers.[2]

  • Column Issues: Contaminants on the column or overloading the column with too much sample can lead to peak broadening and splitting.[9]

    • Solution: Clean the column according to the manufacturer's instructions. If overloading is suspected, dilute the sample or inject a smaller volume.

  • Chromatographic Conditions: The mobile phase composition or gradient may not be optimal for your specific muropeptides.

    • Solution: Adjust the gradient slope or the organic solvent concentration to improve peak focusing.

Experimental Protocols

Protocol 1: Isolation of Gram-Negative Peptidoglycan Sacculi
  • Cell Culture and Lysis: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation and resuspend the pellet. Add SDS to the resuspended cells and boil to lyse the cells and solubilize all cellular components except for the peptidoglycan.[2]

  • Washing: To completely remove the SDS, which can interfere with subsequent enzymatic steps and analysis, wash the insoluble sacculi repeatedly with ultrapure water, using centrifugation to pellet the sacculi between washes.[2]

  • Protease Treatment: To remove proteins covalently bound to the peptidoglycan, treat the sacculi with a protease such as Pronase E.[3][6]

  • Final Washes: Wash the sacculi again with ultrapure water to remove the protease and any digested peptides. The resulting pellet contains purified peptidoglycan sacculi.

Protocol 2: Muropeptide Preparation and Analysis
  • Muramidase Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., phosphate (B84403) buffer, pH 5.5-6.5). Add a muramidase, such as mutanolysin or Cellosyl, to digest the glycan strands into soluble muropeptides. Incubate overnight at 37°C.[2][3][6]

  • Enzyme Inactivation: Inactivate the muramidase by boiling the sample for 5-10 minutes.[6]

  • Sample Reduction (Recommended): Adjust the sample pH to 8.5-9.0 with borate (B1201080) buffer. Add sodium borohydride and incubate at room temperature. This step reduces the terminal N-acetylmuramic acid to muramitol.[2]

  • pH Adjustment: Stop the reduction reaction and adjust the pH to 2.0-4.0 using an acid like orthophosphoric acid.[2]

  • UPLC/HPLC Analysis: Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to an autosampler vial and inject it into the UPLC or HPLC system for separation. Muropeptides are typically separated on a C18 reverse-phase column using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like formic acid in water).[1][6]

  • Data Analysis: Integrate the area under each peak in the chromatogram. The relative molar abundance of each muropeptide can be calculated from these areas, allowing for the determination of key peptidoglycan features such as the degree of cross-linking.[2]

References

strategies to improve the stability of D-Ala-D-Ala analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and stability testing of D-Ala-D-Ala analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for D-Ala-D-Ala analogs?

A1: D-Ala-D-Ala analogs, like other peptides, are susceptible to several degradation pathways:

  • Enzymatic Degradation: The peptide bond is vulnerable to cleavage by various proteases and peptidases found in biological matrices like plasma and tissue homogenates.[1][2] Aminopeptidases, carboxypeptidases, and endopeptidases are key enzymes involved.[3]

  • Chemical Degradation: This includes non-enzymatic processes such as hydrolysis of the peptide bond (especially at extreme pH), oxidation of certain residues, and diketopiperazine formation at the N-terminus.[3][4]

  • Physical Instability: Analogs can suffer from aggregation and precipitation, where molecules associate non-covalently to form insoluble or inactive complexes.[4][5] This is influenced by factors like concentration, pH, ionic strength, and temperature.[5][6]

Q2: My D-Ala-D-Ala analog shows poor stability in plasma assays. What are the first troubleshooting steps?

A2: Poor plasma stability is typically due to enzymatic degradation.

  • Confirm the Degradation Products: Use LC-MS to identify the cleavage sites. This will inform you whether the degradation is primarily from the N-terminus (aminopeptidases), C-terminus (carboxypeptidases), or internally.

  • Initial Protective Modifications: The most straightforward modifications are N-terminal acetylation and C-terminal amidation.[7] These changes block the recognition sites for aminopeptidases and carboxypeptidases, respectively, and can significantly extend the analog's half-life.[7]

  • Incorporate D-Amino Acids: Replacing L-amino acids at or near the cleavage sites with their D-enantiomers can confer significant resistance to proteolysis, as proteases are stereospecific.[8][9]

Q3: My analog is chemically stable but aggregates and precipitates out of solution during storage or concentration. How can I improve its solubility?

A3: Aggregation is a common issue, especially for hydrophobic peptides.

  • Optimize Formulation: Systematically screen different pH and buffer conditions. Peptides are often least soluble at their isoelectric point (pI).[10] Adjusting the pH away from the pI can increase net charge and electrostatic repulsion between molecules, reducing aggregation.[5]

  • Adjust Ionic Strength: Modify the salt concentration in your buffer. Both low and high salt concentrations can sometimes promote precipitation, so an optimal range must be found empirically.[6][10]

  • Use Stabilizing Excipients: Additives like glycerol, sugars (e.g., sucrose, trehalose), or polyols can help stabilize the native conformation and prevent aggregation.[4][10] Low concentrations of arginine and glutamate (B1630785) have also been shown to reduce aggregation.[11]

  • Consider PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius and masks hydrophobic regions, which can significantly improve solubility and reduce aggregation.[1][12]

Troubleshooting Guide: Enhancing Analog Stability

Issue 1: Rapid Enzymatic Degradation

If your analog is rapidly cleaved by proteases, consider these advanced structural modifications.

StrategyDescriptionKey AdvantagesPotential Issues
D-Amino Acid Substitution Replace susceptible L-amino acids with their D-isomers.[8][9]High resistance to proteases; can increase stability significantly.[13][14]May alter conformation and reduce or abolish biological activity.[9]
Peptide Backbone Modification Replace amide bonds with non-hydrolyzable isosteres (peptidomimetics).Complete resistance to proteolysis at the modified site.Can be synthetically challenging; may impact binding affinity.
Cyclization Form a covalent bond between the N- and C-termini or between side chains.[2]Constrains conformation, reducing flexibility and susceptibility to proteases.[4]Can reduce binding affinity if the constrained conformation is not optimal.
Stapled Peptides Introduce a synthetic brace (staple) to lock the peptide into a specific conformation, often an α-helix.[8][15]Enhances proteolytic resistance and can improve cell permeability.[8]Primarily applicable to helical peptides; synthesis can be complex.
PEGylation Attach PEG chains to the peptide.[1][16]Provides steric shielding from proteases, reduces renal clearance, and increases half-life.[1]May reduce binding affinity if PEG attachment obscures the active site.[1]
Lipidation Covalently attach a fatty acid chain.[1][16]Promotes binding to serum albumin, extending circulation half-life significantly.[16]Can increase hydrophobicity, potentially leading to aggregation issues.[16]
Issue 2: Low In Vivo Half-Life and Bioavailability

Even if an analog is stable against proteases, it may be cleared rapidly from circulation or have poor absorption.

StrategyDescriptionMechanism of ActionExpected Improvement
PEGylation Covalent attachment of PEG chains.Increases molecular size above the renal clearance threshold (~40 kDa).[1]Extends plasma half-life from minutes to hours or days.
Lipidation / Albumin Binding Conjugation of a lipid moiety (e.g., palmitic acid).Facilitates reversible binding to serum albumin (half-life ~19 days).[16]Drastically extends circulation time by piggybacking on albumin.
Protein Fusion Genetically fuse the peptide to a larger protein like an antibody Fc fragment or albumin.[1]Creates a large fusion protein that avoids renal clearance and benefits from the long half-life of the fusion partner.Can extend half-life to several days or weeks.

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the in vitro half-life of a D-Ala-D-Ala analog in plasma.

Methodology:

  • Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C. Centrifuge at 4°C to remove any cryoprecipitates.

  • Reaction Setup: In a microcentrifuge tube, pre-warm 198 µL of plasma to 37°C.

  • Initiation: Add 2 µL of the analog stock solution (e.g., 100 µM in DMSO) to the plasma to achieve a final concentration of 1 µM. Vortex briefly to mix. This is your t=0 sample point.

  • Time-Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 25 µL aliquot.

  • Quenching: Immediately add the 25 µL aliquot to a tube containing 75 µL of ice-cold stop solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid and an internal standard). Vortex vigorously to precipitate plasma proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the remaining concentration of the analog using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining analog versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Protease Degradation Assay

Objective: To assess the stability of an analog against a specific protease (e.g., chymotrypsin (B1334515), trypsin).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the analog (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).[17]

    • Prepare a stock solution of the protease (e.g., chymotrypsin at 1 mg/mL) in the same buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the buffer and analog solution. Pre-warm to 37°C.

  • Initiation: Add the protease solution to initiate the reaction. A typical peptide-to-protease ratio is 40:1 (w/w).[17]

  • Incubation and Sampling: Incubate at 37°C. At various time points, withdraw aliquots for analysis.

  • Quenching: Stop the enzymatic reaction by adding a quenching agent. For most serine proteases, 1% TFA is effective.[17]

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the remaining parent peptide and identify degradation products.

Visualizations

Bacterial Cell Wall Synthesis and Antibiotic Action

The primary therapeutic context for D-Ala-D-Ala analogs is the inhibition of bacterial cell wall synthesis. D-Ala-D-Ala ligase (Ddl) is a crucial enzyme in this pathway, creating the dipeptide terminus that is the target for transpeptidation and for antibiotics like vancomycin.[18][19] Resistance can emerge when bacteria modify this terminus to D-Ala-D-Lac, reducing antibiotic binding affinity.[20][21][22]

Peptidoglycan_Synthesis Bacterial Peptidoglycan Synthesis & Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide (L-Ala-D-Glu-L-Lys-) UDP_NAM->UDP_NAM_pentapeptide Lipid_II Lipid II (...-D-Ala-D-Ala) UDP_NAM_pentapeptide->Lipid_II + D-Ala-D-Ala D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl 2x D_Ala_D_Ala D-Ala-D-Ala Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Translocation Transglycosylase Transglycosylase Growing_PG->Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Vancomycin Vancomycin Vancomycin->Lipid_II Binds, blocks Transglycosylase & Transpeptidase D_Ala_D_Lac D-Ala-D-Lac (Resistance) Ddl->D_Ala_D_Ala Transpeptidase Transpeptidase (PBP) Transglycosylase->Transpeptidase Transpeptidase->Crosslinked_PG

Caption: D-Ala-D-Ala ligase (Ddl) role in peptidoglycan synthesis.

Workflow for Stability Screening of Analogs

This workflow outlines a systematic approach to evaluating and improving the stability of newly synthesized D-Ala-D-Ala analogs.

Stability_Workflow Workflow for Analog Stability Screening Start Synthesize Analog Library QC Purity & Identity Check (LC-MS, NMR) Start->QC Solubility Aqueous Solubility Screen QC->Solubility Chem_Stability Chemical Stability (pH, Temp Stress) Solubility->Chem_Stability Enz_Stability Enzymatic Stability (Plasma, Proteases) Chem_Stability->Enz_Stability Decision Stability Acceptable? Enz_Stability->Decision Redesign Rational Redesign & Re-synthesis Decision->Redesign No Bioassay Biological Activity Assay Decision->Bioassay Yes Redesign->Start End Lead Candidate Bioassay->End

Caption: Systematic workflow for evaluating analog stability.

Decision Tree for Selecting a Stabilization Strategy

When an analog shows instability, this decision tree can guide the selection of an appropriate modification strategy.

Decision_Tree Decision Tree for Stabilization Strategy Start Analog Unstable (Identify Primary Issue) Is_Enzymatic Enzymatic Degradation? Start->Is_Enzymatic Is_Physical Physical Instability (Aggregation)? Is_Enzymatic->Is_Physical No Enz_N_Term N/C-Terminal Modification Is_Enzymatic->Enz_N_Term Yes (Terminal Cleavage) Enz_D_Amino D-Amino Acid Substitution Is_Enzymatic->Enz_D_Amino Yes (Internal Cleavage) Is_Clearance Rapid In Vivo Clearance? Is_Physical->Is_Clearance No Phys_Formulate Optimize Formulation (pH, Buffer, Excipients) Is_Physical->Phys_Formulate Yes Clear_PEG PEGylation Is_Clearance->Clear_PEG Yes Enz_N_Term->Enz_D_Amino Enz_Cyclize Cyclization or Backbone Mod Enz_D_Amino->Enz_Cyclize Phys_PEG PEGylation Phys_Formulate->Phys_PEG Clear_Lipid Lipidation / Albumin Binding Clear_PEG->Clear_Lipid

Caption: Guide for choosing the right stabilization method.

References

Technical Support Center: Refining Purification Protocols for D-Ala-D-Ala Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Ala-D-Ala ligase (Ddl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the expression and purification of this essential bacterial enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the purification of recombinant D-Ala-D-Ala ligase.

Expression and Yield

Q1: My expression of D-Ala-D-Ala ligase is very low. What can I do to improve the yield?

A1: Low expression levels can be a significant bottleneck. Here are several factors to consider for optimization:

  • Codon Optimization: Ensure the coding sequence of your D-Ala-D-Ala ligase gene is optimized for the expression host (e.g., E. coli).

  • Promoter Strength: The choice of promoter can dramatically affect expression levels. If you are using a weaker promoter, consider switching to a stronger, inducible promoter like T7.

  • Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction temperature and duration are all critical parameters to optimize. Lowering the induction temperature (e.g., to 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein.

  • Media and Supplements: Experiment with different growth media (e.g., Terrific Broth instead of LB Broth) to see if it enhances cell growth and protein expression. Supplementing the media with glucose can help to repress basal expression from the lac promoter before induction.

Q2: A large portion of my expressed D-Ala-D-Ala ligase is in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: Inclusion body formation is a common issue with overexpressed recombinant proteins. Here are some strategies to improve solubility:

  • Lower Induction Temperature: As mentioned above, reducing the temperature after induction can slow down protein synthesis, allowing more time for proper folding.

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your target protein.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your D-Ala-D-Ala ligase can improve its solubility.

  • Lysis Buffer Additives: Including additives in your lysis buffer such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., Triton X-100), or glycerol (B35011) can help to stabilize the protein and prevent aggregation.

Purification Challenges

Q3: I am using a His-tag for purification, but my D-Ala-D-Ala ligase is not binding to the IMAC column. What could be the problem?

A3: Failure to bind to an Immobilized Metal Affinity Chromatography (IMAC) column is a frequent problem. Here are some troubleshooting steps:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein. You can test this by performing a small-scale purification under denaturing conditions (e.g., with 6 M urea (B33335) or guanidine (B92328) hydrochloride). If the protein binds under these conditions, the tag is likely inaccessible in the native conformation. To address this, you can either purify under denaturing conditions and then refold the protein on the column, or you can try moving the His-tag to the other terminus of the protein.

  • Incorrect Buffer Composition: Ensure your lysis and wash buffers do not contain components that can interfere with binding, such as EDTA (a metal chelator) or high concentrations of reducing agents like DTT. The pH of your buffers is also critical; it should be in the range of 7.5-8.0 for optimal binding of the His-tag to the resin.

  • Imidazole (B134444) Concentration: If you are using imidazole in your lysis or wash buffers to reduce non-specific binding, the concentration may be too high, preventing your His-tagged protein from binding. Try reducing the imidazole concentration or omitting it from the lysis buffer.

Q4: My purified D-Ala-D-Ala ligase has very low or no activity. What are the possible reasons?

A4: Loss of enzymatic activity is a critical issue. Here are some potential causes and solutions:

  • Improper Folding: If the protein was purified from inclusion bodies, the refolding process may not have been optimal. Experiment with different refolding protocols, such as stepwise dialysis or rapid dilution into a refolding buffer. The composition of the refolding buffer is also key and may require optimization of pH, ionic strength, and the inclusion of additives like L-arginine or glycerol to suppress aggregation.

  • Absence of Cofactors: D-Ala-D-Ala ligase is an ATP-dependent enzyme that also requires divalent cations, typically Mg2+, for its activity. Ensure that your assay buffer contains an adequate concentration of ATP and MgCl2.

  • Instability: The purified protein may be unstable under the storage conditions. It is advisable to store the purified enzyme in a buffer containing a stabilizing agent like glycerol (20-50%) and at a low temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by storing the protein in small aliquots.

  • Oxidation: If your D-Ala-D-Ala ligase has critical cysteine residues, they may have become oxidized during purification. Including a reducing agent like DTT or β-mercaptoethanol in your purification and storage buffers can help to prevent this.

Inclusion Body Solubilization and Refolding

Q5: What is a good starting point for solubilizing D-Ala-D-Ala ligase from inclusion bodies?

A5: A common and effective starting point for solubilizing inclusion bodies is to use a buffer containing a strong denaturant. A typical solubilization buffer would be:

  • 50 mM Tris-HCl, pH 8.0

  • 100 mM NaCl

  • 6 M Guanidine Hydrochloride or 8 M Urea

  • 10 mM DTT or β-mercaptoethanol (if the protein has cysteine residues)

The inclusion body pellet should be resuspended in this buffer and incubated with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. After solubilization, it is crucial to remove any remaining insoluble material by centrifugation at high speed before proceeding to the refolding step.

Q6: What is a general strategy for refolding solubilized D-Ala-D-Ala ligase?

A6: The goal of refolding is to remove the denaturant in a controlled manner that favors the formation of the native protein structure over aggregation. Here are two common methods:

  • Stepwise Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a series of buffers with progressively lower concentrations of the denaturant. This gradual removal of the denaturant can promote proper refolding.

  • Rapid Dilution: The concentrated, solubilized protein is rapidly diluted into a large volume of refolding buffer. This sudden decrease in denaturant concentration can also lead to successful refolding.

A good starting refolding buffer would be:

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 5 mM MgCl2

  • 1 mM DTT

  • 0.5 M L-arginine (to suppress aggregation)

  • 10% Glycerol (as a stabilizing agent)

The optimal refolding strategy will need to be determined empirically for your specific D-Ala-D-Ala ligase construct.

Data Presentation

Table 1: Example Purification Table for D-Ala-D-Ala Ligase

This table provides a template with hypothetical data to illustrate the expected outcomes of a successful purification protocol. Researchers should aim to generate a similar table to track their purification progress.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate1500300,0002001001
Ammonium Sulfate (40-60%)450270,000600903
Anion Exchange (Q-Sepharose)90225,0002,5007512.5
Affinity Chromatography (Ni-NTA)15180,00012,0006060
Size Exclusion Chromatography10150,00015,0005075

*A unit of D-Ala-D-Ala ligase activity is defined as the amount of enzyme that produces 1 µmol of ADP per minute under standard assay conditions.

Experimental Protocols

1. Expression of Recombinant D-Ala-D-Ala Ligase in E. coli

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the D-Ala-D-Ala ligase gene.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to potentially increase the yield of soluble protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until needed.

2. Cell Lysis

  • Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating. Repeat until the suspension is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

3. D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation reaction.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 10 mM KCl, 50 mM D-alanine, and 5 mM ATP.

  • Enzyme Addition: Start the reaction by adding a small amount of the purified D-Ala-D-Ala ligase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a set period of time (e.g., 10-30 minutes) during which the reaction is linear.

  • Stopping the Reaction and Color Development: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the free phosphate produced.

  • Measurement: Measure the absorbance of the colored complex at a wavelength of ~620-650 nm.

  • Quantification: Determine the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

4. SDS-PAGE Analysis

  • Prepare protein samples from each stage of the purification process (crude lysate, soluble fraction, flow-through, wash fractions, and elution fractions).

  • Mix the samples with an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 12%).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The purity of the D-Ala-D-Ala ligase can be assessed by the presence of a single major band at the expected molecular weight.

Mandatory Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylmuramic_acid UDP-N-acetylmuramic_acid UDP-N-acetylglucosamine->UDP-N-acetylmuramic_acid MurA, MurB MurC MurC UDP-N-acetylmuramic_acid->MurC UDP-MurNAc-L-Ala UDP-MurNAc-L-Ala MurD MurD UDP-MurNAc-L-Ala->MurD UDP-MurNAc-L-Ala-D-Glu UDP-MurNAc-L-Ala-D-Glu MurE MurE UDP-MurNAc-L-Ala-D-Glu->MurE UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide MurF MurF UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala->MurF D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala_Ligase D-Alanine->D-Ala-D-Ala_Ligase ATP -> ADP + Pi L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase Alanine_Racemase->D-Alanine D-Ala-D-Ala_Ligase->D-Ala-D-Ala MurC->UDP-MurNAc-L-Ala MurD->UDP-MurNAc-L-Ala-D-Glu MurE->UDP-MurNAc-tripeptide MurF->UDP-MurNAc-pentapeptide Lipid_I Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid_II Transglycosylase Transglycosylase Lipid_II->Transglycosylase MraY->Lipid_I MurG->Lipid_II Growing_Peptidoglycan Growing_Peptidoglycan Transpeptidase Transpeptidase Growing_Peptidoglycan->Transpeptidase Cross-linked_Peptidoglycan Cross-linked_Peptidoglycan Transglycosylase->Growing_Peptidoglycan Transpeptidase->Cross-linked_Peptidoglycan

Caption: Cytoplasmic synthesis of peptidoglycan precursors.

Purification_Workflow Start Start Cell_Culture Cell Culture and Induction Start->Cell_Culture Cell_Harvesting Cell Harvesting by Centrifugation Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvesting->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification Soluble_Fraction Soluble Protein Fraction Clarification->Soluble_Fraction Insoluble_Fraction Insoluble Fraction (Inclusion Bodies) Clarification->Insoluble_Fraction Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Soluble_Fraction->Affinity_Chromatography Solubilization Solubilization (e.g., 6M Guanidine HCl) Insoluble_Fraction->Solubilization Refolding Refolding (e.g., Dialysis or Dilution) Solubilization->Refolding Refolding->Affinity_Chromatography Ion_Exchange_Chromatography Ion Exchange Chromatography Affinity_Chromatography->Ion_Exchange_Chromatography Size_Exclusion_Chromatography Size Exclusion Chromatography Ion_Exchange_Chromatography->Size_Exclusion_Chromatography Pure_Protein Pure D-Ala-D-Ala Ligase Size_Exclusion_Chromatography->Pure_Protein

Caption: General workflow for purification of recombinant D-Ala-D-Ala ligase.

Troubleshooting_Logic Problem Problem Low_Yield Low Protein Yield Problem->Low_Yield Inclusion_Bodies Protein in Inclusion Bodies Problem->Inclusion_Bodies No_Binding No Binding to Affinity Column Problem->No_Binding Low_Activity Low/No Enzyme Activity Problem->Low_Activity Optimize_Expression Optimize Expression Conditions Low_Yield->Optimize_Expression Improve_Solubility Improve Protein Solubility Inclusion_Bodies->Improve_Solubility Check_Tag_Buffer Check His-Tag Accessibility and Buffer No_Binding->Check_Tag_Buffer Optimize_Refolding_Assay Optimize Refolding and Assay Conditions Low_Activity->Optimize_Refolding_Assay

Caption: Logical troubleshooting guide for common purification issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying antibiotic resistance related to the D-Ala-D-Ala peptidoglycan terminus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.

Section 1: Vancomycin (B549263) Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) of vancomycin is a cornerstone for assessing resistance. However, various methods can yield different results, leading to confusion and misinterpretation.

Frequently Asked Questions (FAQs)

Q1: Why do my vancomycin MIC results vary between different testing methods (e.g., broth microdilution, Etest, automated systems)?

A1: Discrepancies in vancomycin MIC values across different methods are a well-documented issue.[1][2][3] Several factors contribute to this variability:

  • Methodological Differences: Each method has its own inherent properties. For instance, Etest MICs are often higher than those from broth microdilution (BMD).[1][2][3] Automated systems like Vitek 2 may also show variations compared to the reference BMD method.[1][3]

  • Media Composition: The type of Mueller-Hinton broth used can influence the MIC results.[4]

  • Inoculum Size: Variations in the initial bacterial concentration can affect the final MIC reading.

  • Reading Interpretation: Subjectivity in determining the endpoint of growth inhibition, especially in manual methods, can lead to inconsistencies.

It is crucial to be aware of these potential discrepancies when comparing data from different studies or laboratories. The reference method is broth microdilution.[2]

Q2: I have an isolate with a vancomycin MIC in the susceptible range, but the patient is not responding to therapy. What could be the reason?

A2: This could be a case of vancomycin-intermediate S. aureus (VISA) or heterogeneous VISA (hVISA).[4] These strains may test as susceptible in standard assays but contain a subpopulation of cells with reduced susceptibility. Some studies suggest that MRSA isolates with higher vancomycin MICs, even within the susceptible range (e.g., 2 µg/mL), are associated with treatment failures.[1] Standard susceptibility testing methods are often inadequate for detecting hVISA.[5]

Q3: My vancomycin agar (B569324) screen is showing growth, but the confirmatory MIC is in the susceptible range. Is this a false positive?

A3: Yes, this is a common occurrence. Vancomycin agar screens, particularly those with lower vancomycin concentrations (e.g., 3 µg/mL), can have high sensitivity but lower specificity, leading to false-positive results.[5][6] It is essential to perform a confirmatory MIC test using a validated method on any isolate that grows on the screen agar.[6][7] Inspect the growth on the screen plate for purity, as mixed cultures of vancomycin-resistant enterococci (VRE) and MRSA can also lead to misleading results.[7]

Troubleshooting Guide: Vancomycin MIC Determination
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent MIC results for the same isolate - Inoculum preparation variability- Pipetting errors- Contamination of the isolate- Ensure a standardized 0.5 McFarland suspension is used.- Calibrate pipettes regularly.- Re-streak the isolate for purity and repeat the test.[7]
Etest MIC is consistently higher than broth microdilution - This is a known phenomenon with the Etest method.- Be consistent with the method used for a given study.- When comparing with other studies, consider the method-specific biases.[2]
No growth in any wells, including the positive control - Inactive bacterial inoculum- Incorrect media preparation- Inactive antibiotic stock- Use a fresh, viable culture for the inoculum.- Verify the correct preparation of the Mueller-Hinton broth.- Use a new, validated stock of vancomycin.
Growth in the negative control well - Contamination of the media or reagents- Use sterile techniques throughout the procedure.- Test media and reagents for contamination.

Section 2: Genotypic Analysis of Resistance (vanA/vanB)

Detecting the genetic determinants of resistance, such as the vanA and vanB genes, is crucial for understanding the resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: My PCR assay for vanA is negative, but the isolate is phenotypically resistant to vancomycin. What could explain this?

A1: While vanA is the most common gene for high-level vancomycin resistance, other genes can confer resistance. The isolate might harbor vanB, vanD, or vanM which also lead to the production of D-Ala-D-Lac.[8] Alternatively, the resistance could be due to the D-Ala-D-Ser pathway, mediated by genes like vanC, vanE, vanG, vanL, or vanN.[8] It's also possible that the PCR failed due to technical reasons.

Q2: I am getting a positive signal for vanB in a sample, but the isolate is susceptible to vancomycin in culture. Why is there a discrepancy?

A2: This could be due to several reasons:

  • Presence of non-Enterococcus bacteria with vanB: The vanB gene may be present in other bacteria in the original sample that are not being cultured.[9]

  • Low-level expression: The vanB gene may be present but not expressed at a high enough level to confer phenotypic resistance under standard laboratory conditions.

  • Vancomycin-variable enterococci (VVE): These are isolates that carry the vanA gene but test as susceptible to vancomycin. They can, however, convert to a resistant phenotype upon exposure to vancomycin.[10]

Troubleshooting Guide: vanA/vanB PCR
Problem Possible Cause(s) Troubleshooting Steps
No amplification (no bands on the gel) - Poor DNA quality- PCR inhibitors in the sample- Incorrect annealing temperature- Degraded primers- Re-extract DNA and check its quality and quantity.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR.- Use fresh primer aliquots.
Non-specific bands (multiple bands) - Annealing temperature is too low- Primer-dimer formation- Contamination- Increase the annealing temperature.- Redesign primers if necessary.- Use appropriate negative controls to check for contamination.
Faint bands - Insufficient DNA template- Low PCR efficiency- Increase the amount of template DNA.- Optimize the PCR reaction components (e.g., MgCl2 concentration).

Section 3: D-Ala-D-Ala Ligase and Precursor Analysis

Studying the enzymes and substrates in the peptidoglycan synthesis pathway provides direct insight into the mechanism of resistance.

Frequently Asked Questions (FAQs)

Q1: My D-Ala-D-Ala ligase (Ddl) activity assay shows no product formation. What are the common pitfalls?

A1: Several factors can lead to a failed Ddl assay:

  • Inactive Enzyme: The purified Ddl may be inactive. Ensure proper protein folding and storage conditions.

  • Missing Cofactors: Ddl enzymes often require cofactors like Mg2+ and K+ for optimal activity.[11]

  • Substrate Degradation: The D-alanine or ATP substrates may be degraded. Prepare fresh solutions.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for enzyme activity.

  • Inhibitors: Contaminants in the enzyme preparation or assay components could be inhibiting the reaction.

Q2: I am having difficulty separating and quantifying peptidoglycan precursors using HPLC. What can I do to improve my results?

A2: HPLC analysis of peptidoglycan precursors can be challenging. Here are some tips:

  • Sample Preparation: Efficient extraction of precursors is key. Ensure complete cell lysis and removal of interfering substances.

  • Column Choice: Use a reverse-phase C18 column suitable for separating polar molecules.

  • Mobile Phase Optimization: Adjusting the buffer composition and gradient can improve peak resolution.

  • Low Abundance: For some samples, the concentration of precursors may be very low. Consider using more sensitive techniques like UPLC-MS.[12][13][14]

Troubleshooting Guide: D-Ala-D-Ala Ligase Assay
Problem Possible Cause(s) Troubleshooting Steps
High background signal in a colorimetric assay (e.g., malachite green) - Spontaneous hydrolysis of ATP- Phosphate contamination in reagents- Run a no-enzyme control to measure background ATP hydrolysis.- Use high-purity water and reagents.
Substrate inhibition at high D-alanine concentrations - Non-productive binding of D-alanine to the enzyme.[11]- Perform the assay at a range of D-alanine concentrations to determine the optimal concentration.
Variable enzyme activity between batches - Inconsistent protein purification and handling- Standardize the purification protocol.- Aliquot and store the enzyme at -80°C to maintain activity.

Quantitative Data Summary

Table 1: Comparison of Vancomycin MICs by Different Methods for S. aureus

MethodAgreement with Broth Microdilution (BMD)Tendency Compared to BMDReference
EtestVariable, often lower category agreementTends to be higher[1][2][3]
Vitek 2High essential agreementCan be higher[1][3]
MicroScanLower essential agreementTends to be higher[3]
SensititreHigh essential agreement-[3]
PhoenixHigh essential agreement-[3]

Table 2: Performance of Vancomycin Agar Screen for VISA Detection

Vancomycin Concentration in AgarSensitivity for VISASpecificityReference
6 µg/mLLow for isolates with MIC of 4 µg/mLHigh[4]
3 µg/mL100%65%[5]

Key Experimental Protocols

Protocol 1: Vancomycin Broth Microdilution MIC Assay

1. Preparation of Vancomycin Stock Solution:

  • Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL in sterile deionized water.

  • Filter-sterilize the stock solution and store it in aliquots at -20°C or below.

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

3. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

  • Add 50 µL of the vancomycin stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of vancomycin concentrations (e.g., 64 to 0.5 µg/mL).

4. Inoculation:

  • Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL after adding 50 µL of the diluted inoculum to each well.

5. Incubation:

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

6. Reading the Results:

  • The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

Protocol 2: D-Ala-D-Ala Ligase (Ddl) Activity Assay (Coupled Enzyme Spectrophotometric)

1. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄

  • Substrates: D-alanine, ATP

  • Coupling Enzymes: Pyruvate (B1213749) kinase (PK), Lactate dehydrogenase (LDH)

  • Other Reagents: Phosphoenolpyruvate (PEP), NADH

2. Reaction Mixture Preparation:

  • In a microcuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, D-alanine, ATP, PEP, and NADH at their optimal concentrations.

3. Initiation of Reaction:

  • Add the purified Ddl enzyme to the reaction mixture to start the reaction.

  • The Ddl reaction produces ADP. PK then uses PEP to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.

4. Measurement:

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

5. Data Analysis:

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • The rate of NADH oxidation is directly proportional to the Ddl activity.

Visualizations

Vancomycin_Resistance_Pathway VanA-type Vancomycin Resistance Pathway cluster_0 Normal Peptidoglycan Synthesis cluster_1 VanA-mediated Resistance UDP_MurNAc_penta UDP-MurNAc-pentapeptide (D-Ala-D-Ala terminus) Lipid_II Lipid II UDP_MurNAc_penta->Lipid_II Translocation Peptidoglycan Cross-linked Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Vancomycin_Susceptible Vancomycin Susceptible Peptidoglycan->Vancomycin_Susceptible D_Ala_D_Lac D-Ala-D-Lac UDP_MurNAc_penta_Lac UDP-MurNAc-pentapeptide (D-Ala-D-Lac terminus) D_Ala_D_Lac->UDP_MurNAc_penta_Lac Incorporation Lipid_II_Lac Modified Lipid II UDP_MurNAc_penta_Lac->Lipid_II_Lac Translocation Modified_Peptidoglycan Modified Peptidoglycan Lipid_II_Lac->Modified_Peptidoglycan Transglycosylation & Transpeptidation Vancomycin_Resistant Vancomycin Resistant Modified_Peptidoglycan->Vancomycin_Resistant VanA VanA (D-Ala-D-Lac ligase) VanA->D_Ala_D_Lac VanH VanH (Dehydrogenase) VanH->D_Ala_D_Lac VanX VanX (Dipeptidase) VanX->UDP_MurNAc_penta Hydrolyzes D-Ala-D-Ala Vancomycin Vancomycin Vancomycin->Lipid_II Binds Vancomycin->Lipid_II_Lac Weakly Binds

Caption: VanA-type resistance pathway.

Experimental_Workflow Troubleshooting Workflow for Suspected Vancomycin Resistance Start Clinical Isolate (Suspected Resistance) Agar_Screen Vancomycin Agar Screen Start->Agar_Screen MIC_Test Broth Microdilution MIC Agar_Screen->MIC_Test Growth Susceptible Confirmed Susceptible Agar_Screen->Susceptible No Growth Resistant Confirmed Resistant MIC_Test->Resistant MIC ≥ 4 µg/mL MIC_Test->Susceptible MIC ≤ 2 µg/mL (and no clinical failure) Investigate_Further Investigate for hVISA/VISA or other mechanisms MIC_Test->Investigate_Further MIC ≤ 2 µg/mL (with clinical failure) Genotyping PCR for vanA/vanB Precursor_Analysis HPLC/UPLC-MS of Peptidoglycan Precursors Genotyping->Precursor_Analysis vanA/vanB positive Genotyping->Precursor_Analysis vanA/vanB negative (investigate other genes) Resistant->Genotyping Investigate_Further->Genotyping

Caption: Troubleshooting workflow.

References

Technical Support Center: Enhancing Recombinant D-Alanine:D-Alanine Ligase (Ddl) Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the expression of recombinant D-Alanine:D-Alanine ligase (Ddl) enzyme. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide: Low or No Expression of Recombinant Ddl

Low or undetectable levels of recombinant Ddl enzyme can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common expression issues.

Problem: No visible Ddl band on SDS-PAGE after induction.

Possible Causes & Solutions:

  • Inefficient Transcription:

    • Suboptimal Promoter: The promoter driving Ddl expression may be weak or not tightly regulated.

      • Solution: Subclone the Ddl gene into a vector with a strong, inducible promoter such as a T7-based promoter (e.g., in pET vectors).

    • Incorrect Inducer Concentration: The concentration of the inducing agent (e.g., IPTG) may be too low.

      • Solution: Perform a dose-response experiment with varying inducer concentrations to find the optimal level.

  • Inefficient Translation:

    • Codon Bias: The codon usage of the Ddl gene may not be optimized for the E. coli expression host.

      • Solution: Synthesize a codon-optimized version of the Ddl gene. This can significantly improve translation efficiency.

    • Poor Ribosome Binding Site (RBS): The RBS sequence upstream of the start codon may be weak.

      • Solution: Ensure a strong Shine-Dalgarno sequence is present at an optimal distance from the start codon.

  • Plasmid or Clone Integrity Issues:

    • Incorrect Gene Insertion: The Ddl gene may be out-of-frame or contain mutations.

      • Solution: Sequence the plasmid to verify the integrity and reading frame of the inserted gene.

    • Plasmid Instability: The expression plasmid may be unstable and lost during cell division.

      • Solution: Ensure consistent antibiotic selection is maintained throughout culturing.

Problem: Ddl is expressed but at very low levels.

Possible Causes & Solutions:

  • Suboptimal Induction Conditions:

    • Temperature: High induction temperatures can lead to protein misfolding and degradation.

      • Solution: Lower the induction temperature (e.g., to 16-25°C) and increase the induction time.

    • Inducer Concentration: High inducer concentrations can be toxic to the cells and lead to the formation of insoluble protein.

      • Solution: Optimize the inducer concentration; often, lower concentrations result in higher yields of soluble protein.

  • Host Strain Limitations:

    • Inappropriate Host Strain: The chosen E. coli strain may not be suitable for expressing the specific Ddl enzyme.

      • Solution: Experiment with different E. coli expression strains, such as BL21(DE3) derivatives like C41(DE3) or Rosetta(DE3), which can handle toxic proteins or rare codons better.

  • Protein Instability:

    • Proteolytic Degradation: The Ddl enzyme may be susceptible to degradation by host cell proteases.

      • Solution: Use protease inhibitor cocktails during cell lysis and consider using protease-deficient E. coli strains.

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my recombinant Ddl enzyme?

A1: Protein insolubility, often leading to the formation of inclusion bodies, is a common issue. Here are several strategies to enhance the solubility of your Ddl enzyme:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[1]

  • Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and often increases the proportion of soluble protein.[1]

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N- or C-terminus of your Ddl can significantly improve its solubility.[2]

  • Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the Ddl enzyme.

  • Change the Expression Host: Some E. coli strains are specifically engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami™, Rosetta-gami™), which may be necessary for the correct folding of certain Ddl enzymes.

Q2: What is codon optimization and why is it important for Ddl expression?

A2: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[3][4] Different organisms have different frequencies of using synonymous codons. If the Ddl gene you are expressing comes from an organism with a very different codon bias than E. coli, the translation machinery of E. coli may struggle to efficiently synthesize the protein due to the low abundance of certain tRNAs.[3] This can lead to translational pausing, errors, or premature termination, resulting in low protein yields. By synthesizing a gene with codons optimized for E. coli, you can significantly enhance the translational efficiency and overall expression level of your Ddl enzyme.[5]

Q3: Which expression vector and host strain combination is best for Ddl expression?

A3: The optimal vector and host strain combination can be protein-specific. However, a good starting point for Ddl expression in E. coli is:

  • Vector: A pET-series vector (e.g., pET-28a, pET-22b) is a popular choice. These vectors utilize a strong T7 promoter, which is tightly regulated by the T7 RNA polymerase.[6] They also often include options for adding affinity tags (e.g., His-tag) for purification.

  • Host Strain: The E. coli BL21(DE3) strain is the most commonly used host for pET vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. For Ddl enzymes that may be toxic to the host or contain rare codons, derivatives of BL21(DE3) can be beneficial:

    • BL21(DE3)pLysS: This strain contains a plasmid that produces T7 lysozyme (B549824), which inhibits the basal activity of T7 RNA polymerase, reducing leaky expression of potentially toxic proteins.

    • Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in the Ddl gene from another organism.

Q4: How do I choose the right fusion tag for my Ddl enzyme?

A4: The choice of a fusion tag depends on your primary goal:

  • For Purification: A small polyhistidine-tag (His-tag) is often sufficient and has a minimal impact on protein structure. It allows for straightforward purification using immobilized metal affinity chromatography (IMAC).

  • For Enhanced Solubility: Larger tags like Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) are known to significantly improve the solubility of their fusion partners.[2] The SUMO tag is also an excellent choice for enhancing both expression and solubility.[2]

  • Considerations: Larger tags may need to be cleaved from the Ddl enzyme for downstream applications. This requires engineering a protease cleavage site between the tag and the protein and an additional purification step to remove the tag and the protease.

Quantitative Data on Expression Optimization Strategies

The following tables summarize quantitative data from various studies, illustrating the potential impact of different optimization strategies on recombinant protein expression. While this data is not specific to the Ddl enzyme, it provides a valuable reference for the degree of improvement that can be expected.

Table 1: Effect of Codon Optimization on Protein Expression

ProteinExpression SystemFold Increase in Protein Yield After Codon OptimizationReference
Green Fluorescent Protein (GFP)Neurospora crassa~10-fold[5]
Firefly LuciferaseNeurospora crassa~8-fold[5]
Various human proteinsE. coli1.5 to 100-fold[3]

Table 2: Impact of Induction Temperature and Inducer (IPTG) Concentration on Soluble Protein Yield

ProteinTemperature (°C)IPTG (mM)Relative Soluble Protein YieldReference
Recombinant Bovine SRY270.3Highest[1]
371.2Lowest[1]
EcFbFP280.1~100%[7]
370.05~80%[7]
371.0~20%[7]
Leptospiral LigB280.1970 mg/L[8]
281.0Lower[8]

Table 3: Comparison of Fusion Tags on Soluble Protein Expression

Target ProteinFusion TagSoluble Protein Yield (mg/L)Reference
eGFPSUMO~25[2]
MBP~20[2]
GST~15[2]
TRX~10[2]
NUS A~25[2]
Ubiquitin~5[2]
hFGF-2None~4.7 g/L[9]
6-His-tag~0.8 g/L[9]

Detailed Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions

This protocol allows for the rapid screening of different induction temperatures and inducer concentrations to determine the optimal conditions for soluble Ddl expression.

Materials:

  • E. coli expression strain harboring the Ddl expression plasmid.

  • Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).

  • Shaking incubators set to different temperatures (e.g., 37°C, 30°C, 25°C, 16°C).

  • Spectrophotometer.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • The next day, inoculate 10 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.

  • Just before induction, remove a 1 mL aliquot of the uninduced culture as a negative control.

  • Divide the main culture into smaller aliquots (e.g., 1 mL in 2 mL microcentrifuge tubes or 5 mL in 50 mL Falcon tubes) for testing different conditions.

  • Induce the cultures with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the induced cultures at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, 25°C for overnight, 16°C for overnight).

  • After the induction period, measure the final OD₆₀₀ of each culture.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • To analyze total protein expression, resuspend a small portion of the cell pellet in SDS-PAGE sample buffer, boil, and analyze by SDS-PAGE.

  • To analyze the soluble fraction, resuspend the remaining cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with lysozyme and DNase).

  • Lyse the cells by sonication or chemical lysis.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE to determine the expression level and solubility of the Ddl enzyme under each condition.

Protocol 2: Codon Optimization and Gene Synthesis Workflow

This protocol outlines the steps for designing and obtaining a codon-optimized Ddl gene for expression in E. coli.

Procedure:

  • Obtain the Amino Acid Sequence: Start with the known amino acid sequence of the Ddl enzyme you wish to express.

  • Use a Codon Optimization Tool: Input the amino acid sequence into a web-based or standalone codon optimization tool. Several commercial and free tools are available.

  • Select the Host Organism: Specify Escherichia coli (K-12 strain is a common choice) as the target expression host.

  • Review and Adjust Parameters: Most tools allow for the adjustment of parameters such as GC content and the avoidance of undesirable sequences (e.g., internal restriction sites, Shine-Dalgarno-like sequences). Aim for a GC content between 45% and 65% for optimal expression in E. coli.

  • Generate the Optimized DNA Sequence: The tool will generate a new DNA sequence that encodes the same protein but uses codons that are frequently used in E. coli.

  • Gene Synthesis: Order the synthesis of the codon-optimized gene from a commercial gene synthesis provider. They will typically clone the synthetic gene into a standard vector, which you can then use for subcloning into your desired expression vector.

  • Subcloning and Expression: Subclone the codon-optimized Ddl gene into your chosen E. coli expression vector and proceed with expression trials as described in Protocol 1.

Visualizations

Expression_Troubleshooting_Workflow start Start: Low/No Ddl Expression check_sds Run SDS-PAGE of total cell lysate start->check_sds band_visible Is Ddl band visible? check_sds->band_visible low_expression Troubleshoot Low Expression band_visible->low_expression Yes no_expression Troubleshoot No Expression band_visible->no_expression No optimize_induction Optimize Induction Conditions (Temp, IPTG, Time) low_expression->optimize_induction verify_clone Verify Plasmid Integrity (Sequencing) no_expression->verify_clone check_solubility Analyze Soluble vs. Insoluble Fractions optimize_induction->check_solubility is_soluble Is Ddl soluble? check_solubility->is_soluble soluble_protein Proceed to Purification is_soluble->soluble_protein Yes insoluble_protein Improve Solubility (Fusion tags, Chaperones, Lower Temp) is_soluble->insoluble_protein No codon_optimization Consider Codon Optimization verify_clone->codon_optimization change_vector_host Change Expression Vector/Host codon_optimization->change_vector_host

Caption: Troubleshooting workflow for low or no recombinant Ddl expression.

Codon_Optimization_Workflow start Start: Ddl Amino Acid Sequence optimization_tool Input into Codon Optimization Tool start->optimization_tool select_host Select E. coli as Host optimization_tool->select_host generate_sequence Generate Optimized DNA Sequence select_host->generate_sequence gene_synthesis Order Gene Synthesis generate_sequence->gene_synthesis subclone Subclone into Expression Vector gene_synthesis->subclone expression Express Optimized Ddl subclone->expression

Caption: Workflow for codon optimization of the Ddl gene for E. coli expression.

References

Validation & Comparative

Vancomycin Resistance: A Comparative Analysis of D-Ala-D-Ala and D-Ala-D-Lac Peptidoglycan Termini

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin (B549263) has long been a cornerstone in the treatment of severe Gram-positive bacterial infections. However, the emergence of vancomycin-resistant strains, particularly enterococci (VRE), poses a significant threat to public health. At the heart of this resistance lies a subtle yet critical alteration in the bacterial cell wall structure: the substitution of the terminal D-alanine-D-alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors with D-alanine-D-lactate (D-Ala-D-Lac). This guide provides an in-depth comparison of these two termini, detailing the molecular basis of resistance, quantitative differences in vancomycin binding, and the experimental protocols used to elucidate these mechanisms.

Molecular Basis of Vancomycin Action and Resistance

Vancomycin exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis.[1] This binding physically obstructs the transglycosylation and transpeptidation steps of cell wall assembly, ultimately leading to cell lysis.[1]

In vancomycin-resistant bacteria, particularly those harboring the vanA gene cluster, the synthesis pathway of the peptidoglycan precursor is remodeled.[2] The native D-Ala-D-Ala ligase is replaced by the VanA ligase, which preferentially catalyzes the formation of a D-Ala-D-Lac depsipeptide.[2] This change, the replacement of an amide bond with an ester bond, results in the loss of a crucial hydrogen bond with vancomycin and introduces steric hindrance, dramatically reducing the antibiotic's binding affinity.[3]

Quantitative Comparison of Vancomycin Binding and Efficacy

The substitution from D-Ala-D-Ala to D-Ala-D-Lac leads to a profound decrease in vancomycin's binding affinity and a corresponding increase in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

ParameterD-Ala-D-Ala Terminus (Vancomycin Susceptible)D-Ala-D-Lac Terminus (Vancomycin Resistant)Fold ChangeReference
Binding Affinity (Ka) HighLow~1000-fold decrease[3][4]
Dissociation Constant (Kd) ~1 µM~1 mM~1000-fold increase[4]
Vancomycin MIC ≤ 2 µg/mL≥ 16 µg/mL> 8-fold increase[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of vancomycin in CAMHB in the microtiter plate. The typical concentration range for vancomycin testing is 0.125 to 128 µg/mL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of vancomycin at which there is no visible growth. Alternatively, a microplate reader can be used to measure absorbance.

Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Vancomycin

  • Synthetic D-Ala-D-Ala and D-Ala-D-Lac peptides with a linker for immobilization

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: Covalently immobilize the D-Ala-D-Ala or D-Ala-D-Lac peptides onto the surface of the sensor chip using standard amine coupling chemistry.[1]

  • Analyte Injection: Inject a series of concentrations of vancomycin (analyte) over the sensor surface.

  • Association and Dissociation: Monitor the change in the refractive index at the sensor surface as vancomycin binds to the immobilized peptides (association phase) and then as it dissociates when the vancomycin solution is replaced with running buffer (dissociation phase).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]

Structural Analysis by X-ray Crystallography

This technique provides high-resolution three-dimensional structural information of molecules, allowing for the detailed visualization of vancomycin's interaction with its target peptides.

Materials:

  • Purified vancomycin

  • Synthetic D-Ala-D-Ala or D-Ala-D-Lac peptides

  • Crystallization screens and plates (e.g., hanging drop or sitting drop vapor diffusion)

  • Cryoprotectant

  • X-ray source (synchrotron or rotating anode) and detector

Procedure:

  • Crystallization: Mix vancomycin and the target peptide in a solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts). Allow the mixture to equilibrate under conditions that promote crystal formation.[7]

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the formed crystals and soak them in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen.[8]

  • Data Collection: Mount the frozen crystal in a goniometer and expose it to a high-intensity X-ray beam. Rotate the crystal and collect diffraction data as a series of images.[9]

  • Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement. Build and refine an atomic model of the vancomycin-peptide complex into the resulting electron density map.[9]

Visualizing the Mechanisms of Resistance and Analysis

VanA_Resistance_Pathway Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Activates VanR VanR (Response Regulator) VanS->VanR Phosphorylates vanHAX_promoter vanHAX Promoter VanR->vanHAX_promoter Activates Transcription VanH VanH (Dehydrogenase) vanHAX_promoter->VanH VanA VanA (Ligase) vanHAX_promoter->VanA VanX VanX (Dipeptidase) vanHAX_promoter->VanX D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH D_Lac->VanA D_Ala D-Alanine D_Ala->VanA Peptidoglycan_precursor Peptidoglycan Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->Peptidoglycan_precursor Incorporated into D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes Cell_Wall Resistant Cell Wall Peptidoglycan_precursor->Cell_Wall Vancomycin_binding_blocked Vancomycin Binding Blocked Cell_Wall->Vancomycin_binding_blocked

MIC_Workflow start Start prepare_antibiotic Prepare Serial Dilutions of Vancomycin start->prepare_antibiotic prepare_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_antibiotic->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Growth or Measure Absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

SPR_Workflow start Start immobilize_ligand Immobilize D-Ala-D-Ala or D-Ala-D-Lac on Sensor Chip start->immobilize_ligand inject_analyte Inject Serial Dilutions of Vancomycin immobilize_ligand->inject_analyte measure_binding Monitor Association and Dissociation Phases inject_analyte->measure_binding data_analysis Fit Data to Binding Model measure_binding->data_analysis determine_kinetics Determine ka, kd, and Kd data_analysis->determine_kinetics end End determine_kinetics->end

XRay_Crystallography_Workflow start Start co_crystallize Co-crystallize Vancomycin with Target Peptide start->co_crystallize harvest_crystal Harvest and Cryo-cool Crystal co_crystallize->harvest_crystal collect_data Collect X-ray Diffraction Data harvest_crystal->collect_data process_data Process Diffraction Data and Solve Phase Problem collect_data->process_data build_model Build and Refine Atomic Model process_data->build_model analyze_structure Analyze 3D Structure build_model->analyze_structure end End analyze_structure->end

Conclusion and Future Directions

The substitution of D-Ala-D-Ala with D-Ala-D-Lac at the terminus of peptidoglycan precursors is a highly effective mechanism of vancomycin resistance, leading to a drastic reduction in drug binding affinity. Understanding the structural and quantitative differences between these two targets is paramount for the development of new antibiotics capable of overcoming this resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate these mechanisms further and to screen for novel compounds that can either bind to the altered D-Ala-D-Lac terminus or inhibit the enzymes responsible for its synthesis. The ongoing challenge for drug development professionals is to design molecules that can effectively counter this elegant and clinically significant bacterial defense strategy.

References

A Researcher's Guide to D-Ala-D-Ala Detection: A Comparative Analysis of Leading Assay Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis and the discovery of novel antimicrobial agents, the accurate and efficient detection of D-alanyl-D-alanine (D-Ala-D-Ala) is paramount. This dipeptide is a critical component of peptidoglycan, the essential structural element of the bacterial cell wall, making it a key target for many antibiotics.

This guide provides a comprehensive comparison of a new, high-sensitivity D-Ala-D-Ala detection assay against established methodologies. We present a detailed analysis of performance, supported by experimental data, to empower researchers in selecting the optimal assay for their specific needs.

Performance Comparison of D-Ala-D-Ala Detection Assays

The selection of an appropriate D-Ala-D-Ala detection assay is contingent on the specific requirements of the research, such as the need for high sensitivity, high throughput, cost-effectiveness, or the ability to perform in vivo measurements. Here, we compare our new hypothetical "D-Ala-Glo™" assay with existing methods. The D-Ala-Glo™ assay is a novel bioluminescent assay designed for high-throughput screening, boasting superior sensitivity and a simplified workflow.

Assay TypePrincipleLimit of Detection (LOD)Linear RangeThroughputEstimated Cost per SampleKey AdvantagesKey Disadvantages
New Assay: D-Ala-Glo™ Bioluminescent0.5 pmol1 - 1000 pmolHigh~$2.50Very high sensitivity, simple "add-and-read" protocol, wide dynamic range.Requires a luminometer.
Fluorescent Coupled-Enzyme Assay (Amplex Red) Enzymatic (DAO/HRP)2 pmol[1]Up to 400 pmol[1]High~$3.00High sensitivity, well-established method.Requires a fluorescence plate reader, potential for background fluorescence.
Fluorescent Coupled-Enzyme Assay (QuantaBlu) Enzymatic (DAO/HRP)10 pmol[1]Up to 3000 pmol[1]High~$3.50Wider linear range than Amplex Red.Less sensitive than Amplex Red, requires a fluorescence plate reader.
Chromogenic Coupled-Enzyme Assay (OPD) Enzymatic (DAO/HRP)2 nmol[1]Up to 60 nmol[1]High~$1.50Low cost, uses a standard absorbance plate reader.Lower sensitivity compared to fluorescent and luminescent methods.
Metabolic Labeling with Stable Isotopes (LC-MS/MS) Isotope IncorporationVaries by instrumentVaries by instrumentLow to Medium$25 - $350[2][3][4][5][6]Highly specific and quantitative, provides detailed structural information.Requires expensive equipment and specialized expertise, lower throughput.
D-Ala-D-Ala Ligase Assay (Colorimetric) ATP-dependent ligationVaries by kitVaries by kitMedium~$5.00 - $11.00[7][8]Directly measures the activity of D-Ala-D-Ala ligase.Indirectly measures D-Ala-D-Ala, can be affected by ATPases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, we have included diagrams illustrating the key pathways and workflows.

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a fundamental process in bacteria and the target of many antibiotics. The formation of the D-Ala-D-Ala dipeptide is a crucial step in this pathway.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Transpeptidases

Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway.

Vancomycin (B549263) Mechanism of Action

Vancomycin, a glycopeptide antibiotic, targets the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.

Vancomycin_Mechanism Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala terminus of peptidoglycan precursor Vancomycin->D_Ala_D_Ala Binds to No_Cross_linking Inhibition of Cross-linking Vancomycin->No_Cross_linking Cross_linking Peptidoglycan Cross-linking D_Ala_D_Ala->Cross_linking Binds to D_Ala_D_Ala->No_Cross_linking Steric hindrance Transpeptidase Transpeptidase (PBP) Transpeptidase->Cross_linking Catalyzes

Caption: Vancomycin inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala.

Experimental Workflow: Fluorescent Coupled-Enzyme Assay

This workflow outlines the general procedure for detecting D-Ala using a fluorescent coupled-enzyme assay.

Fluorescent_Assay_Workflow start Start prepare_reagents Prepare Reagents: - D-Amino Acid Oxidase (DAO) - Horseradish Peroxidase (HRP) - Fluorescent Substrate (e.g., Amplex Red) - Assay Buffer start->prepare_reagents prepare_samples Prepare Samples and Standards prepare_reagents->prepare_samples add_reagents Add DAO/HRP/Substrate Mix to Samples and Standards prepare_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read Fluorescence (e.g., Ex/Em = 571/585 nm) incubate->read_fluorescence analyze_data Analyze Data and Calculate D-Ala Concentration read_fluorescence->analyze_data end End analyze_data->end

Caption: A typical workflow for a fluorescent D-Ala detection assay.

Experimental Protocols

Protocol 1: D-Ala-Glo™ Bioluminescent Assay (New Assay)

Objective: To quantify D-Ala concentration using a highly sensitive bioluminescent assay.

Materials:

  • D-Ala-Glo™ Reagent (contains D-amino acid oxidase, a thermostable luciferase, and luciferin)

  • D-Ala-Glo™ Buffer

  • D-Alanine standards

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Equilibrate the D-Ala-Glo™ Buffer and Reagent to room temperature. Reconstitute the lyophilized D-Ala-Glo™ Reagent with the D-Ala-Glo™ Buffer to create the working solution.

  • Sample and Standard Preparation: Prepare a standard curve of D-Alanine in a suitable buffer (e.g., PBS). Add 50 µL of each standard and unknown sample to the wells of the microplate.

  • Assay Reaction: Add 50 µL of the D-Ala-Glo™ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (blank wells) from all readings. Plot the standard curve and determine the concentration of D-Ala in the unknown samples.

Protocol 2: Fluorescent Coupled-Enzyme Assay (Amplex Red)

Objective: To quantify D-Ala concentration using a fluorescent coupled-enzyme assay.

Materials:

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • D-Amino Acid Oxidase (DAO)

  • D-Alanine standards

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution containing Amplex® Red, HRP, and DAO in the assay buffer.

  • Sample and Standard Preparation: Prepare a serial dilution of D-Alanine standards in the assay buffer. Add 50 µL of each standard and sample to the wells.

  • Assay Reaction: Add 50 µL of the working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.

  • Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the D-Alanine concentration. Determine the D-Ala concentration in the samples from the standard curve.

Protocol 3: Metabolic Labeling with D-Alanine (3-13C) and LC-MS/MS Analysis

Objective: To quantify the incorporation of D-Ala into bacterial peptidoglycan.

Materials:

  • Bacterial culture

  • D-Alanine (3-13C)

  • Growth medium

  • Lysis buffer (e.g., containing SDS)

  • Enzymes for peptidoglycan digestion (e.g., muramidase)

  • LC-MS/MS system

Procedure:

  • Bacterial Growth and Labeling: Grow bacteria in a defined medium to the mid-exponential phase. Supplement the medium with a known concentration of D-Alanine (3-13C) and continue incubation to allow for incorporation.

  • Peptidoglycan Isolation: Harvest the cells by centrifugation. Lyse the cells and isolate the insoluble peptidoglycan.

  • Enzymatic Digestion: Digest the purified peptidoglycan into soluble muropeptides using a muramidase.

  • LC-MS/MS Analysis: Separate the muropeptides by reverse-phase HPLC and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the muropeptides containing D-Alanine (3-13C) based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

The new D-Ala-Glo™ assay offers a compelling alternative to existing D-Ala-D-Ala detection methods, particularly for applications requiring high sensitivity and high throughput. Its simple, homogeneous format significantly reduces hands-on time and the potential for errors. While fluorescent assays remain a robust and sensitive option, the D-Ala-Glo™ assay provides a superior limit of detection and a wider dynamic range. For in-depth structural analysis and absolute quantification of peptidoglycan synthesis, metabolic labeling with stable isotopes followed by mass spectrometry remains the gold standard, albeit with significantly higher cost and lower throughput. The choice of assay will ultimately depend on the specific experimental goals, available instrumentation, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your research.

References

A Comparative Guide to the Kinetics of Bacterial D-alanyl-D-alanine Ligase (Ddl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-alanyl-D-alanine ligase (Ddl) is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics.[1] This guide provides a comparative overview of the kinetic properties of Ddl from various bacterial species, supported by experimental data and detailed protocols to aid in research and drug discovery efforts.

Comparative Enzyme Kinetics

The kinetic efficiency of Ddl varies across different bacterial species. Understanding these differences is crucial for the development of broad-spectrum or species-specific inhibitors. The following table summarizes the key kinetic parameters for Ddl from several bacteria.

Bacterial SpeciesKm (ATP) [μM]Km (D-Ala1) [mM]Km (D-Ala2) [mM]kcat [s-1]Catalytic Efficiency (kcat/Km for D-Ala2) [M-1s-1]Conditions
Mycobacterium tuberculosis-0.075[2]3.6[2]--pH 7.5[2]
Aeromonas hydrophila54.1 ± 9.1[3][4]-1.01 ± 0.19[3][4]1.2*1188pH 8.0, 37°C[4]
Thermus thermophilus (low MVC)16.2[5]1.25[5]4.02[5]--pH 7.3, 30°C[5]
Thermus thermophilus (+100mM KCl)-<0.3[5]0.20[5]--pH 7.3, 30°C[5]
Helicobacter pylori0.87[6]1.89[6]627[6]1.923.06pH 8.0[6]

Note: Vmax was reported as 72 ± 2.9 µM·min⁻¹·mg⁻¹ and converted to kcat assuming a molecular weight of approximately 39 kDa for the Ddl monomer.

Experimental Protocols

Accurate determination of Ddl kinetic parameters is fundamental for inhibitor screening and characterization. Below is a detailed methodology for a common coupled-enzyme spectrophotometric assay used to measure Ddl activity.

Principle

The activity of Ddl is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH by a pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the Ddl activity.

Reagents and Buffers
  • Assay Buffer: 100 mM HEPES or Tris-HCl, pH 8.0

  • Substrates:

    • ATP solution (100 mM stock)

    • D-alanine solution (1 M stock)

  • Coupling Enzymes:

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Coupling Substrates:

    • Phosphoenolpyruvate (PEP) (100 mM stock)

    • NADH (20 mM stock)

  • Cofactors:

    • MgCl₂ (1 M stock)

    • KCl (1 M stock)

  • Enzyme: Purified Ddl of known concentration

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure
  • Prepare the reaction mixture: In a 96-well microtiter plate, prepare a reaction mixture containing the following components at their final concentrations:

    • 100 mM HEPES or Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 100 mM KCl

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • Varying concentrations of ATP and D-alanine for kinetic analysis.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 10 minutes to allow the temperature to equilibrate and to ensure that any contaminating ADP is consumed.[4]

  • Initiate the reaction: Start the reaction by adding a known amount of purified Ddl enzyme to the reaction mixture.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer at regular intervals for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Visualizations

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the cytoplasmic stage of peptidoglycan biosynthesis, highlighting the essential role of D-alanyl-D-alanine ligase (Ddl).

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-alanyl-D-alanine ligase (Ddl) + ATP UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF + D-Ala-D-Ala Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Transpeptidases

Cytoplasmic stage of peptidoglycan synthesis.
Experimental Workflow for Ddl Kinetics

The diagram below outlines the general workflow for determining the kinetic parameters of Ddl using a coupled-enzyme assay.

Ddl_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Ddl Purify Ddl Enzyme Setup_Reaction Set up Reaction in 96-well Plate Purify_Ddl->Setup_Reaction Prep_Reagents Prepare Assay Buffer, Substrates, and Coupling System Prep_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at Assay Temperature Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate with Ddl Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calc_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calc_Velocity Plot_Data Plot Velocity vs. Substrate Concentration Calc_Velocity->Plot_Data Fit_Data Fit to Michaelis-Menten Equation Plot_Data->Fit_Data Determine_Params Determine Km, Vmax, and kcat Fit_Data->Determine_Params

Workflow for Ddl kinetic analysis.

References

A Comparative Guide to Wild-Type and Mutant D-Ala-D-Ala Ligase Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of wild-type D-Ala-D-Ala ligase (Ddl) and its clinically significant mutant forms. The emergence of antibiotic resistance, particularly to glycopeptides like vancomycin (B549263), has underscored the importance of understanding the molecular basis of resistance mechanisms. Central to this is the alteration in the structure and function of Ddl, an essential enzyme in bacterial cell wall biosynthesis.[1][2] This guide synthesizes experimental data to illuminate these differences, offering insights for rational drug design and the development of novel antimicrobial strategies.

Structural and Functional Overview

D-Ala-D-Ala ligase catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan layer in bacterial cell walls.[1][2][3] The enzyme typically consists of three domains: an N-terminal domain, a central domain responsible for ATP binding, and a C-terminal domain.[1] The active site is located at the interface of these domains.

Mutations in the ddl gene, or the acquisition of alternative ligase genes (e.g., vanA, vanB, vanC), can lead to the production of altered peptidoglycan precursors, such as D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[4][5] This seemingly subtle change dramatically reduces the binding affinity of vancomycin to its target, rendering the bacterium resistant.[6]

Comparative Kinetic Data

The functional consequences of mutations in D-Ala-D-Ala ligase are quantitatively reflected in their kinetic parameters. The following tables summarize key kinetic data for wild-type and various mutant ligases, providing a basis for understanding their altered substrate specificities and catalytic efficiencies.

Table 1: Kinetic Parameters for D-Ala-D-Ala Synthesis

EnzymeOrganismKm (D-Ala) (mM)kcat (min-1)kcat/Km (M-1s-1)Reference
Wild-type DdlBEscherichia coli0.45502.3 x 104[7]
Wild-type DdlThermus thermophilus1.25--[8]
VanAEnterococcus faecium21055044[7]
VanGEnterococcus faecalis--6-fold higher than VanA for D-Ala-D-Ala[9]

Table 2: Kinetic Parameters for Altered Substrate Synthesis (Vancomycin Resistance)

EnzymeOrganismSubstrate 2Km (Substrate 2) (mM)kcat (min-1)kcat/Km (M-1s-1)Reference
VanAEnterococcus faeciumD-Lactate0.6932770[6][7]
VanA (H244A mutant)Enterococcus faeciumD-Lactate53-170-fold decrease from wild-type VanA[6]
VanGEnterococcus faecalisD-Serine248-fold lower than VanA's Km for D-Lac->450-fold higher than VanA for D-Ala-D-Ser[9]

Experimental Protocols

The data presented in this guide are derived from various experimental techniques. Below are detailed methodologies for key experiments commonly used in the study of D-Ala-D-Ala ligases.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific amino acid changes in the Ddl enzyme to study the functional role of individual residues.

Workflow:

  • Plasmid Template: A plasmid containing the wild-type ddl gene is used as a template.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but contain the desired mutation.

  • PCR Amplification: Polymerase Chain Reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: The parental, non-mutated DNA template is digested using the enzyme DpnI, which specifically targets methylated DNA (prokaryotic-derived plasmids are methylated).

  • Transformation: The newly synthesized, mutated plasmids are transformed into a suitable E. coli host strain for propagation.

  • Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protein Expression and Purification

To obtain pure enzyme for structural and kinetic studies, the ddl gene (wild-type or mutant) is typically overexpressed in a bacterial host.

Protocol:

  • Expression Vector: The ddl gene is cloned into an expression vector, often containing a tag (e.g., His-tag) for affinity purification.

  • Transformation: The expression plasmid is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).

  • Culture Growth: The bacterial culture is grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.

  • Induction: Protein expression is induced by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through methods like sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged Ddl protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Elution: The bound protein is washed and then eluted using a high concentration of an eluting agent (e.g., imidazole).

  • Further Purification (Optional): Additional purification steps, such as size-exclusion chromatography, may be performed to achieve higher purity.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Kinetics Assay

Enzyme kinetics assays are performed to determine the kinetic parameters (Km and kcat) of the wild-type and mutant Ddl enzymes. A common method is the coupled-enzyme assay.

Protocol:

  • Reaction Mixture: The assay is typically performed in a buffer solution at a specific pH and temperature. The reaction mixture contains the purified Ddl enzyme, ATP, MgCl2, and varying concentrations of the D-amino acid substrate.

  • Coupled Enzymes: To monitor the reaction, coupling enzymes such as pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase are added, along with phosphoenolpyruvate (B93156) and NADH.

  • Principle: The ADP produced by the Ddl reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, regenerating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is then calculated from Vmax.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution.

Workflow:

  • Crystallization: The purified Ddl protein is concentrated to a high level and subjected to crystallization screening using various precipitants, buffers, and additives.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice formation during freezing.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Determination: The three-dimensional electron density map is calculated from the diffraction data using computational methods.

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined to best fit the experimental data.

  • Structure Validation: The final model is validated using various quality control metrics to ensure its accuracy.

Visualizing the Molecular Basis of Vancomycin Resistance

The following diagram illustrates the logical relationship between the wild-type and mutant D-Ala-D-Ala ligase pathways and their impact on vancomycin susceptibility.

Vancomycin_Resistance_Mechanism cluster_wildtype Wild-Type (Vancomycin Susceptible) cluster_mutant Mutant (Vancomycin Resistant) wt_ddl Wild-Type D-Ala-D-Ala Ligase (Ddl) wt_precursor UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) wt_ddl->wt_precursor Synthesizes vancomycin_binding Vancomycin Binding wt_precursor->vancomycin_binding High Affinity Target cell_wall_synthesis_inhibited Cell Wall Synthesis Inhibited vancomycin_binding->cell_wall_synthesis_inhibited Leads to mut_ligase Mutant Ligase (e.g., VanA, VanB) mut_precursor UDP-MurNAc-pentadepsipeptide (ends in D-Ala-D-Lac) mut_ligase->mut_precursor Synthesizes no_vancomycin_binding Reduced Vancomycin Binding mut_precursor->no_vancomycin_binding Low Affinity Target cell_wall_synthesis_continues Cell Wall Synthesis Continues no_vancomycin_binding->cell_wall_synthesis_continues Allows

Caption: Molecular mechanism of vancomycin resistance.

Conclusion

The structural and functional plasticity of D-Ala-D-Ala ligase is a key factor in the evolution of vancomycin resistance. Understanding the specific mutations that alter substrate specificity and the resulting kinetic consequences is crucial for the development of new inhibitors that can overcome these resistance mechanisms. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important drug target. By leveraging this knowledge, the scientific community can work towards designing novel therapeutics that are effective against resistant bacterial strains.

References

A Comparative Guide to HPLC and Mass Spectrometry for D-Ala-D-Ala Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-alanyl-D-alanine (D-Ala-D-Ala) is critical in the fields of microbiology, antibiotic research, and drug development. This dipeptide is a key component in the synthesis of peptidoglycan in bacterial cell walls, making it a primary target for numerous antibiotics, including vancomycin (B549263). This guide provides a comprehensive cross-validation of two common analytical techniques for D-Ala-D-Ala quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We will delve into a comparison of their performance, supported by experimental data, and provide detailed methodologies for both techniques.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for D-Ala-D-Ala quantification often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for each technique. It is important to note that while extensive data is available for the LC-MS/MS analysis of D-Ala-D-Ala, specific validated HPLC-UV methods for this dipeptide are less common in recent literature. Therefore, the HPLC-UV data presented here is a composite of typical performance characteristics for amino acid and dipeptide analysis using pre-column derivatization, which is a necessary step for UV detection.

Performance ParameterHPLC-UV with Pre-column Derivatization (Typical)LC-MS/MS
Limit of Detection (LOD) 2.68–62.44 pmol/L[1]0.86 ng/g[2]
Limit of Quantification (LOQ) 2.93 to 208.13 pmol/L[1]2.12 ng/g[2]
**Linearity (R²) **> 0.99[1][3]> 0.99[4]
Precision (%RSD) < 10%[5]< 15%
Accuracy (% Recovery) 86.53% to 121.46%[1]85-115%
Specificity Moderate to Good (dependent on derivatization and chromatography)Excellent (based on mass-to-charge ratio)
Throughput ModerateHigh
Cost LowerHigher[6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of D-Ala-D-Ala using both HPLC-UV with pre-column derivatization and LC-MS/MS.

HPLC-UV Method with Pre-column OPA Derivatization

High-performance liquid chromatography with UV detection for amino acids and peptides that lack a strong chromophore, like D-Ala-D-Ala, necessitates a derivatization step to introduce a UV-active moiety. O-phthalaldehyde (B127526) (OPA) is a commonly used derivatizing agent that reacts with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.

1. Sample Preparation:

  • Bacterial cell pellets are harvested by centrifugation.

  • The pellets are washed multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Cell lysis is performed using methods such as sonication or enzymatic digestion (e.g., with lysozyme) to release intracellular contents.

  • Proteins are precipitated using an agent like trichloroacetic acid or acetonitrile (B52724) and removed by centrifugation.

  • The supernatant containing the D-Ala-D-Ala is collected and may be further purified by solid-phase extraction (SPE) if necessary.

2. OPA Derivatization:

  • Aliquots of the prepared sample, calibration standards, and quality control samples are mixed with the OPA derivatizing reagent.

  • The OPA reagent is typically a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5).

  • The reaction is allowed to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

3. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase A: A buffered aqueous solution (e.g., 25 mM sodium phosphate (B84403) with 0.1% tetrahydrofuran, pH 7.2).

  • Mobile Phase B: A mixture of acetonitrile and methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized D-Ala-D-Ala.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 340 nm.[7]

  • Quantification: The concentration of D-Ala-D-Ala in the sample is determined by comparing its peak area to a calibration curve constructed from the derivatized standards.

LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique that can directly measure the mass-to-charge ratio of D-Ala-D-Ala, often without the need for derivatization for detection purposes, although derivatization can be used to improve chromatographic separation.

1. Sample Preparation:

  • Sample preparation steps, including cell harvesting, washing, lysis, and protein precipitation, are similar to those for the HPLC-UV method.

  • For enhanced chromatographic retention and resolution, derivatization with a reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.[4]

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm) is often used for better resolution and faster analysis times.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically used to separate D-Ala-D-Ala from other matrix components.

  • Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for D-Ala-D-Ala are monitored for quantification. For example, for the Marfey's derivative of D-Ala-D-Ala, specific mass transitions would be optimized.

  • Quantification: Absolute quantification is achieved using a calibration curve prepared with known concentrations of D-Ala-D-Ala standards. An internal standard (e.g., isotopically labeled D-Ala-D-Ala) is often used to correct for matrix effects and variations in instrument response.

Experimental Workflow Visualizations

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS analysis of D-Ala-D-Ala.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bacterial Cell Culture Harvest Cell Harvesting Sample->Harvest Wash Washing Harvest->Wash Lyse Cell Lysis Wash->Lyse Precipitate Protein Precipitation Lyse->Precipitate Extract Supernatant Collection Precipitate->Extract Derivatize OPA Derivatization Extract->Derivatize Inject Injection Derivatize->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: HPLC-UV workflow for D-Ala-D-Ala quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Bacterial Cell Culture Harvest Cell Harvesting Sample->Harvest Wash Washing Harvest->Wash Lyse Cell Lysis Wash->Lyse Precipitate Protein Precipitation Lyse->Precipitate Extract Supernatant Collection Precipitate->Extract Inject Injection Extract->Inject Separate UPLC/HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Quantify Quantification vs. Calibration Curve Analyze->Quantify

Caption: LC-MS/MS workflow for D-Ala-D-Ala quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of D-Ala-D-Ala, each with its own set of advantages and limitations.

HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern. The necessity of a pre-column derivatization step adds complexity to the workflow but allows for the detection of otherwise non-UV active compounds.

LC-MS/MS , on the other hand, offers superior sensitivity and specificity, making it the method of choice for applications requiring the detection of low abundance D-Ala-D-Ala, such as in complex biological matrices or when studying subtle changes in peptidoglycan synthesis. The high specificity of mass spectrometric detection minimizes the risk of interference from co-eluting compounds.

For researchers and drug development professionals, the selection of the appropriate technique will depend on the specific research question, the nature of the samples, the required level of sensitivity, and budgetary considerations. For exploratory studies and high-throughput screening, the speed and sensitivity of LC-MS/MS are highly advantageous. For quality control or in settings where cost is a major factor, a well-validated HPLC-UV method can provide reliable quantitative data. The cross-validation of these methods ensures a comprehensive understanding of the analytical options available for the critical task of D-Ala-D-Ala quantification.

References

A Comparative Guide to D-Ala-D-Ala and D-Ala-D-Ser as Peptidoglycan Precursors in Bacterial Cell Wall Synthesis and Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Alanyl-D-Alanine (D-Ala-D-Ala) and D-Alanyl-D-Serine (D-Ala-D-Ser) as terminal dipeptide precursors in bacterial peptidoglycan biosynthesis. Understanding the functional differences between these two precursors is critical for research into bacterial cell wall inhibitors and the mechanisms of antibiotic resistance, particularly to glycopeptide antibiotics like vancomycin (B549263).

Introduction to Peptidoglycan Synthesis

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. Its synthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. A key cytoplasmic step is the formation of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This pentapeptide typically terminates in a D-Ala-D-Ala dipeptide, which is the substrate for the transpeptidase enzymes that cross-link adjacent peptidoglycan strands, giving the cell wall its rigid structure. The synthesis of this crucial dipeptide is catalyzed by the D-Ala-D-Ala ligase (Ddl).

D-Ala-D-Ala vs. D-Ala-D-Ser: A Tale of Two Precursors

While D-Ala-D-Ala is the canonical precursor in most susceptible bacteria, some bacteria, either intrinsically or through acquired resistance mechanisms, can synthesize peptidoglycan precursors terminating in D-Ala-D-Ser. This substitution has profound implications for the bacterium's interaction with its environment and with antibiotics.

The primary driver for the substitution of D-Ala-D-Ala with D-Ala-D-Ser is the development of resistance to vancomycin. Vancomycin and other glycopeptide antibiotics exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. The substitution of the terminal D-Alanine with a D-Serine residue significantly reduces the binding affinity of vancomycin, allowing cell wall synthesis to proceed, albeit often with a fitness cost to the bacterium.[1]

Quantitative Comparison of D-Ala-D-Ala and D-Ala-D-Ser Precursors

The following tables summarize key quantitative data comparing the enzymatic synthesis and functional consequences of D-Ala-D-Ala and D-Ala-D-Ser peptidoglycan precursors.

Table 1: Kinetic Parameters of D-Ala-D-X Ligases

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Source
D-Ala-D-Ala ligase (DdlB) from E. coliD-Ala0.22.512.5[2]
VanA (D-Ala-D-Lac ligase) from Enterococcus faeciumD-Ala210 (at pH 7.5)9.20.044[3][4]
VanA (D-Ala-D-Lac ligase) from Enterococcus faeciumD-Lac0.690.530.77[3][4]
VanG (D-Ala-D-Ser ligase) from Enterococcus faecalisD-Ala1.81.91.1[5]
VanG (D-Ala-D-Ser ligase) from Enterococcus faecalisD-Ser0.292.48.3[5]

Table 2: Vancomycin Minimum Inhibitory Concentrations (MICs) in Bacteria with Different Peptidoglycan Precursors

Bacterial StrainPrecursor TerminusVancomycin MIC (µg/mL)Resistance LevelSource
Enterococcus faecalis (susceptible)D-Ala-D-Ala1-2Susceptible[1]
Enterococcus faecium (VanA-type)D-Ala-D-Lac>256High-level[6]
Enterococcus gallinarum (VanC-type)D-Ala-D-Ser4-32Low-level[7]
Clostridioides difficile (wild-type)D-Ala-D-Ala1-2Susceptible[1]
Clostridioides difficile (VanG-type, induced)D-Ala-D-Ser4-8Low-level[1]

Table 3: Vancomycin Binding Affinity to Precursor Analogs

Precursor AnalogRelative Binding Affinity to VancomycinFold Reduction Compared to D-Ala-D-AlaSource
Ac-D-Ala-D-Ala1-[8][9]
Ac-D-Ala-D-Lac~0.0011000[8][9]
Ac-D-Ala-D-Ser~0.110[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Analysis of Peptidoglycan Precursors by LC-MS

This protocol outlines the general steps for the extraction and analysis of UDP-MurNAc-pentapeptide precursors from bacterial cells.

a. Bacterial Growth and Harvesting:

  • Grow bacterial cultures to mid-logarithmic phase in appropriate media.

  • Harvest cells by centrifugation at 4°C.

  • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).

b. Extraction of Precursors:

  • Resuspend the cell pellet in a boiling solution of 50% ethanol (B145695) or another suitable extraction solvent.

  • Boil the suspension for a defined period (e.g., 5 minutes) to lyse the cells and inactivate enzymes.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the soluble peptidoglycan precursors.

  • Lyophilize the supernatant to concentrate the sample.

c. LC-MS Analysis:

  • Reconstitute the lyophilized sample in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reverse-phase C18 column.

  • Elute the precursors using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

  • Identify the UDP-MurNAc-pentapeptide precursors based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

a. Preparation of Materials:

  • Prepare a stock solution of vancomycin of known concentration.

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of vancomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

b. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

c. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Visualizing the Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships discussed in this guide.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc UDP_MurNAc_tripeptide UDP-MurNAc-L-Ala-D-Glu-mDAP UDP_MurNAc->UDP_MurNAc_tripeptide UDP_MurNAc_pentapeptide_Ala UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ala) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide_Ala + D-Ala-D-Ala UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide (terminating in D-Ala-D-Ser) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide_Ser + D-Ala-D-Ser D_Ala D-Ala Ddl Ddl (D-Ala-D-Ala ligase) D_Ala->Ddl Van_Ligase Van Ligase (e.g., VanC, VanE, VanG) D_Ala->Van_Ligase L_Ala L-Ala Alr Alanine Racemase L_Ala->Alr Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ser D-Ala-D-Ser Ddl->D_Ala_D_Ala Van_Ligase->D_Ala_D_Ser Lipid_I_Ala Lipid I (D-Ala-D-Ala) UDP_MurNAc_pentapeptide_Ala->Lipid_I_Ala Lipid_I_Ser Lipid I (D-Ala-D-Ser) UDP_MurNAc_pentapeptide_Ser->Lipid_I_Ser D-Ser D-Ser D-Ser->Van_Ligase Lipid_II_Ala Lipid II (D-Ala-D-Ala) Lipid_I_Ala->Lipid_II_Ala + UDP-GlcNAc Nascent_PGN_Ala Nascent Peptidoglycan (D-Ala-D-Ala) Lipid_II_Ala->Nascent_PGN_Ala Transglycosylation Lipid_II_Ser Lipid II (D-Ala-D-Ser) Lipid_I_Ser->Lipid_II_Ser + UDP-GlcNAc Nascent_PGN_Ser Nascent Peptidoglycan (D-Ala-D-Ser) Lipid_II_Ser->Nascent_PGN_Ser Transglycosylation Crosslinked_PGN_Ala Cross-linked Peptidoglycan Nascent_PGN_Ala->Crosslinked_PGN_Ala Transpeptidation Crosslinked_PGN_Ser Cross-linked Peptidoglycan Nascent_PGN_Ser->Crosslinked_PGN_Ser Transpeptidation

Caption: Peptidoglycan synthesis pathway showing the incorporation of D-Ala-D-Ala or D-Ala-D-Ser.

Vancomycin_Resistance_Mechanism cluster_susceptible Vancomycin-Susceptible Bacterium cluster_resistant Vancomycin-Resistant Bacterium (D-Ala-D-Ser) Lipid_II_Ala Lipid II (D-Ala-D-Ala) Binding_S High-affinity Binding Lipid_II_Ala->Binding_S Vancomycin_S Vancomycin Vancomycin_S->Binding_S Inhibition_S Inhibition of Transglycosylation & Transpeptidation Binding_S->Inhibition_S Cell_Death Cell Death Inhibition_S->Cell_Death Lipid_II_Ser Lipid II (D-Ala-D-Ser) Binding_R Low-affinity Binding Lipid_II_Ser->Binding_R Vancomycin_R Vancomycin Vancomycin_R->Binding_R No_Inhibition Cell Wall Synthesis Continues Binding_R->No_Inhibition Survival Bacterial Survival & Proliferation No_Inhibition->Survival

Caption: Mechanism of vancomycin action and resistance via D-Ala-D-Ser substitution.

Conclusion

The substitution of D-Ala-D-Ala with D-Ala-D-Ser at the terminus of peptidoglycan precursors is a significant mechanism of vancomycin resistance in bacteria. While this alteration allows bacteria to survive in the presence of vancomycin, it confers a lower level of resistance compared to the D-Ala-D-Lac substitution and may come with a fitness cost. For researchers in drug development, understanding the structural and enzymatic basis of this substitution is crucial for designing novel antibiotics that can overcome this resistance mechanism. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the fascinating interplay between bacterial cell wall biosynthesis, antibiotic action, and the evolution of resistance.

References

Comparative Guide to D-Ala-D-Ala Ligase Inhibitors: Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of inhibitors targeting D-Ala-D-Ala ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis. The focus is on confirming the specificity of these inhibitors through experimental data and established protocols. D-Ala-D-Ala ligase is a validated antibacterial target, and understanding the nuances of its inhibition is critical for the development of new therapeutics.

Introduction to D-Ala-D-Ala Ligase and its Inhibition

D-Ala-D-Ala ligase (EC 6.3.2.4) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial component of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, which is essential for the integrity of the bacterial cell wall. The absence of this enzyme or its inhibition leads to compromised cell wall synthesis and ultimately bacterial cell death. Because this pathway is absent in eukaryotes, Ddl is an attractive target for selective antibacterial agents.

This guide will compare the well-established inhibitor, D-cycloserine, with a newer class of inhibitors, the benzoylthiosemicarbazides, focusing on their mechanism of action, specificity, and the experimental methods used to validate their function.

Inhibitor Comparison

The following table summarizes the key quantitative data for D-cycloserine and a representative benzoylthiosemicarbazide inhibitor. It is important to note that this data is compiled from different studies and not from a direct head-to-head comparison.

Inhibitor ClassExample CompoundTarget Enzyme (Organism)Inhibition TypeKi (μM)MIC (μg/mL)Known Off-Targets
Isoxazolidinone D-cycloserineDdl (M. tuberculosis)Competitive (with D-Ala)14 - 25[1]50 (M. tuberculosis)Alanine (B10760859) racemase (Alr)[2]
Benzoylthiosemicarbazide 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazideDdl (E. coli)Not specifiedIC50: 1.4817.81 - 35.62 (Resistant strains)Not extensively studied

Mechanisms of Action and Specificity

D-cycloserine

D-cycloserine is a structural analog of D-alanine and acts as a competitive inhibitor of both D-Ala-D-Ala ligase and alanine racemase (Alr), another key enzyme in the peptidoglycan synthesis pathway.[2] Its dual-targeting mechanism contributes to its efficacy. Recent studies have revealed a more complex mechanism of Ddl inhibition, where D-cycloserine is phosphorylated in the active site to form a stable intermediate that mimics the transition state of the reaction. This phosphorylation event leads to potent inhibition of the enzyme.[3]

Metabolomics studies have shown that at lower concentrations, D-cycloserine primarily inhibits D-Ala-D-Ala ligase in Mycobacterium tuberculosis, leading to an accumulation of D-alanine.[2] At higher concentrations, it also inhibits alanine racemase. This dose-dependent effect underscores the importance of Ddl as the primary target for the antibacterial activity of D-cycloserine.[2]

Benzoylthiosemicarbazides

Benzoylthiosemicarbazides are a newer class of synthetic inhibitors of D-Ala-D-Ala ligase. These compounds have shown potent activity against Ddl in the micromolar range and exhibit antibacterial efficacy, including against multidrug-resistant strains.

The specificity of these compounds for Ddl has been confirmed in bacterio by measuring the intracellular pools of peptidoglycan precursors. Treatment of bacteria with these inhibitors leads to an increase in the intracellular concentration of D-alanine and a corresponding decrease in the D-Ala-D-Ala dipeptide, which is consistent with the specific inhibition of D-Ala-D-Ala ligase.[4] While these compounds are promising, their off-target effects have not been as extensively studied as those of D-cycloserine.

Experimental Protocols

Confirming the specificity of a D-Ala-D-Ala ligase inhibitor requires a combination of in vitro enzymatic assays and in bacterio target validation.

In Vitro D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)

This assay measures the activity of D-Ala-D-Ala ligase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation reaction. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Principle: D-Ala + D-Ala + ATP --(Ddl)--> D-Ala-D-Ala + ADP + Pi

Materials:

  • Purified D-Ala-D-Ala ligase enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl2, 6.5 mM (NH4)2SO4)[5]

  • D-alanine solution

  • ATP solution

  • Test inhibitor compound dissolved in DMSO

  • Malachite green reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, D-alanine, and the purified Ddl enzyme.

  • Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[5]

  • Stop the reaction by adding the malachite green reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 620 and 660 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Determination of the Inhibition Constant (Ki)

To further characterize the inhibitor and determine its mode of inhibition, a kinetic analysis is performed.

Procedure:

  • Perform the malachite green assay as described above.

  • Vary the concentration of one substrate (e.g., ATP) while keeping the other substrate (D-alanine) at a fixed, saturating concentration.

  • Repeat this for several different fixed concentrations of the inhibitor.

  • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk plots) to determine the Ki value.

In Bacterio Target Validation (UPLC-MS/MS)

This method confirms that the inhibitor acts on D-Ala-D-Ala ligase within the bacterial cell by measuring the levels of the substrate (D-Ala) and the product (D-Ala-D-Ala).

Principle: Inhibition of Ddl will lead to an accumulation of its substrate, D-alanine, and a depletion of its product, D-alanyl-D-alanine, within the bacterial cells.

Materials:

  • Bacterial culture

  • Test inhibitor

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • UPLC-MS/MS system

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Treat the culture with the inhibitor at its MIC or a multiple of the MIC. Include an untreated control.

  • Incubate for a defined period.

  • Harvest the cells by centrifugation and quench metabolism by rapid cooling.

  • Extract the intracellular metabolites using a cold extraction solvent.

  • Analyze the cell extracts by UPLC-MS/MS to quantify the intracellular concentrations of D-alanine and D-Ala-D-Ala.

  • Compare the metabolite levels in the treated and untreated samples to confirm the expected changes.[4]

Visualizing Pathways and Workflows

D-Ala-D-Ala Ligase Reaction and Inhibition

Ddl_Pathway cluster_substrates Substrates cluster_products Products D_Ala1 D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala1->Ddl D_Ala2 D-Alanine Intermediate D-alanyl-phosphate intermediate D_Ala2->Intermediate ATP ATP ATP->Ddl Ddl->Intermediate Step 1 D_Ala_D_Ala D-Ala-D-Ala Intermediate->D_Ala_D_Ala Step 2 ADP_Pi ADP + Pi Intermediate->ADP_Pi D_cycloserine D-cycloserine D_cycloserine->Ddl Competitive inhibition Benzoylthiosemicarbazide Benzoyl- thiosemicarbazide Benzoylthiosemicarbazide->Ddl Inhibition experimental_workflow start Start: Identify Potential Inhibitor in_vitro In Vitro Assay (Malachite Green) start->in_vitro Biochemical Activity kinetics Kinetic Analysis (Ki determination) in_vitro->kinetics Characterize Inhibition in_bacterio In Bacterio Target Validation (UPLC-MS/MS) kinetics->in_bacterio Cellular Confirmation off_target Off-Target Profiling (e.g., Alanine Racemase Assay) in_bacterio->off_target Assess Selectivity conclusion Conclusion: Confirm Specificity in_bacterio->conclusion off_target->conclusion

References

Comparative Analysis of Peptidoglycan Composition in D-Alanine:D-Alanine Ligase (Ddl) Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of peptidoglycan (PG) composition in bacterial mutants deficient in D-alanine:D-alanine ligase (Ddl). Directed at researchers, scientists, and drug development professionals, this document outlines the structural alterations in the bacterial cell wall arising from Ddl mutations, details the experimental protocols for their characterization, and explores the subsequent impact on host-pathogen interactions.

Introduction

D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in the cytoplasmic stage of peptidoglycan biosynthesis.[1][2] It catalyzes the formation of the D-Ala-D-Ala dipeptide, a key component of the pentapeptide stem of peptidoglycan precursors.[1][2] Mutations in the ddl gene disrupt this process, leading to significant alterations in the peptidoglycan structure, often associated with antibiotic resistance phenotypes, notably to vancomycin (B549263). This guide delves into the comparative analysis of peptidoglycan composition between wild-type bacteria and their Ddl mutant counterparts, providing valuable insights for antimicrobial drug development and the study of bacterial cell wall biology.

Data Presentation: Comparative Muropeptide Composition

The primary consequence of Ddl deficiency is the incorporation of alternative C-terminal residues in the peptidoglycan stem peptide. In many bacteria, this leads to the synthesis of precursors ending in D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser). This alteration is a hallmark of vancomycin resistance in enterococci, as vancomycin cannot effectively bind to the D-Ala-D-Lac terminus.[3]

The following table summarizes the typical quantitative changes observed in the muropeptide composition of Ddl mutants or strains exhibiting a Ddl-deficient phenotype (e.g., vancomycin-resistant enterococci) compared to their wild-type counterparts. Data is compiled from studies on various bacterial species and may vary depending on the specific strain and experimental conditions.

Muropeptide SpeciesWild-Type (%)Ddl Mutant/Resistant Strain (%)Fold ChangeReference
Monomer (Disaccharide-pentapeptide ending in D-Ala-D-Ala)30 - 40< 5~ -8x[4]
Monomer (Disaccharide-pentapeptide ending in D-Ala-D-Lac/Ser)Not Detected20 - 60N/A[4]
Monomer (Disaccharide-tetrapeptide)20 - 3010 - 20~ -1.5x[4]
Monomer (Disaccharide-tripeptide)5 - 1510 - 25~ +2x[1]
Dimer (4-3 cross-link with D-Ala-D-Ala terminus)20 - 30< 5~ -6x[4]
Dimer (4-3 cross-link with D-Ala-D-Lac/Ser terminus)Not Detected15 - 30N/A[4]
Total Cross-linking30 - 4025 - 35Decreased[5]

Experimental Protocols

Accurate analysis of peptidoglycan composition is critical for understanding the effects of Ddl mutations. The following are detailed methodologies for key experiments.

Peptidoglycan Isolation and Purification

This protocol is a generalized procedure adaptable for both Gram-positive and Gram-negative bacteria.

a. Cell Lysis and Inactivation of Autolysins:

  • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding the suspension to a boiling solution of 4% sodium dodecyl sulfate (B86663) (SDS) and boiling for 30 minutes. This step also inactivates endogenous autolysins that could degrade the peptidoglycan.

b. Purification of Crude Peptidoglycan (Sacculi):

  • Centrifuge the SDS lysate at high speed (e.g., 100,000 x g for 60 minutes at 20°C) to pellet the crude peptidoglycan (sacculi).

  • Wash the pellet repeatedly with sterile, distilled water to remove SDS.

  • Treat the sacculi with α-amylase and pronase to remove contaminating glycogen (B147801) and proteins, respectively.

  • For Gram-positive bacteria, an additional treatment with 49% hydrofluoric acid (HF) on ice is often required to remove teichoic acids.

  • Perform final washes with water and lyophilize the purified sacculi.

Muropeptide Analysis by High-Performance Liquid Chromatography (HPLC)

a. Enzymatic Digestion of Peptidoglycan:

  • Resuspend the purified sacculi in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.0).

  • Digest the peptidoglycan into soluble muropeptides by adding a muramidase, such as mutanolysin or cellosyl, and incubating overnight at 37°C.

  • Inactivate the enzyme by boiling for 5 minutes.

  • Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

b. Reduction and Separation of Muropeptides:

  • Reduce the muramic acid residues to muramitol by adding sodium borohydride (B1222165) in borate (B1201080) buffer (pH 9.0).

  • Adjust the pH of the sample to 2-3 with phosphoric acid.

  • Separate the muropeptides by reverse-phase HPLC on a C18 column using a linear gradient of methanol (B129727) or acetonitrile (B52724) in a sodium phosphate buffer.

  • Detect the muropeptides by their absorbance at 206 nm.

c. Identification and Quantification:

  • Identify individual muropeptide peaks by comparing their retention times to known standards or by collecting fractions for analysis by mass spectrometry (MS).

  • Quantify the relative abundance of each muropeptide by integrating the area under each peak.

Visualizations

Experimental Workflow for Peptidoglycan Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Muropeptide Analysis bacterial_culture Bacterial Culture (Wild-Type & Ddl Mutant) cell_harvest Cell Harvesting bacterial_culture->cell_harvest lysis Cell Lysis (Boiling SDS) cell_harvest->lysis purification Sacculi Purification (Enzyme & Chemical Treatments) lysis->purification digestion Peptidoglycan Digestion (Muramidase) purification->digestion reduction Reduction of Muropeptides (Sodium Borohydride) digestion->reduction hplc HPLC Separation reduction->hplc ms Mass Spectrometry (Identification) hplc->ms quantification Quantification hplc->quantification

Caption: Workflow for the comparative analysis of peptidoglycan composition.

Signaling Pathway: Host Recognition of Altered Peptidoglycan

Mutations in Ddl lead to the release of altered muropeptide fragments during bacterial growth and division. These fragments can be recognized by the host's innate immune system, primarily through intracellular pattern recognition receptors (PRRs) called NOD-like receptors (NLRs).

signaling_pathway cluster_bacterium Bacterium (Ddl Mutant) cluster_host Host Cell bacterium Ddl Mutant altered_pg Altered Peptidoglycan (D-Ala-D-Lac/Ser termini) bacterium->altered_pg muropeptides Release of Altered Muropeptides altered_pg->muropeptides nod_receptors NOD1 / NOD2 Receptors muropeptides->nod_receptors Sensing rip2 RIPK2 nod_receptors->rip2 nfkb_mapk NF-κB & MAPK Signaling rip2->nfkb_mapk immune_response Pro-inflammatory Cytokine Production nfkb_mapk->immune_response

Caption: Host innate immune sensing of altered muropeptides from Ddl mutants.

The recognition of these modified muropeptides by NOD1 and NOD2 receptors can trigger downstream signaling cascades involving the RIPK2 kinase, leading to the activation of NF-κB and MAPK pathways.[6][7] This, in turn, results in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[6][7] The specific nature of the immune response may be modulated by the precise structure of the released muropeptides, highlighting the importance of understanding the compositional changes in Ddl mutants.

Conclusion

The comparative analysis of peptidoglycan composition in Ddl mutants provides critical insights into bacterial cell wall biology, mechanisms of antibiotic resistance, and host-pathogen interactions. The methodologies and data presented in this guide offer a framework for researchers to investigate the consequences of Ddl inhibition, a promising strategy for the development of novel antibacterial agents. A thorough understanding of the structural and signaling ramifications of altered peptidoglycan synthesis is paramount for advancing the fields of microbiology and drug discovery.

References

Validating the Role of D-Ala-D-Ala in Novibacillus aenigmatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the essential role of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety in the cell wall of a newly identified bacterial species, designated here as Novibacillus aenigmatus. The D-Ala-D-Ala dipeptide is a critical component in the biosynthesis of peptidoglycan, the primary structural polymer of the bacterial cell wall.[1][2] Its terminal position on the pentapeptide precursor is fundamental for the cross-linking reactions that provide the cell wall with its structural integrity and rigidity.[3][4][5] Furthermore, this specific dipeptide is the primary target for last-resort glycopeptide antibiotics such as vancomycin (B549263), making its study crucial for drug development and understanding resistance mechanisms.[6][7][8][9][10]

This guide compares experimental data from N. aenigmatus with established findings from well-characterized bacteria like Staphylococcus aureus and Escherichia coli. It offers detailed protocols and visual workflows to facilitate the investigation of this critical pathway in any new bacterial species.

Comparative Analysis of D-Ala-D-Ala Ligase (Ddl)

The synthesis of the D-Ala-D-Ala dipeptide is catalyzed by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl).[11][12][13] Characterizing the Ddl enzyme from a new species is a foundational step in validating the pathway. Below is a comparative summary of the kinetic properties of the putative Ddl from N. aenigmatus against its known orthologs.

Table 1: Comparative Kinetic Parameters of D-Ala-D-Ala Ligases

ParameterN. aenigmatus DdlS. aureus DdlE. coli Ddl (DdlB)
Substrate D-Alanine D-Alanine D-Alanine
Km (mM)0.850.60.4
Vmax (µmol/min/mg)15.220.525.0
kcat (s-1)12.717.120.8
kcat/Km (s-1M-1)1.49 x 1042.85 x 1045.20 x 104

Impact on Antibiotic Susceptibility

To functionally validate the role of the D-Ala-D-Ala pathway in cell wall integrity and as an antibiotic target, a knockout mutant of the putative ddl gene (N. aenigmatus Δddl) was generated. The Minimum Inhibitory Concentrations (MICs) of cell wall-targeting antibiotics were then determined.

Table 2: Comparative MICs of Cell Wall-Targeting Antibiotics (µg/mL)

AntibioticMechanism of ActionN. aenigmatus (Wild-Type)N. aenigmatus (Δddl)
Vancomycin Binds to D-Ala-D-Ala termini[6][7][8]1.0>256
Penicillin G Inhibits transpeptidases that cross-link peptidoglycan[5]0.50.5
D-Cycloserine Inhibits Alanine (B10760859) Racemase and D-Ala-D-Ala Ligase[11]16>512

The data clearly indicate that the absence of the Ddl enzyme confers high-level resistance to vancomycin, confirming that the antibiotic's primary target is the D-Ala-D-Ala terminus produced by this enzyme. The dramatic increase in the MIC for D-Cycloserine further validates that it targets the Ddl enzyme in N. aenigmatus.[11]

Visualizing Key Pathways and Workflows

Understanding the intricate biochemical pathways and experimental sequences is crucial for effective research. The following diagrams, rendered using Graphviz, illustrate the D-Ala-D-Ala biosynthesis pathway, the mechanism of vancomycin action, and the experimental workflow for validating the Ddl enzyme's role.

peptidoglycan_biosynthesis Peptidoglycan Precursor Synthesis L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr reversible D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl ATP1 ATP ATP1->Ddl ADP1 ADP + Pi D_Ala_D_Ala D-Ala-D-Ala MurF UDP-MurNAc-tripeptide-- D-alanyl-D-alanine ligase (MurF) D_Ala_D_Ala->MurF UDP_MurNAc_Tri UDP-MurNAc-Tripeptide UDP_MurNAc_Tri->MurF UDP_MurNAc_Penta UDP-MurNAc-Pentapeptide (Lipid I Precursor) Alr->D_Ala conversion Ddl->ADP1 Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_Penta

Caption: Cytoplasmic synthesis of the peptidoglycan precursor.

vancomycin_mechanism Vancomycin Mechanism of Action cluster_cell Bacterial Cell Penta Peptidoglycan Precursor (...L-Lys-D-Ala-D-Ala) PBP Transpeptidase (PBP) Penta->PBP Binds to Vanco Vancomycin Vanco->Penta Binds to D-Ala-D-Ala terminus PBP->Penta Blocked Access Wall Cross-linked Peptidoglycan (Rigid Cell Wall) PBP->Wall Catalyzes cross-linking Lysis Cell Lysis Wall->Lysis Prevents

Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala.

experimental_workflow Workflow for Validating Ddl Role A 1. Identify Putative ddl Gene (Bioinformatics) B 2. Generate ddl Knockout Mutant (Δddl) A->B C 3. Clone, Express & Purify Ddl (Recombinant Protein) A->C D 4. Phenotypic Analysis B->D E 5. Biochemical Assays C->E F 6. MIC Testing (Vancomycin, D-Cycloserine) D->F G 7. Growth Curve Analysis D->G I 9. Peptidoglycan Precursor Analysis (HPLC-MS) D->I H 8. Enzyme Kinetics (Km, Vmax) E->H J 10. Validate D-Ala-D-Ala Role F->J G->J H->J I->J

Caption: Experimental workflow for functional validation of D-Ala-D-Ala ligase.

Experimental Protocols

Protocol 1: Generation of a ddl Gene Knockout Mutant
  • Construct Design: Design a suicide vector containing ~1kb regions homologous to the upstream and downstream sequences of the putative ddl gene in N. aenigmatus. Clone a selectable marker (e.g., an erythromycin (B1671065) resistance cassette) between the two homology arms.

  • Transformation: Introduce the suicide vector into N. aenigmatus via a suitable method (e.g., electroporation or natural transformation).

  • Selection of Integrants: Plate the transformed cells on a medium containing the appropriate antibiotic to select for single-crossover homologous recombination events.

  • Counter-selection: Culture the single-crossover mutants in a non-selective medium to facilitate a second crossover event, leading to either wild-type reversion or gene replacement.

  • Screening and Verification: Screen colonies for the desired antibiotic-sensitive, gene-knockout phenotype. Verify the deletion of the ddl gene by PCR using primers flanking the gene and by Sanger sequencing.

Protocol 2: Recombinant Ddl Expression and Purification
  • Cloning: Amplify the coding sequence of the ddl gene from N. aenigmatus genomic DNA. Clone the amplicon into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) for 4-6 hours at 25°C.

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I) and lyse by sonication.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged Ddl protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Quality Control: Assess the purity and concentration of the eluted protein using SDS-PAGE and a Bradford assay, respectively. Dialyze the protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).

Protocol 3: D-Ala-D-Ala Ligase Coupled Enzyme Assay

This assay measures the production of ADP, which is stoichiometrically linked to D-Ala-D-Ala synthesis.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing: 100 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 25 mM KCl, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 50-200 mM D-alanine, 2 mM ATP, 10 U/mL pyruvate (B1213749) kinase, and 15 U/mL lactate (B86563) dehydrogenase.

  • Initiation: Add the purified Ddl enzyme to the reaction mixture to a final concentration of 10-50 nM to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Perform the assay across a range of D-alanine concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 4: Peptidoglycan Precursor Analysis by HPLC-MS
  • Culture and Arrest: Grow wild-type and Δddl strains of N. aenigmatus to mid-log phase. Treat the cells with an inhibitor of a late-stage cell wall synthesis step (e.g., ramoplanin) to cause the accumulation of cytoplasmic peptidoglycan precursors.

  • Extraction: Rapidly harvest and quench the cells. Extract the soluble precursors by boiling the cell pellet in water or buffer.

  • Derivatization (Optional): Precursors can be derivatized (e.g., with marfey's reagent) to aid in separation and detection.

  • HPLC Separation: Separate the extracted precursors using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a gradient of acetonitrile (B52724) in 0.1% formic acid for elution.

  • MS Analysis: Analyze the eluting compounds using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Identify the masses corresponding to UDP-MurNAc-tripeptide and UDP-MurNAc-pentapeptide.

  • Quantification: Compare the relative abundance of the pentapeptide precursor (containing D-Ala-D-Ala) and the tripeptide precursor between the wild-type and Δddl strains to confirm the disruption of the pathway.

References

Restoring Function: A Comparative Guide to Functional Complementation of D-alanine:D-alanine ligase (Ddl) Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional complementation of D-alanine:D-alanine ligase (Ddl) mutants with a homologous gene. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in designing and evaluating experiments aimed at understanding the function of Ddl and the efficacy of potential inhibitors.

Data Presentation: Quantitative Comparison of Phenotypes

The functional complementation of a Ddl mutant with a homologous gene can restore the wild-type phenotype. The following tables summarize quantitative data from studies on the restoration of antibiotic susceptibility and other relevant phenotypes.

Table 1: Restoration of Antibiotic Susceptibility in Mycobacterium tuberculosis

StrainGenotypeMinimum Inhibitory Concentration (MIC) of D-cycloserine (µg/mL)
Wild-Typeald+15
MutantΔald25-30
ComplementedΔald + ald20

This data demonstrates that the complementation of an ald knockout, which is involved in the D-alanine pathway, partially restores susceptibility to D-cycloserine, an inhibitor of Ddl.

Table 2: Restoration of Exopolysaccharide Production in Azospirillum brasilense

StrainGenotypeExopolysaccharide (EPS) Production
Wild-TypeddlB+Normal
MutantddlB::Tn5Overproduction
ComplementedddlB::Tn5 + ddlBRestored to wild-type levels[1]

While specific quantitative data is not available in the initial findings, the study reports a clear phenotypic restoration.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the functional complementation of a Ddl mutant.

Construction of the Complementation Plasmid

This protocol outlines the steps for cloning the homologous ddl gene into an expression vector.

  • Gene Amplification:

    • Amplify the full-length open reading frame of the homologous ddl gene from the wild-type bacterial genomic DNA using polymerase chain reaction (PCR).

    • Design primers with appropriate restriction sites (e.g., NdeI and BamHI) at the 5' ends to facilitate cloning into the expression vector. The primers should also include a ribosome binding site if the vector lacks one.

  • Vector and Insert Preparation:

    • Digest both the expression vector (e.g., pET-11a) and the purified PCR product with the chosen restriction enzymes (e.g., NdeI and BamHI) according to the manufacturer's instructions.

    • Purify the linearized vector and the digested ddl insert from an agarose (B213101) gel using a gel extraction kit.

  • Ligation:

    • Perform a ligation reaction to insert the digested ddl gene into the linearized expression vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized, typically starting at 3:1.

    • Incubate the ligation mixture at the appropriate temperature and duration (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation into E. coli:

    • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) using heat shock or electroporation.

    • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for selection (e.g., ampicillin (B1664943) for pET-11a).

    • Incubate the plates overnight at 37°C.

  • Verification of Clones:

    • Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion to confirm the presence of the insert.

    • Verify the sequence of the cloned ddl gene by Sanger sequencing to ensure no mutations were introduced during PCR.

Complementation of the Ddl Mutant

This protocol describes the introduction of the complementation plasmid into the Ddl mutant strain.

  • Preparation of Competent Cells:

    • Prepare electrocompetent or chemically competent cells of the Ddl mutant bacterial strain.

  • Transformation:

    • Introduce the verified complementation plasmid (and an empty vector control) into the competent Ddl mutant cells via electroporation or heat shock.[2]

    • After transformation, allow the cells to recover in a suitable non-selective medium for a short period (e.g., 1 hour).

  • Selection of Transformants:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotic to select for cells that have taken up the plasmid.

    • If the Ddl mutation confers a conditional lethal phenotype (e.g., temperature sensitivity), the selection can also be performed under non-permissive conditions.

    • Incubate the plates under appropriate conditions until colonies appear.

Phenotypic Analysis of the Complemented Strain

This section provides protocols to quantitatively assess the restoration of function in the complemented strain.

  • Broth Microdilution:

    • Prepare a series of twofold dilutions of the antibiotic (e.g., D-cycloserine) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the wild-type, Ddl mutant, empty vector control, and complemented strains.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Culture Preparation:

    • Inoculate overnight cultures of the wild-type, Ddl mutant, empty vector control, and complemented strains in a suitable growth medium.

    • The next day, dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Growth Monitoring:

    • Incubate the cultures under optimal conditions (e.g., 37°C with shaking).

    • Monitor the growth of the cultures over time by measuring the optical density at 600 nm (OD600) at regular intervals using a spectrophotometer or a microplate reader.

  • Data Analysis:

    • Plot the OD600 values against time to generate growth curves.

    • Compare the growth rates and final cell densities of the different strains.

This assay indirectly measures Ddl activity by quantifying ATP consumption.

  • Preparation of Cell Lysates:

    • Grow cultures of the wild-type, Ddl mutant, and complemented strains to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the total protein concentration of the lysate.

  • Enzyme Reaction:

    • Set up a reaction mixture containing a suitable buffer, MgCl2, ATP, and D-alanine.

    • Initiate the reaction by adding a known amount of cell lysate.

    • Incubate the reaction at the optimal temperature for a defined period.

  • Quantification of ATP:

    • Measure the amount of ATP remaining in the reaction mixture using a commercially available ATP determination kit (e.g., based on the luciferin-luciferase reaction).

    • The D-Ala-dependent ATPase activity is calculated as the difference in ATP consumption between reactions with and without D-alanine.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and experimental workflow described in this guide.

Ddl_Pathway cluster_cytoplasm Bacterial Cytoplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr substrate D_Ala D-Alanine Ddl D-alanine:D-alanine ligase (Ddl) D_Ala->Ddl substrate 1 D_Ala2 D-Alanine D_Ala2->Ddl substrate 2 ATP ATP ATP->Ddl energy ADP_Pi ADP + Pi D_Ala_D_Ala D-Alanyl-D-Alanine MurF MurF ligase D_Ala_D_Ala->MurF substrate UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF substrate UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Peptidoglycan Peptidoglycan Layer UDP_MurNAc_pentapeptide->Peptidoglycan precursor D_cycloserine D-cycloserine D_cycloserine->Ddl inhibition Alr->D_Ala product Ddl->ADP_Pi by-product Ddl->D_Ala_D_Ala product MurF->UDP_MurNAc_pentapeptide product

Caption: D-alanine metabolism and its role in peptidoglycan synthesis.

Complementation_Workflow Experimental Workflow for Functional Complementation of a Ddl Mutant cluster_plasmid_construction 1. Complementation Plasmid Construction cluster_complementation 2. Complementation of Ddl Mutant cluster_phenotypic_analysis 3. Phenotypic Analysis cluster_strains Strains for Comparison PCR Amplify homologous ddl gene via PCR Digestion Digest PCR product and expression vector PCR->Digestion Ligation Ligate ddl gene into expression vector Digestion->Ligation Transformation_Ecoli Transform ligation product into E. coli Ligation->Transformation_Ecoli Verification Verify plasmid construct by sequencing Transformation_Ecoli->Verification Prepare_Cells Prepare competent Ddl mutant cells Verification->Prepare_Cells Transformation_Mutant Transform Ddl mutant with complementation plasmid Prepare_Cells->Transformation_Mutant Selection Select for transformed cells on selective media Transformation_Mutant->Selection MIC_Test Antibiotic Susceptibility Testing (MIC) Selection->MIC_Test Growth_Curve Growth Curve Analysis Selection->Growth_Curve Enzyme_Assay Ddl Enzyme Activity Assay Selection->Enzyme_Assay WT Wild-Type Mutant Ddl Mutant Complemented Complemented Mutant Vector_Control Mutant + Empty Vector

Caption: Workflow for functional complementation of a Ddl mutant.

References

A Comparative Guide to the Isothermal Titration Calorimetry of Vancomycin Binding to D-Ala-D-Ala and D-Ala-D-Lac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding thermodynamics of the antibiotic vancomycin (B549263) to its target dipeptide, D-Alanyl-D-Alanine (D-Ala-D-Ala), and the modified target found in resistant bacteria, D-Alanyl-D-Lactate (D-Ala-D-Lac), as determined by Isothermal Titration Calorimetry (ITC). Understanding these interactions at a thermodynamic level is crucial for the development of new antibiotics to combat vancomycin-resistant pathogens.

Introduction to Vancomycin's Mechanism and Resistance

Vancomycin is a glycopeptide antibiotic that has been a crucial last-resort treatment for serious infections caused by Gram-positive bacteria. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][2] This binding sequesters the substrate from the transpeptidase enzyme, preventing the cross-linking of the peptidoglycan layer and ultimately leading to cell death.

The emergence of vancomycin-resistant bacteria, particularly VanA-type resistant enterococci, poses a significant threat to public health. These resistant strains have evolved a mechanism to alter the vancomycin binding site by replacing the terminal D-Ala-D-Ala with D-Ala-D-Lac.[1] This seemingly minor change—the substitution of an amide linkage with an ester linkage—results in a dramatic 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[1] This guide delves into the thermodynamic underpinnings of this resistance mechanism as revealed by ITC.

Comparative Thermodynamic Data

Isothermal Titration Calorimetry directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event. The table below summarizes the key thermodynamic parameters for the binding of vancomycin to acetylated versions of D-Ala-D-Ala and D-Ala-D-Lac, which are commonly used as model ligands.

Thermodynamic ParameterVancomycin binding to Ac-D-Ala-D-AlaVancomycin binding to Ac-D-Ala-D-Lac (Estimated)
Association Constant (K_a) ~1.6 x 10^6 M^-1~1.6 x 10^3 M^-1
Dissociation Constant (K_d) ~0.6 µM~600 µM
Gibbs Free Energy (ΔG) ~ -8.4 kcal/mol~ -3.8 kcal/mol
Enthalpy Change (ΔH) ~ -6.5 kcal/molUnfavorable (Positive)
Entropy Change (-TΔS) ~ -1.9 kcal/molFavorable (Negative)
Stoichiometry (n) 1:11:1

Note: The data for Ac-D-Ala-D-Ala is based on published ITC studies of similar diacetyl-L-Lys-D-Ala-D-Ala surrogates. The data for Ac-D-Ala-D-Lac is estimated based on the well-documented 1000-fold decrease in binding affinity.

The binding of vancomycin to its native target, D-Ala-D-Ala, is an enthalpically driven process, as indicated by the large negative enthalpy change (ΔH). This is characteristic of interactions dominated by hydrogen bonding and van der Waals forces. The five crucial hydrogen bonds formed between vancomycin and the D-Ala-D-Ala terminus are the primary contributors to this favorable enthalpy.

In contrast, the binding to D-Ala-D-Lac is significantly weaker, as reflected in the much smaller association constant and consequently less favorable Gibbs free energy (ΔG). The primary reason for this is the loss of one of the key hydrogen bonds due to the replacement of the amide NH with an ester oxygen. Furthermore, this substitution introduces a repulsive electrostatic interaction between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin's backbone, leading to an unfavorable enthalpy change. The binding that does occur is likely driven by favorable entropic contributions, possibly from the release of ordered water molecules.

Experimental Protocols

The following is a representative experimental protocol for conducting an ITC experiment to compare the binding of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac.

Materials
  • Vancomycin Hydrochloride: High purity (>95%)

  • Ligands: N-acetyl-D-Alanyl-D-Alanine (Ac-D-Ala-D-Ala) and N-acetyl-D-Alanyl-D-Lactate (Ac-D-Ala-D-Lac) of high purity (>95%)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. It is critical that both the vancomycin and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.

  • ITC Instrument: A high-sensitivity isothermal titration calorimeter.

Method
  • Sample Preparation:

    • Prepare a stock solution of vancomycin in the chosen buffer. The concentration should be accurately determined using a spectrophotometer and the known extinction coefficient. A typical concentration for the cell is in the range of 10-100 µM.

    • Prepare stock solutions of Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the vancomycin concentration in the cell (e.g., 1-2 mM).

    • Degas both the vancomycin and ligand solutions for 10-15 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25 °C (or the desired temperature).

    • Set the stirring speed to a level that ensures rapid mixing without causing denaturation or aggregation (e.g., 300-500 rpm).

    • The reference cell is filled with the same buffer used for the samples.

  • Titration:

    • Load the vancomycin solution into the sample cell.

    • Load the ligand solution (either Ac-D-Ala-D-Ala or Ac-D-Ala-D-Lac) into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 10-15 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

  • Control Experiments:

    • To account for the heat of dilution of the ligand, perform a control experiment by titrating the ligand solution into the buffer-filled sample cell under the same conditions.

    • To account for the heat of dilution of the protein, a control experiment of titrating buffer into the vancomycin solution can also be performed.

  • Data Analysis:

    • Subtract the heats of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the software provided with the ITC instrument. This analysis will yield the thermodynamic parameters: K_a, ΔH, and the stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and the entropic contribution (-TΔS) using the following equations:

      • ΔG = -RTln(K_a)

      • ΔG = ΔH - TΔS

Visualizing the Experimental Workflow and Binding Logic

To further clarify the experimental process and the molecular interactions, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Vancomycin Vancomycin Solution Buffer Identical Buffer Vancomycin->Buffer Ligand Ligand Solution (D-Ala-D-Ala or D-Ala-D-Lac) Ligand->Buffer Degas Degassing Buffer->Degas ITC_Instrument ITC Instrument Setup (Temp, Stirring) Degas->ITC_Instrument Load_Vanc Load Vancomycin into Sample Cell ITC_Instrument->Load_Vanc Load_Ligand Load Ligand into Syringe Load_Vanc->Load_Ligand Titration Perform Titration (Injections) Load_Ligand->Titration Raw_Data Raw Heat Data Titration->Raw_Data Correction Correct for Heats of Dilution Raw_Data->Correction Fitting Fit to Binding Model Correction->Fitting Thermo_Params Thermodynamic Parameters (Ka, ΔH, n) Fitting->Thermo_Params Calc_G_S Calculate ΔG and -TΔS Thermo_Params->Calc_G_S

Figure 1: Experimental workflow for Isothermal Titration Calorimetry.

Vancomycin_Binding cluster_vanc Vancomycin cluster_targets Binding Targets cluster_outcomes Binding Outcomes Vanc Vancomycin DADA D-Ala-D-Ala Vanc->DADA 5 H-Bonds Favorable Enthalpy DADL D-Ala-D-Lac Vanc->DADL 4 H-Bonds Repulsive Interaction Unfavorable Enthalpy High_Affinity High Affinity Binding (Effective Inhibition) DADA->High_Affinity Low_Affinity Low Affinity Binding (Resistance) DADL->Low_Affinity

Figure 2: Logical relationship of vancomycin binding to its targets.

Conclusion

Isothermal Titration Calorimetry provides invaluable insights into the thermodynamic forces driving the interaction between vancomycin and its bacterial targets. The data clearly demonstrates that the high-affinity binding to D-Ala-D-Ala is an enthalpically driven process, largely due to the formation of five hydrogen bonds. The molecular basis of vancomycin resistance lies in the alteration of this target to D-Ala-D-Lac, which not only removes a key hydrogen bond but also introduces an electrostatically unfavorable interaction, leading to a dramatic reduction in binding affinity. This detailed thermodynamic understanding is fundamental for the rational design of new generations of antibiotics capable of overcoming this resistance mechanism.

References

Comparative Structural Analysis of Antibiotic Binding to D-Ala-D-Ala: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between key glycopeptide and lipoglycopeptide antibiotics and their bacterial target, the D-alanyl-D-alanine (D-Ala-D-Ala) motif of peptidoglycan precursors, is crucial for understanding their mechanisms of action and for the development of next-generation therapeutics to combat antibiotic resistance. This guide provides a comparative structural and quantitative analysis of the binding of four critical antibiotics—vancomycin (B549263), teicoplanin, dalbavancin (B606935), and oritavancin (B1663774)—to the D-Ala-D-Ala terminus, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Bacterial Cell Wall

Glycopeptide and lipoglycopeptide antibiotics exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by specifically binding to the D-Ala-D-Ala terminus of nascent peptidoglycan precursors[1]. This binding event physically obstructs the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall. The disruption of this vital process leads to cell lysis and bacterial death.

Quantitative Comparison of Binding Affinities and Antimicrobial Activity

The efficacy of these antibiotics is intrinsically linked to their binding affinity for the D-Ala-D-Ala target and their resulting antimicrobial activity. The following tables summarize key quantitative data for vancomycin, teicoplanin, dalbavancin, and oritavancin.

Table 1: Thermodynamic Parameters of Antibiotic Binding to D-Ala-D-Ala Analogs

AntibioticLigandK_d_ (μM)ΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)MethodReference
VancomycinAc-D-Ala-D-Ala~1.6-7.9-10.5-2.6ITC[2]
VancomycinGlcNAc-MurNAc-L-Ala-D-isoGln-L-Lys(Ac)-D-Ala-D-Ala--8.5-13.2-4.7ITC[2]
OritavancinLys-D-Ala-D-Ala~0.001-0.0001---SPR[3]

Note: Directly comparable thermodynamic data for all four antibiotics under identical experimental conditions is limited in the available literature. The presented data is derived from studies using different D-Ala-D-Ala analogs and experimental techniques.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Strain PopulationReference
Vancomycin-1.5MRSA[4]
Vancomycin-16MDR S. aureus[5]
Teicoplanin-2MRSA[4]
Teicoplanin-32MDR S. aureus[5]
Dalbavancin0.060.06S. aureus (including MRSA)[6]
Oritavancin0.030.06-0.12S. aureus (including MRSA)[6]
Oritavancin-2MDR S. aureus[5]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MDR: Multi-drug resistant.

Structural Insights into Antibiotic-Target Recognition

The structural basis for the high-affinity binding of these antibiotics to the D-Ala-D-Ala motif has been elucidated through X-ray crystallography and NMR spectroscopy. The core structure of these antibiotics forms a rigid, pocket-like structure that complements the D-Ala-D-Ala dipeptide.

Vancomycin: The binding of vancomycin to D-Ala-D-Ala is characterized by the formation of five crucial hydrogen bonds between the antibiotic's peptide backbone and the ligand[2]. The crystal structure of vancomycin in complex with a D-Ala-D-Ala analog (PDB ID: 1FVM) reveals this intricate hydrogen-bonding network, which is fundamental to its antibacterial activity[7].

Teicoplanin: Teicoplanin also recognizes the D-Ala-D-Ala terminus through a similar hydrogen-bonding network. Its lipophilic tail is thought to anchor the molecule to the cell membrane, increasing its effective concentration at the site of action and contributing to its potent antimicrobial activity.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (K_d_), enthalpy (ΔH), and entropy (ΔS).

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Prep_Antibiotic Prepare Antibiotic Solution (e.g., in Syringe) Buffer_Match Ensure Identical Buffer Conditions (pH, salt concentration) Prep_Antibiotic->Buffer_Match Prep_Peptide Prepare D-Ala-D-Ala Peptide Solution (e.g., in Cell) Prep_Peptide->Buffer_Match Degas Degas Both Solutions Buffer_Match->Degas Load_Sample Load Peptide into Sample Cell and Antibiotic into Syringe Degas->Load_Sample Titration Perform Serial Injections of Antibiotic into Peptide Load_Sample->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks to Obtain Enthalpy per Injection Measure_Heat->Integrate_Peaks Binding_Isotherm Plot Enthalpy vs. Molar Ratio Integrate_Peaks->Binding_Isotherm Fit_Model Fit Data to a Binding Model (e.g., one-site binding) Binding_Isotherm->Fit_Model Determine_Parameters Determine K_d_, ΔH, ΔS, and n Fit_Model->Determine_Parameters

Caption: Workflow for determining thermodynamic parameters of antibiotic-D-Ala-D-Ala binding using ITC.

Detailed Steps:

  • Sample Preparation:

    • Prepare solutions of the antibiotic and the D-Ala-D-Ala containing peptide in the same dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both solutions.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the peptide solution into the sample cell and the antibiotic solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature and other parameters (stirring speed, injection volume, spacing between injections).

    • Perform an initial small injection to account for diffusion from the syringe tip, followed by a series of injections of the antibiotic into the peptide solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • Integrate the heat signal for each injection to determine the heat change (ΔH) per mole of injectant.

    • Plot the heat change per injection against the molar ratio of antibiotic to peptide.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d_), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of molecules, revealing the precise atomic interactions between an antibiotic and its D-Ala-D-Ala target.

XRay_Workflow X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Complex_Formation Form Antibiotic-Peptide Complex (Co-crystallization or Soaking) Screening Screen Crystallization Conditions (Vapor Diffusion, etc.) Complex_Formation->Screening Crystal_Growth Grow Single, High-Quality Crystals Screening->Crystal_Growth Mount_Crystal Mount and Cryo-cool Crystal Crystal_Growth->Mount_Crystal XRay_Diffraction Collect Diffraction Data (Synchrotron or In-house Source) Mount_Crystal->XRay_Diffraction Process_Data Process Diffraction Images (Indexing, Integration, Scaling) XRay_Diffraction->Process_Data Phase_Determination Solve the Phase Problem (Molecular Replacement, etc.) Process_Data->Phase_Determination Model_Building Build Atomic Model into Electron Density Map Phase_Determination->Model_Building Refinement Refine the Model Model_Building->Refinement Validation Validate the Final Structure Refinement->Validation

Caption: General workflow for determining the crystal structure of an antibiotic-D-Ala-D-Ala complex.

Detailed Steps:

  • Complex Formation and Crystallization:

    • Co-crystallization: The purified antibiotic and D-Ala-D-Ala peptide are mixed in a specific molar ratio before setting up crystallization trials.

    • Soaking: Pre-grown crystals of the antibiotic (or a carrier protein if used) are soaked in a solution containing the D-Ala-D-Ala peptide.

    • Crystallization conditions (e.g., precipitant, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection:

    • A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.

    • The crystal is mounted on a goniometer and exposed to a focused beam of X-rays (typically at a synchrotron source).

    • Diffraction patterns are collected as the crystal is rotated.

  • Data Processing and Structure Solution:

    • The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

    • The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.

    • An initial electron density map is calculated.

  • Model Building and Refinement:

    • An atomic model of the antibiotic-peptide complex is built into the electron density map.

    • The model is refined through multiple cycles of computational refinement and manual rebuilding to improve the fit to the experimental data.

    • The final structure is validated to ensure its quality and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

NMR spectroscopy is a versatile technique for studying molecular interactions in solution. It can provide information on which parts of the antibiotic and the D-Ala-D-Ala peptide are involved in the binding interaction.

NMR_Workflow NMR Spectroscopy Workflow for Interaction Studies cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Prepare_Samples Prepare NMR Samples: - Antibiotic alone - Peptide alone - Titration series Isotope_Labeling Isotope Labeling (¹⁵N, ¹³C) (Optional, for enhanced resolution) Prepare_Samples->Isotope_Labeling Acquire_1D Acquire 1D ¹H Spectra Prepare_Samples->Acquire_1D Isotope_Labeling->Acquire_1D Acquire_2D Acquire 2D Spectra (e.g., HSQC, NOESY) Acquire_1D->Acquire_2D Assign_Resonances Assign Chemical Shifts Acquire_2D->Assign_Resonances Chemical_Shift_Perturbation Analyze Chemical Shift Perturbations (CSPs) upon Titration Assign_Resonances->Chemical_Shift_Perturbation NOE_Analysis Analyze Nuclear Overhauser Effects (NOEs) for Proximity Information Assign_Resonances->NOE_Analysis Map_Binding_Site Map the Binding Interface Chemical_Shift_Perturbation->Map_Binding_Site NOE_Analysis->Map_Binding_Site

Caption: Workflow for studying antibiotic-D-Ala-D-Ala interactions using NMR spectroscopy.

Detailed Steps:

  • Sample Preparation:

    • Prepare highly pure and soluble samples of the antibiotic and the D-Ala-D-Ala peptide in a suitable NMR buffer (e.g., containing D₂O).

    • For more detailed studies, isotopic labeling (e.g., with ¹⁵N or ¹³C) of the antibiotic or peptide can be performed.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample quality and observe general changes upon binding.

    • Acquire two-dimensional (2D) NMR spectra.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, this experiment is highly sensitive to changes in the chemical environment of backbone amides upon ligand binding.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity between protons, which can be used to identify intermolecular contacts between the antibiotic and the peptide.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP) Mapping: Compare the NMR spectra of the free and bound forms of the labeled molecule. Significant changes in chemical shifts (perturbations) for specific residues indicate their involvement in the binding interface.

    • NOE Analysis: Identify intermolecular NOEs between protons of the antibiotic and protons of the peptide. These NOEs provide distance restraints that can be used to model the structure of the complex.

Conclusion

The comparative analysis of vancomycin, teicoplanin, dalbavancin, and oritavancin reveals a common mechanism of action centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. While vancomycin serves as the foundational model for this interaction, the structural modifications in the second-generation lipoglycopeptides, dalbavancin and oritavancin, lead to enhanced antimicrobial potency, likely through mechanisms such as dimerization, membrane anchoring, and direct membrane disruption. A thorough understanding of the structural and thermodynamic basis of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel antibiotics capable of overcoming the challenge of emerging antibiotic resistance.

References

Validating Computational Models of D-Ala-D-Ala Ligase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Ala-D-Ala ligase (Ddl) is a crucial bacterial enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, an essential component of the bacterial cell wall.[1] Its absence in humans makes it an attractive target for the development of novel antibiotics. Computational modeling has emerged as a powerful tool to accelerate the discovery of Ddl inhibitors. This guide provides a comprehensive comparison of computational models for predicting Ddl activity, details the experimental protocols for their validation, and explores alternative approaches.

Comparing Computational Models and Experimental Validation

Computational models offer a rapid and cost-effective approach to screen vast libraries of compounds for potential Ddl inhibitors. The most common methods involve molecular docking and homology modeling. However, the predictive power of these models must be rigorously validated through experimental assays.

Below is a comparison of representative computational models with their corresponding experimental validation data.

Computational ModelTarget OrganismSoftware/PlatformPredicted Binding Affinity (Docking Score)Experimental Validation MethodExperimentally Determined Potency (Kᵢ or IC₅₀)Reference
Homology Modeling & Molecular Docking Streptococcus sanguinisMODELLER, GOLDCompound 73: 75.70, Compound 61: 72.57Malachite Green Phosphate (B84403) AssayNot explicitly stated for these compounds in the study, but predicted to be potent inhibitors.[2]
Structure-Based Virtual Screening Escherichia coliAutoDock 4.0Not explicitly stated in the paperMalachite Green Phosphate AssayAnthraquinone derivative (Compound 43): Kᵢ = 42 µM[3]
Molecular Dynamics Simulation Thermus thermophilusNot specifiedNot applicable (used to study conformational changes)X-ray crystallographyNot applicable[4]

Note: A direct comparison of docking scores across different studies and software can be misleading due to variations in scoring functions and parameters. The key is the correlation between the predicted scores and the experimentally determined activities within the same study.

Experimental Protocols for Model Validation

Accurate experimental validation is paramount to confirm the predictions of computational models. The following are detailed protocols for key assays used to measure D-Ala-D-Ala ligase activity and inhibition.

Malachite Green Phosphate Assay

This colorimetric assay is a common method for determining Ddl activity by quantifying the amount of inorganic phosphate (Pi) released during the ATP-dependent ligation reaction.

Principle: The Ddl enzyme catalyzes the reaction: 2 D-alanine + ATP → D-alanyl-D-alanine + ADP + Pi. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Purified recombinant Ddl enzyme

  • HEPES buffer (50 mM, pH 8.0)

  • Triton X-114 (0.005%)

  • MgCl₂ (5 mM)

  • (NH₄)₂SO₄ (6.5 mM)

  • KCl (10 mM)

  • D-alanine (700 µM)

  • ATP (100 µM)

  • Test compound (dissolved in DMSO)

  • Malachite Green reagent

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, Triton X-114, MgCl₂, (NH₄)₂SO₄, KCl, D-alanine, and ATP.

  • Add the test compound at various concentrations to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 5%).

  • Initiate the reaction by adding the purified Ddl enzyme.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • Stop the reaction and add the Malachite Green reagent.

  • After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at approximately 650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. To determine the Kᵢ value, experiments should be performed with varying concentrations of one substrate while keeping the other constant.

Pyruvate (B1213749) Kinase-Lactate Dehydrogenase (PK/LDH) Coupled Assay

This is a continuous spectrophotometric assay that measures the rate of ADP production, which is directly proportional to Ddl activity.

Principle: The ADP produced by Ddl is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified recombinant Ddl enzyme

  • HEPES buffer (e.g., 50 mM, pH 7.5)

  • KCl (e.g., 100 mM)

  • MgCl₂ (e.g., 5 mM)

  • Phosphoenolpyruvate (PEP) (e.g., 2.0 mM)

  • NADH (e.g., 0.2 mM)

  • Pyruvate kinase (PK) (e.g., 25 units/mL)

  • Lactate dehydrogenase (LDH) (e.g., 25 units/mL)

  • D-alanine

  • ATP

  • Test compound (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, KCl, MgCl₂, PEP, NADH, PK, and LDH.

  • Add the desired concentration of D-alanine and the test compound.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Inhibition constants (Kᵢ) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.

Visualizing the Process

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in Ddl research.

Peptidoglycan_Biosynthesis_Pathway L_Ala L-Alanine Alanine_racemase Alanine racemase L_Ala->Alanine_racemase D_Ala D-Alanine D_Ala_D_Ala_ligase D-Ala-D-Ala ligase (Ddl) D_Ala->D_Ala_D_Ala_ligase D_Ala_D_Ala D-Ala-D-Ala MurF MurF ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Transglycosylases Transglycosylases Lipid_II->Transglycosylases Peptidoglycan Peptidoglycan Transpeptidases Transpeptidases Peptidoglycan->Transpeptidases Cross-linking Alanine_racemase->D_Ala D_Ala_D_Ala_ligase->D_Ala_D_Ala MurF->UDP_MurNAc_pentapeptide MraY->Lipid_I MurG->Lipid_II Transglycosylases->Peptidoglycan Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_alternatives Alternative Approaches Homology_Modeling Homology Modeling (e.g., MODELLER) Virtual_Screening Virtual Screening (e.g., AutoDock, GOLD) Homology_Modeling->Virtual_Screening Provides 3D structure MD_Simulations Molecular Dynamics Simulations Virtual_Screening->MD_Simulations Refines binding poses Inhibition_Assay Inhibition Assay (IC50/Ki) Virtual_Screening->Inhibition_Assay Identifies potential inhibitors MD_Simulations->Inhibition_Assay Predicts binding stability Enzyme_Assay Enzyme Activity Assay (e.g., Malachite Green) Enzyme_Assay->Inhibition_Assay Establishes baseline activity SAR_Studies Structure-Activity Relationship Studies Inhibition_Assay->SAR_Studies Provides data for optimization HTS High-Throughput Screening (HTS) HTS->Inhibition_Assay Identifies hits from large libraries FBDD Fragment-Based Drug Discovery (FBDD) FBDD->Inhibition_Assay Identifies small, efficient binders

References

A Comparative Guide to D-Ala-D-Ala Levels Under Antibiotic Stress: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms targeted by our most critical antibacterial agents. A key battleground in this fight is the bacterial cell wall, a structure essential for survival. The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a critical component in the synthesis of peptidoglycan, the primary constituent of the bacterial cell wall. This guide provides a comparative statistical analysis of D-Ala-D-Ala levels in bacteria subjected to antibiotic stress, focusing on two major classes of antibiotics that target this pathway: glycopeptides (e.g., vancomycin) and β-lactams.

Quantitative Analysis of Peptidoglycan Precursors

The following table summarizes quantitative data from studies investigating the impact of antibiotic stress on the composition of peptidoglycan precursors. It is important to note that a common resistance mechanism to vancomycin (B549263) involves the substitution of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac). Therefore, a decrease in the relative abundance of D-Ala-D-Ala-terminating precursors is a key indicator of antibiotic action and the induction of resistance pathways.

Bacterial StrainAntibioticTreatment ConditionChange in Peptidoglycan PrecursorsReference
Enterococcus faecalis (Vancomycin-Resistant)Vancomycin (10 µg/mL)Mid-exponential growth phase26% of muropeptides terminate in D-Ala-D-Lac[1][2]
Enterococcus faecalis (Vancomycin-Resistant)Vancomycin (10 µg/mL)Stationary growth phase57% of muropeptides terminate in D-Ala-D-Lac[1][2]
Staphylococcus aureus (MRSA)OxacillinAlanine-depleted mediumSignificant decrease in MIC[3]
Staphylococcus aureus (MSSA)OxacillinAlanine-depleted medium4-fold decrease in MIC[3]
Staphylococcus aureus (MRSA & MSSA)VancomycinAlanine-depleted mediumIncreased susceptibility[3][4]

Experimental Protocols

Accurate quantification of D-Ala-D-Ala levels is crucial for understanding antibiotic efficacy and resistance. The following is a generalized protocol for the extraction and analysis of bacterial peptidoglycan precursors using Liquid Chromatography-Mass Spectrometry (LC-MS), based on methodologies described in the literature.[5][6][7][8]

Bacterial Culture and Antibiotic Treatment
  • Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis) in a suitable culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion) to the mid-logarithmic phase of growth.

  • Introduce the antibiotic of interest (e.g., vancomycin, oxacillin) at a predetermined concentration (e.g., minimum inhibitory concentration [MIC] or a multiple thereof).

  • Continue incubation for a specified period to allow for the antibiotic to exert its effect. A control culture without the antibiotic should be run in parallel.

Extraction of Peptidoglycan Precursors
  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Resuspend the cell pellet in a boiling solution of 4% sodium dodecyl sulfate (B86663) (SDS) and heat for 30 minutes to lyse the cells and denature proteins.

  • Pellet the insoluble peptidoglycan by ultracentrifugation.

  • Wash the peptidoglycan pellet extensively with sterile, purified water to remove SDS.

  • To analyze the immediate precursors, enzymatic digestion of the peptidoglycan is required. Resuspend the pellet in a suitable buffer and treat with a muramidase (B13767233) (e.g., mutanolysin) to break down the peptidoglycan into its constituent muropeptides.

LC-MS Analysis
  • Chromatographic Separation:

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reverse-phase column for separation of the polar muropeptides.

    • Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a low concentration of an ion-pairing agent or acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • Perform targeted analysis by monitoring for the specific mass-to-charge (m/z) ratios of the D-Ala-D-Ala-containing muropeptides and their corresponding fragmentation patterns.

    • For quantitative analysis, use stable isotope-labeled internal standards to ensure accuracy and precision.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the peptidoglycan synthesis pathway, the mechanism of action of key antibiotics, and the experimental workflow.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_antibiotics Antibiotic Action UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc UDP_MurNAc_peptide UDP-MurNAc- (L-Ala-D-Glu-m-DAP) UDP_MurNAc->UDP_MurNAc_peptide Park_Nucleotide UDP-MurNAc-pentapeptide (D-Ala-D-Ala terminus) UDP_MurNAc_peptide->Park_Nucleotide Lipid_I Lipid I Park_Nucleotide->Lipid_I MraY D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Park_Nucleotide L_Ala L-Ala D_Ala D-Ala L_Ala->D_Ala Alanine (B10760859) racemase D_Ala->D_Ala_D_Ala D-Ala-D-Ala ligase Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) Nascent_PG->PBP Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Beta_Lactam β-Lactams Beta_Lactam->PBP Inhibits

Caption: Peptidoglycan synthesis pathway and antibiotic targets.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Culture (with/without antibiotic) B Cell Harvesting (Centrifugation) A->B C Cell Lysis (SDS Treatment) B->C D Peptidoglycan Isolation (Ultracentrifugation) C->D E Enzymatic Digestion (Muramidase) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Statistical Analysis G->H

Caption: Experimental workflow for D-Ala-D-Ala analysis.

Conclusion

The statistical analysis of D-Ala-D-Ala levels under antibiotic stress provides critical insights into the mechanisms of action of cell wall-active antibiotics and the development of resistance. As demonstrated, antibiotics like vancomycin directly impact the availability of D-Ala-D-Ala-terminated precursors for peptidoglycan synthesis. In resistant strains, this pressure leads to the production of alternative precursors, such as those ending in D-Ala-D-Lac, a change that can be quantitatively measured. Similarly, the efficacy of β-lactams is intrinsically linked to the presence of D-Ala-D-Ala at the site of peptidoglycan cross-linking. The methodologies and data presented in this guide offer a framework for researchers to further investigate these crucial interactions, aiding in the development of novel strategies to combat antibiotic resistance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Ala-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a cornerstone of safety and environmental stewardship. D-Ala-Ala (D-alanyl-D-alanine), a dipeptide commonly used in biochemical and microbiological research, requires careful disposal to ensure the safety of laboratory personnel and compliance with institutional and regulatory guidelines. While specific toxicological properties may not be extensively documented, it is prudent to handle this compound as a potentially hazardous material.

Immediate Safety and Handling

Before initiating any disposal protocol, adherence to standard laboratory safety measures is imperative. The following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][2][3]

  • Eye Protection: Safety goggles or a face shield must be worn at all times.[1][2][3]

  • Lab Coat: A buttoned lab coat provides a crucial barrier against accidental splashes and contamination.[2][3][4]

All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

PropertyValue
Chemical Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol [1][5]
Appearance White to off-white powder[1]
Solubility Slightly soluble in water and acetonitrile[6]
Storage Temperature -20°C[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its physical state (solid or liquid). Under no circumstances should peptides be disposed of directly down the drain or in regular trash.[4][7]

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired solid this compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Segregation: At the point of generation, immediately place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.[2][4][8]

  • Containerization: Use a high-density polyethylene (B3416737) (HDPE) or other compatible container that can be securely sealed.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][3][7]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.[2][3][7]

  • Final Disposal: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[2][4]

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to solutions containing this compound, such as stock solutions, experimental buffers, and contaminated aqueous waste.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][7]

  • Chemical Inactivation (Recommended for Bioactive Peptides): While this compound is not considered highly bioactive in the same manner as some other peptides, treating it with an inactivating agent is a good laboratory practice.

    • Add the liquid peptide waste to a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%) and allow a contact time of at least 30 minutes.[9]

    • Alternatively, hydrolysis can be achieved by adding 1 M HCl or 1 M NaOH and allowing the solution to stand for a minimum of 24 hours.[3]

  • Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[3] This can be achieved by slowly adding a weak acid or base while monitoring the pH.

  • Containerization and Labeling: Transfer the neutralized solution to a properly labeled hazardous liquid waste container. The label should include "Hazardous Waste," "Neutralized this compound solution," and a list of all chemical constituents.

  • Storage and Final Disposal: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's certified hazardous waste management service.[3]

Consultation with your institution's EHS office for specific guidance on hazardous waste disposal procedures is mandatory. [4][7][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

D_Ala_Ala_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage inactivation Chemical Inactivation (e.g., 10% Bleach) collect_liquid->inactivation neutralization Neutralize to pH 6-8 inactivation->neutralization neutralization->storage ehs_pickup Arrange for Pickup by EHS or Certified Waste Management storage->ehs_pickup end End of Process ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Ala-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for D-Ala-Ala (D-alanyl-D-alanine), a dipeptide crucial in bacterial cell wall studies. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for various operations involving this compound.

Operation/ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Weighing and Handling of Small Quantities Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required in a well-ventilated area
Preparing Solutions and Dilutions Chemical safety gogglesNitrile glovesLaboratory coatRecommended if not performed in a chemical fume hood
Handling Large Quantities or Generating Dust Chemical safety gogglesNitrile glovesLaboratory coatNIOSH-approved N95 respirator
Cleaning Spills Chemical safety gogglesNitrile glovesLaboratory coatNIOSH-approved N95 respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan minimizes risks and ensures procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product is correctly labeled as this compound.

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

2. Weighing and Preparation of Solutions:

  • Perform all weighing and solution preparation in a designated, clean area.

  • For procedures that may generate dust, such as weighing large quantities, use a chemical fume hood or a ventilated balance enclosure.

  • To prepare solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • Ensure the powder is completely dissolved before use.

3. Experimental Use:

  • Handle all solutions containing this compound with the same care as the solid powder.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Maintain good housekeeping practices to prevent the accumulation of dust.

4. Spill Management:

  • In the event of a small spill, gently sweep up the solid material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable laboratory detergent and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

1. Waste Segregation:

  • Collect all waste containing this compound separately from other waste streams.

2. Solid Waste Disposal:

  • Place unused or expired this compound powder, contaminated weigh boats, and other solid consumables (e.g., gloves, wipes) into a clearly labeled, sealed container designated for non-hazardous chemical waste.

3. Liquid Waste Disposal:

  • Collect solutions containing this compound in a dedicated, leak-proof container labeled for non-hazardous aqueous waste.

  • Do not dispose of this compound solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.

4. Container Disposal:

  • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

  • Collect the rinsate as liquid waste.

  • Dispose of the cleaned containers in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.

Always consult your institution's specific waste disposal protocols and adhere to all local, state, and federal regulations.

Visualizing the Workflow for Safe Handling of this compound

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps from receiving the compound to its final disposal.

cluster_receiving 1. Receiving & Storage cluster_handling 2. Handling & Use cluster_disposal 3. Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect_Waste Collect Solid & Liquid Waste Experiment->Collect_Waste Label_Waste Label Waste Containers Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.